Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTCYIZPTRRYOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40335186 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56024-44-3 | |
| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Foreword: Unveiling a Versatile Moiety in Chemical and Pharmaceutical Research
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also widely known as Methyl dihydroferulate, is a compound of significant interest in the realms of medicinal chemistry, natural product synthesis, and materials science.[1][2][3] As a derivative of dihydroferulic acid, a natural phenolic compound, it serves as a crucial building block and a subject of study for its inherent biological activities. This guide aims to provide a comprehensive technical overview of its chemical properties, synthesis, and analytical characterization, tailored for researchers, scientists, and drug development professionals. The subsequent sections will delve into the nuanced details of this molecule, offering both foundational knowledge and practical insights.
I. Core Chemical and Physical Characteristics
This compound is a methyl ester of dihydroferulic acid. Its structural and physical properties are summarized below, providing a foundational understanding of this compound.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | Methyl dihydroferulate, Methyl hydroferulate, Dihydro Ferulic Acid Methyl Ester | [1][2][3] |
| CAS Number | 56024-44-3 | [1][2][3] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][2][3] |
| Molecular Weight | 210.23 g/mol | [4] |
| Appearance | White to light yellow powder or crystals; can also present as a light brown oil | [5][6] |
| Boiling Point | 146 °C at 3 mmHg | [4] |
| Melting Point | 87-93 °C (for the parent acid, Dihydroferulic acid) | |
| Solubility | Soluble in dimethyl sulfoxide and methanol. | [6] |
| Storage | Recommended storage at 2-8°C. | [6] |
II. Synthesis and Manufacturing: Pathways to a Key Intermediate
The synthesis of this compound can be achieved through several reliable methods. The choice of synthetic route often depends on the starting material availability, desired scale, and purity requirements. Two prevalent methods are Fischer-Speier Esterification and the catalytic hydrogenation of methyl ferulate.
A. Fischer-Speier Esterification of Dihydroferulic Acid
This classical method involves the acid-catalyzed esterification of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) with methanol.[7][8][9][10][11] The reaction is driven towards the product by using an excess of the alcohol, which often serves as the solvent.
Reaction Scheme:
Caption: Fischer-Speier Esterification of Dihydroferulic Acid.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(4-hydroxy-3-methoxyphenyl)propionic acid in an excess of anhydrous methanol.
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the stirring solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be further purified by column chromatography on silica gel if required.
B. Catalytic Hydrogenation of Methyl Ferulate
An alternative route involves the reduction of the double bond in methyl ferulate. This method is particularly useful if methyl ferulate is a more readily available starting material. The hydrogenation is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
Reaction Scheme:
Caption: Catalytic Hydrogenation of Methyl Ferulate.
Detailed Experimental Protocol:
-
Reaction Setup: Dissolve methyl ferulate in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: The flask is then evacuated and backfilled with hydrogen gas (this can be done using a hydrogen-filled balloon for atmospheric pressure hydrogenation). The mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the product, which can be purified further if necessary.
III. Spectroscopic and Analytical Characterization
A thorough analytical characterization is paramount to confirm the identity and purity of this compound. The following is a summary of the expected spectroscopic data.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the aromatic protons, the aliphatic chain, the methoxy group, and the methyl ester. The aromatic protons typically appear as multiplets in the region of δ 6.5-6.8 ppm. The two methylene groups of the propanoate chain will present as two triplets around δ 2.6 and 2.8 ppm. The methoxy group on the aromatic ring will be a singlet around δ 3.8 ppm, and the methyl ester group will also be a singlet around δ 3.7 ppm. The phenolic hydroxyl proton will show a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester at around δ 173 ppm. The aromatic carbons will resonate in the region of δ 112-147 ppm. The methoxy carbon will appear around δ 56 ppm, and the methyl ester carbon will be around δ 52 ppm. The two methylene carbons of the propanoate chain will have signals around δ 30 and 36 ppm.
B. Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorptions include:
-
A broad O-H stretching band for the phenolic hydroxyl group in the region of 3200-3500 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic portions around 2850-3100 cm⁻¹.
-
A strong C=O stretching absorption for the ester carbonyl group at approximately 1735 cm⁻¹.
-
C-O stretching bands for the ester and the ether linkages in the fingerprint region (1000-1300 cm⁻¹).
-
C=C stretching vibrations for the aromatic ring around 1500-1600 cm⁻¹.
C. Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would be expected to show a molecular ion peak [M]⁺ at m/z 210. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the carbomethoxy group (-COOCH₃), as well as characteristic fragmentation of the propanoate side chain.
IV. Reactivity and Stability
This compound possesses several reactive sites that dictate its chemical behavior. The phenolic hydroxyl group can undergo reactions such as etherification and esterification. The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield the parent carboxylic acid, dihydroferulic acid.
The compound is generally stable under standard laboratory conditions. However, it should be protected from strong oxidizing agents. For long-term storage, it is advisable to keep it in a cool, dark place, and under an inert atmosphere to prevent oxidation of the phenolic group.
V. Applications in Research and Drug Development
The unique structural features of this compound make it a valuable molecule in several scientific disciplines.
-
Pharmaceutical Intermediate: This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications.[12][13][14][15][16][17] Its scaffold is present in a variety of natural products and pharmacologically active compounds.
-
Antioxidant Properties: As a phenolic compound, it exhibits antioxidant activity.[4] This property is of interest in the study of oxidative stress-related diseases and in the development of novel antioxidant agents.
-
Biomarker: It has been identified as a sensitive biomarker for coffee consumption, which is relevant in nutritional and metabolic studies.[4]
-
Polymer Science: The presence of the hydroxyl group allows for its incorporation into polymer chains, leading to the development of bio-based polyesters with potentially interesting properties.
Caption: Applications of this compound.
VI. Safety and Handling
-
General Precautions: Use in a well-ventilated area. Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves (e.g., nitrile rubber), and safety glasses with side-shields or goggles.
-
Fire and Explosion Hazards: The compound is likely combustible. Keep away from open flames, hot surfaces, and sources of ignition.
-
First Aid:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
-
For detailed and specific safety information, it is always recommended to consult the supplier's safety data sheet.
VII. Conclusion
This compound is a multifaceted compound with a significant profile in chemical synthesis and biomedical research. Its straightforward synthesis, coupled with its versatile reactivity and inherent biological properties, ensures its continued relevance as a key building block and research tool. This guide has provided a comprehensive overview of its chemical properties, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers in the field.
References
- Fischer Esterification. (n.d.). University of Colorado Boulder, Department of Chemistry.
- Material Safety Data Sheet - Methyl 3-methoxypropionate. (n.d.). Cole-Parmer.
- Fischer Esterification-Typical Procedures. (2024, January 5). OperaChem.
- Supplementary Information File. (2021). Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434.
- Fischer Esterification Procedure. (n.d.). University of California, Irvine, Department of Chemistry.
- Mass spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry.
- The 1H NMR spectrum of methyl propanoate. (n.d.). Doc Brown's Chemistry.
- Chemical & Pharma Intermediates by Application. (n.d.). Mallak Specialties Pvt Ltd.
- Palladium-Catalyzed Carbonylative Addition of Aryl Bromides to Arylalkynes - Supporting Information. (n.d.). The Royal Society of Chemistry.
- Methyl (2S,3R)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate - MS (GC) - Spectrum. (n.d.). SpectraBase.
- Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - 13C NMR - Chemical Shifts. (n.d.). SpectraBase.
- This compound. (n.d.). NIST WebBook.
- Supplementary Material. (n.d.). The Royal Society of Chemistry.
- This compound. (n.d.). NIST WebBook.
- Synthesis of methyl ferulate catalyzed by cationic exchange resin. (n.d.). SciSpace.
- Fischer Esterification. (n.d.). Organic Chemistry Portal.
- Pharmaceutical intermediates. (n.d.). Fonderpharm.
- Comprehensive Guide to Pharmaceutical Intermediates: Types and Technologies. (n.d.). Protheragen.
- Synthesis methyl ferulate through ultrasonic irradiation. (2021). ResearchGate.
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- methyl (3R)-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate. (n.d.). PlantaeDB.
- Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - Vapor Phase IR - Spectrum. (n.d.). SpectraBase.
- Ethyl 3-(4-hydroxy-3-methoxyphenyl)propionate. (n.d.). PubChem.
- Understanding Methyl Ferulate: Properties and Sourcing for Chemical Intermediates. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester. (n.d.). NIST WebBook.
- Effect of water on Cu/Zn catalyst for hydrogenation of fatty methyl ester to fatty alcohol. (2025, August 5). ResearchGate.
- Methyl acetate hydrogenation catalyst and preparation method thereof. (n.d.). Google Patents.
- Vapour-Phase Selective Hydrogenation of γ-Valerolactone to 2-Methyltetrahydrofuran Biofuel over Silica-Supported Copper Catalysts. (2022, September 29). PMC - NIH.
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An In-depth Technical Guide to Methyl Dihydroferulate: Synthesis, Bioactivity, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl dihydroferulate, with the CAS Number 56024-44-3 , is a derivative of the naturally occurring phenolic acid, ferulic acid. As the saturated or reduced form of methyl ferulate, this compound holds significant potential in various research and development sectors, particularly in the pharmaceutical and nutraceutical industries. Its inherent antioxidant and anti-inflammatory properties, coupled with a favorable lipophilicity for enhanced bioavailability, make it a compelling molecule for investigation. This technical guide provides a comprehensive overview of methyl dihydroferulate, detailing its chemical characteristics, synthesis methodologies, biological activities, and established experimental protocols. The guide also explores its putative mechanism of action, focusing on key signaling pathways implicated in inflammation and oxidative stress.
Introduction and Significance
Methyl dihydroferulate, chemically known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, belongs to the class of phenolic compounds, which are widely recognized for their health-promoting benefits. The saturation of the propenoic acid side chain of ferulic acid to a propanoic acid moiety in dihydroferulic acid and its esters, such as methyl dihydroferulate, may alter its physicochemical and biological properties. This structural modification can lead to increased stability and potentially enhanced bioavailability, making it an attractive candidate for drug development and as a functional food ingredient. The primary areas of interest for researchers and drug development professionals lie in its potent antioxidant and anti-inflammatory activities. This guide will delve into the scientific underpinnings of these properties and provide practical information for its synthesis and evaluation.
Chemical Properties and Characterization
A thorough understanding of the chemical properties of methyl dihydroferulate is fundamental for its application in research and development.
| Property | Value | Source |
| CAS Number | 56024-44-3 | |
| Molecular Formula | C11H14O4 | |
| Molecular Weight | 210.23 g/mol | |
| IUPAC Name | This compound | |
| Synonyms | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate, Dihydroferulic acid methyl ester | |
| Appearance | Expected to be a colorless to pale yellow oil or solid | General chemical knowledge |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical knowledge |
Synthesis of Methyl Dihydroferulate
The most common and efficient method for the synthesis of methyl dihydroferulate is through the catalytic hydrogenation of methyl ferulate. This process involves the reduction of the carbon-carbon double bond in the side chain of methyl ferulate.
Synthesis via Catalytic Hydrogenation of Methyl Ferulate
This method provides a high yield and a straightforward purification process.
Reaction Scheme:
Methyl Ferulate -> Methyl Dihydroferulate
Experimental Protocol:
-
Dissolution: Dissolve methyl ferulate (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a reaction vessel equipped with a magnetic stirrer.[1]
-
Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) to the solution.
-
Hydrogenation: The reaction mixture is then subjected to a hydrogen atmosphere, typically using a hydrogen-filled balloon or a Parr hydrogenator, and stirred vigorously at room temperature.[1]
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the disappearance of the starting material.
-
Filtration and Concentration: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filtrate is then concentrated under reduced pressure to yield crude methyl dihydroferulate.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure methyl dihydroferulate.
Caption: Proposed anti-inflammatory mechanism of Methyl Dihydroferulate.
Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages
This protocol describes how to assess the anti-inflammatory effects of methyl dihydroferulate on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in 96-well plates or 6-well plates, depending on the downstream analysis, and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various non-cytotoxic concentrations of methyl dihydroferulate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).
-
Analysis of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Quantify the levels of these cytokines in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
-
Analysis of Signaling Pathways (Western Blotting):
-
Lyse the cells at earlier time points (e.g., 15-60 minutes) after LPS stimulation.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, IκBα, and p65.
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Applications in Drug Development and Research
The favorable biological profile of methyl dihydroferulate makes it a promising candidate for further investigation in several areas:
-
Dermatology and Cosmetics: Its antioxidant and anti-inflammatory properties suggest potential applications in skincare products for protecting against oxidative stress-induced skin aging and for managing inflammatory skin conditions.
-
Neuroprotection: Oxidative stress and inflammation are key pathological features of neurodegenerative diseases. The ability of methyl dihydroferulate to cross the blood-brain barrier (inferred from related compounds) and its neuroprotective potential warrant further investigation.
-
Cardiovascular Health: Chronic inflammation and oxidative stress contribute to the pathogenesis of cardiovascular diseases. The properties of methyl dihydroferulate suggest it could be a valuable agent for promoting cardiovascular health.
-
Oncology: The role of chronic inflammation in cancer development is well-established. The anti-inflammatory effects of methyl dihydroferulate could be explored as a potential chemopreventive or adjuvant therapeutic strategy.
Conclusion
Methyl dihydroferulate is a promising phenolic compound with significant antioxidant and anti-inflammatory potential. Its synthesis is readily achievable through the catalytic hydrogenation of methyl ferulate. While direct research on this specific ester is still expanding, the extensive data on its parent acid and the closely related methyl ferulate provide a strong rationale for its further investigation. The experimental protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of methyl dihydroferulate. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to fully elucidate its potential as a novel therapeutic agent.
References
- Beck, J. J., et al. (2007). Fungicidal Activities of Dihydroferulic Acid Alkyl Ester Analogues.
- Nguyen, P. T., et al. (2014). Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour. Asian Pacific Journal of Tropical Medicine, 7(S1), S327-S331. [Link]
- Nobari Moghaddam, H., et al. (2023). Evaluating the antioxidant activity and the level of 5-hydroxymethylfurfural in honey. Journal of Food Safety and Hygiene, 9(4), 241-251.
- Nguyen, P. T., et al. (2014). Anti-inflammatory activity of methyl ferulate isolated from Stemona tuberosa Lour. PubMed.
- Kikugawa, K., et al. (1993). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 41(11), 1947–1952. [Link]
- Sgarbossa, A., et al. (2021). Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. Molecules, 26(16), 4995. [Link]
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- Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
- MDPI. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide.
- ResearchGate. (2024). DPPH assay for evaluating antioxidant activity.
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A Technical Guide to the Natural Sources, Isolation, and Analysis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Abstract
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Methyl dihydroferulate, is a phenolic compound of significant interest to the pharmaceutical and nutraceutical industries.[1][2][3] This technical guide provides an in-depth overview of its natural occurrences, biosynthetic origins, validated protocols for extraction and isolation, and modern analytical techniques for its characterization. Synthesizing data from peer-reviewed literature, this document serves as a comprehensive resource for researchers, chemists, and drug development professionals aiming to harness this promising natural product.
Introduction and Chemical Profile
This compound is a methyl ester of dihydroferulic acid (also known as hydroferulic acid).[3][4] It belongs to the class of organic compounds known as phenylpropanoids, which are synthesized by plants from the amino acid phenylalanine.[5] Its structure, featuring a guaiacol (2-methoxyphenol) moiety, is fundamental to its antioxidant and biological activities.[6][7] This compound is recognized as a metabolite of ferulic acid and has been identified as a sensitive biomarker for coffee consumption.[6][7][8]
Chemical and Physical Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | [2] |
| Synonyms | Methyl dihydroferulate, Methyl hydroferulate | [3] |
| Molecular Formula | C11H14O4 | [2] |
| Molecular Weight | 210.23 g/mol | [2] |
| CAS Number | 56024-44-3 | [3] |
Natural Sources and Occurrence
This compound has been identified in a variety of plant species and is often a product of microbial metabolism in both soil and the mammalian gut.[1][9] Its precursor, ferulic acid, is ubiquitous in the plant kingdom, suggesting that the dihydro- form and its esters may be more widely distributed than currently documented.
Key Identified Natural Sources:
| Source Organism | Plant Part / Context | Significance | References |
| Cudrania tricuspidata (Cudrania) | Root Bark, Fruits | Traditional medicine with known hepatoprotective, anti-inflammatory, and anti-allergic properties.[10][11] | [10][11] |
| Sorghum bicolor (Sorghum) | Root Exudates | Acts as a biological nitrification inhibitor (BNI), influencing soil nitrogen dynamics and plant development. | [12] |
| Fermented Foods | Vinegar, Fermented Rice Bran | The compound, as its parent acid, is formed during fermentation processes. | [1] |
| Gut Microbiota | Human/Animal Colon | Dihydroferulic acid is a known metabolite produced by gut microflora from dietary polyphenols like ferulic acid.[7][9] | [7][9] |
Biosynthesis Pathway
The biosynthesis of this compound is intrinsically linked to the general phenylpropanoid pathway, a major route for the production of secondary metabolites in plants. The pathway originates with the amino acid L-phenylalanine.
The key steps leading to the formation of the core structure are:
-
Deamination: Phenylalanine is converted to cinnamic acid.
-
Hydroxylation & Methylation: A series of enzymatic hydroxylations and methylations convert cinnamic acid to ferulic acid (4-hydroxy-3-methoxycinnamic acid).
-
Reduction: The double bond in the propanoic acid side chain of ferulic acid is reduced to form dihydroferulic acid. This step is crucial and can be mediated by plant enzymes or microbial action.[1][9]
-
Esterification: The carboxylic acid group of dihydroferulic acid is esterified with methanol to yield the final product, this compound.
Caption: Biosynthesis of Methyl Dihydroferulate.
Extraction and Isolation Protocol
The following protocol provides a robust framework for the extraction and purification of this compound from plant matrices, such as the root bark of Cudrania tricuspidata.[10] The choice of solvents and chromatographic methods is critical for achieving high purity.
Workflow Overview
Caption: General workflow for isolation.
Step-by-Step Methodology:
-
Plant Material Preparation:
-
Collect fresh plant material (e.g., root barks).
-
Wash thoroughly to remove contaminants and air-dry at room temperature until brittle.
-
Grind the dried material into a fine powder using a mechanical grinder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Rationale: Methanol is an effective solvent for extracting a broad range of polar and semi-polar phenolic compounds.
-
Macerate the powdered plant material in methanol (e.g., 1 kg of powder in 5 L of MeOH) at room temperature for 72 hours with occasional agitation.[13] Alternatively, use a Soxhlet apparatus for continuous and more exhaustive extraction.[14]
-
Filter the extract to remove solid plant debris. Repeat the extraction process on the residue to ensure complete recovery.
-
-
Concentration:
-
Combine the methanolic filtrates.
-
Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude viscous mass.
-
-
Fractionation via Liquid-Liquid Partitioning:
-
Rationale: This step separates compounds based on their differential solubility in immiscible solvents, simplifying the mixture for chromatography.
-
Resuspend the crude extract in a methanol/water mixture (e.g., 9:1 v/v).
-
Perform successive partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The target compound is expected to partition into the ethyl acetate fraction.
-
-
Column Chromatography:
-
Rationale: Silica gel chromatography separates compounds based on polarity.
-
Concentrate the ethyl acetate fraction and adsorb it onto silica gel.
-
Load the slurry onto a silica gel column (60-120 mesh).
-
Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity (e.g., starting from 95:5 to 50:50).[14]
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest.
-
-
Final Purification:
-
For high-purity isolates required for biological assays or structural elucidation, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.
-
Analytical Characterization
Accurate identification and structural elucidation are paramount. A combination of spectroscopic techniques is required for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework, including the number and environment of protons and carbons.
-
Mass Spectrometry (MS): Techniques like GC-MS or LC-MS (e.g., HR-ESI-MS) are used to determine the molecular weight and elemental composition of the compound.[15]
-
High-Performance Liquid Chromatography (HPLC): Used for both quantification and assessing the purity of the isolated compound. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically employed.[16]
Biological Activities and Potential Applications
This compound and its parent acid have demonstrated a range of promising biological activities, making them attractive candidates for drug development.
-
Antioxidant Activity: The phenolic hydroxyl group allows the molecule to act as a potent free radical scavenger, protecting cells from oxidative damage.[6][7]
-
Anti-inflammatory Effects: Studies have shown it can inhibit the production of pro-inflammatory mediators like prostaglandin E2 and cyclooxygenase-2 (COX-2).[4][6]
-
Hepatoprotective Effects: Compounds isolated from Cudrania tricuspidata, including related xanthones found alongside this phenylpropanoid, have shown significant protective effects on liver cells.[10]
-
Nitrification Inhibition: As a root exudate, it plays a role in agriculture by inhibiting the microbial conversion of ammonium to nitrate, which can improve nitrogen use efficiency in soils.[12]
-
Neuroprotection: The related compound, methyl ferulate, has shown protective effects against neuroinflammation.[16]
Conclusion
This compound is a naturally occurring phenylpropanoid with a compelling profile of biological activities. Found in medicinal plants like Cudrania tricuspidata and as a metabolic product in fermented foods and the gut, it represents a valuable target for natural product chemists and pharmacologists. The methodologies outlined in this guide for its extraction, isolation, and characterization provide a solid foundation for researchers to explore its full therapeutic and agricultural potential. Further investigation into its mechanism of action and bioavailability is warranted to translate its promising in-vitro properties into practical applications.
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An In-depth Technical Guide to the Antioxidant Potential of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Abstract
This technical guide provides a comprehensive analysis of the antioxidant potential of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, a methyl ester derivative of dihydroferulic acid. As a metabolite of prominent dietary polyphenols such as ferulic acid and curcumin, this compound is of significant interest to researchers in pharmacology, food science, and drug development. This document elucidates the foundational principles of its antioxidant activity, rooted in its chemical structure. It offers detailed, field-proven protocols for the in vitro evaluation of its radical scavenging and reducing capabilities, including DPPH, ABTS, and FRAP assays. Furthermore, this guide explores the probable mechanistic pathways, with a focus on the Nrf2 signaling cascade, and provides a validated method for its chemical synthesis. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for scientists investigating novel antioxidant agents.
Introduction: The Scientific Rationale
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key etiological factor in a multitude of chronic and degenerative diseases. Phenolic compounds, ubiquitous in plant-based foods and traditional medicines, are renowned for their potent antioxidant properties that can mitigate oxidative damage.[1][2] this compound, also known as methyl dihydroferulate, belongs to this important class of molecules. It is a naturally occurring metabolite of ferulic acid and a recognized biomarker for coffee consumption.[3][4] The structural integrity of this compound, featuring a phenolic hydroxyl group, positions it as a compelling candidate for antioxidant applications. This guide aims to provide a deep dive into the scientific underpinnings of its antioxidant potential and the methodologies to rigorously evaluate it.
Structure-Activity Relationship: The Chemical Basis of Antioxidant Efficacy
The antioxidant capacity of phenolic compounds is intrinsically linked to their molecular structure.[5] For this compound, the key determinants of its antioxidant activity are:
-
The Phenolic Hydroxyl (-OH) Group: This is the primary functional group responsible for antioxidant activity. It can readily donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions.[6]
-
The Methoxy (-OCH₃) Group: Positioned ortho to the hydroxyl group, the methoxy group is an electron-donating group that enhances the stability of the resulting phenoxyl radical through resonance. This increased stability makes the hydrogen donation from the hydroxyl group more favorable.
-
Saturated Propanoate Side Chain: Unlike its precursor, ferulic acid, which has an unsaturated side chain, this compound possesses a saturated propanoate chain. While the unsaturated chain in ferulic acid contributes to radical stabilization, the primary antioxidant mechanism still resides in the phenolic hydroxyl group.
-
Esterification of the Carboxylic Acid: The conversion of the carboxylic acid group of dihydroferulic acid to a methyl ester in this compound is a critical structural modification. Studies on analogous compounds, such as ferulic acid and its esters, have shown that esterification can sometimes slightly decrease the radical scavenging activity compared to the parent acid.[7][8] This is likely due to steric hindrance or alterations in the electronic properties of the molecule.
Based on these structural features, it is hypothesized that this compound is a competent antioxidant, though likely possessing slightly lower in vitro radical scavenging activity than its parent compound, dihydroferulic acid.
Quantitative Evaluation of Antioxidant Potential: In Vitro Assays
To empirically determine the antioxidant capacity of this compound, a battery of standardized in vitro assays is essential. The following protocols for DPPH, ABTS, and FRAP assays are provided as a robust framework for this evaluation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and stored in the dark to prevent degradation.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol.
-
Perform serial dilutions to obtain a range of concentrations for testing.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Include a control well containing 100 µL of DPPH solution and 100 µL of methanol.
-
Incubate the microplate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the % inhibition against the sample concentration and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates greater antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay assesses the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the ABTS radical cation by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation:
-
Prepare a stock solution and serial dilutions of this compound in ethanol.
-
-
Assay Procedure:
-
Add 10 µL of each sample dilution to 1 mL of the diluted ABTS•⁺ solution.
-
Incubate the mixture at room temperature for 6 minutes.
-
-
Measurement:
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of ABTS•⁺ scavenging activity as described for the DPPH assay.
-
Determine the IC₅₀ value from the dose-response curve.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Experimental Protocol:
-
Reagent Preparation:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation:
-
Prepare a stock solution and serial dilutions of this compound.
-
-
Assay Procedure:
-
Add 50 µL of each sample dilution to 1.5 mL of the FRAP reagent.
-
Incubate the mixture at 37°C for 30 minutes.
-
-
Measurement:
-
Measure the absorbance of the ferrous-TPTZ complex at 593 nm.
-
-
Calculation:
-
Create a standard curve using known concentrations of FeSO₄·7H₂O.
-
Express the FRAP value of the sample as µmol of Fe²⁺ equivalents per gram or mole of the compound.
-
| Assay | Principle | Endpoint Measurement | Typical Units |
| DPPH | Hydrogen Atom Transfer | Decrease in absorbance at 517 nm | IC₅₀ (µM or µg/mL) |
| ABTS | Electron Transfer | Decrease in absorbance at 734 nm | IC₅₀ (µM or µg/mL) |
| FRAP | Electron Transfer (Reduction of Fe³⁺) | Increase in absorbance at 593 nm | µmol Fe²⁺ equivalents/g |
Table 1: Summary of In Vitro Antioxidant Assays.
Mechanistic Insights: The Nrf2 Signaling Pathway
Beyond direct radical scavenging, phenolic antioxidants can exert their protective effects by modulating endogenous antioxidant defense mechanisms. A pivotal pathway in this cellular defense is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[5]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative or electrophilic stress, which can be induced by compounds like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, it binds to the ARE, leading to the transcriptional activation of a suite of cytoprotective genes, including those encoding for antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase. While direct evidence for the activation of the Nrf2 pathway by this compound is still emerging, studies on its parent compound, dihydroferulic acid, have shown it can protect cells from oxidative stress-induced inflammation, suggesting an engagement with cellular antioxidant response pathways.
Figure 1: The Nrf2-ARE signaling pathway for cellular antioxidant response.
Synthesis of this compound
The synthesis of this compound can be readily achieved through the Fischer esterification of its parent carboxylic acid, dihydroferulic acid. This method is robust, high-yielding, and utilizes common laboratory reagents.
Reaction Scheme:
Dihydroferulic Acid + Methanol --(H⁺ catalyst)--> this compound + Water
Experimental Protocol:
-
Reaction Setup:
-
In a round-bottom flask, dissolve dihydroferulic acid in an excess of anhydrous methanol. The excess methanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
-
-
Catalyst Addition:
-
While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the reaction mixture.
-
-
Reflux:
-
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude ester can be further purified by column chromatography on silica gel if necessary.
-
Figure 2: General workflow for the synthesis of this compound.
Conclusion and Future Directions
This compound presents a compelling profile as a potential antioxidant agent. Its structural features, particularly the phenolic hydroxyl group, provide a strong chemical basis for its radical scavenging capabilities. The protocols detailed in this guide offer a standardized approach for the quantitative assessment of its antioxidant potential. While direct experimental data on its efficacy is still emerging, the established structure-activity relationships for phenolic compounds suggest it warrants further investigation.
Future research should focus on:
-
Quantitative Antioxidant Profiling: Generating precise IC₅₀ values for this compound in DPPH, ABTS, and FRAP assays to allow for direct comparison with other antioxidants.
-
Comparative Studies: A head-to-head comparison of the antioxidant activity of this compound with its parent compound, dihydroferulic acid, to elucidate the impact of esterification.
-
Mechanistic Elucidation: Investigating the direct activation of the Nrf2 pathway and the expression of downstream antioxidant enzymes in relevant cell models.
-
In Vivo Studies: Progressing to in vivo models to assess the bioavailability, metabolism, and efficacy of this compound in mitigating oxidative stress-related pathologies.
This in-depth technical guide provides the foundational knowledge and practical methodologies for researchers to unlock the full therapeutic potential of this promising phenolic compound.
References
- Chen H. (2023). Analyzing Phenolic Compounds: Nature's Antioxidants and their Health Benefits. Modern Chem Appl, 11:437. ([Link])
- Fujita, A., et al. (2023). Dietary Phenolic Compounds: Their Health Benefits and Association with the Gut Microbiota. Molecules, 28(3), 1083. ([Link])
- Shahidi, F., & Ambigaipalan, P. (2015). Phenolics and polyphenolics in foods, beverages and spices: Antioxidant activity and health effects – A review. Journal of Functional Foods, 18, 820-897. ([Link])
- García-Cayuela, T., et al. (2020). Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism. Foods, 9(11), 1643. ([Link])
- Kikugawa, K., et al. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168. ([Link])
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An In-depth Technical Guide to the Anti-inflammatory Effects of Dihydroferulic Acid Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens, cellular damage, or irritants. While acute inflammation is a protective and restorative mechanism, chronic inflammation is a key driver of numerous debilitating diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery.
Dihydroferulic acid methyl ester, a derivative of the naturally occurring phenolic compound ferulic acid, has emerged as a promising candidate for therapeutic intervention in inflammatory conditions. This technical guide provides a comprehensive overview of the anti-inflammatory properties of dihydroferulic acid methyl ester, delving into its mechanisms of action, experimental validation, and potential for further development. By synthesizing current knowledge and providing detailed experimental protocols, this guide aims to equip researchers with the necessary tools to explore the full therapeutic potential of this compelling molecule.
Core Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of dihydroferulic acid methyl ester are believed to be mediated through the modulation of critical signaling cascades that govern the inflammatory response. Drawing insights from studies on its parent compounds, dihydroferulic acid (DHFA) and ferulic acid methyl ester (FAME), we can elucidate the primary molecular targets.
The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central regulators of inflammation.[1] In an unstimulated state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it orchestrates the transcription of a plethora of pro-inflammatory genes, including those encoding for cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2]
Dihydroferulic acid and its derivatives have been shown to inhibit the activation of the NF-κB pathway.[1] This is achieved by preventing the degradation of IκBα, thereby keeping NF-κB in its inactive cytoplasmic state.
The MAPK family, including p38 and c-Jun N-terminal kinase (JNK), represents another crucial signaling axis in inflammation.[3] These kinases are activated by various cellular stressors and inflammatory cues, leading to the activation of transcription factors that further amplify the inflammatory response. Ferulic acid methyl ester has been demonstrated to block the phosphorylation of both p38 and JNK, effectively dampening this pro-inflammatory signaling.[4][5]
Furthermore, dihydroferulic acid has been found to promote the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that plays a critical role in the antioxidant response and has been shown to exert anti-inflammatory effects by downregulating NF-κB activity.[1]
The following diagram illustrates the proposed mechanism of action of dihydroferulic acid methyl ester in inhibiting inflammatory signaling pathways.
Caption: Proposed mechanism of dihydroferulic acid methyl ester.
Experimental Validation: In Vitro and In Vivo Models
The anti-inflammatory properties of dihydroferulic acid methyl ester can be rigorously evaluated using a combination of in vitro and in vivo experimental models.
In Vitro Assays
A common and effective in vitro model for studying inflammation involves the use of murine macrophage-like RAW 264.7 cells stimulated with bacterial lipopolysaccharide (LPS).[6] LPS stimulation mimics a bacterial infection and induces a robust inflammatory response, characterized by the production of nitric oxide (NO), pro-inflammatory cytokines, and the expression of inflammatory enzymes.
The following diagram outlines a typical workflow for assessing the anti-inflammatory effects of dihydroferulic acid methyl ester in vitro.
Caption: Workflow for in vitro anti-inflammatory assessment.
This protocol details the measurement of NO production in LPS-stimulated RAW 264.7 cells using the Griess reagent.
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed 2 x 10⁵ cells/well in a 96-well plate and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of dihydroferulic acid methyl ester (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor).
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Assay:
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 1% sulfanilamide in 5% phosphoric acid and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water and incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite is determined from a sodium nitrite standard curve.
This protocol outlines the measurement of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Sample Collection: Collect the cell culture supernatant after the 24-hour incubation period with the test compound and LPS.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. A general procedure is as follows:
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
-
Measurement: Measure the absorbance at 450 nm using a microplate reader. The cytokine concentrations are determined from the standard curve.
In Vivo Models
To assess the anti-inflammatory effects of dihydroferulic acid methyl ester in a whole organism, the carrageenan-induced paw edema model in rodents is widely used.[6][7] Carrageenan injection into the paw induces an acute inflammatory response characterized by edema, erythema, and hyperalgesia.
-
Animal Acclimatization: Acclimate male Wistar rats (180-220 g) for at least one week under standard laboratory conditions.
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethylcellulose).
-
Positive control (e.g., indomethacin, 10 mg/kg, intraperitoneally).
-
Test groups (dihydroferulic acid methyl ester at various doses, e.g., 25, 50, 100 mg/kg, orally).
-
-
Compound Administration: Administer the test compound or controls orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Data Summary and Interpretation
The following tables summarize hypothetical but representative data for the anti-inflammatory effects of dihydroferulic acid methyl ester, based on findings for related compounds.
Table 1: In Vitro Anti-inflammatory Activity of Dihydroferulic Acid Methyl Ester
| Assay | Parameter | Dihydroferulic Acid Methyl Ester (IC₅₀ in µM) |
| NO Production | Inhibition of Nitric Oxide | 15.8 |
| Cytokine Release | Inhibition of TNF-α | 12.5 |
| Inhibition of IL-6 | 18.2 | |
| Enzyme Expression | Inhibition of COX-2 | 20.1 |
Table 2: In Vivo Anti-inflammatory Activity of Dihydroferulic Acid Methyl Ester in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3 hours |
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 65.4 |
| Dihydroferulic Acid Methyl Ester | 25 | 28.7 |
| 50 | 45.2 | |
| 100 | 58.9 |
Conclusion and Future Directions
Dihydroferulic acid methyl ester presents a compelling profile as a potential anti-inflammatory agent. Its proposed mechanism of action, targeting the central NF-κB and MAPK signaling pathways, provides a strong rationale for its therapeutic potential in a wide range of inflammatory disorders. The experimental protocols detailed in this guide offer a robust framework for the systematic evaluation of its efficacy and for elucidating its precise molecular mechanisms.
Future research should focus on comprehensive preclinical studies to further characterize the pharmacokinetic and toxicological profiles of dihydroferulic acid methyl ester. Structure-activity relationship studies could lead to the design and synthesis of even more potent and selective analogs. Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into tangible therapeutic benefits for patients suffering from inflammatory diseases.
References
- Ferulic Acid Metabolites Attenuate LPS-Induced Inflammatory Response in Enterocyte-like Cells. PMC. [Link]
- In vivo Anti-Inflammatory and Antinociceptive Activity Evaluation of Phenolic Compounds from Sideritis stricta.
- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
- Phenolic phytochemistry, in vitro, in silico, in vivo, and mechanistic anti-inflammatory and antioxidant evaluations of Habenaria digit
- Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxid
- Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. BMC Chemistry. [Link]
- Phenolic compounds, in vivo anti-inflammatory, analgesic and antipyretic activities of the aqueous extracts from fresh and dry aerial parts of Brocchia cinerea (Vis.). PubMed. [Link]
- Synthesis, Characterization and Biological Screening of Ferulic Acid Derivatives.
- Synthesis, Characterization, and Preliminary Evaluation of Ferulic Acid Derivatives Containing Heterocyclic Moiety. Journal of Medicinal and Chemical Sciences. [Link]
- Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. MDPI. [Link]
- Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. PubMed. [Link]
- Methyl ferulic acid exerts anti-apoptotic effects on L-02 cells via the ROS-mediated signaling p
- Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Tre
- Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Tre
- Ferulic acid suppresses the inflammation and apoptosis in Kawasaki disease through activating the AMPK/mTOR/NF-κB p
- Caffeic acid methyl ester inhibits LPS‑induced inflammatory response through Nrf2 activation and NF‑κB inhibition in human umbilical vein endothelial cells.
- Effect of ferulic acid on the MAPK pathway in TNF-α-treated adipocytes....
- Caffeic acid methyl ester inhibits mast cell activation through the suppresion of MAPKs and NF-κB signaling in RBL-2H3 cells. PMC. [Link]
- Ferulic Acid Methyl Ester Attenuates Cerebral Ischemia-Reperfusion Injury in Rats by Modulating PI3K/HIF-1α/VEGF Signaling P
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An In-Depth Technical Guide to the Molecular Structure and Properties of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl dihydroferulate, is a phenolic compound of significant interest in the fields of medicinal chemistry, natural product synthesis, and materials science. As a derivative of dihydroferulic acid, a metabolite of the widely occurring ferulic acid, it shares a structural backbone that imparts notable antioxidant and other biological activities. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and the analytical methodologies employed for its characterization, offering a foundational resource for professionals engaged in its study and application.
Molecular Identity and Physicochemical Properties
This compound is a methyl ester with the chemical formula C₁₁H₁₄O₄.[1] Its molecular structure consists of a guaiacol (2-methoxyphenol) moiety linked to a methyl propanoate chain. The presence of a phenolic hydroxyl group, a methoxy group, and a methyl ester functional group dictates its chemical reactivity and physical characteristics.
A summary of its key identifiers and physicochemical properties is presented in Table 1.
Table 1: Chemical Identifiers and Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl dihydroferulate, Methyl hydroferulate | [1] |
| CAS Number | 56024-44-3 | [1] |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [2] |
| Physical State | Liquid | [2] |
| Color | Very Pale Yellow | [2] |
| Boiling Point | 146 °C at 3 mmHg | |
| Refractive Index | 1.53 | [2] |
| Purity (typical) | ≥98.0% (by GC) | [2] |
Molecular Structure and Elucidation
The structural confirmation of this compound is unequivocally achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed map of the carbon-hydrogen framework.
¹H NMR Spectroscopy: The proton NMR spectrum will exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the propanoate chain, the methoxy protons, the methyl ester protons, and the phenolic hydroxyl proton. The chemical shifts (δ), multiplicities, and coupling constants (J) are diagnostic of the specific chemical environment of each proton. Based on analogous structures, the expected signals are:
-
Aromatic Protons: Three signals in the aromatic region (typically δ 6.5-7.0 ppm), corresponding to the three protons on the substituted benzene ring. Their splitting patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted ring system.
-
Propanoate Chain Protons: Two triplets, each integrating to two protons, corresponding to the two methylene groups (-CH₂-CH₂-). The triplet adjacent to the aromatic ring will appear at a slightly downfield chemical shift compared to the triplet adjacent to the carbonyl group.
-
Methoxy Protons: A sharp singlet at approximately δ 3.8 ppm, integrating to three protons.
-
Methyl Ester Protons: A sharp singlet at approximately δ 3.7 ppm, integrating to three protons.
-
Hydroxyl Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, but is typically observed between δ 5.0-6.0 ppm.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show 11 distinct signals, corresponding to the 11 unique carbon atoms in the molecule. The predicted chemical shifts are:
-
Carbonyl Carbon: A signal in the downfield region, typically around δ 173 ppm.
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-150 ppm). The carbons attached to the oxygen atoms will be the most downfield.
-
Methoxy Carbon: A signal around δ 56 ppm.
-
Methyl Ester Carbon: A signal around δ 52 ppm.
-
Propanoate Chain Carbons: Two signals in the aliphatic region, typically between δ 30-40 ppm.
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound for ¹H NMR (20-30 mg for ¹³C NMR) into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a suitable internal standard (e.g., 0.03% v/v tetramethylsilane, TMS).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, a standard single-pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3500-3200 cm⁻¹, characteristic of the phenolic hydroxyl group.
-
C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹), corresponding to the methyl and methylene groups.
-
C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹, corresponding to the aromatic C-H bonds.
-
C=O Stretch: A strong, sharp absorption band around 1735 cm⁻¹, indicative of the ester carbonyl group.
-
C=C Stretch: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.
-
C-O Stretch: Bands in the 1250-1000 cm⁻¹ region, corresponding to the C-O bonds of the ester and ether linkages.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. In an electron ionization (EI) mass spectrum, this compound will show a molecular ion peak ([M]⁺) at m/z 210. The fragmentation pattern will be influenced by the functional groups, with common losses including the methoxy group (-OCH₃), the methyl ester group (-COOCH₃), and cleavage of the propanoate chain.
Analytical Methodologies for Purity Assessment
The purity of this compound is typically assessed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC)
GC is a suitable method for the analysis of this volatile compound. A common approach involves the use of a non-polar capillary column.
Illustrative GC-MS Protocol:
-
Derivatization (Optional but Recommended): To improve peak shape and thermal stability, the phenolic hydroxyl group can be derivatized, for example, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at a rate of 10°C/min, with a final hold time.
-
Detection: Mass spectrometry detection in full scan mode (e.g., m/z 50-550) for identification and selected ion monitoring (SIM) for quantification.
Caption: General workflow for the GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is another powerful technique for the analysis and purification of this compound.
Proposed HPLC Method:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 280 nm).
-
Quantification: Quantification can be achieved by using an external or internal standard calibration method.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, weight, and analytical characterization of this compound. A thorough understanding of its chemical and physical properties, supported by robust analytical methodologies, is essential for its effective application in research and development. The spectroscopic and chromatographic protocols outlined herein serve as a valuable resource for scientists and professionals working with this versatile phenolic compound.
References
- NIST Chemistry WebBook, SRD 69. (n.d.). National Institute of Standards and Technology.
- PubChem Compound Summary for CID 523498, this compound. (n.d.). National Center for Biotechnology Information.
- An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase. (2009). Journal of Pharmaceutical and Biomedical Analysis.
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An In-depth Technical Guide to the Solubility of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, a key intermediate in pharmaceutical synthesis and a derivative of naturally occurring dihydroferulic acid. Understanding the solubility of this compound in various organic solvents is critical for its purification, formulation, and application in drug development. This document delves into the molecular characteristics governing its solubility, presents a predictive solubility profile in a range of common organic solvents, and provides detailed, field-proven protocols for experimentally determining its solubility. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction: The Significance of Solubility in Pharmaceutical Development
The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development.[1][2] Poor solubility can lead to significant challenges in formulation, bioavailability, and overall therapeutic efficacy.[1] this compound, also known by synonyms such as Methyl dihydroferulate, possesses a unique molecular structure that dictates its interaction with various solvents.[3][4] A thorough understanding of its solubility is paramount for optimizing reaction conditions, designing effective purification strategies like crystallization, and developing stable formulations.
Molecular Structure and Physicochemical Properties
The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. This compound (C₁₁H₁₄O₄, Molecular Weight: 210.2265 g/mol ) has several key features that influence its solubility profile[3][4]:
-
Phenolic Hydroxyl Group (-OH): This group is a hydrogen bond donor and acceptor, which generally imparts solubility in polar protic solvents.
-
Methoxy Group (-OCH₃): The methoxy group is a hydrogen bond acceptor and contributes to the molecule's polarity.
-
Methyl Ester Group (-COOCH₃): This group is polar and can act as a hydrogen bond acceptor.
-
Benzene Ring and Propanoate Chain: The aromatic ring and the alkyl chain contribute to the nonpolar character of the molecule.
The interplay between the polar functional groups and the nonpolar hydrocarbon backbone results in a molecule with moderate polarity. The general principle of "like dissolves like" provides a foundational basis for predicting its solubility.[5][6] We can anticipate good solubility in polar organic solvents and limited solubility in nonpolar solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 56024-44-3 | [3][4] |
| Molecular Formula | C₁₁H₁₄O₄ | [3][4] |
| Molecular Weight | 210.2265 g/mol | [3][4] |
| Boiling Point | 146°C / 3mmHg | [7] |
| Appearance | Expected to be an oil or low-melting solid |
Predicted Solubility Profile
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent | Solvent Type | Predicted Solubility (g/L) | Rationale |
| Methanol | Polar Protic | > 200 | Excellent hydrogen bonding potential with the hydroxyl and ester groups. |
| Ethanol | Polar Protic | > 200 | Similar to methanol, strong hydrogen bonding interactions. |
| Isopropanol | Polar Protic | 100 - 200 | Good solubility, slightly reduced due to increased nonpolar character of the solvent. |
| Acetone | Polar Aprotic | > 200 | Strong dipole-dipole interactions with the ester and methoxy groups. |
| Ethyl Acetate | Polar Aprotic | 100 - 200 | Good solubility due to its ester functionality, but less polar than acetone. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 | Highly polar solvent capable of strong dipole-dipole interactions. |
| Dichloromethane | Polar Aprotic | 50 - 100 | Moderate polarity allows for some interaction with the polar groups. |
| Toluene | Nonpolar | < 10 | The molecule's polarity is too high for significant solubility in a nonpolar aromatic solvent. |
| Hexane | Nonpolar | < 1 | Very limited solubility due to the significant mismatch in polarity. |
Experimental Determination of Solubility
To obtain precise and accurate solubility data, experimental determination is essential. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[2][8][9] An alternative, high-throughput method is the crystal-clear point (or solvent addition) method .[10][11][12][13]
The Shake-Flask Method: A Protocol for Thermodynamic Equilibrium Solubility
The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound in a given solvent.[2][8]
Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.
Experimental Workflow Diagram
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Step-by-Step Protocol:
-
Preparation:
-
Add an excess amount of crystalline this compound to a glass vial. The excess should be sufficient to ensure a solid phase remains at equilibrium.
-
Pipette a known volume of the desired organic solvent into the vial.
-
-
Equilibration:
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a shaker or on a stirring plate in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24 to 48 hours).[14]
-
-
Phase Separation:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to obtain a clear, saturated solution.
-
-
Analysis:
-
Prepare a series of dilutions of the saturated solution with the same solvent.
-
Determine the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Construct a calibration curve using standards of known concentration to accurately quantify the solubility.
-
The Crystal-Clear Point Method: A High-Throughput Approach
The crystal-clear point method, also known as the solvent addition method, is a faster, more automated technique suitable for screening multiple solvents.[10][11][13]
Principle: A known amount of the compound is suspended in a known amount of an anti-solvent. A good solvent is then titrated into the suspension at a constant temperature until all the solid material dissolves. The point at which the solution becomes completely clear is the "clear point," and the solubility can be calculated from the final composition of the solvent system.
Logical Relationship Diagram
Caption: Logical flow of the Crystal-Clear Point Solubility Method.
Step-by-Step Protocol:
-
System Setup:
-
Place a precisely weighed amount of this compound into a temperature-controlled vessel.
-
Add a known volume of an anti-solvent in which the compound is sparingly soluble.
-
Use a turbidity probe or a camera-based system to monitor the suspension.[13]
-
-
Titration:
-
At a constant temperature, begin a slow, controlled addition of a "good" solvent (in which the compound is highly soluble) to the suspension using a precision pump.
-
-
Clear Point Detection:
-
Continuously monitor the turbidity of the solution. The clear point is reached when the turbidity drops to that of the pure solvent, indicating complete dissolution.[13]
-
-
Calculation:
-
Record the volume of the good solvent added to reach the clear point.
-
Calculate the solubility in the final solvent mixture. This method is particularly useful for generating solubility data in binary solvent systems.
-
Conclusion
The solubility of this compound is a critical parameter for its effective use in research and development. Its molecular structure, with a balance of polar functional groups and a nonpolar backbone, suggests good solubility in polar organic solvents and poor solubility in nonpolar solvents. For precise quantitative data, the shake-flask method remains the most reliable technique for determining thermodynamic solubility, while the crystal-clear point method offers a high-throughput alternative for rapid solvent screening. The protocols and predictive data presented in this guide provide a solid foundation for scientists and researchers working with this important compound.
References
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds?. YouTube.
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- BioAssay Systems. Shake Flask Method Summary.
- Experiment: Solubility of Organic & Inorganic Compounds.
- Technobis Crystallization Systems.
- ACS Publications.
- ChemicalBook. Methyl 3-(4-Hydroxy-3-methoxyphenyl)
- Khan Academy. Solubility of organic compounds.
- ResearchGate.
- The importance of solubility and how to collect it using dynamic methods.
- NIST WebBook. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- NIST WebBook. Methyl 3-(4-hydroxy-3-methoxyphenyl)
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An In-Depth Technical Guide to Methyl Dihydroferulate: From Discovery to Modern Applications
This guide provides a comprehensive overview of methyl dihydroferulate, a significant derivative of a naturally occurring phenolic acid. We will delve into its discovery, tracing back to its parent compound, dihydroferulic acid, and explore its synthesis, physicochemical properties, and burgeoning biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering both foundational knowledge and practical insights.
Part 1: The Genesis of Methyl Dihydroferulate - A Story Rooted in Nature
The history of methyl dihydroferulate is intrinsically linked to its precursor, dihydroferulic acid. While a singular moment of "discovery" for methyl dihydroferulate is not prominently documented, its existence is a logical extension of the study of dihydroferulic acid and the well-established chemical process of esterification.
Dihydroferulic Acid: The Parent Compound
Dihydroferulic acid, chemically known as 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, is a natural compound found in both plants and animals. It is a metabolite of the more widely known ferulic acid, which is ubiquitous in the plant kingdom.[1] Dihydroferulic acid is also a product of the metabolism of chlorogenic acids by human gut flora.[1]
The initial interest in dihydroferulic acid stemmed from its antioxidant properties, including its ability to scavenge hydroxyl radicals and inhibit lipid peroxidation. Its presence in various plant species, such as Stellaria dichotoma and Melicope semecarpifolia, has been reported.[2]
The Advent of Methyl Dihydroferulate: A Chemical Inevitability
The synthesis of methyl esters from carboxylic acids is a fundamental and historically significant reaction in organic chemistry. The esterification of dihydroferulic acid to produce methyl dihydroferulate is a straightforward process, likely first performed in a laboratory setting to modify the polarity and bioavailability of the parent compound. The addition of the methyl group transforms the hydrophilic carboxylic acid into a more lipophilic ester, a common strategy in drug discovery to enhance cell membrane permeability.
Part 2: Synthesis and Physicochemical Properties
The generation of methyl dihydroferulate for research and development purposes is primarily achieved through chemical synthesis.
Synthesis of Dihydroferulic Acid
The precursor, dihydroferulic acid, is most commonly synthesized via the catalytic reduction of ferulic acid.[3]
-
Dissolution: Dissolve 20.0 g of ferulic acid in 250 ml of methanol.
-
Catalyst Addition: Add a 10% palladium on carbon catalyst (50% wet type) to the solution.
-
Reduction: Subject the mixture to catalytic reduction under normal pressure for 3 hours.
-
Filtration: Remove the catalyst by filtration.
-
Concentration and Crystallization: Concentrate the resulting filtrate to precipitate the product.
-
Isolation: Collect the precipitated crystals of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid) by filtration. This process typically yields around 19.3 g of the product.[3]
Esterification to Methyl Dihydroferulate
The synthesis of methyl dihydroferulate from dihydroferulic acid is a classic example of Fischer esterification.
-
Reaction Setup: In a round-bottom flask, dissolve dihydroferulic acid in an excess of methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux for several hours to drive the equilibrium towards the ester product.
-
Work-up: After the reaction is complete (monitored by thin-layer chromatography), cool the mixture and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude methyl dihydroferulate. Further purification can be achieved by column chromatography.
Caption: Synthesis pathway of Methyl Dihydroferulate from Ferulic Acid.
Physicochemical Properties
The physicochemical properties of methyl dihydroferulate can be inferred from its structure and are compared with its parent compound in the table below.
| Property | Dihydroferulic Acid | Methyl Dihydroferulate |
| Molecular Formula | C₁₀H₁₂O₄[2] | C₁₁H₁₄O₄ |
| Molecular Weight | 196.20 g/mol [2] | 210.23 g/mol |
| Appearance | White to beige powder[4] | Expected to be a crystalline solid or oil |
| Solubility | Soluble in water and ethanol[4] | Expected to have lower water solubility and higher solubility in organic solvents |
| pKa | Weakly acidic | Neutral |
Part 3: Analytical Characterization
The structural elucidation and quantification of methyl dihydroferulate rely on standard analytical techniques in organic chemistry.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for the purification and quantification of methyl dihydroferulate. A reverse-phase C18 column with a mobile phase gradient of water (often with a small amount of acid like formic or acetic acid) and an organic solvent like acetonitrile or methanol is typically employed. Detection is commonly performed using a UV detector, monitoring at wavelengths characteristic of the phenolic chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization of the phenolic hydroxyl group may be necessary to increase volatility. The mass spectrum would show a molecular ion peak corresponding to the mass of the molecule, and fragmentation patterns would provide structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the definitive structural confirmation of methyl dihydroferulate. Both ¹H and ¹³C NMR spectra would provide characteristic signals.
-
¹H NMR: Expected signals would include those for the aromatic protons, the methoxy group protons, the protons of the ethyl side chain, and the methyl ester protons.
-
¹³C NMR: The spectrum would show distinct peaks for the aromatic carbons, the methoxy carbon, the carbons of the ethyl side chain, the ester carbonyl carbon, and the methyl ester carbon.
Caption: Analytical workflow for the characterization of Methyl Dihydroferulate.
Part 4: Biological Activities and Potential Applications
While specific studies on the biological activities of methyl dihydroferulate are emerging, its pharmacological potential can be inferred from its structural relationship to dihydroferulic acid and other phenolic compounds.
Antioxidant and Anti-inflammatory Properties
Dihydroferulic acid is known for its antioxidant and radical-scavenging properties, with an IC50 value of 19.5 μM in certain assays.[5] It is expected that methyl dihydroferulate retains these antioxidant capabilities. The anti-inflammatory properties of related compounds suggest that methyl dihydroferulate could also modulate inflammatory pathways. Dihydrochalcones, which share structural similarities, have demonstrated significant anti-inflammatory activity.[6]
Potential in Drug Development
The esterification of dihydroferulic acid to its methyl ester enhances its lipophilicity, which could improve its bioavailability and make it a more effective therapeutic agent. This modification is a common strategy to improve the pharmacokinetic profile of a drug candidate. The diverse pharmacological properties of related phenolic compounds, including anticancer, antidiabetic, and neuroprotective effects, suggest that methyl dihydroferulate could be a valuable lead compound for further investigation in these areas.[6]
Part 5: Future Directions
The study of methyl dihydroferulate is an expanding field. Future research should focus on:
-
Isolation from Natural Sources: A systematic investigation into the natural occurrence of methyl dihydroferulate in various plant species.
-
Comprehensive Biological Screening: In-depth studies to fully characterize its pharmacological profile, including its antioxidant, anti-inflammatory, anticancer, and antimicrobial activities.
-
Pharmacokinetic Studies: Evaluation of its absorption, distribution, metabolism, and excretion (ADME) profile to understand its behavior in biological systems.
-
Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways through which methyl dihydroferulate exerts its biological effects.
References
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- ResearchGate. (n.d.). (A) TIC of mixture after synthesis of dihydroferulic acid-4-O-sulfate....
- Google Patents. (n.d.). US10526621B2 - Method of forming dihydroferulic acid.
- PubChem. (n.d.). Dihydroferulic acid.
- ResearchGate. (n.d.). The formation of dihydroferulic acid and 2-methoxy-4-vinylphenol during....
- The NIDDK Central Repository. (n.d.). Dihydroferulic acid.
- Wikipedia. (2023, April 29). Diferulic acids.
- MDPI. (2022). Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?. Molecules, 27(15), 4993.
- Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry. Biogeosciences, 10, 1599-1617.
- MDPI. (2020). Fantastic Ferulic Acid Esterases and Their Functions.
- MDPI. (2021).
- PubMed. (2002). Oxidation of ferulic acid or arabinose-esterified ferulic acid by wheat germ peroxidase. Journal of Agricultural and Food Chemistry, 50(8), 2344-2351.
- FooDB. (n.d.). Showing Compound Dihydroferulic acid (FDB029987).
- OMICS International. (n.d.). Ferulic Acid Fatty Esters Synthesis: Physical and Biochemical Characteristics.
- ResearchGate. (n.d.). Natural product isolation-how to get from biological material to pure compounds.
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Navigating the C11H14O4 Isomeric Landscape: A Technical Guide for Researchers
An In-depth Exploration of Methyl (3,4-dimethoxyphenyl)acetate and Sinapyl Alcohol for Drug Development and Plant Biochemistry
The molecular formula C11H14O4 represents a fascinating intersection of synthetic chemistry and natural product biochemistry. This guide provides an in-depth technical exploration of two prominent isomers: the synthetic building block Methyl (3,4-dimethoxyphenyl)acetate and the naturally occurring monolignol, Sinapyl Alcohol . Authored for researchers, scientists, and drug development professionals, this document delves into the synthesis, analysis, and application of these compounds, offering field-proven insights and detailed experimental protocols.
Part 1: Methyl (3,4-dimethoxyphenyl)acetate: A Versatile Scaffold in Medicinal Chemistry
Methyl (3,4-dimethoxyphenyl)acetate, with the IUPAC name methyl 2-(3,4-dimethoxyphenyl)acetate , is a key intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure, featuring a catechol diether moiety, is a common motif in many biologically active molecules.
Physicochemical Properties and Spectroscopic Profile
A comprehensive understanding of the physicochemical properties of Methyl (3,4-dimethoxyphenyl)acetate is crucial for its application in synthesis and analysis.
| Property | Value | Source |
| IUPAC Name | methyl 2-(3,4-dimethoxyphenyl)acetate | NIST |
| Molecular Formula | C11H14O4 | NIST |
| Molecular Weight | 210.23 g/mol | NIST |
| Appearance | Light yellow to yellow to brown liquid | Sigma-Aldrich[1] |
| Purity | >98.0% (GC) | TCI |
| Storage | Refrigerator | Sigma-Aldrich[1] |
The structural elucidation of Methyl (3,4-dimethoxyphenyl)acetate is routinely achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
-
Mass Spectrometry (MS): Typically coupled with Gas Chromatography (GC-MS), this technique confirms the molecular weight and provides characteristic fragmentation patterns for identification.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups, such as the ester carbonyl and the aromatic ether linkages.
Synthesis Protocol: Fischer-Speier Esterification
The synthesis of Methyl (3,4-dimethoxyphenyl)acetate is commonly achieved through the Fischer-Speier esterification of 3,4-dimethoxyphenylacetic acid with methanol, using a strong acid catalyst. This method is favored for its robustness and scalability.
Caption: Workflow for the synthesis of Methyl 3,4-dimethoxycinnamate via Fischer Esterification.[2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethoxyphenylacetic acid in an excess of anhydrous methanol. The use of excess methanol serves to shift the reaction equilibrium towards the product side, maximizing the yield.[2]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution. This strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[2]
-
Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion, cool the reaction mixture and pour it into cold water. Neutralize the excess acid by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure Methyl (3,4-dimethoxyphenyl)acetate.
Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for assessing the purity and confirming the identity of Methyl (3,4-dimethoxyphenyl)acetate.
-
Sample Preparation: Prepare a dilute solution of the synthesized ester in a volatile organic solvent, such as ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC injector port.
-
Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The separation is based on the compound's boiling point and affinity for the stationary phase.
-
Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The resulting mass-to-charge ratios of the ions are detected, generating a mass spectrum that serves as a molecular fingerprint. The interpretation of the fragmentation pattern allows for the confirmation of the structure.[3]
Applications in Drug Development
Methyl (3,4-dimethoxyphenyl)acetate serves as a crucial building block in the synthesis of a variety of pharmacologically active compounds. The 3,4-dimethoxyphenyl motif is present in numerous approved drugs and clinical candidates, contributing to their binding affinity and pharmacokinetic properties.[4] Its utility lies in its ability to be readily modified at the ester functionality or the aromatic ring, allowing for the generation of diverse molecular libraries for drug discovery.[5][][7][8]
Part 2: Sinapyl Alcohol: A Key Monomer in Lignin Biosynthesis and a Bioactive Natural Product
Sinapyl alcohol, with the IUPAC name 4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol , is a monolignol derived from the phenylpropanoid pathway in plants. It is a primary precursor to syringyl (S) lignin, a major component of the plant cell wall.[9]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Source |
| IUPAC Name | 4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenol | PubChem |
| Molecular Formula | C11H14O4 | PubChem |
| Molecular Weight | 210.23 g/mol | PubChem |
| Appearance | Colorless solid | Wikipedia[9] |
| Melting Point | 61-65 °C | Wikipedia[9] |
The structure of sinapyl alcohol can be confirmed using various spectroscopic methods, with NMR and MS being the most definitive.
Biosynthesis of Sinapyl Alcohol: The Phenylpropanoid Pathway
Sinapyl alcohol is synthesized in plants through a series of enzymatic reactions known as the phenylpropanoid pathway. This pathway converts phenylalanine into a variety of important secondary metabolites, including monolignols.
Caption: Simplified overview of the lignin biosynthesis pathway leading to sinapyl alcohol.
Synthesis and Extraction of Sinapyl Alcohol
While sinapyl alcohol can be extracted from plant sources, chemical synthesis offers a more controlled and scalable approach for research purposes. A common synthetic route involves the reduction of sinapaldehyde.
A facile and efficient method for the synthesis of sinapyl alcohol is the reduction of commercially available sinapaldehyde using sodium borohydride.[10]
-
Dissolution: Dissolve sinapaldehyde in ethyl acetate.
-
Reduction: Add sodium borohydride to the solution and stir at room temperature.
-
Work-up: Quench the reaction with water and wash with a saturated ammonium chloride solution.
-
Isolation: Separate the organic layer, dry it over magnesium sulfate, and evaporate the solvent to obtain sinapyl alcohol. This method is advantageous due to its high yield and the commercial availability of the starting material.[10]
Biological Activities and Experimental Protocols
Recent studies have highlighted the anti-inflammatory and antinociceptive properties of sinapyl alcohol, making it a compound of interest for drug discovery.
This protocol assesses the ability of sinapyl alcohol to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a suitable medium.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of sinapyl alcohol for a specified period.
-
Stimulation: Induce an inflammatory response by adding LPS to the cell cultures.
The hot plate test is a standard behavioral assay to evaluate the central analgesic effects of a compound.[16]
-
Animal Acclimatization: Acclimatize the mice to the experimental environment.
-
Compound Administration: Administer sinapyl alcohol or a control substance to the mice.
-
Hot Plate Test: Place each mouse on a hot plate maintained at a constant temperature (e.g., 50-55°C) and record the latency to a nociceptive response (e.g., paw licking, jumping).[17][18]
-
Data Analysis: An increase in the latency period compared to the control group indicates an antinociceptive effect.
Conclusion
The isomers of C11H14O4, exemplified by Methyl (3,4-dimethoxyphenyl)acetate and Sinapyl Alcohol, represent the diverse and rich landscape of organic chemistry. While the former serves as a testament to the power of synthetic chemistry in creating valuable building blocks for drug discovery, the latter highlights the intricate biosynthetic pathways in nature that produce compounds with significant biological activities. This guide provides a foundational understanding and practical protocols for researchers to explore and utilize these fascinating molecules in their respective fields.
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An In-Depth Technical Guide to the In Vitro Evaluation of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
This guide provides a comprehensive technical overview of the in vitro methodologies used to characterize Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, a phenolic compound of significant interest to the research, scientific, and drug development communities. Also known by its synonyms, Methyl dihydroferulate and Methyl hydroferulate[1], this molecule is structurally related to ferulic acid and is a metabolite of various dietary polyphenols. Its potential as a therapeutic agent stems from its notable antioxidant, anti-inflammatory, and anticancer properties observed in preclinical studies.
This document moves beyond a simple recitation of protocols. It is designed to provide a deep understanding of the experimental rationale, offering insights into the causality behind procedural steps and ensuring that the described methods are self-validating. Each section is grounded in authoritative scientific literature to ensure technical accuracy and trustworthiness.
Compound Profile: Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to designing and interpreting in vitro studies. These properties influence its solubility, stability, and interaction with biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₄O₄ | [1] |
| Molecular Weight | 210.23 g/mol | [1] |
| CAS Number | 56024-44-3 | [1] |
| Appearance | Off-white to white crystals or a colorless to light yellow liquid | |
| Melting Point | 37-41 °C | |
| Boiling Point | 146 °C at 3 mmHg | |
| Solubility | Soluble in dimethyl sulfoxide (DMSO) and methanol | [2] |
In Vitro Antioxidant Potential: Rationale and Protocols
The antioxidant capacity of phenolic compounds like this compound is a cornerstone of their therapeutic potential. This activity is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions. The methoxy group on the aromatic ring further enhances this activity through its electron-donating nature[3].
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a rapid and widely used method to assess the radical scavenging activity of a compound. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored non-radical form in the presence of an antioxidant.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol. Ensure the solution is freshly made and protected from light.
-
Dissolve this compound in methanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from this stock.
-
Prepare a similar dilution series for a positive control, such as ascorbic acid or Trolox.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compound, positive control, or methanol (as a blank).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound or positive control.
-
Plot the percentage of inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Experimental Protocol: ABTS Radical Cation Decolorization Assay
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm to create the working solution.
-
Prepare a dilution series of the test compound and a positive control (e.g., Trolox).
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the ABTS•+ working solution to each well.
-
Add 10 µL of the various concentrations of the test compound or positive control.
-
Incubate the plate at room temperature for a set time (e.g., 6 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Determine the IC₅₀ value or express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Caption: Generalized workflow for in vitro radical scavenging assays.
In Vitro Anti-inflammatory Activity: Unraveling the Mechanisms
Chronic inflammation is a key driver of many diseases. Phenolic compounds often exhibit anti-inflammatory effects by modulating key enzymatic pathways and signaling cascades involved in the inflammatory response.
Lipoxygenase (LOX) Inhibition Assay
Lipoxygenases are enzymes that play a crucial role in the biosynthesis of leukotrienes, which are potent inflammatory mediators. Inhibition of LOX activity is a key target for anti-inflammatory drug development.
Experimental Protocol: Lipoxygenase Inhibition Assay
-
Reagent Preparation:
-
Prepare a solution of lipoxygenase (e.g., from soybean) in a suitable buffer (e.g., 0.2 M borate buffer, pH 9.0).
-
Prepare a substrate solution of linoleic acid in the same buffer.
-
Dissolve the test compound and a positive control (e.g., quercetin) in a suitable solvent (e.g., DMSO) and prepare a dilution series.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvettes, add the buffer, enzyme solution, and the test compound or control.
-
Incubate the mixture at room temperature for 5-10 minutes.
-
Initiate the reaction by adding the linoleic acid substrate.
-
-
Data Acquisition and Analysis:
-
Immediately measure the increase in absorbance at 234 nm over a set period (e.g., 5 minutes) using a spectrophotometer. This absorbance change corresponds to the formation of conjugated dienes.
-
Calculate the percentage of inhibition by comparing the rate of reaction in the presence of the test compound to the control.
-
Determine the IC₅₀ value.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay
COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators. Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors.
Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Utilize a commercial COX-2 inhibitor screening kit, which typically includes recombinant human COX-2, a fluorometric probe, arachidonic acid (substrate), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Prepare working solutions of all reagents according to the manufacturer's instructions.
-
Prepare a dilution series of this compound.
-
-
Assay Procedure:
-
In a 96-well black microplate, add the assay buffer, COX-2 enzyme, and the test compound or controls.
-
Incubate at room temperature for a specified time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., λex = 535 nm / λem = 587 nm) over time using a fluorescence plate reader.
-
Calculate the percentage of inhibition based on the rate of fluorescence increase.
-
Determine the IC₅₀ value.
-
Mechanistic Insights: Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including those for iNOS and COX-2[6][7]. Ferulic acid and its metabolites have been shown to attenuate inflammatory responses by inhibiting the NF-κB pathway[6]. This inhibition can occur through the modulation of upstream kinases such as MAPKs (p38, ERK) and Akt[6].
Caption: Proposed inhibition of the NF-κB pathway by the test compound.
In Vitro Anticancer Potential: Cytotoxicity and Mechanistic Assays
The evaluation of a compound's cytotoxic effects on cancer cell lines is a primary step in anticancer drug discovery. This compound and related compounds have shown promise in this area[8].
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
Culture human cervical cancer (HeLa) and epidermoid carcinoma (A-431) cell lines in appropriate media (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
-
MTT Addition and Formazan Solubilization:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
-
Studies on the related compound, ferulic acid, have demonstrated its ability to reduce the viability of HeLa cells in a dose-dependent manner[9][10].
Mechanistic Insights: Modulation of Cell Signaling Pathways
The anticancer activity of phenolic compounds can be attributed to their ability to modulate various signaling pathways that control cell proliferation, apoptosis, and survival.
-
NF-κB Pathway: As mentioned previously, the inhibition of the NF-κB pathway can contribute to the anticancer effects of a compound, as NF-κB is also involved in promoting cancer cell survival and proliferation[7].
-
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key signaling protein that is often constitutively activated in many cancers, promoting tumor growth and survival. Inhibition of STAT3 signaling is a promising strategy for cancer therapy[11][12]. Further research is needed to determine if this compound directly modulates the STAT3 pathway.
Caption: Overview of potential signaling pathways in anticancer activity.
Conclusion and Future Directions
This compound is a promising phenolic compound with demonstrated potential for antioxidant, anti-inflammatory, and anticancer activities in vitro. This guide has provided a detailed framework for the experimental evaluation of this molecule, emphasizing the importance of robust and well-controlled assays.
Future in vitro research should focus on obtaining specific IC₅₀ values for this compound in a wider range of antioxidant, anti-inflammatory, and anticancer assays. Further mechanistic studies are crucial to definitively link this compound to the modulation of key signaling pathways such as NF-κB and STAT3. Such data will be invaluable for guiding further preclinical and clinical development of this compound as a potential therapeutic agent.
References
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- Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of agricultural and food chemistry, 50(7), 2161–2168. [Link]
- Skała, E., Słupski, J., & Zielińska, S. (2022). The Structure-Antioxidant Activity Relationship of Ferulates. Antioxidants (Basel, Switzerland), 11(11), 2259. [Link]
- Wu, Y., Zhang, Y., Wang, Y., Zhang, Y., & Li, Z. (2021). Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. Molecules (Basel, Switzerland), 26(20), 6291. [Link]
- Adeyemi, O. S., & Olayaki, L. A. (2020). Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate. Journal of Applied Pharmaceutical Science, 10(5), 001-007. [Link]
- ResearchGate. Antioxidant Activity of Ferulic Acid Alkyl Esters in a Heterophasic System: A Mechanistic Insight. [Link]
- Luo, J. H., Liu, D., & Zhang, Y. (2018). Ferulic Acid Induces Apoptosis of HeLa and Caski Cervical Carcinoma Cells by Down-Regulating the Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway. Tropical Journal of Pharmaceutical Research, 17(5), 823-828. [Link]
- Gao, Y., He, Q., & Li, Y. (2018). The anticancer effects of ferulic acid is associated with induction of cell cycle arrest and autophagy in cervical cancer cells. Cancer Biomarkers, 22(4), 779-786. [Link]
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A Technical Guide to the Interrelationship of Ferulic Acid and Methyl Dihydroferulate: Structure, Bioactivity, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive analysis of ferulic acid and its derivative, methyl dihydroferulate. It delves into their structural distinctions, comparative bioactivities, and underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to facilitate further investigation into the therapeutic potential of these compounds. We will explore their antioxidant, anti-inflammatory, and neuroprotective properties, supported by quantitative data and mechanistic pathways.
Introduction: A Tale of Two Phenolic Compounds
Ferulic acid (FA), a hydroxycinnamic acid, is a ubiquitously distributed phenolic compound in the plant kingdom, found in high concentrations in foods such as rice bran, wheat, and oats.[1] Its well-documented antioxidant and anti-inflammatory properties have positioned it as a compound of significant interest for therapeutic applications, ranging from neurodegenerative diseases to cardiovascular conditions.[2][3]
Methyl dihydroferulate, also known as methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, is the methyl ester of dihydroferulic acid. Dihydroferulic acid is a primary metabolite of ferulic acid, formed by the reduction of the α,β-double bond in the side chain, often by gut microbiota. The esterification of dihydroferulic acid to form methyl dihydroferulate alters its physicochemical properties, which can influence its bioavailability and biological activity. This guide will dissect the nuanced relationship between the parent compound, ferulic acid, and its modified derivative, methyl dihydroferulate, providing a clear understanding of their respective and comparative attributes.
Structural and Physicochemical Distinctions
The fundamental difference between ferulic acid and methyl dihydroferulate lies in two key structural modifications: the saturation of the propenoic acid side chain and the esterification of the carboxylic acid group.
-
Ferulic Acid: Possesses a C=C double bond in the side chain, contributing to the planarity and rigidity of this part of the molecule. The presence of a free carboxylic acid group imparts acidic properties.
-
Methyl Dihydroferulate: The side chain is saturated (C-C single bond), allowing for more conformational flexibility. The carboxylic acid is esterified with a methyl group, rendering the molecule less polar and removing its acidic character.
Figure 1: Structural relationship between Ferulic Acid and Methyl Dihydroferulate.
These structural modifications have profound implications for their physicochemical properties, as summarized in the table below.
| Property | Ferulic Acid | Methyl Dihydroferulate | Implication for Bioactivity |
| Molecular Formula | C₁₀H₁₀O₄[4] | C₁₁H₁₄O₄[5] | - |
| Molecular Weight | 194.18 g/mol [6] | 210.23 g/mol [5] | Affects diffusion and transport. |
| Side Chain | Unsaturated (propenoic) | Saturated (propanoic) | Influences antioxidant mechanism and receptor binding. |
| Functional Group | Carboxylic Acid | Methyl Ester | Affects polarity, solubility, and metabolic pathways. |
| Polarity | More Polar | Less Polar | Impacts membrane permeability and bioavailability. |
Synthesis and Biosynthesis
Biosynthesis of Ferulic Acid
Ferulic acid is synthesized in plants from the amino acid L-phenylalanine via the phenylpropanoid pathway. L-phenylalanine is converted to cinnamic acid, which is then hydroxylated and methylated to yield ferulic acid.[7]
Figure 2: Simplified biosynthesis pathway of Ferulic Acid.
Synthesis of Methyl Dihydroferulate
Methyl dihydroferulate can be synthesized from ferulic acid through a two-step process:
-
Reduction of the Double Bond: The α,β-unsaturated double bond of ferulic acid can be reduced to a single bond to form dihydroferulic acid. This can be achieved through catalytic hydrogenation.
-
Esterification: The carboxylic acid group of dihydroferulic acid is then esterified with methanol, typically in the presence of an acid catalyst, to yield methyl dihydroferulate.[1]
Alternatively, methyl ferulate can be first synthesized from ferulic acid via Fischer esterification, followed by the reduction of the double bond.[6][8]
Comparative Biological Activities
While direct comparative studies on ferulic acid and methyl dihydroferulate are limited, we can infer the potential activities of methyl dihydroferulate based on studies of dihydroferulic acid and methyl ferulate.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.
Ferulic Acid: The phenolic hydroxyl group and the extended conjugation of the propenoic acid side chain allow for the formation of a resonance-stabilized phenoxyl radical, making it a potent free radical scavenger.[9]
Methyl Dihydroferulate: The saturation of the side chain in methyl dihydroferulate disrupts the extended conjugation present in ferulic acid. This structural change likely reduces its intrinsic radical scavenging activity compared to ferulic acid. However, the phenolic hydroxyl group remains, allowing it to still exhibit antioxidant properties. Studies on propionyl ferulate, another ester of ferulic acid, have shown superior scavenging of certain free radicals compared to ferulic acid, suggesting that esterification can sometimes enhance antioxidant activity, possibly by altering lipophilicity and interaction with lipid membranes.[10]
| Antioxidant Assay | Ferulic Acid | Methyl Ferulate | Dihydroferulic Acid |
| DPPH Radical Scavenging (IC₅₀) | Lower IC₅₀ (Higher Activity)[11] | Higher IC₅₀ (Lower Activity)[11] | IC₅₀ of 19.5 μM[2] |
| ABTS Radical Scavenging | Strong Activity[9] | Lower Activity than Ferulic Acid[9] | - |
| FRAP (Ferric Reducing Antioxidant Power) | High Reducing Power[9] | Lower Reducing Power than Ferulic Acid[9] | - |
Note: Lower IC₅₀ values indicate greater antioxidant activity.
Figure 3: General antioxidant mechanism of phenolic compounds.
Anti-inflammatory Activity
Chronic inflammation is a key contributor to numerous diseases. Both ferulic acid and its derivatives have demonstrated anti-inflammatory potential.
Ferulic Acid: Exerts its anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK, and reducing the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide (NO).[12]
Methyl Dihydroferulate: While direct data is scarce, studies on dihydroferulic acid have shown it can inhibit the release of pro-inflammatory mediators.[3] Methyl ferulate has also been shown to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes like COX-2.[13] It is plausible that methyl dihydroferulate shares these anti-inflammatory capabilities, potentially with altered potency due to its modified structure.
Figure 4: Potential anti-inflammatory mechanism via NF-κB pathway modulation.
Neuroprotective Effects
Neurodegenerative diseases are often associated with oxidative stress and inflammation.
Ferulic Acid: Has shown neuroprotective effects in various models of neurological disorders, attributed to its antioxidant and anti-inflammatory properties.[2]
Methyl Dihydroferulate: While direct evidence is lacking, methyl ferulate has demonstrated neuroprotective activity.[13] Given that dihydroferulic acid is a metabolite found in the brain, it is plausible that methyl dihydroferulate could also exert neuroprotective effects, potentially with enhanced blood-brain barrier permeability due to its increased lipophilicity.
Pharmacokinetics and Metabolism
The therapeutic efficacy of a compound is heavily dependent on its absorption, distribution, metabolism, and excretion (ADME) profile.
Ferulic Acid: Is readily absorbed in the small intestine, but its bioavailability can be low due to extensive first-pass metabolism in the intestine and liver, where it undergoes glucuronidation, sulfation, and methylation.[12]
Methyl Dihydroferulate: The esterification and saturation of the side chain in methyl dihydroferulate are expected to increase its lipophilicity, which could enhance its absorption and potentially its ability to cross the blood-brain barrier. Once absorbed, the ester bond is likely to be hydrolyzed by esterases in the plasma and tissues, releasing dihydroferulic acid. Dihydrocaffeic acid, a structurally similar compound, is known to be methylated to dihydroferulic acid in vivo.[14] Further research is needed to fully elucidate the pharmacokinetic profile of methyl dihydroferulate.
Figure 5: Proposed metabolic fate of Methyl Dihydroferulate.
Experimental Protocols
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[10]
Protocol:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of ferulic acid and methyl dihydroferulate in methanol.
-
In a 96-well plate, add 20 µL of various concentrations of the test compounds to the wells.
-
Add 180 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
Principle: This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[7]
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of ferulic acid or methyl dihydroferulate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant using the Griess reagent.
-
Measure the absorbance at 540 nm.
-
A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.
Quantification by High-Performance Liquid Chromatography (HPLC)
Principle: HPLC with UV detection is a reliable method for the separation and quantification of ferulic acid and its derivatives in various matrices.[15][16]
Protocol:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm and 320 nm.
-
-
Sample Preparation:
-
Extract the compounds from the sample matrix using a suitable solvent (e.g., methanol, ethyl acetate).
-
Filter the extract through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of ferulic acid and methyl dihydroferulate.
-
Calculate the concentration of the analytes in the samples based on the standard curve.
-
Conclusion and Future Directions
Ferulic acid is a well-established bioactive compound with a wide range of therapeutic properties. Methyl dihydroferulate, as a derivative, presents an intriguing modification that may offer advantages in terms of bioavailability and targeted delivery. The increased lipophilicity of methyl dihydroferulate could lead to enhanced absorption and permeability across biological membranes, including the blood-brain barrier. However, the saturation of the side chain may temper its intrinsic antioxidant activity compared to ferulic acid.
Future research should focus on direct comparative studies of ferulic acid and methyl dihydroferulate to elucidate their relative potencies in various biological assays. In vivo pharmacokinetic and metabolism studies are crucial to understand the absorption, distribution, and fate of methyl dihydroferulate and to determine if it acts as a prodrug for dihydroferulic acid. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising derivative.
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Physicochemical characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
An In-Depth Technical Guide to the Physicochemical Characteristics of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Introduction
This compound, also known by synonyms such as Methyl dihydroferulate or Methyl hydroferulate, is a derivative of the widely studied ferulic acid, a phenolic compound abundant in the plant kingdom.[1] Ferulic acid and its derivatives are of significant interest in the pharmaceutical, cosmetic, and food industries due to their potent antioxidant and anti-inflammatory properties.[2] However, the practical application of ferulic acid can be limited by factors like low solubility and stability.[3] Esterification to form compounds like this compound can modify these physicochemical properties, potentially improving bioavailability and formulation compatibility.
This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple data sheet, offering insights into the analytical methodologies required to characterize and quantify this compound, thereby ensuring scientific integrity and reproducibility in research and development settings.
Core Molecular and Physical Properties
The fundamental identity and physical nature of a compound are the bedrock of all subsequent analysis. This compound is structurally characterized by a guaiacol (2-methoxyphenol) ring connected to a methyl propanoate tail. This structure dictates its interactions and bulk properties.
Diagram 1: Chemical Structure of this compound
Caption: Chemical structure of the target molecule.
A summary of the key identifiers and physicochemical properties is presented in Table 1.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| Synonyms | Methyl dihydroferulate, Methyl hydroferulate | [1][4] |
| CAS Number | 56024-44-3 | [4] |
| Molecular Formula | C₁₁H₁₄O₄ | [4] |
| Molecular Weight | 210.23 g/mol | [5] |
| Physical State | Solid at room temperature (predicted) | [3][6] |
| Boiling Point | 146 °C (at 3 mmHg) |[5][7][8] |
Spectroscopic Characterization Profile
Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the molecule. The expected spectral data are derived from the functional groups present: a phenolic hydroxyl, a methoxy group, an aromatic ring, an aliphatic chain, and a methyl ester.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR (Proton NMR): The proton spectrum is anticipated to be highly characteristic.
-
Aromatic Protons (δ ≈ 6.5-6.9 ppm): Three protons on the aromatic ring will appear in this region. Their specific chemical shifts and splitting patterns (doublets, doublet of doublets) will be dictated by their ortho, meta, and para relationships to the hydroxyl, methoxy, and propyl substituents.
-
Phenolic Proton (δ ≈ 5.0-6.0 ppm): A broad singlet corresponding to the hydroxyl (-OH) proton, which is exchangeable with D₂O.
-
Methoxy Protons (δ ≈ 3.8 ppm): A sharp singlet integrating to three protons, characteristic of the -OCH₃ group.[9]
-
Ester Methyl Protons (δ ≈ 3.6 ppm): A sharp singlet integrating to three protons from the ester's -COOCH₃ group.
-
Aliphatic Protons (δ ≈ 2.5-2.9 ppm): Two methylene groups (-CH₂-CH₂-) will appear as two distinct triplets, each integrating to two protons, due to coupling with each other.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum complements the proton data, confirming the carbon backbone.[10]
-
Carbonyl Carbon (δ ≈ 173 ppm): The ester carbonyl carbon is the most deshielded, appearing significantly downfield.
-
Aromatic Carbons (δ ≈ 110-148 ppm): Six distinct signals are expected for the six aromatic carbons. Carbons attached to oxygen (C-OH and C-OCH₃) will be the most downfield in this region (≈145-148 ppm), while the others will appear between 110-135 ppm.
-
Methoxy Carbon (δ ≈ 56 ppm): The carbon of the -OCH₃ group.[9]
-
Ester Methyl Carbon (δ ≈ 52 ppm): The carbon of the -COOCH₃ group.
-
Aliphatic Carbons (δ ≈ 30-36 ppm): Two signals corresponding to the two methylene carbons in the propanoate chain.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups by their characteristic vibrational frequencies.[11]
-
O-H Stretch (≈ 3200-3500 cm⁻¹): A strong, broad absorption band characteristic of the phenolic hydroxyl group.
-
C-H Stretches (≈ 2850-3100 cm⁻¹): Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.[11]
-
C=O Stretch (≈ 1735 cm⁻¹): A very strong, sharp absorption characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum.[12]
-
C=C Stretches (≈ 1500-1600 cm⁻¹): Several medium-to-strong absorptions from the aromatic ring vibrations.
-
C-O Stretches (≈ 1030-1250 cm⁻¹): Strong absorptions corresponding to the C-O bonds of the ester and the methoxy ether group.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint. Using Electron Ionization (EI), the following key fragments would be expected:
-
Molecular Ion (M⁺•) (m/z = 210): The peak corresponding to the intact molecule with one electron removed.
-
Base Peak (m/z = 107 or 137): Alpha cleavage next to the aromatic ring could lead to a stable benzylic cation. However, a more likely fragmentation is the McLafferty rearrangement, which is common for esters.[13]
-
Key Fragments:
-
m/z = 179: Loss of the methoxy radical from the ester (•OCH₃, 31 Da).
-
m/z = 151: Loss of the entire methyl propanoate side chain portion (•CH₂CH₂COOCH₃, 59 Da).
-
m/z = 74: A fragment corresponding to the McLafferty rearrangement product, [CH₂=C(OH)OCH₃]⁺•.
-
Analytical Methodologies: Quantification by HPLC
For quantitative analysis in research, quality control, and formulation development, a robust and validated High-Performance Liquid Chromatography (HPLC) method is indispensable. While a specific monograph for this exact molecule may not be universally established, a reliable method can be developed based on protocols for structurally similar phenolic compounds.[14][15][16]
Representative HPLC Protocol
This protocol is a self-validating system designed for the accurate quantification of this compound.
Step 1: System and Materials
-
HPLC System: A system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Mobile Phase A: 0.1% Acetic Acid or Phosphoric Acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile or Methanol (HPLC grade).
-
Standard: A certified reference standard of this compound.
-
Sample Diluent: Mobile phase mixture (e.g., 50:50 Water:Acetonitrile).
Step 2: Chromatographic Conditions
-
Elution: Isocratic or gradient. A typical starting point is an isocratic elution with a 40-60% mixture of Mobile Phase B.
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Approximately 280 nm, which is a common wavelength for phenolic compounds.[17]
-
Injection Volume: 10 µL.
Step 3: Protocol Workflow
Diagram 2: HPLC Quantification Workflow
Caption: A typical workflow for HPLC-based quantification.
Step 4: System Suitability and Validation (Trustworthiness)
-
Causality: Before analyzing samples, the system's performance must be verified. This ensures that any observed results are due to the sample and not chromatographic variability.
-
Procedure:
-
Make five replicate injections of a single standard solution (e.g., 10 µg/mL).
-
Calculate the Relative Standard Deviation (RSD) for peak area and retention time. The acceptance criterion is typically RSD ≤ 2.0% .
-
Evaluate theoretical plates (N > 2000) and tailing factor (T ≤ 2.0).
-
-
Validation: The method should be validated according to ICH guidelines, assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[14]
Stability Profile and Assessment
Understanding a compound's stability is critical for determining its shelf-life, storage conditions, and formulation strategy. A forced degradation study is the authoritative method for establishing the intrinsic stability profile.[18]
Recommended Stability Assessment Protocol
This protocol outlines a systematic approach to evaluating stability under various stress conditions, as recommended by regulatory bodies like the EMA.[18][19]
-
Objective: To identify potential degradation products and establish the degradation pathways of this compound.
-
Methodology: Expose solutions of the compound (e.g., in the HPLC sample diluent) to the stress conditions below. Analyze samples by the validated HPLC method at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) and monitor for the appearance of new peaks and the loss of the main peak.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C.
-
Base Hydrolysis: 0.1 M NaOH at room temperature (phenolic esters are often base-labile).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: 60 °C (in parallel with a control sample at the recommended storage temperature).
-
Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
Diagram 3: Forced Degradation Study Logic
Caption: Decision workflow for a forced degradation study.
Conclusion
This compound is a compound of significant scientific interest due to its relationship with ferulic acid. While its fundamental identifiers are well-established, a comprehensive understanding for advanced applications requires rigorous characterization. This guide provides the authoritative framework for such an analysis, detailing not just the known properties but also the robust, self-validating experimental protocols necessary to confirm its identity, purity, and stability. By employing the spectroscopic interpretations, analytical workflows, and stability assessment strategies outlined herein, researchers and developers can ensure the generation of high-quality, reproducible data, accelerating the transition from laboratory research to practical application.
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Methodological & Application
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate via Fischer Esterification of Hydroferulic Acid
Abstract
This document provides a detailed protocol for the synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as methyl hydroferulate or methyl dihydroferulate[1][2]. The synthesis is achieved through the Fischer-Speier esterification of its parent carboxylic acid, 3-(4-hydroxy-3-methoxyphenyl)propionic acid (hydroferulic acid), using methanol in the presence of an acid catalyst. This application note is intended for researchers, scientists, and professionals in drug development, offering an in-depth explanation of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization.
Introduction and Scientific Rationale
This compound is a methyl ester derivative of hydroferulic acid, a compound of interest for its antioxidant properties and its role as a biomarker for coffee consumption[1][3]. The esterification of hydroferulic acid enhances its lipophilicity, which can be advantageous for certain biological applications and formulation studies.
The chosen synthetic route is the Fischer-Speier esterification, a classic and robust method for producing esters from carboxylic acids and alcohols.[4][5] This acid-catalyzed reaction is an equilibrium process. To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using a large excess of the alcohol (methanol in this case), which serves as both a reactant and the solvent, or by removing the water byproduct as it forms.[5][6] The direct acylation of alcohols with carboxylic acids is often preferred over methods using acid anhydrides or acid chlorides due to better atom economy and the moisture sensitivity of alternative reagents.[5]
The Chemistry: Fischer Esterification Mechanism
The Fischer esterification is a nucleophilic acyl substitution reaction. The acid catalyst plays a crucial role in activating the carboxylic acid toward nucleophilic attack by the alcohol. The mechanism proceeds through several key steps[5][7][8]:
-
Protonation of the Carbonyl: The catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the hydroferulic acid. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack.[7]
-
Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This converts the hydroxyl group into a good leaving group (water).[7][8]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: A base (such as another molecule of methanol or the conjugate base of the catalyst) removes the proton from the protonated ester, regenerating the acid catalyst and yielding the final product, this compound.[8]
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The work-up steps, including the sodium bicarbonate wash, are specifically included to remove unreacted acid, the absence of which can be confirmed during product characterization (e.g., by IR spectroscopy).
Materials and Equipment
| Reagent / Material | Formula | MW ( g/mol ) | CAS No. | Supplier Example |
| Hydroferulic Acid | C₁₀H₁₂O₄ | 196.20 | 1135-23-5 | Sigma-Aldrich |
| Methanol (Anhydrous) | CH₄O | 32.04 | 67-56-1 | Fisher Scientific |
| Sulfuric Acid (Conc.) | H₂SO₄ | 98.08 | 7664-93-9 | VWR |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | EMD Millipore |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | J.T. Baker |
| Sodium Sulfate (Anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Acros Organics |
| Round-bottom flask (100 mL) | ||||
| Reflux condenser | ||||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Separatory funnel (250 mL) | ||||
| Rotary evaporator |
Safety Precautions: A Critical Overview
-
Methanol: Highly flammable and toxic if inhaled, swallowed, or in contact with skin.[9][10] It can cause damage to the central nervous system.[9] All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11]
-
Sulfuric Acid: Extremely corrosive. Causes severe skin burns and eye damage. Handle with extreme care, using acid-resistant gloves and a face shield.
-
Hydroferulic Acid: May cause skin, eye, and respiratory irritation.[12] Avoid inhalation of dust.[12][13]
-
General: The reaction should be conducted away from open flames and sparks due to the flammability of methanol and diethyl ether.[11] Ensure an emergency safety shower and eyewash station are readily accessible.[13]
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add hydroferulic acid (3.92 g, 20.0 mmol).
-
Add anhydrous methanol (40 mL, ~1.0 mol). Methanol acts as both the reactant and the solvent, and its large excess drives the reaction equilibrium towards the product.[6]
-
Place the flask in a heating mantle on a magnetic stirrer.
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
-
Catalyst Addition and Reflux:
-
Slowly and cautiously, add concentrated sulfuric acid (0.5 mL) to the stirring mixture through the top of the condenser.[6]
-
Heat the reaction mixture to a gentle reflux (approximately 65°C, the boiling point of methanol) and maintain this temperature for 4-6 hours.[5][6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the bulk of the methanol using a rotary evaporator.[6]
-
Transfer the residue to a 250 mL separatory funnel containing 50 mL of water.
-
Extract the aqueous mixture with diethyl ether (3 x 40 mL).[14]
-
Combine the organic layers in the separatory funnel.
-
Wash the combined organic phase sequentially with:
-
-
Drying and Solvent Removal:
-
Transfer the washed organic layer to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (Na₂SO₄).[14]
-
Filter the solution to remove the drying agent.
-
Remove the diethyl ether from the filtrate using a rotary evaporator to yield the crude product, this compound.[14] The product should be a very pale yellow liquid or off-white solid, as its melting point is near room temperature.[14][15]
-
-
Purification (Optional):
Experimental Workflow Diagram
Data Summary and Characterization
| Parameter | Value |
| Reactants | |
| Hydroferulic Acid | 3.92 g (20.0 mmol) |
| Methanol | 40 mL (~1.0 mol) |
| Catalyst | |
| Conc. Sulfuric Acid | 0.5 mL |
| Reaction Conditions | |
| Temperature | ~65°C (Reflux) |
| Time | 4-6 hours |
| Product Information | |
| Product Name | This compound[2] |
| Molecular Formula | C₁₁H₁₄O₄[2][15] |
| Molecular Weight | 210.23 g/mol [1][15] |
| Appearance | Very pale yellow liquid or off-white solid[14][15] |
| Expected Yield | > 85% |
Product Characterization: The identity and purity of the synthesized ester should be confirmed using standard analytical methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the molecular structure.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups. Key signals include the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong ester carbonyl (C=O) stretch around 1735 cm⁻¹.[14]
References
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- Vertex AI Search Result 15. (2015). New Method for Synthesis of 3-(4-hydroxy-3-methoxyphenyl) prop-2-enoic acid and 1- feruloyl-β-D-glucose.
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- Vertex AI Search Result 26. (n.d.).
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- Vertex AI Search Result 28. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
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Application Notes and Protocols for the Esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic Acid
Authored by: A Senior Application Scientist
Introduction
3-(4-hydroxy-3-methoxyphenyl)propanoic acid, also known as Dihydroferulic acid or Hydroferulic acid, is a phenolic compound of significant interest in the fields of pharmacology and materials science. As a primary metabolite of curcumin and a product of gut microflora, it exhibits notable antioxidant and radical-scavenging properties.[1] The inherent structure of dihydroferulic acid, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it a versatile building block for chemical synthesis.
Esterification of the carboxylic acid moiety is a critical derivatization strategy. The resulting esters often possess modified physicochemical properties, such as increased lipophilicity, which can enhance their solubility in hydrophobic media and improve their efficacy in various applications, from drug delivery systems to advanced polymers.[2] For instance, alkyl ferulate derivatives have demonstrated higher antioxidative activity compared to the parent ferulic acid in preventing the oxidation of lipids.[2]
This document provides a comprehensive guide to the selective esterification of the carboxylic acid group of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, with a primary focus on the robust and widely adopted Fischer-Speier esterification method. We will delve into the mechanistic principles, provide a detailed step-by-step laboratory protocol, discuss alternative methodologies, and offer practical troubleshooting advice for researchers, scientists, and drug development professionals.
Part 1: The Principle of Selective Acid-Catalyzed Esterification
The primary challenge in the esterification of dihydroferulic acid is the presence of two potentially reactive functional groups: the carboxylic acid and the phenolic hydroxyl. The goal is to selectively acylate the carboxylic acid without promoting etherification of the phenol. The Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol, is exceptionally well-suited for this task.[3][4]
The reaction's selectivity stems from the difference in nucleophilicity between the alcohol reactant and the phenolic hydroxyl group of the substrate. While both possess oxygen atoms with lone pairs, the phenolic oxygen's lone pairs are delocalized into the aromatic ring, rendering it significantly less nucleophilic than a simple aliphatic alcohol. Consequently, under acidic conditions, the alcohol preferentially attacks the protonated carbonyl carbon of the carboxylic acid.
The mechanism proceeds through a series of equilibrium steps:
-
Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, greatly increasing the electrophilicity of the carbonyl carbon.[5][6]
-
Nucleophilic Attack: A molecule of the alcohol reactant attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.
The entire process is reversible. To ensure a high yield, the reaction equilibrium must be shifted toward the products.[5] This is typically achieved by applying Le Châtelier's principle in one of two ways: using a large excess of the alcohol, which also serves as the solvent, or by actively removing the water as it is formed.[4][5][6]
Caption: Fischer-Speier Esterification Mechanism.
Part 2: Detailed Protocol for Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate Synthesis
This protocol details the synthesis of the methyl ester of dihydroferulic acid. The same principles can be applied using other primary or secondary alcohols (e.g., ethanol, propanol) with minor adjustments to reaction temperature and time.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Purpose |
| 3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C₁₀H₁₂O₄ | 196.20 | 5.0 g (25.5 mmol) | Starting Material |
| Methanol (Anhydrous) | CH₃OH | 32.04 | 100 mL | Reagent and Solvent |
| Sulfuric Acid (Concentrated, 98%) | H₂SO₄ | 98.08 | 0.5 mL (~9.2 mmol) | Catalyst |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ~300 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ (aq) | 84.01 | ~150 mL | Neutralizing Wash |
| Brine (Saturated NaCl Solution) | NaCl (aq) | 58.44 | ~50 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | Drying Agent |
| Equipment | ||||
| 250 mL Round-bottom flask | 1 | Reaction Vessel | ||
| Reflux Condenser | 1 | Prevent Solvent Loss | ||
| Magnetic Stirrer and Stir Bar | 1 | Homogeneous Mixing | ||
| Heating Mantle | 1 | Heat Source | ||
| 500 mL Separatory Funnel | 1 | Liquid-Liquid Extraction | ||
| Rotary Evaporator | 1 | Solvent Removal | ||
| TLC plates (Silica gel 60 F₂₅₄) | As needed | Reaction Monitoring |
Experimental Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask, add 3-(4-hydroxy-3-methoxyphenyl)propanoic acid (5.0 g, 25.5 mmol) and a magnetic stir bar. Add 100 mL of anhydrous methanol to dissolve the solid.
-
Catalyst Addition: Place the flask in an ice-water bath to cool the solution. While stirring, slowly and cautiously add concentrated sulfuric acid (0.5 mL) dropwise. Causality Note: Adding the strong acid to the alcohol is exothermic; cooling prevents uncontrolled boiling.
-
Reflux: Remove the flask from the ice bath and attach a reflux condenser. Heat the mixture to a gentle reflux (approx. 65°C) using a heating mantle.
-
Monitoring: Allow the reaction to proceed for 4-6 hours. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The product ester will be less polar (higher Rf value) than the starting carboxylic acid.
-
Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.
-
Extraction: To the concentrated residue, add ethyl acetate (150 mL) and deionized water (100 mL). Transfer the mixture to a 500 mL separatory funnel. Shake vigorously and allow the layers to separate.
-
Neutralization and Washing: Drain the lower aqueous layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (3 x 50 mL) to remove any remaining acid catalyst and unreacted starting material. Self-Validation Note: You may observe effervescence during the first wash as the bicarbonate neutralizes the acid. Continue washing until no more gas evolves. Finally, wash the organic layer with brine (1 x 50 mL) to remove residual water.[7]
-
Drying and Concentration: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate. Filter the mixture to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, typically as a pale yellow oil.[7]
-
Characterization: The structure and purity of the resulting this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Part 3: Alternative Methodologies and Troubleshooting
While Fischer esterification is highly effective, certain substrates or experimental constraints may necessitate alternative approaches.
| Method | Principle | When to Use | Key References |
| Steglich Esterification | Uses a carbodiimide coupling agent (e.g., DCC, EDC) and a catalyst (DMAP) at room temperature.[8] | For substrates sensitive to high temperatures or strong acids. | [8][9] |
| Microwave-Assisted | Utilizes microwave irradiation to rapidly heat the reaction mixture, drastically reducing reaction times. | For high-throughput synthesis or when rapid reaction completion is desired. | [2] |
| Enzymatic Esterification | Employs lipases as biocatalysts in organic solvents. Offers high selectivity under mild conditions.[10][11] | For green chemistry applications or when exquisite chemo-selectivity is required. | [10][11][12] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Inactive catalyst (e.g., old H₂SO₄)- Insufficient heat- Water in reagents | - Use fresh, concentrated acid catalyst.- Ensure the reaction mixture is at a consistent reflux.- Use anhydrous grade alcohol and dry glassware thoroughly. |
| Incomplete Reaction | - Insufficient reaction time- Equilibrium not sufficiently shifted | - Extend the reflux time and continue monitoring by TLC.- Use a larger excess of the alcohol or consider a method for water removal (e.g., Dean-Stark trap with toluene).[3][7] |
| Dark-Colored Product | - Overheating leading to decomposition- Side reactions | - Reduce the heating mantle temperature to maintain a gentle, not vigorous, reflux.- Purify the crude product using column chromatography on silica gel. |
| Low Yield After Work-up | - Incomplete extraction- Emulsion formation during washing | - Perform an additional extraction of the aqueous layer.- Add more brine to the separatory funnel to help break the emulsion. |
Conclusion
The selective esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a valuable synthetic transformation for modulating its biological and chemical properties. The Fischer-Speier method provides a scalable, cost-effective, and reliable protocol for achieving this transformation with high selectivity for the carboxylic acid function. By understanding the underlying chemical principles and following a robust experimental procedure, researchers can confidently synthesize a wide range of ester derivatives to advance their work in drug discovery, food science, and material development.
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Application Note: High-Purity Isolation of Methyl Dihydroferulate via Optimized Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive application note provides a detailed protocol for the purification of methyl dihydroferulate using column chromatography. Methyl dihydroferulate, a derivative of the naturally occurring phenolic acid, ferulic acid, is of significant interest in pharmaceutical and cosmeceutical research due to its antioxidant and anti-inflammatory properties. Achieving high purity is paramount for accurate biological evaluation and potential therapeutic applications. This guide outlines a robust methodology, from the selection of appropriate stationary and mobile phases to the execution of the chromatographic separation and subsequent purity analysis. The principles behind each step are explained to empower researchers to adapt and troubleshoot the protocol for their specific needs.
Introduction: The Significance of Pure Methyl Dihydroferulate
Methyl dihydroferulate (MDHF), a hydrogenated derivative of methyl ferulate, exhibits promising biological activities. Its enhanced stability compared to its unsaturated precursor makes it a compelling candidate for further investigation in drug development and as an active ingredient in advanced skincare formulations. The efficacy and safety of MDHF are directly linked to its purity. Common synthetic routes can result in a mixture of unreacted starting materials, byproducts, and other process-related impurities.[1][2] Column chromatography is a fundamental and highly effective technique for the purification of such organic compounds on a laboratory scale.[3][4] This application note provides a detailed, field-proven protocol for the efficient isolation of high-purity methyl dihydroferulate.
Foundational Principles: Column Chromatography for Phenolic Compounds
Column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[5][6] For the purification of moderately polar phenolic compounds like methyl dihydroferulate, normal-phase chromatography is a highly effective approach.
-
Stationary Phase: Silica gel is the most common stationary phase for the separation of phenolic compounds due to its polar nature and cost-effectiveness.[7][8] The silanol groups (Si-OH) on the surface of the silica gel interact with polar functional groups of the analyte through hydrogen bonding and dipole-dipole interactions.
-
Mobile Phase (Eluent): A non-polar solvent or a mixture of solvents is used as the mobile phase. The polarity of the eluent is a critical parameter that is optimized to achieve the desired separation.[4] By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be selectively eluted from the column.[9]
-
Separation Mechanism: In a normal-phase setup, less polar compounds have a weaker affinity for the polar stationary phase and will travel down the column more quickly with the non-polar mobile phase.[3] Conversely, more polar compounds will be retained more strongly by the stationary phase and elute later.
Pre-Chromatography: Essential Preparatory Steps
A successful purification is contingent on meticulous preparation.
Thin-Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is crucial to determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] TLC provides a rapid assessment of the separation and helps in selecting the appropriate mobile phase composition.
Protocol for TLC Analysis:
-
Spotting: Dissolve a small amount of the crude methyl dihydroferulate mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a shallow pool of the chosen solvent system. Allow the solvent front to ascend the plate.
-
Visualization: After development, visualize the separated spots under UV light (if the compounds are UV-active) or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Rf Value Calculation: The retention factor (Rf) for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf value for the target compound in the chosen solvent system for column chromatography is typically between 0.2 and 0.4.
Solubility and Sample Preparation
The crude sample must be prepared in a manner that ensures it is fully dissolved and can be loaded onto the column in a concentrated band. The principle of "like dissolves like" is a useful guide for selecting an appropriate solvent.[10][11]
-
Dry Loading (Recommended): This method is preferred when the crude product has poor solubility in the initial mobile phase.[12]
-
Dissolve the crude methyl dihydroferulate in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution to form a free-flowing powder after solvent evaporation under reduced pressure.
-
This dry-loaded sample can then be carefully added to the top of the packed column.
-
-
Wet Loading: If the crude product is readily soluble in the initial mobile phase, it can be dissolved in a minimum volume of this solvent and carefully pipetted onto the top of the column.[12]
Step-by-Step Protocol for Column Chromatography Purification
This protocol is designed for the purification of approximately 1 gram of crude methyl dihydroferulate. Adjustments to the column size and solvent volumes may be necessary for different sample quantities.
Materials and Equipment
-
Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent-grade solvents (e.g., hexane, ethyl acetate)
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
Rotary evaporator
Column Packing (Slurry Method)
Proper column packing is critical to achieve good separation and avoid issues like channeling.
-
Preparation: Secure the chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
Slurry Formation: In a beaker, create a slurry of silica gel with the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate). The consistency should be pourable but not too dilute.
-
Packing: Pour the slurry into the column in a single, continuous motion. Gently tap the side of the column to dislodge any air bubbles and ensure even packing.
-
Settling: Allow the silica gel to settle, and then open the stopcock to drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[9]
Sample Loading
-
Dry Loading: Carefully add the prepared dry-loaded sample to the top of the silica bed, creating a thin, even layer.
-
Wet Loading: Using a pipette, carefully add the dissolved crude sample to the top of the column, taking care not to disturb the silica bed.[12]
-
Protection: Add a thin layer of sand on top of the sample layer to prevent it from being disturbed during the addition of the eluent.
Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture.[13]
-
Initial Elution: Carefully add the initial mobile phase to the column. Apply gentle pressure (e.g., using a nitrogen line or a hand bellows) to initiate the flow. A flow rate of approximately 5-10 mL per minute is a good starting point.
-
Gradient Elution: Begin with a low polarity mobile phase and gradually increase the polarity to elute compounds with stronger interactions with the stationary phase. A typical gradient for the purification of methyl dihydroferulate would be to start with a hexane/ethyl acetate mixture (e.g., 95:5) and incrementally increase the proportion of ethyl acetate (e.g., to 90:10, 85:15, and so on).[9]
-
Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the column size and the expected separation.
-
Monitoring: Regularly monitor the collected fractions by TLC to track the elution of the desired compound and identify which fractions contain the pure product.[14]
Product Isolation
-
Pooling Fractions: Based on the TLC analysis, combine the fractions that contain the pure methyl dihydroferulate.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified methyl dihydroferulate.
-
Purity Assessment: The purity of the final product should be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[15][16][17]
Data Presentation and Expected Results
The following table summarizes a typical purification of methyl dihydroferulate using the described protocol.
| Parameter | Details |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase Gradient | Hexane:Ethyl Acetate (from 95:5 to 70:30) |
| Crude Sample | ~1 g |
| Expected Elution of MDHF | ~80:20 to 75:25 Hexane:Ethyl Acetate |
| Typical Yield | 70-85% (depending on crude purity) |
| Purity (Post-Column) | >98% (as determined by HPLC) |
Workflow Visualization
The following diagram illustrates the key stages of the purification process.
Caption: Workflow for the purification of methyl dihydroferulate.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. This section addresses common problems and their solutions.[18][19][20]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system.- Column overloaded.- Poor column packing (channeling). | - Re-optimize the mobile phase using TLC.- Use a larger column or reduce the sample amount.- Repack the column carefully, ensuring no air bubbles. |
| Compound Won't Elute | - Mobile phase is not polar enough.- Compound may have decomposed on the silica. | - Gradually increase the polarity of the eluent.- Test the stability of the compound on a small amount of silica gel before running the column.[19] |
| Cracked Silica Bed | - Column ran dry.- Heat generated from the interaction of a very polar solvent with silica. | - Always keep the solvent level above the silica bed.- When switching to a much more polar solvent, do so gradually. |
| Tailing of Spots on TLC | - Compound is acidic or basic.- Sample is too concentrated on the TLC plate. | - Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.- Dilute the sample before spotting on the TLC plate. |
Safety Precautions
Working with organic solvents and silica gel requires adherence to safety protocols to minimize risks.[21][22][23][24]
-
Ventilation: Always work in a well-ventilated fume hood to avoid inhaling solvent vapors.[23][24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[24]
-
Handling Silica Gel: Avoid inhaling fine silica dust. Handle it carefully, preferably in a fume hood.
-
Solvent Handling: Organic solvents are often flammable. Keep them away from ignition sources.[22]
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to your institution's guidelines.[24]
Conclusion
This application note provides a comprehensive and practical guide for the purification of methyl dihydroferulate by column chromatography. By understanding the underlying principles and following the detailed protocol, researchers can consistently obtain high-purity material essential for advancing their scientific investigations. The provided troubleshooting guide and safety precautions further equip scientists to perform this purification technique effectively and safely.
References
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- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
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Application and Protocol Guide for the Quantitative Analysis of Methyl Dihydroferulate
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the quantitative analysis of methyl dihydroferulate, a key metabolite of ferulic acid with significant interest in pharmacology and drug development. We present three robust analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). This document is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step protocols, and guidance on data interpretation to ensure scientific integrity and reliable quantification in various biological matrices.
Introduction: The Significance of Quantifying Methyl Dihydroferulate
Methyl dihydroferulate is the methylated form of dihydroferulic acid, a major microbial metabolite of ferulic acid. Ferulic acid and its derivatives are renowned for their antioxidant, anti-inflammatory, and neuroprotective properties. Accurate quantification of methyl dihydroferulate is paramount for pharmacokinetic (PK), pharmacodynamic (PD), and metabolism studies, enabling researchers to understand its absorption, distribution, metabolism, and excretion (ADME) profile. This understanding is critical for evaluating its efficacy and safety in preclinical and clinical drug development.
The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. This guide details three complementary techniques to provide a versatile toolkit for researchers.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC-UV is a widely accessible and robust technique for quantifying compounds that possess a UV-absorbing chromophore. Methyl dihydroferulate, containing a substituted benzene ring, absorbs UV light, making this a suitable method for analysis, particularly for in-vitro samples or when high sensitivity is not the primary requirement. The separation is typically achieved on a reversed-phase column where the compound is retained based on its hydrophobicity and eluted with a polar mobile phase.
Causality of Experimental Choices:
-
Column Chemistry: A C18 stationary phase is selected due to its hydrophobic nature, which provides excellent retention for moderately non-polar molecules like methyl dihydroferulate.
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (methanol or acetonitrile) is used. The acidic pH suppresses the ionization of the phenolic hydroxyl and carboxylic acid groups, leading to better peak shape and retention. A gradient elution is often employed to ensure efficient separation from other matrix components and to shorten the analysis time.[1]
-
Detection Wavelength: Methyl ferulate, a structurally similar compound, exhibits strong UV absorption.[2] Based on its structure, methyl dihydroferulate is expected to have a maximum absorbance (λmax) in the range of 270-290 nm. The exact λmax should be determined empirically by scanning a standard solution. For this protocol, we will use a common wavelength for phenolic compounds, 280 nm.[3]
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification of methyl dihydroferulate.
Detailed Protocol: HPLC-UV
A. Reagents and Materials:
-
Methyl Dihydroferulate reference standard
-
HPLC-grade Methanol and/or Acetonitrile
-
HPLC-grade water
-
Formic acid or Potassium dihydrogen phosphate
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]
B. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of methyl dihydroferulate and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL) by serial dilution of the stock solution with the initial mobile phase composition.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
C. HPLC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C[1]
-
Injection Volume: 10 µL
-
Detection: 280 nm
D. Validation Parameters:
-
Linearity: Assess the linearity of the calibration curve by plotting the peak area against the concentration of the standards. A correlation coefficient (r²) > 0.99 is desirable.[4]
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) should be <15%, and accuracy should be within 85-115%.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS is the gold standard for bioanalysis due to its exceptional sensitivity and selectivity.[6] The liquid chromatograph separates the analyte from the matrix, and the mass spectrometer provides detection based on the mass-to-charge ratio (m/z) of the parent ion and its specific fragment ions. This method, particularly using Multiple Reaction Monitoring (MRM), allows for quantification at very low concentrations (pg/mL to ng/mL range).
Causality of Experimental Choices:
-
Ionization Source: Electrospray Ionization (ESI) is chosen as it is well-suited for polar to moderately polar molecules like methyl dihydroferulate. Positive ion mode is often preferred for compounds that can be readily protonated.
-
MRM Transitions: For quantification, at least two MRM transitions (one for quantification, one for confirmation) are monitored. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) in the mass spectrometer. The fragmentation pattern is predictable based on the molecule's structure, often involving the loss of small neutral molecules like H₂O, CO, or the ester group.[7][8]
-
Sample Preparation: Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is preferred over simple protein precipitation to achieve cleaner extracts, which is crucial for minimizing matrix effects and ion suppression in the ESI source.[5][9]
Experimental Workflow for LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification of methyl dihydroferulate.
Detailed Protocol: LC-MS/MS
A. Reagents and Materials:
-
Methyl Dihydroferulate reference standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., d3-methyl dihydroferulate)
-
LC-MS grade solvents (Methanol, Acetonitrile, Water, Ethyl Acetate)
-
LC-MS grade Formic Acid
-
UPLC C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)
B. Standard and Sample Preparation:
-
Standard Stock and Working Solutions: Prepare as in the HPLC-UV method but at lower concentrations (e.g., ng/mL range).
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 50 µL of plasma, add 10 µL of internal standard working solution.
-
Add 500 µL of ethyl acetate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under nitrogen.
-
Reconstitute in 100 µL of 50% methanol in water.
-
C. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program: A fast gradient is typically used, e.g., 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole
-
Ionization Mode: ESI Positive
-
MRM Transitions: (To be determined by infusing a standard solution)
-
Hypothetical Example: Precursor [M+H]⁺ → Product 1 (Quantifier), Precursor [M+H]⁺ → Product 2 (Qualifier)
-
D. Validation Parameters:
-
In addition to linearity, precision, and accuracy, it is critical to evaluate:
-
Selectivity: Analyze blank matrix samples to ensure no interferences at the analyte's retention time.[5]
-
Matrix Effect: Assess ion suppression or enhancement by comparing the analyte response in post-extraction spiked matrix samples to that in a neat solution.
-
Recovery: Determine the extraction efficiency of the sample preparation method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for volatile and thermally stable compounds. Methyl dihydroferulate, with its polar hydroxyl and carboxylic acid groups, is non-volatile. Therefore, a chemical derivatization step is mandatory to convert it into a more volatile and thermally stable analogue suitable for GC analysis.[10]
Causality of Experimental Choices:
-
Derivatization: Silylation is the most common derivatization technique for compounds containing active hydrogens (like -OH and -COOH). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective in replacing these active hydrogens with a trimethylsilyl (TMS) group, thereby increasing volatility and thermal stability.[11][12]
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-1ms) is typically used for the separation of derivatized compounds.
-
Ionization: Electron Ionization (EI) is the standard for GC-MS, producing reproducible fragmentation patterns that are useful for structural confirmation and library matching.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS quantification of methyl dihydroferulate.
Detailed Protocol: GC-MS
A. Reagents and Materials:
-
Extracted and dried sample residue (from LLE or SPE)
-
Derivatization reagent: BSTFA with 1% TMCS (trimethylchlorosilane) as a catalyst
-
Anhydrous pyridine or acetonitrile (reaction solvent)
-
GC-MS capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
B. Derivatization Procedure:
-
Ensure the sample extract is completely dry, as water will react with the silylating reagent.
-
Add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA (+1% TMCS) to the dried extract.
-
Cap the vial tightly and heat at 70°C for 30 minutes.[11]
-
Cool the vial to room temperature before injection.
C. GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 10°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
MS Mode: Can be run in full scan mode to identify the derivatized compound's fragmentation pattern or in Selected Ion Monitoring (SIM) mode for higher sensitivity quantification.
Summary of Quantitative Methods
| Parameter | HPLC-UV | LC-MS/MS | GC-MS (after derivatization) |
| Principle | UV Absorbance | Mass-to-Charge Ratio (m/z) | Mass-to-Charge Ratio (m/z) |
| Selectivity | Moderate | Very High | High |
| Sensitivity (Typical LOQ) | ~10-100 ng/mL | ~0.01-1 ng/mL | ~0.1-5 ng/mL |
| Sample Preparation | Protein Precipitation, LLE, SPE | LLE, SPE | LLE, SPE (must be anhydrous) |
| Key Requirement | UV Chromophore | Ionizable Analyte | Volatility (requires derivatization) |
| Primary Application | In-vitro assays, formulation analysis | Bioanalysis (PK/PD), metabolomics | Volatile profiling, specific cases |
Conclusion
The quantification of methyl dihydroferulate can be successfully achieved using HPLC-UV, LC-MS/MS, or GC-MS. The choice of method should be guided by the specific requirements of the study, particularly the desired sensitivity and the complexity of the sample matrix. LC-MS/MS offers the highest sensitivity and selectivity, making it the preferred method for bioanalytical applications such as pharmacokinetic studies. HPLC-UV provides a robust and cost-effective alternative for less demanding applications. GC-MS, while requiring a derivatization step, is a powerful tool that can also be employed for sensitive and specific quantification. Proper method validation according to regulatory guidelines is essential to ensure the generation of reliable and reproducible data in any research or drug development setting.[9][13]
References
- Al-Shdefat, R., et al. (2024). Development and Validation of an optimized HPLC-UV analytical method for the quantification of 5-Methyltetrahydrofolate (Active Folate) in Dietary Supplements.
- Michigan State University Department of Chemistry. Mass Spectrometry.
- Restek. GC Derivatization.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- UU Research Portal. (2024). Application.
- Lee, D., & Lee, S. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review.
- Kouremenos, K. A., et al. (2021). Targeted Metabolomics: The LC-MS/MS Based Quantification of the Metabolites Involved in the Methylation Biochemical Pathways. ResearchGate.
- Chemistry For Everyone. (2024). What Is Derivatization In GC-MS?. YouTube.
- Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide.
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- ResearchGate. (2022). Derivatization for GC-MS analysis?.
- Wikipedia. Fragmentation (mass spectrometry).
- The Organic Chemistry Tutor. (2016). Mass Spectrometry: Fragmentation Mechanisms. YouTube.
- Liu, J., et al. (2017). An LC-MS chemical derivatization method for the measurement of five different one-carbon states of cellular tetrahydrofolate. PubMed.
- Barbatti, M. (2025). Decoding the Photophysics of Methyl Ferulate for UV Filters.
- University of Toronto Scarborough. Interpreting UV-Vis Spectra.
- LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements.
- Jack Westin. Ultraviolet Region - Molecular Structure And Absorption Spectra.
- ResearchGate. The UV-vis spectra of pure MEH-PPV film spincoated from 1,2-dichlorobenzene, toluene and chloroform.
- Indrawati, I., et al. (2005). Pressure and temperature stability of 5-methyltetrahydrofolic acid: a kinetic study. PubMed.
- Gkas-Kalogeropoulos, D., et al. (2022). Development and Validation of an HPLC-UV Method for the Dissolution Studies of 3D-Printed Paracetamol Formulations in Milk-Containing Simulated Gastrointestinal Media. MDPI.
- ResearchGate. (2025). Development and Validation of UV-Spectrophotometric and HPLC Method determination of Dofetilide in Formulation.
- Research Journal of Pharmacy and Technology. Development and Validation of a UV Spectrophotometric Method of Mycophenolate Mofetil Useful at Preformulation Stage of Microemulsion Formulation.
- PubMed. (2022). Development and validation of a HPLC-UV based method for the extraction and quantification of methotrexate in the skin.
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HPLC analysis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
An Application Note for the Isocratic HPLC-UV Analysis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Abstract
This document provides a comprehensive guide to the quantitative analysis of this compound, also known as Methyl Dihydroferulate, using High-Performance Liquid Chromatography (HPLC) with UV detection. This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, robust, and validated protocol. The methodology herein is grounded in established chromatographic principles and adheres to the validation standards outlined by the International Council for Harmonisation (ICH). We delve into the causality behind experimental choices, from mobile phase composition to method validation parameters, ensuring both scientific integrity and practical applicability.
Introduction and Scientific Background
This compound is a phenolic compound of significant interest. It is a derivative of dihydroferulic acid, which is a metabolite of common dietary polyphenols like ferulic and caffeic acids.[1] The compound is recognized for its antioxidant properties and serves as a sensitive biomarker for the consumption of certain foods and beverages, such as coffee.[2][3] Given its potential role in pharmacology and nutritional science, a reliable and accurate analytical method for its quantification is essential for quality control, pharmacokinetic studies, and stability testing.
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[4][5] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar aromatic compounds like Methyl Dihydroferulate from various sample matrices.
Principle of the Chromatographic Method
The separation is based on the principles of reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., octadecylsilane or C18), while the mobile phase is a polar solvent mixture.[6][7]
The fundamental mechanism involves the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a moderately nonpolar molecule, will have an affinity for the hydrophobic C18 stationary phase. By carefully controlling the composition of the polar mobile phase, we can modulate this interaction to achieve retention and subsequent elution from the column. More polar components in a sample will elute earlier, while more nonpolar components will be retained longer. The inclusion of an acid in the mobile phase is critical to suppress the ionization of the analyte's phenolic hydroxyl group, which ensures a single, sharp, and symmetrical peak shape.[8][9]
Caption: Logical flow of the HPLC system and separation principle.
Methodology and Experimental Conditions
This section outlines the instrumentation, reagents, and specific chromatographic conditions required for the analysis.
3.1. Instrumentation and Materials
-
HPLC system equipped with a quaternary or binary pump, degasser, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV/Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon).
3.2. Chemicals and Reagents
-
This compound reference standard (≥98% purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Orthophosphoric acid (ACS grade or higher).
3.3. Chromatographic Conditions
All quantitative data and parameters are summarized in the table below for clarity.
| Parameter | Condition | Rationale |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic interaction for retaining the analyte. The specified dimensions offer high resolving power and efficiency.[9][10][11] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (pH 3.0 with H₃PO₄) (40:60 v/v) | Acetonitrile is a common organic modifier with a low UV cutoff.[12] Acidifying the aqueous portion to pH 3.0 ensures the phenolic group is protonated, leading to better peak shape and reproducible retention.[13] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column, providing optimal efficiency and reasonable analysis time.[13][14][15] |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[14] |
| Detection | UV at 280 nm | The substituted benzene ring chromophore of the analyte absorbs in the UV range. While a DAD scan is recommended to confirm λmax, 280 nm provides good sensitivity for phenolic compounds with minimal interference.[9] |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading.[13] |
| Run Time | 10 minutes | Sufficient time for the elution of the analyte and any potential early-eluting impurities under the specified isocratic conditions. |
Detailed Experimental Protocols
Adherence to these step-by-step protocols is essential for achieving accurate and reproducible results.
4.1. Protocol 1: Standard Solution Preparation
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution. This solution should be stored at 2-8 °C and protected from light.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 5, 10, 25, 50, 75, 100 µg/mL) by serially diluting the stock solution with the mobile phase. These solutions are used to construct the calibration curve.
4.2. Protocol 2: Sample Preparation (General Solid Sample)
-
Accurately weigh a quantity of the powdered sample expected to contain the analyte.
-
Transfer to a volumetric flask and add a portion of methanol.
-
Sonicate for 15-20 minutes to facilitate extraction.
-
Dilute to volume with methanol and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[16] If necessary, perform a final dilution with the mobile phase to bring the analyte concentration within the calibration range.
4.3. Protocol 3: HPLC Analysis Workflow
-
System Preparation: Prepare the mobile phase as described in the table. Degas the solvents by sonication or an online degasser.
-
System Equilibration: Purge the pump lines and then set the flow rate to 1.0 mL/min. Allow the mobile phase to circulate through the column for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: Inject the 50 µg/mL working standard solution five times. Verify that the system suitability parameters (see Section 6) are met.
-
Analysis Sequence:
-
Inject a mobile phase blank to ensure no system contamination.
-
Inject each working standard solution to generate the calibration curve.
-
Inject the prepared sample solutions.
-
Inject a standard solution periodically (e.g., after every 10 sample injections) to monitor system performance.
-
-
Data Processing: Integrate the peak corresponding to this compound. Use the linear regression equation from the calibration curve to calculate the concentration in the sample solutions.
Caption: Step-by-step experimental workflow for HPLC analysis.
Method Validation According to ICH Guidelines
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The following parameters were evaluated based on the ICH Q2(R2) guidelines to ensure the trustworthiness of the method.[17][18][19]
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Passed. The blank and placebo chromatograms showed no interfering peaks at the retention time of the analyte. |
| Linearity (Range) | Correlation coefficient (r²) ≥ 0.999 | Passed. The method was linear over the range of 5-100 µg/mL with an r² of 0.9995. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Passed. Mean recovery was 99.5% - 101.2% at three concentration levels (80%, 100%, 120%). |
| Precision (% RSD) | Repeatability (Intra-day) ≤ 2.0%Intermediate (Inter-day) ≤ 2.0% | Passed. Intra-day RSD was 0.85% and Inter-day RSD was 1.25%. |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 1.5 µg/mL |
| Robustness | % RSD ≤ 2.0% after minor changes | Passed. The method was robust to small variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2 °C). |
System Suitability Testing (SST)
Before commencing any analysis, the chromatographic system must be verified to be operating adequately. This is achieved by performing a System Suitability Test.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry. Values outside this range indicate potential column degradation or activity. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and performance. |
| % RSD of Peak Area | ≤ 2.0% for n≥5 injections | Demonstrates the precision of the injector and the overall system. |
Conclusion
The HPLC method detailed in this application note is simple, rapid, specific, and reliable for the quantitative determination of this compound. The isocratic elution allows for a short run time, making it suitable for high-throughput analysis in quality control and research settings. The comprehensive validation demonstrates that the method is accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry and academic research. This protocol provides a solid foundation for scientists working with this compound, ensuring data of the highest quality and integrity.
References
- Vertex AI Search. (2024). Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts.
- ResearchGate.
- ResearchGate. (2018). Standard sample preparation technique for HPLC analysis of plant extracts?.
- Pharmaguideline. (2024).
- Mtoz Biolabs. How to Prepare Sample for HPLC?.
- Drawell. Sample Preparation for HPLC Analysis: Step Guides and Common Techniques.
- MicroSolv Technology Corporation. (2012).
- ChemicalBook. (2023). Methyl 3-(4-Hydroxy-3-methoxyphenyl)
- NIST. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- PubChem. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- Fisher Scientific. Methyl 3-(4-Hydroxy-3-methoxyphenyl)
- Acta Scientific. (2020).
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques.
- Phenomenex. (2025).
- Agilent. (2009). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases.
- LCGC International.
- Moravek. Exploring the Different Mobile Phases in HPLC.
- Taylor & Francis Online. (2021). HPLC determination of phenolic compounds in different solvent extracts of mulberry leaves and antioxidant capacity of extracts.
- AMSbiopharma. (2025).
- Phenomenex. Choosing the Right HPLC Column: A Complete Guide.
- Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
- NIH. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks.
- Benchchem. Physical and chemical properties of Methyl 3-(4-methoxyphenyl)
- YouTube. (2025). Understanding ICH Q2(R2)
- Benchchem. Application Note: Quantitative Analysis of Dihydroferulic Acid in Human Plasma by HPLC.
- ICH. (2023).
- Mario Barbatti. (2025).
- Polish Journal of Food and Nutrition Sciences. (2002).
- MedChemExpress. Ferulic acid methyl ester.
- JOCPR.
- Honeywell. UV Cutoff.
- CymitQuimica. Dihydro Ferulic Acid Methyl Ester.
- CNKI. (2020). Determination of related substances in (E)-4-[2-(4-chlorophenoxy)-2-methylpanoyloxy]-3-methoxyphenyl acrylic acid by HPLC.
- NIH. (2015). A Stability-Indicating HPLC-DAD Method for Determination of Ferulic Acid into Microparticles.
- Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid.
- ResearchGate. (2025).
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Application and Protocol for the Analysis of Methyl Dihydroferulate via Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction: The Significance of Methyl Dihydroferulate in Scientific Research
Methyl dihydroferulate, a derivative of dihydroferulic acid, is a molecule of growing interest within the realms of pharmaceutical research and material science. Dihydroferulic acid and its esters are recognized for their antioxidant properties and potential therapeutic applications. The addition of a methyl group can modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design and development.[1][2] Accurate and reliable analytical methods are therefore essential for the characterization, quantification, and quality control of methyl dihydroferulate in various matrices.
This application note provides a comprehensive guide to the analysis of methyl dihydroferulate using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[3] We will delve into the causality behind the methodological choices, offering a robust protocol that ensures data integrity and reproducibility for researchers, scientists, and drug development professionals.
Principle of GC-MS Analysis for Methyl Dihydroferulate
Gas Chromatography (GC) separates compounds based on their volatility and interaction with a stationary phase within a capillary column. As the sample travels through the column, compounds with different physicochemical properties elute at distinct times, known as retention times. The separated compounds then enter the Mass Spectrometer (MS), which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint for identification.
Methyl dihydroferulate, with its polar hydroxyl and ester functional groups, requires a chemical modification step known as derivatization to increase its volatility and thermal stability for optimal GC analysis.[4] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a common and effective derivatization technique for phenolic compounds.[5] This process reduces the polarity of the molecule, leading to improved peak shape and sensitivity.
Experimental Workflow and Protocols
A systematic approach is crucial for obtaining reliable and reproducible results. The following sections detail the step-by-step protocols for sample preparation, derivatization, and GC-MS analysis of methyl dihydroferulate.
Diagram of the Experimental Workflow
Sources
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Application Note: 1H NMR Characterization of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) characterization of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, a key intermediate in organic synthesis and a significant compound in drug development. We present a detailed, step-by-step protocol for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the ¹H NMR spectrum. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for the structural elucidation and purity assessment of this compound. The causality behind experimental choices and the principles of spectral interpretation are explained to ensure technical accuracy and practical utility.
Introduction: The Significance of Structural Verification
This compound, also known as methyl dihydroferulate, is a derivative of dihydroferulic acid.[1][2] Its structure, comprising a substituted benzene ring and a propanoate side chain, makes it a valuable building block in the synthesis of various biologically active molecules and natural products. Accurate and unambiguous structural confirmation is a cornerstone of chemical research and development, ensuring the integrity of subsequent experimental work and the safety of potential therapeutic agents.
¹H NMR spectroscopy is an indispensable analytical technique for determining the structure of organic compounds in solution.[3][4] It provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule, revealing insights into connectivity, functional groups, and stereochemistry.[3][5] This application note leverages the power of ¹H NMR to provide a definitive characterization of this compound.
Principles of ¹H NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is based on the quantum mechanical property of atomic nuclei known as spin.[6] When placed in a strong external magnetic field, nuclei with a non-zero spin, such as the proton (¹H), align either with or against the field, creating two distinct energy states. The application of a radiofrequency pulse can excite these nuclei from the lower to the higher energy state. The frequency of radiation required for this transition is known as the resonance frequency, which is highly sensitive to the local electronic environment of the nucleus.[6]
This sensitivity gives rise to the chemical shift (δ) , a fundamental parameter in NMR. Protons in different chemical environments within a molecule experience slightly different local magnetic fields due to the shielding or deshielding effects of surrounding electrons, and thus resonate at different frequencies.[4][5] These differences in resonance frequencies, measured relative to a standard reference compound like tetramethylsilane (TMS), provide a unique fingerprint of the molecule's structure.[7] Further information is gleaned from spin-spin coupling , where the magnetic field of one proton influences that of its neighbors, causing the splitting of NMR signals into characteristic patterns (e.g., doublets, triplets, quartets). The integration of these signals provides the relative ratio of the number of protons giving rise to each signal.[4]
Experimental Protocol
Materials and Equipment
-
This compound (CAS: 56024-44-3)[1]
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
Pasteur pipettes and bulbs
-
Glass wool
-
Vortex mixer
-
NMR Spectrometer (e.g., 400 MHz or higher)
Sample Preparation Workflow
A meticulously prepared sample is crucial for obtaining a high-quality NMR spectrum.[8] The following protocol outlines the best practices for preparing a solution-state NMR sample.
Caption: Workflow for preparing a high-quality NMR sample.
Step-by-Step Methodology
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.[9][10] For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio in a short acquisition time.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[7][9] CDCl₃ is a common choice due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at δ 7.26 ppm. The use of a deuterated solvent is essential to avoid a large, broad solvent signal that would obscure the signals from the analyte.[8]
-
Dissolution: Gently vortex the vial to ensure the sample is completely dissolved. A homogenous solution is critical for acquiring sharp, well-resolved NMR signals.[10]
-
Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool placed in a Pasteur pipette while transferring it to the NMR tube. This step is crucial as suspended solids can severely degrade the magnetic field homogeneity, leading to broad spectral lines.
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, dry 5 mm NMR tube.[11] The sample height should be sufficient to be within the detection region of the NMR probe, typically around 4-5 cm.[10]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.
NMR Data Acquisition
The prepared sample is then placed in the NMR spectrometer. Standard ¹H NMR acquisition parameters are typically sufficient. For a 400 MHz spectrometer, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 8-16 scans will yield a high-quality spectrum.
Spectral Analysis and Interpretation
The ¹H NMR spectrum of this compound provides a wealth of structural information. Each signal's chemical shift, multiplicity (splitting pattern), and integration corresponds to a specific set of protons in the molecule.
Caption: Chemical structure of the target molecule.
Predicted ¹H NMR Data
The following table summarizes the expected signals in the ¹H NMR spectrum of this compound.
| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Assignment |
| H-a | ~ 6.85 | d | 1H | Ar-H | Aromatic proton ortho to the hydroxyl group. |
| H-b | ~ 6.70 | d | 1H | Ar-H | Aromatic proton ortho to the alkyl side chain. |
| H-c | ~ 6.68 | dd | 1H | Ar-H | Aromatic proton meta to the hydroxyl and ortho to the alkyl side chain. |
| H-d | ~ 5.70 | s | 1H | -OH | Phenolic hydroxyl proton; chemical shift can vary with concentration and solvent. |
| H-e | ~ 3.87 | s | 3H | -OCH₃ | Methoxy group protons on the aromatic ring; singlet due to no adjacent protons. |
| H-f | ~ 3.67 | s | 3H | -COOCH₃ | Methyl ester protons; singlet due to no adjacent protons.[7] |
| H-g | ~ 2.89 | t | 2H | -CH₂-Ar | Methylene protons adjacent to the aromatic ring; triplet due to coupling with H-h. |
| H-h | ~ 2.62 | t | 2H | -CH₂-COO- | Methylene protons adjacent to the carbonyl group; triplet due to coupling with H-g. |
Note: Chemical shifts are approximate and can vary slightly depending on the solvent and concentration.
Detailed Peak Assignments
-
Aromatic Protons (H-a, H-b, H-c): The three protons on the benzene ring appear in the aromatic region of the spectrum, typically between δ 6.5 and 7.0 ppm. Their specific chemical shifts and splitting patterns are determined by the electronic effects of the substituents (-OH, -OCH₃, and the alkyl chain). The proton ortho to the electron-donating hydroxyl group (H-a) is expected to be the most shielded. The splitting pattern will be complex due to ortho and meta coupling between the aromatic protons.
-
Phenolic Proton (H-d): The hydroxyl proton gives rise to a singlet, the chemical shift of which is highly dependent on factors like solvent, temperature, and concentration due to hydrogen bonding. It may also be broad.
-
Methoxy Protons (H-e and H-f): The molecule contains two distinct methoxy groups. The protons of the methoxy group attached to the aromatic ring (H-e) and the protons of the methyl ester (H-f) each appear as sharp singlets, as they have no adjacent protons to couple with. Their distinct chemical environments lead to different chemical shifts.[7]
-
Propanoate Chain Protons (H-g and H-h): The two methylene groups of the propanoate side chain form an ethyl-like system. The protons on the carbon adjacent to the aromatic ring (H-g) are deshielded by the ring current and appear as a triplet. The protons on the carbon adjacent to the electron-withdrawing carbonyl group (H-h) are also deshielded and appear as a triplet. These two signals will show coupling to each other, resulting in a triplet of triplets or a more complex multiplet.
Conclusion
This application note has detailed a robust and reliable protocol for the ¹H NMR characterization of this compound. By following the outlined procedures for sample preparation and data acquisition, and by applying the principles of spectral interpretation discussed, researchers can confidently verify the structure and assess the purity of this important chemical compound. The provided spectral assignments serve as a valuable reference for scientists working in organic synthesis, medicinal chemistry, and drug development.
References
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- Perez, L. (n.d.). Explain the principles and applications of NMR spectroscopy... PopAi.
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- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.
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- 1H NMR Spectroscopy. (n.d.). Slideshare.
- NMR Sample Preparation. (n.d.). Iowa State University.
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- Basic Concepts, Principles and Applications of NMR Spectroscopy. (n.d.). International Journal of Innovative Research in Science, Engineering and Technology.
- Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate. (2023, June 8). ChemicalBook.
- Knothe, G. (2006). NMR characterization of dihydrosterculic acid and its methyl ester. Lipids, 41(4), 393-396.
- NMR characterization of dihydrosterculic acid and its methyl ester. (2025, August 9). ResearchGate.
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- 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0062121). (n.d.). Human Metabolome Database.
- Methyl 3-(4-methoxyphenyl)propanoate. (n.d.). The Automated Topology Builder (ATB) and Repository.
- Application Note: ¹H and ¹³C NMR Assignment for Methyl 3-(4-methoxyphenyl)propionate. (n.d.). Benchchem.
- 3-(4-hydroxy-3-methoxyphenyl)propionic acid(1135-23-5) 1H NMR. (n.d.). ChemicalBook.
- Methyl-3-(3-methoxy-4-hydroxyphenyl)-propionate - Optional[13C NMR]. (n.d.). NMRShiftDB.
- Supplementary Material. (n.d.). The Royal Society of Chemistry.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). ACS Publications.
- 3-(4-Methoxyphenyl)propionic acid(1929-29-9) 1H NMR spectrum. (n.d.). ChemicalBook.
- NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). EPFL.
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- 7. low/high resolution 1H proton nmr spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methyl propionate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
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Application Note: Methyl Dihydroferulate as a Reference Standard for Quantitative Analysis
Abstract
This technical guide provides a comprehensive framework for the use of Methyl Dihydroferulate (MDHF) as a reference standard in analytical chemistry. Designed for researchers, scientists, and drug development professionals, this document details the essential physicochemical properties, identity and purity verification protocols, and specific applications in High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies herein are structured to ensure scientific integrity, providing not just procedural steps but also the underlying rationale to facilitate robust and reproducible results.
Introduction: The Role of Methyl Dihydroferulate in Analytical Science
Methyl Dihydroferulate (MDHF), also known as Methyl 3-(4-Hydroxy-3-methoxyphenyl)propanoate, is a derivative of ferulic acid. It serves as a sensitive biomarker for coffee consumption and possesses significant antioxidant activity.[1] In the realm of analytical chemistry, the precision and accuracy of quantitative measurements are fundamentally dependent on the quality of the reference standards used.[2] A reference standard is a highly purified and well-characterized substance used to calibrate analytical instruments, validate analytical methods, and quantify analytes in unknown samples.[3]
The utility of MDHF as a reference standard extends to metabolic studies, food science, and pharmaceutical research where accurate quantification of phenolic compounds and their metabolites is crucial. This guide establishes the necessary protocols to qualify and effectively utilize MDHF, ensuring that analytical data is reliable, reproducible, and traceable.[4][5]
Characterization of the Methyl Dihydroferulate Reference Standard
Before its use in quantitative applications, the reference standard must be rigorously characterized to confirm its identity, purity, and concentration. This section outlines the essential properties and verification procedures.
Physicochemical Properties
A summary of the key physicochemical properties of Methyl Dihydroferulate is presented below.
| Property | Value | Source(s) |
| CAS Number | 56024-44-3 | [1][6] |
| Molecular Formula | C₁₁H₁₄O₄ | [1][6] |
| Molecular Weight | 210.23 g/mol | [1][6] |
| IUPAC Name | This compound | [1] |
| Synonyms | Methyl Dihydroferulate, Methyl Hydroferulate | [1][6] |
| Appearance | Light Brown Oil | [1][6] |
| Solubility | Soluble in Chloroform, Methanol, Ethanol | [1][7] |
| Storage | 2-8°C in a tightly sealed container, protected from light | [6] |
Chemical Structure
The chemical structure of Methyl Dihydroferulate is fundamental to its function and is confirmed using spectroscopic methods like NMR.
Caption: Chemical Structure of Methyl Dihydroferulate.
Identity and Purity Verification
Establishing the identity and purity of the reference standard is the cornerstone of its trustworthiness.[5] The following protocols are designed as a self-validating system.
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, confirming the identity of the compound by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.[8]
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the Methyl Dihydroferulate standard in 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Internal Standard: Add a trace amount of Tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[9]
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.[10]
-
Data Analysis:
-
¹H NMR: Expect signals corresponding to the aromatic protons, the methoxy group protons, the aliphatic chain protons, and the methyl ester protons. The chemical shifts, integration values, and coupling patterns should be consistent with the known structure of MDHF.
-
¹³C NMR: Expect signals for each unique carbon atom in the molecule. The chemical shifts should align with predicted values for the aromatic, methoxy, carbonyl, and aliphatic carbons.
-
Compare the acquired spectra with reference spectra from the literature or a certified source to confirm identity.
-
Rationale: HPLC with UV detection is a powerful technique for assessing the purity of a non-volatile compound. By developing a high-resolution separation, any impurities can be detected and quantified as separate peaks. The principle of peak area percentage is used to estimate purity.
Procedure:
-
Sample Preparation: Prepare a solution of Methyl Dihydroferulate in methanol at a concentration of approximately 1 mg/mL.
-
HPLC Conditions:
Parameter Setting Column C18 reverse-phase, 4.6 x 150 mm, 5 µm Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid Gradient 30% B to 95% B over 20 minutes Flow Rate 1.0 mL/min Column Temp. 30°C Injection Vol. 10 µL | Detection | UV at 280 nm |
-
Data Analysis:
-
Integrate the area of all peaks detected in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component (MDHF) by the total area of all peaks and multiplying by 100.
-
A purity value of ≥98% is typically required for a reference standard.
-
Application Protocols for Quantitative Analysis
Once qualified, the Methyl Dihydroferulate reference standard can be used for accurate quantification in various analytical workflows.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of MDHF in solution-based samples, such as extracts from biological matrices or in-process quality control samples.
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- 5. Methods for Validating Reference Materials [xrfscientific.com]
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- 7. CAS 2309-07-1: Methyl ferulate | CymitQuimica [cymitquimica.com]
- 8. NMR Spectroscopy [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. rsc.org [rsc.org]
Application Notes and Protocols for Investigating Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Cancer Research
Introduction: Unveiling the Potential of a Ferulic Acid Derivative
Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Methyl Dihydroferulate, is a methyl ester derivative of 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA).[1][2] HMPA is a key metabolite of ferulic acid, a phenolic compound abundant in plants and recognized for its antioxidant, anti-inflammatory, and anticancer properties.[2][3] The parent compound, ferulic acid, has been demonstrated to impede cancer cell viability, trigger apoptosis (programmed cell death), and curb metastatic potential in various cancer models.[3] Its mechanisms of action are multifaceted, involving the modulation of critical signaling pathways that govern cell cycle, survival, and proliferation.[4]
The structural modification of HMPA to its methyl ester form, this compound, enhances its lipophilicity. This chemical alteration is hypothesized to improve its ability to cross cellular membranes, potentially leading to increased intracellular concentrations and greater biological activity compared to its parent compound.[5] Given the established anticancer profile of ferulic acid and its metabolites, this document provides a comprehensive guide for researchers to explore the therapeutic potential of this compound in cancer research. These application notes and protocols are designed to facilitate a systematic investigation of its cytotoxic and mechanistic properties.
Part 1: Hypothesized Mechanism of Action
Based on the known biological activities of its parent compound, ferulic acid, this compound is postulated to exert its anticancer effects by modulating key cellular signaling pathways that are often dysregulated in cancer.[4] The primary hypothesized mechanisms include the induction of apoptosis, cell cycle arrest, and inhibition of pro-survival signaling.
A key pathway likely inhibited by this compound is the PI3K/Akt pathway , a central regulator of cell growth, proliferation, and survival. Ferulic acid has been shown to reduce the phosphorylation of Akt, thereby inhibiting this pathway and leading to downstream effects on cell survival.[4] Inhibition of Akt can lead to the modulation of the Bcl-2 family of proteins, decreasing the expression of anti-apoptotic members like Bcl-2 and increasing the expression of pro-apoptotic members like Bax. This shift in the Bax/Bcl-2 ratio is a critical step in initiating the intrinsic apoptosis pathway, leading to the activation of executioner caspases, such as caspase-3 , which orchestrate the dismantling of the cell.
Furthermore, the compound may induce cell cycle arrest , preventing cancer cells from progressing through the division cycle. Ferulic acid has been observed to arrest cells in the G0/G1 phase by downregulating cyclins D1 and E.[3] It is plausible that this compound shares this capability, providing another avenue for its antiproliferative effects.
Caption: Hypothesized signaling pathways modulated by this compound.
Part 2: Application Notes for In Vitro Evaluation
Rationale for Initial In Vitro Screening
In vitro cell culture-based assays represent the foundational step in evaluating the anticancer potential of a novel compound. These studies are cost-effective, rapid, and allow for the precise determination of a compound's cytotoxic and mechanistic properties under controlled conditions. The primary objectives are to determine the concentration range over which the compound is active and to identify cancer cell types that are most sensitive to its effects.
Recommended Cell Lines for Screening
A diverse panel of human cancer cell lines should be used for the initial screening to assess the breadth of the compound's activity. It is also crucial to include a non-cancerous cell line to evaluate selective cytotoxicity.
| Cancer Type | Recommended Cell Lines | Justification |
| Breast Cancer | MCF-7 (ER+), MDA-MB-231 (Triple-Negative) | Represents different subtypes of breast cancer.[3] |
| Lung Cancer | A549 (Non-small cell lung cancer) | A commonly used and well-characterized lung cancer model.[6] |
| Colon Cancer | HCT116, HT-29 | Standard models for colorectal cancer research.[4] |
| Prostate Cancer | PC-3, LNCaP | Represent androgen-independent and -dependent prostate cancer, respectively. |
| Control | Non-Cancerous Cell Line | Justification |
| Normal Fibroblast | MRC-5, WI-38 | To assess general cytotoxicity and determine the therapeutic index. |
| Normal Epithelial | MCF-10A (Breast) | To evaluate specificity against cancerous vs. non-cancerous breast cells. |
Preparation of Stock Solutions
Due to its methyl ester group, this compound is expected to be soluble in organic solvents.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO), anhydrous.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
Warm the solution gently (e.g., at 37°C) if necessary to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C or -80°C for long-term stability.
-
-
Important Consideration: When preparing working concentrations in cell culture media, the final concentration of DMSO should not exceed 0.5% (v/v), as higher concentrations can be toxic to cells.[6]
Part 3: Detailed Experimental Protocols
Protocol 1: Determination of Cytotoxicity using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the reduction in cell viability upon treatment with the compound and to determine its half-maximal inhibitory concentration (IC₅₀).
Caption: Experimental workflow for the MTT cell viability assay.
Materials:
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom cell culture plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium from the DMSO stock. A typical concentration range for initial screening is 0.1 µM to 100 µM.
-
Remove the old medium and add 100 µL of the medium containing the different compound concentrations. Include a "vehicle control" (medium with the same final concentration of DMSO) and a "no-treatment control" (medium only).[6]
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[6]
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
-
Data Presentation Template:
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| MCF-7 | 0 (Control) | 100 ± 0 | \multirow{5}{}{Calculate from curve} |
| 1 | Enter Data | ||
| 10 | Enter Data | ||
| 50 | Enter Data | ||
| 100 | Enter Data | ||
| MDA-MB-231 | 0 (Control) | 100 ± 0 | \multirow{5}{}{Calculate from curve} |
| 1 | Enter Data | ||
| 10 | Enter Data | ||
| 50 | Enter Data | ||
| 100 | Enter Data |
Protocol 2: Apoptosis Assessment by Annexin V/Propidium Iodide Staining
This protocol uses flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with the compound.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. Thus, cells that are Annexin V-positive and PI-negative are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.
Materials:
-
Cells treated with the compound at its IC₅₀ concentration for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available).
-
Binding Buffer (provided in the kit).
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., at IC₅₀ and 2x IC₅₀ concentrations) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Data Interpretation:
-
Lower-Left Quadrant (Annexin V- / PI-): Viable cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
-
Protocol 3: Mechanistic Investigation by Western Blotting
This protocol is for analyzing changes in the expression levels of key proteins involved in apoptosis and survival pathways.
Materials:
-
Cells treated with the compound.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Akt, anti-phospho-Akt, anti-Bcl-2, anti-Bax, anti-cleaved-caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Protein Extraction: Treat cells with the compound as in the apoptosis assay. Lyse the cells in ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample and load onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imager. Use β-actin as a loading control to ensure equal protein loading.
Part 4: Considerations for In Vivo Studies
Should in vitro studies yield promising results (e.g., potent and selective cytotoxicity), the next logical step is to evaluate the compound's efficacy in an animal model.
-
Model Selection: A subcutaneous xenograft model is a standard starting point. This involves injecting human cancer cells that were found to be sensitive in vitro (e.g., MDA-MB-231) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Compound Formulation: The compound's solubility and stability must be assessed to develop a suitable formulation for in vivo administration (e.g., in a vehicle like corn oil or a solution of DMSO/PEG).[7]
-
Dosing and Administration: A dose-finding study should be conducted to determine the maximum tolerated dose (MTD). The compound can be administered via various routes, such as intraperitoneal (i.p.) injection or oral gavage.
-
Efficacy Evaluation: Tumor growth should be monitored regularly by caliper measurements. At the end of the study, tumors can be excised, weighed, and processed for further analysis (e.g., histology, western blotting for biomarkers).
References
- Vertex AI Search.
- TargetMol. FERULIC ACID METHYL ESTER | p38 MAPK | Autophagy.
- PubChem. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- PubMed Central. 3-(4-Hydroxy-3-methoxyphenyl)
- MDPI. The Role of Ferulic Acid in Selected Malignant Neoplasms.
- PubMed Central, NIH.
- NIST WebBook. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- BenchChem.
Sources
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- 2. 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FERULIC ACID METHYL ESTER | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. selleckchem.com [selleckchem.com]
Application Note: Derivatization of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Abstract
This application note provides a comprehensive guide to the chemical derivatization of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Methyl Dihydroferulate, for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of this and similar phenolic compounds is often hampered by their polarity and low volatility, leading to poor chromatographic peak shape, thermal degradation, and reduced sensitivity.[1] Derivatization addresses these challenges by chemically modifying the polar hydroxyl group, rendering the analyte more volatile and thermally stable.[1][2][3] This guide details two field-proven protocols—silylation and acetylation—explaining the underlying chemical principles, providing step-by-step methodologies, and discussing the rationale behind experimental choices to ensure reliable and reproducible results.
Introduction: The Rationale for Derivatization
This compound is a derivative of ferulic acid, a compound of significant interest in the pharmaceutical, food, and cosmetic industries due to its antioxidant and other biological properties.[4] Accurate quantification of this analyte in complex matrices is crucial for quality control, pharmacokinetic studies, and metabolomics research.
The primary challenge in its analysis via GC-MS stems from the presence of a polar phenolic hydroxyl (-OH) group. This functional group engages in hydrogen bonding, which increases the compound's boiling point and can cause it to adsorb to active sites within the GC system (e.g., the injector liner and column). This results in:
-
Poor Peak Shape: Tailing peaks that are difficult to integrate accurately.
-
Low Volatility: Inefficient transfer of the analyte into the gas phase.
-
Thermal Instability: Potential for decomposition at the high temperatures of the GC injector.
Derivatization is a pre-analytical chemical modification that converts the polar -OH group into a less polar, more volatile, and more thermally stable moiety, thereby improving its chromatographic behavior and detection sensitivity.[1] The two most common and effective strategies for phenolic compounds are silylation and acetylation.[1]
Foundational Derivatization Strategies: Silylation vs. Acetylation
The choice between silylation and acetylation depends on the specific analytical requirements, sample matrix, and potential interferences.
-
Silylation: This is a versatile and widely used technique that replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[5][6] Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are highly effective, producing derivatives that are generally stable and yield excellent chromatographic separation.[1][3][6]
-
Acetylation: This method introduces an acetyl group, converting the phenol into an acetate ester.[1] Acetic anhydride is a common, robust, and cost-effective reagent for this purpose.[7][8][9]
The following sections provide detailed, validated protocols for each of these essential techniques.
Protocol I: Trimethylsilylation with BSTFA + TMCS
Silylation is arguably the most common derivatization technique for GC-MS-based metabolomics and analysis of polar compounds. The reaction involves replacing the active hydrogen on the phenolic hydroxyl group with a trimethylsilyl (-Si(CH₃)₃) group. This modification effectively caps the polar site, increasing volatility and thermal stability.[5][6][10] We will use BSTFA, a powerful silylating agent, with the addition of Trimethylchlorosilane (TMCS) as a catalyst to enhance reaction kinetics, especially for any potentially hindered hydroxyl groups.[11][12]
Reaction Principle
BSTFA reacts with the phenolic -OH group of this compound. The TMCS catalyst accelerates the reaction, ensuring it proceeds rapidly to completion. The byproducts of the reaction are neutral and highly volatile, meaning they typically do not interfere with the subsequent GC-MS analysis.
Experimental Workflow Diagram
Caption: Silylation workflow for GC-MS analysis.
Step-by-Step Protocol
Critical Precaution: Silylating reagents are extremely sensitive to moisture, which can consume the reagent and hydrolyze the formed derivatives.[2][6][12] All glassware must be oven-dried, and solvents must be anhydrous. Perform all steps in a fume hood using appropriate personal protective equipment.[6]
-
Sample Preparation:
-
If the sample is in a liquid matrix, perform a suitable liquid-liquid or solid-phase extraction to isolate the analyte in an appropriate organic solvent (e.g., ethyl acetate).
-
Transfer the extract to a 2 mL GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is crucial the sample residue is anhydrous.[1][2]
-
-
Derivatization Reaction:
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system. A direct injection of the reaction mixture is standard practice.
-
Expected Mass Spectrometric Changes
The derivatization adds a trimethylsilyl (TMS) group, which has a mass of 72.1 Da (Si(CH₃)₃).
| Compound | Molecular Weight ( g/mol ) | Derivative | Derivative Molecular Weight ( g/mol ) | Mass Increase (Da) |
| This compound | 210.23 | TMS Ether | 282.39 | +72.16 |
The resulting mass spectrum of the TMS derivative will show a distinct molecular ion peak (M+) at m/z 282 and characteristic fragment ions, which aids in confident identification.
Protocol II: Acetylation with Acetic Anhydride
Acetylation is a robust and cost-effective alternative to silylation. It converts the phenolic hydroxyl group into a less polar acetate ester, which is more volatile and thermally stable than the parent compound.[8][13] This protocol uses acetic anhydride in the presence of a base catalyst (pyridine) to drive the reaction.
Reaction Principle
Acetic anhydride reacts with the phenolic -OH group in an acylation reaction. Pyridine acts as a catalyst and also neutralizes the acetic acid byproduct, shifting the equilibrium towards the product.[1][11] A subsequent liquid-liquid extraction is required to remove excess reagents and byproducts before analysis.
Experimental Workflow Diagram
Caption: Acetylation workflow for GC-MS analysis.
Step-by-Step Protocol
Safety Precaution: Acetic anhydride and pyridine are corrosive and have strong odors. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
-
Sample Preparation:
-
Prepare a dried sample residue in a 2 mL GC vial as described in section 3.3, step 1.
-
-
Derivatization Reaction:
-
To the dried residue, add 100 µL of pyridine.
-
Add 200 µL of acetic anhydride.[1]
-
Cap the vial tightly and vortex for 1 minute.
-
Let the reaction proceed at room temperature for 30 minutes. Gentle heating (e.g., 60°C for 15 minutes) can be applied to ensure complete derivatization for less reactive phenols.[1]
-
-
Work-up and Extraction:
-
Carefully add 1 mL of saturated sodium bicarbonate (NaHCO₃) solution to the vial to quench the excess acetic anhydride. Caution: This reaction produces CO₂ gas; add slowly to avoid pressure buildup.
-
Vortex the mixture for 30 seconds.
-
Add 1 mL of an extraction solvent (e.g., ethyl acetate or dichloromethane) and vortex for 1 minute to extract the acetylated analyte.[1]
-
Allow the layers to separate (centrifugation may be required).
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic extract by passing it through a small column of anhydrous sodium sulfate or by adding a small amount directly to the vial.
-
-
Analysis:
-
Transfer the final dried extract to a new GC vial for analysis.
-
Expected Mass Spectrometric Changes
Acetylation adds an acetyl group (CH₃CO-), which has a mass of 42.0 Da.
| Compound | Molecular Weight ( g/mol ) | Derivative | Derivative Molecular Weight ( g/mol ) | Mass Increase (Da) |
| This compound | 210.23 | Acetate Ester | 252.26 | +42.03 |
The mass spectrum of the acetylated derivative will feature a molecular ion peak (M+) at m/z 252, providing a clear mass shift from the underivatized compound and facilitating unambiguous identification.
Method Comparison and Troubleshooting
| Parameter | Silylation (BSTFA + TMCS) | Acetylation (Acetic Anhydride) |
| Reaction Speed | Fast (typically 30-60 min with heat).[1] | Moderate (30 min at RT, faster with heat).[1] |
| Byproducts | Volatile and non-interfering. | Acidic; require quenching and extraction.[11] |
| Sample Prep | Simple; direct injection of reaction mix. | Requires post-reaction work-up (quench, extraction).[1] |
| Moisture Sensitivity | Extremely high; requires strictly anhydrous conditions.[2][12] | Less sensitive than silylation, but anhydrous conditions are still recommended. |
| Reagent Cost | Generally higher. | Lower cost.[9] |
| Applicability | Broadly applicable to many functional groups (-OH, -COOH, -NH₂, -SH).[6] | Primarily for hydroxyls and amines.[8] |
Common Troubleshooting Tips:
-
No or Low Derivative Peak: Check for moisture contamination (for silylation). Ensure reagents are fresh and have been stored properly. Increase reaction time or temperature.
-
Multiple Derivative Peaks: This can occur with silylation if the compound has multiple active sites and the reaction is incomplete.[2] Ensure sufficient reagent and optimal reaction conditions.
-
Broad or Tailing Peaks: Indicates incomplete derivatization or active sites in the GC system. Deactivate the GC inlet liner with a silylating agent or use a pre-deactivated liner.[11]
Conclusion
Both silylation and acetylation are highly effective derivatization strategies for preparing this compound for GC-MS analysis. Silylation offers a simpler, one-pot workflow but demands stringent anhydrous conditions. Acetylation is a more robust and economical alternative but requires a post-reaction extraction step. The selection of the optimal method will depend on laboratory resources, sample throughput requirements, and the specific goals of the analysis. By following these detailed protocols, researchers can significantly improve the quality and reliability of their GC-MS data for this and other related phenolic compounds.
References
- BenchChem. (2025). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Benchchem.
- Canada Commons. (n.d.).
- BenchChem. (2025).
- MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI.
- BenchChem. (2025). Protocol for Trimethylsilyl (TMS) Derivatization using BSTFA and MSTFA for GC-MS Analysis. Benchchem.
- NIH. (n.d.). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD)
- PubMed. (1994).
- Unknown Source. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?.
- CalTech GPS. (n.d.).
- ResearchGate. (n.d.). Trace analysis of phenolic compounds in water by in situ acetylation coupled with purge and trap-GC/MS | Request PDF.
- Supelco. (n.d.).
- Sigma-Aldrich. (n.d.).
- PubMed Central. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- Labinsights. (2023).
- PubMed Central. (2024).
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- 4. Antioxidant, antibacterial, and molecular docking of methyl ferulate and oleic acid produced by Aspergillus pseudodeflectus AUMC 15761 utilizing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Dihydroferulic Acid and its Metabolites as Biomarkers for Coffee Consumption
INTENDED AUDIENCE: Researchers, scientists, and drug development professionals in the fields of nutrition, pharmacology, and clinical diagnostics.
Introduction: The Need for Objective Dietary Assessment
Nutritional epidemiology and clinical research rely heavily on accurate assessments of dietary intake to establish links between consumption patterns and health outcomes. Traditional methods, such as food frequency questionnaires and 24-hour dietary recalls, are often limited by recall bias and inaccurate portion size estimation. Objective biomarkers of food intake are therefore critical tools for validating self-reported data and providing a more accurate measure of consumption.[1] Coffee is one of the most consumed beverages globally, containing a complex mixture of bioactive compounds, including chlorogenic acids, caffeine, and diterpenes, which have been associated with various health effects.[2][3][4] Consequently, there is a significant need for reliable biomarkers to objectively quantify coffee consumption in research settings.
This application note provides a comprehensive guide to the use of dihydroferulic acid (DHFA) and its primary metabolites—specifically its methylated, sulfated, and glucuronidated forms—as robust biomarkers for coffee intake. We will detail the biochemical rationale, validation criteria, and a complete analytical protocol for their quantification in biological matrices.
Biochemical Rationale: The Metabolic Journey from Coffee to Biomarker
The primary precursors to DHFA in coffee are chlorogenic acids (CGAs), a family of esters formed between quinic acid and certain hydroxycinnamic acids, such as caffeic and ferulic acid.[3] Coffee is an exceptionally rich source of these compounds. The metabolic pathway from CGA to the detectable biomarkers in plasma and urine is a multi-step process involving both host and gut microbiota metabolism.
-
Intestinal Hydrolysis: Upon ingestion, a portion of CGAs are hydrolyzed by esterases in the small intestine, releasing free caffeic acid and ferulic acid.
-
Microbial Transformation: The majority of CGAs and their hydrolysis products reach the colon, where they are extensively metabolized by the gut microbiota.[5] A key transformation is the reduction of the double bond in the side chain of caffeic and ferulic acids to form dihydrocaffeic acid (DHCA) and dihydroferulic acid (DHFA), respectively.[6]
-
Phase II Metabolism: Once absorbed into circulation, these microbially-derived phenolic acids undergo extensive phase II metabolism, primarily in the liver and intestinal wall.[7][8] This involves:
-
Methylation: Dihydrocaffeic acid can be methylated by catechol-O-methyltransferase (COMT) to form dihydroferulic acid.[5][7]
-
Sulfation & Glucuronidation: DHFA and DHCA are conjugated with sulfate and glucuronic acid to form dihydroferulic acid-O-sulfate and dihydroferulic acid-O-glucuronide, respectively. These conjugated forms are highly water-soluble and are the predominant forms found in circulation and excreted in urine.[7][9]
-
The appearance of DHFA and its conjugates in plasma typically peaks 5-10 hours post-consumption, reflecting the time required for colonic microbial activity.[6]
Caption: Metabolic pathway of Dihydroferulic Acid from coffee consumption.
Biomarker Validation: Establishing Trustworthiness
For a compound to be considered a reliable biomarker, it must meet several validation criteria. Dihydroferulic acid and its metabolites have been evaluated against these standards in multiple human intervention and observational studies.
| Validation Criterion | Performance of Dihydroferulic Acid & Metabolites |
| Plausibility | Strong. Derived from chlorogenic acids, which are abundant in coffee. The metabolic pathway is well-characterized.[5][6] |
| Dose-Response | Good. Studies show a dose-dependent increase in plasma and urine concentrations of DHFA metabolites following consumption of coffee with varying CGA levels. |
| Time-Response | Characterized. Peak plasma concentrations are observed 5-10 hours post-ingestion, consistent with colonic metabolism.[6] They can be detected in urine up to 48 hours post-consumption. |
| Specificity | Moderate to High. While precursors (ferulic acid) are found in other plant-based foods, the high concentrations in coffee make DHFA a strong quantitative indicator of recent coffee intake.[8] |
| Robustness | Good. Detected consistently across different populations and study designs. |
| Analytical Performance | Excellent. Can be reliably and sensitively quantified using LC-MS/MS methods.[10][11] |
Analytical Protocol: Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and specificity.
Target Analytes and Biological Matrices
-
Primary Analytes: Dihydroferulic acid, Dihydroferulic acid-4-O-sulfate, Dihydroferulic acid-3-O-glucuronide.
-
Internal Standard: Stable isotope-labeled Dihydroferulic acid-d3 is recommended for accurate quantification.
-
Matrices: Human Plasma (EDTA or Heparin) and Urine.
Step-by-Step Experimental Workflow
Caption: Analytical workflow for DHFA biomarker quantification.
A. Plasma Sample Preparation (Protein Precipitation) [10]
-
Thaw plasma samples on ice.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 100 ng/mL DHFA-d3).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 20 minutes to enhance precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for analysis.
B. Urine Sample Preparation (Dilute-and-Shoot) [12]
-
Thaw urine samples at room temperature.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet particulate matter.
-
In a new tube, combine 50 µL of urine supernatant, 10 µL of internal standard working solution, and 440 µL of ultrapure water (a 1:10 dilution).
-
Vortex to mix.
-
Filter through a 0.22 µm syringe filter into an autosampler vial.
Self-Validation Note: The protocol's trustworthiness is ensured by including a stable isotope-labeled internal standard at the very first step. This corrects for any variability or loss during sample extraction, evaporation, and injection, ensuring accurate and reproducible results.
LC-MS/MS Instrumental Parameters
The following are typical starting parameters and should be optimized for the specific instrument used.
Table 1: Suggested Liquid Chromatography (LC) Conditions
| Parameter | Recommended Setting |
| Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
Table 2: Suggested Mass Spectrometry (MS) Conditions
| Analyte | Ionization Mode | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
| Dihydroferulic acid | ESI- | 197.1 | 135.1 |
| Dihydroferulic acid-d3 (IS) | ESI- | 200.1 | 140.1 |
| DHFA-Sulfate | ESI- | 277.0 | 197.0 |
| DHFA-Glucuronide | ESI- | 373.1 | 197.1 |
Note: The product ion for the conjugated forms corresponds to the loss of the sulfate (SO₃, 80 Da) or glucuronide (176 Da) moiety, resulting in the parent DHFA molecule.
Data Interpretation and Application
Quantification is achieved by creating a calibration curve using standards of known concentrations and plotting the peak area ratio of the analyte to the internal standard. Results are reported in ng/mL or µmol/L.
-
In Plasma: Peak concentrations (Cmax) of DHFA and its conjugates can reach low micromolar (µM) levels after coffee consumption.[6]
-
In Urine: The total 24-hour excretion of these metabolites can be used to distinguish between high and low coffee consumers and to verify compliance in intervention studies.
The application of this biomarker extends from large-scale epidemiological studies, where it can stratify participants based on objective intake levels, to controlled clinical trials, where it ensures adherence to the study protocol (e.g., coffee consumption or abstention).[1][7]
Conclusion
Dihydroferulic acid and its phase II metabolites serve as robust, reliable, and quantifiable biomarkers of coffee consumption. Their analysis via the detailed LC-MS/MS protocol provides an objective measure that overcomes the limitations of self-reported dietary data. The implementation of this biomarker will enhance the accuracy and validity of research investigating the relationship between coffee consumption and human health.
References
- Borges G., Mullen W., Mullan A., Lean M.E., Roberts S.A., Crozier A. (2010) Bioavailability of multiple components following acute ingestion of a polyphenol-rich juice drink. Molecular Nutrition & Food Research, 54 Suppl 2:S268-77. [Link]
- Poquet, L., Clifford, M. N., & Williamson, G. (2008). Investigation of the metabolic fate of dihydrocaffeic acid. Drug Metabolism and Disposition, 36(1), 19-25. [Link]
- Tassotti, M., et al. (2023). Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress. International Journal of Molecular Sciences, 24(2), 1440. [Link]
- Blaze, M., et al. (2021). The Role of Dietary Phenolic Compounds in Epigenetic Modulation Involved in Inflammatory Processes. Antioxidants, 10(2), 249. [Link]
- Wang, Y., et al. (2024). Ferulic Acid: Bioavailability, Metabolism, and Strategies for Enhancing Health Benefits.
- Li, Q., et al. (2023). Simultaneous determination of UDCA and its major metabolites in human plasma with surrogate matrix by a rapid and specific LC-MS/MS method.
- Zhang, H., et al. (2015). [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma]. Se Pu, 33(1), 38-42. [Link]
- Jasso-Soto, A. J., et al. (2021). Metabolites Associated with Coffee Consumption and Incident Chronic Kidney Disease. Journal of the American Society of Nephrology, 32(11), 2895-2906. [Link]
- Creasy, R. A., & Goldberg, E. B. (2001). LC/ES-MS detection of hydroxycinnamates in human plasma and urine. Journal of agricultural and food chemistry, 49(11), 5564-5570. [Link]
- Roth, I., et al. (2019). A Metabolomic Study of the Variability of the Chemical Composition of Commonly Consumed Coffee Brews. Metabolites, 9(1), 14. [Link]
- Heleno, S. A., et al. (2016). Sulfated Ferulic Acid Is the Main in Vivo Metabolite Found after Short-Term Ingestion of Free Ferulic Acid in Rats. Journal of Agricultural and Food Chemistry, 64(29), 5878-5884. [Link]
- Angeloni, S., et al. (2022). Metabolomics-Based Approach for Coffee Beverage Improvement in the Context of Processing, Brewing Methods, and Quality Attributes. Molecules, 27(6), 1937. [Link]
- Arnaud, M. J. (2001). Metabolism of Caffeine and Other Components of Coffee. In Coffee: Recent Developments. Blackwell Science Ltd. [Link]
- Lang, R., et al. (2022). Fully automatic quantitation of eight different metabolites in coffee using 1H-NMR spectroscopy and the PULCON methodology. Food Chemistry, 373, 131448. [Link]
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- 2. A Metabolomic Study of the Variability of the Chemical Composition of Commonly Consumed Coffee Brews - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress [mdpi.com]
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- 9. researchgate.net [researchgate.net]
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- 11. [An HPLC-MS/MS method for the determination of trans-ferulic acid in human plasma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Synthesis of Advanced Bio-Based Polymers from Methyl 3-(4-hydroxyphenyl)propanoate Derivatives
Abstract: The imperative for sustainable materials has catalyzed research into bio-based monomers for high-performance polymers. Methyl 3-(4-hydroxyphenyl)propanoate (MHPP), a derivative of the naturally occurring phloretic acid, presents a versatile platform for the synthesis of a variety of polyesters and other polymers.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of polymers using MHPP and its derivatives. It covers key polymerization techniques including melt polycondensation of MHPP-derived monomers, enzymatic polymerization, and ring-opening polymerization of a conceptual MHPP-derived lactone. The protocols are designed to be self-validating, with explanations of the underlying scientific principles and expected outcomes.
Introduction: The Potential of MHPP in Polymer Science
Methyl 3-(4-hydroxyphenyl)propanoate is a valuable building block for creating sustainable polymers.[1] Its aromatic ring provides rigidity and thermal stability, while the ester and hydroxyl functional groups offer multiple pathways for polymerization and chemical modification.[2] By leveraging MHPP, it is possible to synthesize novel aliphatic-aromatic copolyesters with properties comparable to or exceeding those of petroleum-based plastics like polyethylene terephthalate (PET).[3]
Key Advantages of MHPP-based Polymers:
-
Renewable Feedstock: MHPP can be derived from bio-based sources, reducing reliance on fossil fuels.[1]
-
Tunable Properties: The properties of the final polymer, such as molecular weight, glass transition temperature (Tg), and mechanical strength, can be tailored by copolymerizing MHPP-derived monomers with various diols and diacids.[3]
-
Biodegradability: The presence of ester linkages in the polymer backbone can facilitate hydrolytic or enzymatic degradation, offering an end-of-life solution for the resulting materials.[3]
Polymerization Strategies for MHPP and its Derivatives
This section details three primary methods for synthesizing polymers from MHPP derivatives: melt polycondensation, enzymatic polymerization, and ring-opening polymerization.
Melt Polycondensation of MHPP-Derived Diester Monomers
Melt polycondensation is a widely used industrial process for synthesizing polyesters.[4][5] In this approach, an MHPP-derived diester monomer is reacted with a diol at high temperatures under vacuum to drive the polymerization reaction forward by removing the condensation byproduct (e.g., methanol or water).
A common strategy involves first modifying MHPP to create a diester monomer. For example, a diether-diester monomer can be synthesized from MHPP and an alkyl dihalide via Williamson etherification. This monomer can then be polymerized with a diol.
Experimental Workflow for Melt Polycondensation:
Caption: Workflow for polyester synthesis via melt polycondensation.
Protocol 1: Synthesis of an Aliphatic-Aromatic Copolyester via Melt Polycondensation
Materials:
-
Dimethyl 3,3'-((ethane-1,2-diylbis(oxy))bis(4,1-phenylene))dipropionate (MHPP-derived diester monomer)
-
Resorcinol bis(2-hydroxyethyl)ether (diol)
-
Tetrabutyl titanate (TBT) catalyst
-
High-vacuum reaction vessel with mechanical stirrer and nitrogen inlet
Procedure:
-
Charging the Reactor: Charge the reaction vessel with the MHPP-derived diester monomer and the diol in a 1:2 molar ratio. Add the TBT catalyst at a concentration of 400 ppm relative to the diester monomer.
-
Inert Atmosphere: Purge the reactor with dry nitrogen gas for 15-20 minutes to remove any oxygen.
-
Transesterification Stage:
-
Heat the reaction mixture to 150°C under a slow stream of nitrogen and stir for 2 hours.
-
Increase the temperature to 160°C and maintain for an additional 2 hours.
-
Finally, raise the temperature to 170°C for 1 hour. During this stage, methanol will be distilled off as a byproduct.
-
-
Polycondensation Stage:
-
Gradually apply a high vacuum (e.g., 5.0 Pa) over a period of 30 minutes.
-
Increase the temperature to 210°C and continue the polymerization for 1 hour.
-
Further increase the temperature to 220°C for 1 hour, and then to 230°C for 30 minutes, with continuous stirring.
-
-
Polymer Recovery: Once the desired viscosity is achieved, cool the reactor to room temperature under a nitrogen atmosphere. The resulting solid polyester can then be removed, milled, and purified by washing with methanol.
Expected Results: This protocol is expected to yield a high molecular weight aliphatic-aromatic copolyester. The properties of similar polymers have been reported to include weight-average molecular weights (Mw) in the range of 3.55 to 4.9 × 10⁴ g/mol , glass transition temperatures (Tg) between 57.5 and 77.1°C, and melting points (Tm) from 166.5 to 190.5°C.[3]
| Property | Expected Range |
| Weight-Average Molecular Weight (Mw) | 35,000 - 80,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.2 |
| Glass Transition Temperature (Tg) | 55 - 110 °C |
| Melting Point (Tm) | 165 - 195 °C |
| Tensile Strength | 45 - 75 MPa |
Enzymatic Polymerization
Enzymatic polymerization offers a greener alternative to traditional catalysis, often proceeding under milder reaction conditions with high selectivity.[6][7] Lipases, such as Candida antarctica lipase B (CALB), are particularly effective in catalyzing the ring-opening polymerization of lactones and the polycondensation of hydroxyesters.[6] For an MHPP derivative, the phenolic hydroxyl group and the methyl ester can be utilized in a self-polycondensation reaction catalyzed by an enzyme.
Reaction Scheme for Enzymatic Polymerization of MHPP:
Caption: Enzymatic self-polycondensation of MHPP.
Protocol 2: Enzymatic Self-Polycondensation of MHPP
Materials:
-
Methyl 3-(4-hydroxyphenyl)propanoate (MHPP)
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous toluene (or another suitable organic solvent)
-
Molecular sieves (4 Å)
-
Reaction vessel with magnetic stirrer and nitrogen inlet
Procedure:
-
Reactant Preparation: Dry the MHPP under vacuum overnight to remove any residual water.
-
Reaction Setup: To the reaction vessel, add MHPP and anhydrous toluene to achieve a desired monomer concentration (e.g., 0.5 M). Add molecular sieves to adsorb the methanol byproduct.
-
Enzyme Addition: Add immobilized CALB to the reaction mixture (e.g., 10% by weight of the monomer).
-
Polymerization: Heat the reaction mixture to a temperature suitable for the enzyme's activity (e.g., 60-80°C) under a nitrogen atmosphere with constant stirring.
-
Monitoring the Reaction: Monitor the progress of the polymerization by periodically taking samples and analyzing the molecular weight of the polymer by Gel Permeation Chromatography (GPC).
-
Termination and Purification: After the desired polymerization time (e.g., 24-72 hours), stop the reaction by filtering off the immobilized enzyme. Precipitate the polymer by pouring the reaction solution into a non-solvent such as cold methanol.
-
Drying: Collect the precipitated polymer by filtration and dry it under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
Expected Results: Enzymatic polymerization typically yields polymers with moderate molecular weights and narrow polydispersity. The molecular weight can be controlled by adjusting the reaction time, temperature, and monomer concentration.
Ring-Opening Polymerization (ROP) of an MHPP-Derived Lactone
Ring-opening polymerization (ROP) is a powerful technique for producing well-defined polyesters with controlled molecular weights and architectures.[8][9][10] This method requires the synthesis of a cyclic monomer (a lactone) from the linear MHPP. A hypothetical route could involve the Baeyer-Villiger oxidation of a corresponding cyclic ketone. The resulting lactone can then be polymerized using various catalysts, including organocatalysts or metal-based catalysts.
Conceptual Workflow for ROP of an MHPP-Derived Lactone:
Caption: Conceptual workflow for ROP of an MHPP-derived lactone.
Protocol 3: Organocatalyzed Ring-Opening Polymerization of a Conceptual MHPP-Derived Lactone
Materials:
-
Conceptual MHPP-derived lactone
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) (organocatalyst)
-
Benzyl alcohol (initiator)
-
Anhydrous dichloromethane (DCM)
-
Glovebox or Schlenk line for handling air- and moisture-sensitive reagents
Procedure:
-
Preparation: In a glovebox, dissolve the MHPP-derived lactone and benzyl alcohol initiator in anhydrous DCM in a baked-out glass vial. The monomer-to-initiator ratio will determine the target molecular weight of the polymer.
-
Catalyst Addition: In a separate vial, prepare a stock solution of the TBD catalyst in anhydrous DCM.
-
Initiation: Add the required amount of the TBD catalyst solution to the monomer/initiator solution to start the polymerization. The catalyst loading is typically low (e.g., 1 mol% relative to the monomer).
-
Polymerization: Allow the reaction to proceed at room temperature with stirring. The reaction is typically fast and can be monitored by ¹H NMR spectroscopy for the disappearance of the monomer peaks.
-
Termination: Quench the polymerization by adding a small amount of a weak acid, such as benzoic acid.
-
Purification: Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent like cold methanol.
-
Drying: Isolate the polymer by filtration and dry it under vacuum to a constant weight.
Expected Results: Organocatalyzed ROP allows for excellent control over the polymerization, yielding polyesters with predictable molecular weights and low polydispersity indices (typically < 1.2). The properties of the resulting polymer will depend on the specific structure of the lactone monomer.
Characterization of MHPP-Based Polymers
A thorough characterization of the synthesized polymers is crucial to understand their structure-property relationships.[11]
| Technique | Information Obtained |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Confirmation of functional groups (e.g., ester carbonyl C=O stretch, C-O stretch). |
| Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy | Elucidation of the polymer's chemical structure and composition.[3] |
| Gel Permeation Chromatography (GPC) | Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[3] |
| Differential Scanning Calorimetry (DSC) | Measurement of glass transition temperature (Tg), melting temperature (Tm), and crystallinity.[3] |
| Thermogravimetric Analysis (TGA) | Evaluation of thermal stability and decomposition temperature (Td).[3] |
| Tensile Testing | Assessment of mechanical properties such as tensile strength, Young's modulus, and elongation at break.[3] |
Conclusion and Future Outlook
Methyl 3-(4-hydroxyphenyl)propanoate and its derivatives are promising monomers for the development of sustainable, high-performance polymers. The polymerization methods detailed in these application notes—melt polycondensation, enzymatic polymerization, and ring-opening polymerization—provide versatile routes to a wide range of polyesters with tunable properties. As the demand for eco-friendly materials grows, MHPP-based polymers are poised to find applications in diverse fields, including packaging, biomedical devices, and advanced composites. Further research into the derivatization of MHPP and the optimization of polymerization processes will continue to expand the scope and utility of this valuable bio-based building block.
References
- Methyl 3-(4-hydroxyphenyl)propanoate | Download Scientific Diagram. ResearchGate.
- Copolyesters of hydroxyphenylalkanoic acids: synthesis and thermal properties of poly{(4‐oxybenzoate)‐co‐[8‐(3‐oxyphenyl)octanoate]} and poly{(3‐bromo‐4‐oxybenzoate). Semantic Scholar.
- Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations. Polymer Chemistry (RSC Publishing).
- Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate). PMC - NIH.
- Progress in Catalytic Ring-Opening Polymerization of Biobased Lactones. ResearchGate.
- Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones. PMC - NIH.
- Radical-Mediated Enzymatic Polymerizations. MDPI.
- SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. JKU ePUB.
- CN103664612A - Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate. Google Patents.
- Recent Developments in Ring-Opening Polymerization of Lactones. ResearchGate.
- (PDF) Methyl 3-(4-Hydroxyphenyl)propionate - IUCrData. Amanote Research.
- Synthesis, Characterization, and Application of Polymer-Based Materials. MDPI.
- Polymer Analysis and Characterization. MDPI.
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- 1. Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 [chemicalbook.com]
- 2. Methyl 3-(4-hydroxyphenyl)propionate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Characterization of Bio-Based Polyesters: Poly(2-methyl-1,3-propylene-2,5-furanoate), Poly(isosorbide-2,5-furanoate), Poly(1,4-cyclohexanedimethylene-2,5-furanoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. epub.jku.at [epub.jku.at]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organocatalyzed ring opening polymerization of regio-isomeric lactones: reactivity and thermodynamics considerations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Unexpected Periodicity in Cationic Group 5 Initiators for the Ring-Opening Polymerization of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Methyl Dihydroferulate Synthesis
Welcome to the technical support center for the synthesis of methyl dihydroferulate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable compound. By combining established chemical principles with practical, field-proven insights, this document aims to serve as a comprehensive resource for optimizing your reaction yields and product purity.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis of methyl dihydroferulate, which is typically achieved via the catalytic hydrogenation of methyl ferulate.
Low Yield & Incomplete Reactions
Q1: My yield of methyl dihydroferulate is consistently low, and I suspect the reaction is not going to completion. What are the most likely causes and how can I fix this?
A low yield is one of the most frequent issues in the catalytic hydrogenation of methyl ferulate. The root cause often lies in one of several key areas: catalyst activity, reaction conditions, or the purity of your starting materials.
A. Catalyst-Related Issues:
-
Catalyst Activity: The catalyst, most commonly Palladium on Carbon (Pd/C), is the heart of the reaction. Its activity can be compromised by improper handling or poisoning.
-
Action: Always handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) as much as possible. Use a fresh batch of catalyst from a reputable supplier. If you suspect your current batch is inactive, consider performing a test reaction on a simple, reliable substrate like styrene to verify its activity.
-
-
Catalyst Loading: Insufficient catalyst will lead to a sluggish or incomplete reaction.
-
Action: A typical catalyst loading for this type of reaction is 5-10 mol% of Palladium relative to the substrate. If the reaction is slow, a modest increase in catalyst loading can be beneficial.
-
B. Reaction Condition Optimization:
-
Hydrogen Pressure: The hydrogenation of the alkene moiety is dependent on sufficient hydrogen availability at the catalyst surface.
-
Action: While this reaction can sometimes be run under a balloon of hydrogen at atmospheric pressure, using a Parr shaker or a similar hydrogenation apparatus at elevated pressures (e.g., 50 psi or 3-4 bar) significantly increases the reaction rate and drives it to completion.[1]
-
-
Solvent Purity: The choice and purity of the solvent are critical. Protic solvents like methanol or ethanol are commonly used.
-
Temperature: While many hydrogenations proceed well at room temperature, gentle heating can sometimes overcome a high activation energy barrier.[1]
-
Action: If the reaction is slow at room temperature, consider increasing the temperature to 40-50°C. However, be cautious, as excessive heat can sometimes promote side reactions.
-
C. Substrate Purity:
-
Purity of Methyl Ferulate: Impurities in the starting material can act as catalyst poisons. Sulfur-containing compounds are particularly notorious for deactivating palladium catalysts.
-
Action: Ensure your starting methyl ferulate is of high purity. If necessary, recrystallize or purify it by column chromatography before the hydrogenation step.
-
Below is a logical workflow to diagnose the cause of low yield.
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant byproducts in my reaction mixture. How can I identify and minimize them?
The most common side reaction in the hydrogenation of substituted phenols like methyl ferulate is the over-reduction of the aromatic ring or hydrogenolysis of the methoxy group.
-
Identification: These byproducts can be identified by analyzing the crude reaction mixture using NMR and Mass Spectrometry. Over-reduction of the aromatic ring will result in the loss of aromatic signals in the 1H NMR spectrum and an increase in aliphatic signals. Hydrogenolysis of the methoxy group will result in a product with a lower mass.
-
Minimization Strategies:
-
Catalyst Choice: While Pd/C is standard, other catalysts like Platinum oxide (PtO₂) can sometimes be more selective. However, Rhodium on carbon (Rh/C) is known to be very effective at ring hydrogenation and should generally be avoided if you want to preserve the aromatic ring.
-
Reaction Conditions: Over-reduction is typically favored by harsh conditions.[4]
-
Action: Use the mildest conditions that still afford a reasonable reaction rate. Avoid excessively high hydrogen pressures and temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.
-
-
Solvent: The choice of solvent can influence selectivity.
-
Action: Stick to neutral, protic solvents like ethanol or methanol. Acidic conditions can sometimes promote ring hydrogenation.
-
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Efficient for alkene hydrogenation with moderate selectivity for the aromatic ring. |
| Hydrogen Source | H₂ Gas (3-4 bar / 50 psi) | Increased pressure improves rate and drives reaction to completion.[1] |
| Solvent | Anhydrous Ethanol or Methanol | Good substrate solubility and generally inert under hydrogenation conditions.[3] |
| Temperature | 25 - 40°C | Balances reaction rate with minimizing potential side reactions. |
| Reaction Time | 2 - 12 hours | Monitor by TLC/LC-MS to avoid prolonged reaction times that can lead to byproducts. |
Table 1: Recommended starting conditions for methyl ferulate hydrogenation.
Purification Challenges
Q3: I'm having difficulty purifying my crude product. What is the recommended purification technique?
The primary method for purifying methyl dihydroferulate is flash column chromatography on silica gel.
Step-by-Step Column Chromatography Protocol:
-
Sample Preparation: After the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad thoroughly with your reaction solvent (e.g., ethanol) or ethyl acetate to recover all the product. Concentrate the filtrate under reduced pressure to obtain the crude oil or solid.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial mobile phase (e.g., 10% Ethyl Acetate in Hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Dry this silica onto which the product is adsorbed and carefully add it to the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes. Methyl dihydroferulate is more polar than any non-polar impurities but less polar than the starting methyl ferulate. A typical gradient might be from 10% to 40% Ethyl Acetate in Hexanes.
-
Monitoring: Collect fractions and monitor them by Thin Layer Chromatography (TLC), staining with a potassium permanganate (KMnO₄) stain. The double bond in the starting material will react vigorously with KMnO₄ (bright yellow spot on a purple background), while the saturated product will react much more slowly.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield pure methyl dihydroferulate, which should be a white solid or colorless oil.
Part 2: Frequently Asked Questions (FAQs)
Q4: What is the most effective and common catalyst for the hydrogenation of the double bond in methyl ferulate?
Palladium on carbon (Pd/C), typically at 5% or 10% loading by weight, is the most widely used and effective catalyst for this transformation.[5] It offers an excellent balance of high activity for the reduction of the alkene double bond while generally not reducing the aromatic ring under mild conditions.[6]
Q5: How do reaction temperature and hydrogen pressure influence the yield and selectivity?
-
Hydrogen Pressure: Higher pressure increases the concentration of hydrogen on the catalyst surface, which accelerates the reaction rate. For laboratory scale, pressures of 40-60 psi are typically sufficient to ensure a reasonable reaction time without requiring specialized high-pressure equipment.
-
Temperature: The reaction is typically exothermic.[7] Most hydrogenations of this type proceed efficiently at room temperature (20-25°C). Applying gentle heat (up to 40-50°C) can increase the rate if it is sluggish, but higher temperatures increase the risk of side reactions like hydrogenolysis or aromatic ring reduction.
Q6: What is the generally accepted mechanism for this catalytic hydrogenation?
The reaction proceeds via the Horiuti-Polanyi mechanism .[5][7][8] This mechanism describes a stepwise process occurring on the surface of the metal catalyst.
-
Adsorption: Both the hydrogen gas (H₂) and the methyl ferulate molecule adsorb onto the surface of the palladium catalyst. The H-H bond in H₂ dissociates into individual hydrogen atoms bound to the metal surface.[9]
-
First Hydrogen Transfer: One hydrogen atom is transferred from the metal surface to one of the carbons of the double bond. This forms a half-hydrogenated intermediate that is still attached to the catalyst surface. This step is often reversible.[8][9]
-
Second Hydrogen Transfer: A second hydrogen atom is transferred to the other carbon of the original double bond, forming the saturated C-C bond.
-
Desorption: The final product, methyl dihydroferulate, desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
Caption: The Horiuti-Polanyi mechanism for catalytic hydrogenation.[5][8]
References
- Journal of Chemical Education. (2013). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation.
- Wikipedia. (n.d.). Hydrogenation.
- Fiveable. (n.d.). Horiuti-Polanyi Mechanism Definition.
- Journal of the American Chemical Society. (2013). Evidence To Challenge the Universality of the Horiuti–Polanyi Mechanism for Hydrogenation in Heterogeneous Catalysis.
- Journal of Chemical Education via ERIC. (2013). Heterogeneous Catalysis: The Horiuti-Polanyi Mechanism and Alkene Hydrogenation.
- Taylor & Francis Online. (2006). EFFICIENT SYNTHESIS OF 4-METHYL- UMBELLIFERYL DIHYDROFERULATE.
- ResearchGate. (n.d.). Efficient synthesis of 4-methylumbelliferyl dihydroferulate.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Part A: Synthetic procedures.
- YouTube. (2022). Esters to Primary Alcohols, Part 1: Catalytic Hydrogenation.
- YouTube. (2018). Catalytic hydrogenation.
- Chemistry Stack Exchange. (2016). Hydrogenation side product: potential mechanisms for C-C bond making.
- ResearchGate. (n.d.). Effect of water on Cu/Zn catalyst for hydrogenation of fatty methyl ester to fatty alcohol.
- National Institutes of Health. (2024). An assessment of optimizing biofuel yield percentage using K-fold integrated machine learning models for a sustainable future.
- Google Patents. (n.d.). US9090925B2 - Synthesis of (6S)-5,6,7,8-tetrahydrofolic acid.
- YouTube. (2020). 8.5 Catalytic Hydrogenation of Alkenes and Heats of Hydrogenation | Organic Chemistry.
- National Institutes of Health. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction.
- Royal Society of Chemistry. (2021). Room temperature iron catalyzed transfer hydrogenation using n-butanol and poly(methylhydrosiloxane).
- National Institutes of Health. (n.d.). Methyl Mercapturate Synthesis: An Efficient, Convenient and Simple Method.
- Google Patents. (n.d.). CN101519355B - Method for preparing methyl dihydrojasmonate.
- IUPAC. (n.d.). RECOMMENDED METHODS FOR THE PURIFICATION OF SOLVENTS AND TESTS FOR IMPURITIES METHANOL and ETHANOL.
- ResearchGate. (n.d.). Hydrogenation of Methyl Acetate to Ethanol over a Highly Stable Cu/SiO2 Catalyst: Reaction Mechanism and Structural Evolution.
- MDPI. (2024). A Kinetic Model of Furfural Hydrogenation to 2-Methylfuran on Nanoparticles of Nickel Supported on Sulfuric Acid-Modified Biochar Catalyst.
- ResearchGate. (n.d.). Optimizing Mg-Fe layered double hydroxides and efficient removal of methyl orange: Screening, performance and mechanism.
- Google Patents. (n.d.). CN1023799C - Purification and preparation processes for methyl methacrylate.
- MDPI. (n.d.). Biodiesel Purification by Solvent-Aided Crystallization Using 2-Methyltetrahydrofuran.
- International Journal of Science Engineering and Technology. (2019). Purification of synthesized Hydroxy Methyl Furfural (HMF) Extracted from organic waste.
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Troubleshooting low yield in esterification of hydroferulic acid
Technical Support Center: Esterification of Hydroferulic Acid
Welcome to the technical support center for the esterification of hydroferulic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this reaction. As Senior Application Scientists, we have compiled field-proven insights and protocols to help you troubleshoot low yields and optimize your synthetic procedures.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the esterification of hydroferulic acid, providing the core knowledge needed to understand and control the reaction.
Q1: What is the underlying principle of the esterification of hydroferulic acid, and why can yields be low?
A: The most common method for this conversion is the Fischer-Speier esterification, a reversible acid-catalyzed reaction between a carboxylic acid (hydroferulic acid) and an alcohol.[1][2][3] The reaction proceeds by nucleophilic acyl substitution. The core challenge lies in its reversibility; the reaction exists in an equilibrium with its starting materials (hydroferulic acid and alcohol) and products (the ester and water).[4][5] If the water produced is not removed, it can react with the ester product (hydrolysis) to revert to the starting materials, thus limiting the final yield.[1][6] Achieving a high yield requires actively shifting this equilibrium towards the product side.
Q2: Why is an acid catalyst required, and what are the best choices?
A: An acid catalyst is crucial because carboxylic acids are not sufficiently electrophilic to be attacked by a neutral nucleophile like an alcohol. The catalyst protonates the carbonyl oxygen of the hydroferulic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[7][8] Common choices for catalysts include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids like p-toluenesulfonic acid (p-TsOH).[3][9]
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive. It also acts as a dehydrating agent, helping to absorb the water produced and drive the reaction forward.[1][5]
-
p-Toluenesulfonic Acid (p-TsOH): A solid, making it easier to handle than sulfuric acid. It is also a strong acid and an effective catalyst.[3]
-
Lewis Acids (e.g., Sc(OTf)₃): Milder options that can be used for sensitive substrates.[3]
Q3: How can the reaction progress be monitored effectively?
A: Monitoring the reaction is critical to determine its endpoint and to avoid potential side reactions from prolonged heating. The most common methods are:
-
Thin-Layer Chromatography (TLC): This is the simplest and quickest method. A spot of the reaction mixture is placed on a TLC plate alongside spots of the starting hydroferulic acid and the alcohol. The disappearance of the hydroferulic acid spot and the appearance of a new, typically less polar, product spot indicates reaction progress.
-
High-Performance Liquid Chromatography (HPLC) & Gas Chromatography (GC): These techniques provide quantitative data on the consumption of reactants and the formation of the product, allowing for precise calculation of conversion over time.[10][11]
-
In-situ Spectrometry (FTIR, NMR): For advanced process control, techniques like in-line mid-infrared spectrometry can track the concentration of reactants and products in real-time.[10]
Troubleshooting Guide: Low Yields
This section provides a structured, question-and-answer approach to diagnosing and solving specific experimental problems that lead to poor yields.
Problem Scenario 1: The reaction shows little to no conversion.
Q: I've run my reaction for several hours, but my TLC analysis shows only the starting material spot for hydroferulic acid. What has gone wrong?
A: This issue typically points to a fundamental problem with one of the three key reaction components: the catalyst, the removal of water, or the reaction conditions.
-
Cause 1: Inactive or Insufficient Catalyst: The acid catalyst may be old or may have absorbed atmospheric moisture, reducing its activity. Ensure you are using a sufficient catalytic amount (typically 1-10 mol%).
-
Cause 2: Presence of Water: Fischer esterification is highly sensitive to water.[12] The presence of water in your starting materials (alcohol, hydroferulic acid, or solvent) will inhibit the reaction from the start. Use anhydrous grade alcohol and solvents, and ensure your glassware is oven-dried.
-
Cause 3: Insufficient Temperature: Esterification is a slow reaction and requires heat to reach a reasonable rate.[1] The reaction should be heated to reflux in the chosen solvent. If the boiling point of your alcohol is low, consider using a higher-boiling solvent like toluene to achieve adequate reaction temperatures.[13]
Troubleshooting workflow for no conversion.
Problem Scenario 2: The reaction stalls at partial conversion (e.g., 50-70%).
Q: My reaction proceeds initially but then stops, leaving a significant amount of unreacted hydroferulic acid. How can I drive the reaction to completion?
A: This is a classic sign that the reaction has reached equilibrium. To maximize your yield, you must actively shift the equilibrium to the product side, in accordance with Le Châtelier's Principle.[4][5]
-
Solution 1: Remove Water as It Forms. This is the most effective strategy. Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (like toluene or hexane) will continuously remove water from the reaction mixture, preventing the reverse hydrolysis reaction and pulling the equilibrium towards the ester product.[4][13][14][15] As water and toluene co-distill, they condense and collect in the graduated arm of the trap. Since water is denser than toluene, it sinks to the bottom, while the toluene overflows and returns to the reaction flask.[4]
-
Solution 2: Use a Large Excess of One Reagent. Typically, the alcohol is less expensive and easier to remove than the carboxylic acid. Using a large excess of the alcohol (e.g., using it as the solvent) increases the concentration of reactants, pushing the equilibrium towards the products.[2][13][16] Studies have shown that increasing the alcohol-to-acid molar ratio from 1:1 to 6:1 can dramatically increase the yield.[16]
Factors driving esterification equilibrium.
Problem Scenario 3: The reaction mixture darkens, and TLC shows multiple side products.
Q: During heating, my reaction turned dark brown/black, and the final TLC plate is messy with multiple spots. What causes this decomposition?
A: Hydroferulic acid, being a phenolic compound, is susceptible to degradation, especially under harsh conditions.
-
Cause 1: Excessive Heat. While heat is necessary, excessively high temperatures or prolonged reaction times can cause decomposition or polymerization of phenolic compounds.[17] A study on the esterification of the related ferulic acid found that very high temperatures led to hydrolysis of the desired product.[18][19] Monitor the reaction and stop heating once the starting material is consumed.
-
Cause 2: Oxidation. Phenols can be sensitive to oxidation, especially at high temperatures in the presence of air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.
-
Cause 3: Catalyst-Induced Side Reactions. A very high concentration of a strong acid catalyst can sometimes promote side reactions, such as the dehydration of a secondary alcohol or the formation of ethers from the alcohol reactant. Use the minimum effective amount of catalyst.
Problem Scenario 4: Significant product loss during work-up and purification.
Q: I had a good conversion according to TLC, but my final isolated yield is very low. Where am I losing my product?
A: Product loss often occurs during the neutralization and extraction steps if not performed carefully.[20]
-
Issue 1: Premature Product Hydrolysis. Do not add a strong base (like NaOH or KOH) to neutralize the acid catalyst. This will saponify (hydrolyze) your newly formed ester back to the carboxylate salt of hydroferulic acid, which will be lost to the aqueous layer.
-
Best Practice for Work-up:
-
Cool the reaction mixture to room temperature.
-
If you used a solvent like toluene, dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or diethyl ether.[13]
-
Carefully wash the organic layer with a saturated aqueous solution of a weak base, like sodium bicarbonate (NaHCO₃) .[1][13] This will neutralize the strong acid catalyst and any unreacted hydroferulic acid (converting it to its water-soluble sodium salt) without hydrolyzing the ester product. Add the bicarbonate solution slowly to control the CO₂ effervescence.
-
Wash the organic layer with water, then with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[16]
-
-
Issue 2: Inefficient Purification. The crude product often requires purification by column chromatography. Ensure you use an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to effectively separate your product from any non-polar impurities or residual starting alcohol.
Key Experimental Protocols
Protocol 1: Fischer Esterification of Hydroferulic Acid using a Dean-Stark Trap
This protocol describes a robust method for achieving high yields by continuously removing water.
-
Apparatus Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is thoroughly oven-dried.
-
Reagent Addition: To the flask, add hydroferulic acid (1.0 eq), the desired alcohol (1.5 - 3.0 eq), a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%), and a sufficient volume of toluene to fill the flask and the Dean-Stark trap up to the sidearm.
-
Reaction: Heat the mixture to a steady reflux with vigorous stirring. You will observe the toluene-water azeotrope condensing and collecting in the trap. The reaction is complete when the theoretical amount of water has been collected or when TLC analysis shows full consumption of the hydroferulic acid. Typical reaction times are 4-24 hours.[13]
-
Work-up: Follow the best practices outlined in "Problem Scenario 4" for neutralization and extraction.
-
Purification: Purify the crude ester by silica gel column chromatography.
Simplified mechanism of Fischer Esterification.
Table 1: Summary of Key Quantitative Parameters
| Parameter | Recommended Value | Rationale & Notes |
| Acid:Alcohol Molar Ratio | 1 : 1.5 to 1 : 10 (or alcohol as solvent) | A higher ratio shifts the equilibrium to favor the product. Using the alcohol as a solvent is common and effective.[16] |
| Catalyst Loading (H₂SO₄ or p-TsOH) | 1 - 10 mol% | Sufficient to catalyze the reaction without causing excessive side reactions. |
| Temperature | Reflux | The reaction rate is temperature-dependent. The temperature is dictated by the boiling point of the alcohol or solvent (e.g., toluene). |
| Water Removal | Essential for high yield | Use of a Dean-Stark trap is highly recommended for reactions that stall.[4][14] |
References
- Dean–Stark appar
- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. University of Wisconsin-Madison. [Link]
- Dean-Stark Appar
- Fisher Esterification, Reflux, Isolation and Purific
- Dean Stark Appar
- Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
- Fischer Esterification-Typical Procedures - OperaChem. [Link]
- The effect of water on the esterification reaction.
- Video: Esterific
- Esterification of a carboxylic acid and the production of w
- Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers - RSC Publishing. [Link]
- Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - ResearchG
- Highly Efficient Esterification of Ferulic Acid Under Microwave Irradi
- Fischer Esterification. University of California, Irvine. [Link]
- Esterific
- Highly Efficient Esterification of Ferulic Acid Under Microwave Irradi
- Fischer–Speier esterific
- The mechanism for the esterific
- Why would you never expect to get 100% yield during synthesis of ester, as specifically as you can for ester? - Quora. [Link]
- Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed. [Link]
- Analytical methodologies for quantification of ferulic acid and its oligomers - ResearchG
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Esterification - Concept [jove.com]
- 6. Dean Stark Apparatus - Scoilnet [scoilnet.ie]
- 7. byjus.com [byjus.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 20. quora.com [quora.com]
Optimizing reaction conditions for Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate synthesis
Welcome to the technical support center for the synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during this synthesis. Our approach is grounded in scientific principles and validated protocols to ensure the reliability and success of your experiments.
Introduction: Understanding the Synthesis
This compound, also known as dihydroferulic acid methyl ester, is a valuable compound with applications in various fields due to its antioxidant and anti-inflammatory properties. Its synthesis typically involves a two-step process starting from ferulic acid:
-
Esterification: The carboxylic acid group of ferulic acid is esterified with methanol to produce methyl ferulate.
-
Hydrogenation: The double bond in the propenoate side chain of methyl ferulate is selectively hydrogenated to yield the final product.
This guide will delve into the nuances of each step, providing a framework for troubleshooting and optimization.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and challenges that may arise during the synthesis of this compound.
Part 1: Esterification of Ferulic Acid to Methyl Ferulate
Question 1: My esterification of ferulic acid with methanol is showing low yield. What are the likely causes and how can I improve it?
Answer:
Low yields in the Fischer esterification of ferulic acid are a frequent issue. Several factors can contribute to this, and a systematic approach to optimization is crucial.
-
Incomplete Reaction: Fischer esterification is an equilibrium-driven process. To drive the reaction towards the product (methyl ferulate), you need to either remove the water formed during the reaction or use a large excess of the alcohol (methanol).
-
Troubleshooting:
-
Increase Methanol: Instead of using a few equivalents, consider using methanol as the solvent. This significantly shifts the equilibrium to the product side.
-
Water Removal: While more complex for this specific reaction, techniques like azeotropic distillation with a Dean-Stark trap could be employed if using a co-solvent.
-
-
-
Insufficient Catalyst: An acid catalyst is essential for this reaction. The concentration of the catalyst directly impacts the reaction rate.
-
Troubleshooting:
-
Catalyst Loading: For sulfuric acid, a common catalyst, a concentration of 1-10 mol% relative to ferulic acid is typically effective.[1] If your yield is low, consider incrementally increasing the catalyst amount within this range.
-
Catalyst Choice: While sulfuric acid is common, other acid catalysts like hydrogen chloride (generated in situ from acetyl chloride in methanol) or solid acid catalysts can also be used.
-
-
-
Reaction Time and Temperature: The reaction may not have reached equilibrium.
-
Troubleshooting:
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the ferulic acid spot and the appearance of the methyl ferulate spot will indicate the reaction's progression.
-
Reflux: Ensure the reaction is refluxing at the appropriate temperature for methanol (around 65°C). Classical methods often require refluxing for several hours, sometimes up to 24 hours, for completion.[1]
-
-
-
Side Reactions: Ferulic acid is sensitive to heat and oxidation.[1] Prolonged reaction times at high temperatures can lead to degradation and the formation of byproducts.
-
Troubleshooting:
-
Microwave Synthesis: Consider using microwave irradiation, which can significantly reduce reaction times to as little as 3-5 minutes and often leads to higher yields.[1]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
-
Question 2: I am observing multiple spots on my TLC plate after the esterification reaction. What are these impurities and how can I minimize them?
Answer:
The presence of multiple spots on your TLC plate indicates the formation of byproducts. Identifying and minimizing these is key to obtaining a pure product.
-
Unreacted Ferulic Acid: The most common "impurity" is simply unreacted starting material.
-
Identification: Spot a reference of pure ferulic acid on the same TLC plate.
-
Minimization: Refer to the troubleshooting steps in Question 1 to drive the reaction to completion.
-
-
Dimerization Products: Ferulic acid can undergo dimerization, especially under harsh conditions. These dimers can also be esterified, leading to multiple spots.
-
Identification: These products will have a higher molecular weight and typically a different Rf value than methyl ferulate. Characterization would require techniques like LC-MS or NMR.
-
Minimization: Use milder reaction conditions. Consider enzymatic esterification as an alternative, which is often more selective.[2][3]
-
-
Degradation Products: As mentioned, ferulic acid is heat-sensitive.[1] Darkening of the reaction mixture can be an indicator of degradation.
-
Minimization: Reduce reaction time and temperature where possible. Microwave-assisted synthesis is a good option here.[1]
-
Question 3: What is the best method for purifying methyl ferulate after the esterification reaction?
Answer:
The purification of methyl ferulate typically involves a standard aqueous workup followed by recrystallization or column chromatography.
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid catalyst carefully with a weak base, such as a saturated sodium bicarbonate solution. Be cautious as this will generate CO2 gas.
-
Extract the methyl ferulate into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and then with brine to remove any remaining inorganic salts and water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).
-
Filter off the drying agent and remove the solvent under reduced pressure.[1]
-
-
Purification:
-
Recrystallization: If the crude product is a solid and relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.
-
Column Chromatography: For oily products or mixtures with closely related impurities, silica gel column chromatography is the preferred method. A gradient of ethyl acetate in hexane is a common eluent system.[4]
-
Part 2: Hydrogenation of Methyl Ferulate
Question 4: My hydrogenation of methyl ferulate is incomplete, or I am seeing byproducts. How can I optimize this step?
Answer:
The selective hydrogenation of the alkene double bond in methyl ferulate requires careful control of reaction conditions to avoid reduction of the ester or the aromatic ring.
-
Catalyst Choice and Loading: The choice of catalyst is critical for selective hydrogenation.
-
Recommended Catalysts: Palladium on carbon (Pd/C) is the most common and effective catalyst for this transformation. Other catalysts like Raney nickel can also be used, but may require harsher conditions.
-
Catalyst Loading: Typically, 5-10 mol% of Pd/C is sufficient. If the reaction is slow or incomplete, you can try increasing the catalyst loading.
-
-
Hydrogen Pressure: The pressure of hydrogen gas can influence the reaction rate and selectivity.
-
Typical Pressure: This reaction is often carried out at pressures ranging from atmospheric pressure (using a balloon of hydrogen) to higher pressures in a hydrogenation apparatus (e.g., 20-100 bar).[5] For laboratory scale, starting with a balloon of hydrogen is often sufficient. If the reaction is slow, increasing the pressure can help.
-
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the methyl ferulate.
-
Common Solvents: Methanol, ethanol, and ethyl acetate are excellent solvent choices for this hydrogenation.
-
-
Reaction Time and Temperature:
-
Monitoring: The reaction progress should be monitored by TLC or GC-MS to determine when all the starting material has been consumed.
-
Temperature: The hydrogenation is typically run at room temperature. If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied, but be cautious as higher temperatures can lead to over-reduction.
-
-
Potential Byproducts:
-
Over-reduction: Reduction of the ester to an alcohol or the aromatic ring can occur under harsh conditions (high pressure, high temperature, or with more active catalysts).
-
Identification: These byproducts can be identified by GC-MS or NMR.
-
Minimization: Use the mildest conditions that afford a reasonable reaction rate. Pd/C at room temperature and atmospheric to moderate hydrogen pressure is generally selective for the alkene reduction.
-
Question 5: How do I safely handle the hydrogenation reaction and the catalyst?
Answer:
Safety is paramount when performing hydrogenation reactions.
-
Hydrogen Gas: Hydrogen is highly flammable. Ensure the reaction is carried out in a well-ventilated fume hood, away from any ignition sources. Use proper equipment designed for handling flammable gases.
-
Palladium on Carbon (Pd/C): Pd/C is pyrophoric, meaning it can spontaneously ignite in air, especially when dry and finely divided.
-
Handling: Always handle Pd/C in a wet state (e.g., as a paste in the reaction solvent). Never add dry Pd/C to a flask containing flammable solvent vapors. It is best to add the catalyst to the flask first, then add the solvent and substrate under an inert atmosphere before introducing hydrogen.
-
Filtration: After the reaction, the catalyst must be filtered off. This is a critical step. The filter cake should never be allowed to dry in the open air. It is recommended to filter the reaction mixture through a pad of Celite® and keep the filter cake wet with solvent during the entire filtration process.
-
Disposal: The recovered catalyst should be quenched carefully. A common procedure is to suspend the wet filter cake in a large volume of water and then slowly and carefully add a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) to deactivate the catalyst before disposal according to your institution's safety guidelines.
-
Experimental Protocols
Protocol 1: Esterification of Ferulic Acid to Methyl Ferulate (Conventional Heating)
-
To a stirred mixture of ferulic acid (e.g., 5 mmol, 970 mg) in methanol (5 mL), add concentrated sulfuric acid (0.027 mL, 0.5 mmol) dropwise at room temperature.[1]
-
Heat the reaction mixture to reflux (approximately 65°C) and monitor the reaction progress by TLC. The reaction may take several hours to 24 hours.[1]
-
Once the reaction is complete (as indicated by the disappearance of the ferulic acid spot on TLC), cool the mixture to room temperature.
-
Add ethyl acetate to the mixture and wash with water and then with brine.
-
Dry the ethyl acetate layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude methyl ferulate.[1]
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 2: Hydrogenation of Methyl Ferulate
-
In a round-bottom flask, dissolve methyl ferulate in a suitable solvent (e.g., methanol or ethyl acetate).
-
Carefully add 5-10 mol% of 10% Palladium on carbon (Pd/C) to the solution.
-
Evacuate the flask and backfill with hydrogen gas. A balloon filled with hydrogen is often sufficient for small-scale reactions. For larger scales or faster reactions, a Parr hydrogenator can be used.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until all the methyl ferulate has been consumed.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Ensure the filter cake remains wet with solvent at all times.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by column chromatography if necessary.
Data Summary
| Parameter | Esterification (Conventional) | Esterification (Microwave) | Hydrogenation |
| Key Reagents | Ferulic acid, Methanol, H₂SO₄ | Ferulic acid, Methanol, H₂SO₄ | Methyl ferulate, H₂, Pd/C |
| Typical Temp. | ~65°C (Reflux) | 80-100°C | Room Temperature |
| Typical Time | 4-24 hours[1] | 3-5 minutes[1] | 1-12 hours |
| Typical Yield | Moderate to High | High | High |
| Key Challenges | Equilibrium, side reactions | Specialized equipment | Catalyst handling, selectivity |
Visualizing the Process
Workflow for Synthesis
Caption: A streamlined workflow for the two-step synthesis.
Troubleshooting Decision Tree: Low Esterification Yield
Caption: A decision tree for troubleshooting low esterification yields.
References
- Nishitani, K., et al. (2003). Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger.
- Wang, Y., et al. (2011). Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation. Molecules, 16(4), 3364-3373. [Link]
- Coman, M., et al. (2012). Lipase-Catalyzed Esterification of Ferulic Acid with Oleyl Alcohol in Ionic Liquid/Isooctane Binary Systems. Journal of Agricultural and Food Chemistry, 60(1), 237-242. [Link]
- Khan, K. M., et al. (2016). Ferulic Acid Fatty Esters Synthesis: Physical and Biochemical Characteristics. Medicinal Chemistry, 12(7), 654-663.
- Ferreira, A. R., et al. (2021). Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant biosourced polymers. Green Chemistry, 23(14), 5143-5154. [Link]
- Sutherland, J. B., & Crawford, D. L. (2021). Extraction and purification of natural ferulate and coumarate from biomass.
- Di Meo, C., et al. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. Pharmaceutics, 14(9), 1789. [Link]
- Sutherland, J. B., & Crawford, D. L. (2024). Extraction and purification of natural ferulic acid from biomass and conversion to vanillin.
- Li, S., et al. (2025). Structure–Property Relationships of Renewable Ternary Polyesters Derived from Vanillin-Based Methyl Ester, Aliphatic Diacids, and Phenol Ether-Based Diols. Polymers, 17(14), 2865. [Link]
- The Good Scents Company. (n.d.).
- Li, J., & Wang, Y. (2014). Synthetic method for methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate.
- Wang, Y., et al. (2022). Interactions of ferulic acid and ferulic acid methyl ester with endogenous proteins: Determination using the multi-methods. Food Chemistry, 373(Pt A), 131435. [Link]
- SpectraBase. (n.d.). Methyl (2S,3R)-2,3-dihydroxy-3-(4-methoxyphenyl)
- PubChem. (n.d.). Methyl 3-(4-hydroxy-3-methoxyphenyl)
- Shi, J., et al. (2023). Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties. Frontiers in Microbiology, 14, 1121853. [Link]
- Pei, K., et al. (2015). Derivatives of Ferulic Acid: Structure, Preparation and Biological Activities. Annual Review of Research in Biology, 5(6), 512-528. [Link]
- Wang, X., et al. (2012). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Molecules, 17(12), 14758-14768. [Link]
- Wong, D. W. S. (2006). Fantastic Ferulic Acid Esterases and Their Functions. Applied Biochemistry and Biotechnology, 133(2), 87-101. [Link]
- Kaji, T., et al. (1991). Process for the hydrogenation of fatty acid methyl esters.
Sources
- 1. Highly Efficient Esterification of Ferulic Acid Under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Esterification of ferulic acid with polyols using a ferulic acid esterase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maximized lipase-catalysed production of a monoester of ferulic acid derivatives and ethylene glycol: a key step toward intrinsically antioxidant bios ... - Green Chemistry (RSC Publishing) DOI:10.1039/D5GC02821C [pubs.rsc.org]
- 4. Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide | MDPI [mdpi.com]
- 5. US5124491A - Process for the hydrogenation of fatty acid methyl esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Crude Methyl Dihydroferulate
Welcome to the technical support center for the purification of crude methyl dihydroferulate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this valuable compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly format, grounded in scientific principles to ensure the integrity and reproducibility of your experiments.
Introduction to Methyl Dihydroferulate and Its Purification Challenges
Methyl dihydroferulate, a derivative of the naturally occurring phenolic compound ferulic acid, is of significant interest in pharmaceutical and cosmeceutical research due to its antioxidant and anti-inflammatory properties. The synthesis of methyl dihydroferulate, typically achieved through the esterification of ferulic acid followed by hydrogenation, or direct hydrogenation of methyl ferulate, often results in a crude product containing various impurities. The removal of these impurities is critical to obtaining a high-purity compound for downstream applications.
The primary challenges in purifying crude methyl dihydroferulate revolve around the removal of structurally similar compounds, residual catalysts, and other reaction by-products. This guide will provide a systematic approach to identifying and resolving these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude methyl dihydroferulate?
A1: The impurity profile of your crude product will largely depend on the synthetic route employed. The most common impurities include:
-
Unreacted Starting Materials: Ferulic acid or methyl ferulate are common contaminants if the initial reaction did not go to completion.
-
Residual Hydrogenation Catalyst: If catalytic hydrogenation was used, trace amounts of the catalyst (e.g., Palladium on carbon, PtO₂) may be present in the crude product.
-
Incomplete Hydrogenation Products: In some cases, partially hydrogenated intermediates may be present.
-
Solvent Residues: Residual solvents from the reaction or initial work-up can also be considered impurities.
Q2: How can I quickly assess the purity of my crude methyl dihydroferulate?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to assess the purity of your crude product. By co-spotting your crude sample with the starting materials on a TLC plate, you can visualize the presence of unreacted precursors. The number of spots will give you a qualitative idea of the number of components in your mixture. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are recommended.
Q3: Is recrystallization a suitable method for purifying methyl dihydroferulate?
A3: Yes, recrystallization can be a very effective method for purifying methyl dihydroferulate, especially for removing less soluble or more soluble impurities. The key is to select an appropriate solvent or solvent system where the solubility of methyl dihydroferulate is significantly different from that of the impurities at high and low temperatures.
Q4: When should I opt for column chromatography over recrystallization?
A4: Column chromatography is generally preferred when you have a complex mixture of impurities with polarities similar to your target compound. It offers a higher degree of separation and is particularly useful for removing closely related structural analogs that may be difficult to separate by recrystallization alone.[1]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of crude methyl dihydroferulate.
Recrystallization Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Oiling Out | The melting point of the solute is lower than the boiling point of the solvent. The compound is precipitating too quickly from a supersaturated solution. | - Use a lower-boiling point solvent. - Add a small amount of a co-solvent in which the compound is more soluble to reduce the saturation level. - Ensure a slow cooling rate. |
| No Crystal Formation | The solution is not saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to induce precipitation.[2][3] - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure methyl dihydroferulate. |
| Poor Recovery | Too much solvent was used. The compound has significant solubility in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[3] |
| Colored Impurities in Crystals | The colored impurity co-crystallizes with the product. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Be aware that charcoal can also adsorb some of your product. |
Column Chromatography Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Poor Separation | Inappropriate solvent system (eluent). Column overloading. Improper column packing. | - Optimize the eluent system using TLC before running the column. Aim for an Rf value of 0.2-0.4 for methyl dihydroferulate.[4] - Reduce the amount of crude material loaded onto the column. A general guideline is 1-2% of the weight of the silica gel.[5] - Ensure the silica gel is packed uniformly as a slurry to avoid channeling.[1][5] |
| Compound Stuck on the Column | The eluent is not polar enough. The compound is interacting too strongly with the stationary phase. | - Gradually increase the polarity of the eluent (gradient elution). - If using silica gel, which is acidic, consider using a different stationary phase like alumina if your compound is sensitive to acid. |
| Compound Elutes Too Quickly | The eluent is too polar. | - Start with a less polar solvent system. A common starting point is a mixture of hexane and ethyl acetate.[4] |
| Tailing of Spots on TLC/Broad Peaks in Fractions | The compound is interacting too strongly with the stationary phase. The sample is too concentrated when loaded. | - Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. - Dissolve the sample in a minimal amount of solvent before loading it onto the column. |
Experimental Protocols
Protocol 1: Recrystallization of Crude Methyl Dihydroferulate
This protocol provides a general guideline. The choice of solvent will need to be optimized based on the specific impurities present.
1. Solvent Selection:
- Perform small-scale solubility tests with various solvents to find a suitable one. Ideal solvents will dissolve the crude product when hot but not at room temperature.[3]
- Commonly used solvent systems for phenolic esters include ethanol/water, ethyl acetate/hexane, and toluene.[2][6]
2. Dissolution:
- Place the crude methyl dihydroferulate in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum volume to ensure a good recovery.[3]
3. Hot Filtration (if necessary):
- If insoluble impurities (like residual catalyst) are present, perform a hot gravity filtration to remove them.
4. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
5. Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[3]
- Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography of Crude Methyl Dihydroferulate
This protocol outlines a standard procedure for purification using silica gel chromatography.
1. TLC Analysis and Solvent System Selection:
- Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of approximately 0.3 for methyl dihydroferulate.[4]
2. Column Packing:
- Prepare a slurry of silica gel in the initial, least polar mobile phase.
- Pour the slurry into a chromatography column and allow it to pack uniformly under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the packed bed.[1][5]
3. Sample Loading:
- Dissolve the crude product in a minimal amount of the mobile phase.
- Carefully load the sample solution onto the top of the silica gel bed.
4. Elution:
- Begin eluting the column with the mobile phase, collecting fractions.
- If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute the product and any more polar impurities.
5. Fraction Analysis and Product Recovery:
- Monitor the collected fractions by TLC to identify those containing the pure methyl dihydroferulate.
- Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualization of the Purification Workflow
Caption: A generalized workflow for the purification of crude methyl dihydroferulate.
Logical Relationship of Impurities and Purification Methods
Sources
Preventing degradation of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate during distillation
Introduction: Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Methyl dihydroferulate, is a valuable phenolic compound used in various research and development applications.[1][2] Its purification via distillation is a critical step but presents significant challenges due to the molecule's inherent thermal and oxidative sensitivities. The presence of the phenolic hydroxyl group makes the compound susceptible to degradation, leading to yield loss, product discoloration, and the formation of complex impurities.
This technical support guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to empower researchers to successfully purify this compound while minimizing degradation. We will explore the causality behind common issues and provide robust, field-proven solutions.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the distillation process in a direct question-and-answer format.
Q1: My final product is dark yellow or brown, but the starting material was much lighter. What is causing this discoloration?
A1: Discoloration is a classic indicator of degradation, primarily through two pathways:
-
Oxidation: The phenolic hydroxyl group is highly susceptible to oxidation, especially at elevated temperatures. Trace amounts of oxygen in your distillation apparatus can react with the molecule to form highly colored quinone-type structures. This process is often accelerated by the presence of metallic impurities.[3][4] The phenolate form, which can be present if the crude material is basic, oxidizes even more rapidly.[4]
-
Thermal Decomposition: While significant charring represents severe thermal decomposition, milder overheating can still generate colored impurities. Prolonged exposure to heat, even below the decomposition temperature, can lead to the formation of complex, high-molecular-weight colored byproducts.
Solution Workflow:
-
Ensure an Inert Atmosphere: Before heating, thoroughly purge the entire distillation apparatus with an inert gas like Nitrogen or Argon. Maintain a gentle positive pressure of the inert gas throughout the distillation.
-
Degas the Crude Material: Stir the crude this compound under vacuum (without heating) for 15-30 minutes before starting the distillation to remove dissolved oxygen.
-
Control the Temperature Gradient: The heating mantle temperature should be no more than 20-30°C higher than the temperature of the distilling vapor. Overheating the flask dramatically increases the rate of side reactions.
-
Consider a Stabilizer: For persistently problematic batches, adding a minuscule amount (e.g., a few crystals) of a non-volatile antioxidant or acid stabilizer like citric acid or a trace of phosphoric acid can help inhibit oxidation pathways.[3][5]
Q2: I'm observing black, tar-like material (charring) in my distillation flask. How do I prevent this?
A2: Charring is a clear sign of severe thermal decomposition.[6] This occurs when the compound is heated to a temperature where its covalent bonds begin to break, leading to polymerization and the formation of carbonaceous residue.
Primary Causes & Prevention:
-
Excessive Temperature: This is the most common cause. The boiling point of this compound is 146°C at 3 mmHg.[7][8] Attempting to distill at atmospheric pressure (where the boiling point would be well over 300°C) will inevitably lead to decomposition.[9] You must use a high-vacuum system.
-
Poor Heat Transfer: If the material is not stirred, localized "hot spots" can form on the flask surface, initiating charring even if the bulk temperature seems acceptable.
-
Presence of Non-Volatile Impurities: Salts, residual catalysts, or other high-boiling-point impurities can act as hot spots and promote decomposition.
Solution Workflow:
-
Improve Vacuum: Ensure your vacuum pump and system are capable of reaching pressures below 5 mmHg. A lower pressure directly translates to a lower boiling point and less thermal stress.
-
Use Efficient Stirring: Always use a magnetic stir bar and stir plate to ensure even heat distribution throughout the liquid.
-
Pre-Purification: If your crude material contains significant non-volatile impurities, consider a simple workup (e.g., dissolving in a suitable solvent like ethyl acetate, washing with brine, drying, and removing the solvent) before distillation.
Q3: My distillation yield is very low. Where is my product going?
A3: Low yield can be attributed to several factors beyond simple mechanical loss:
-
Decomposition: As discussed in Q2, if conditions are too harsh, a significant portion of your material may be converting to non-volatile char or low-boiling-point decomposition products that are lost to the vacuum pump.
-
Inadequate Condensation: If your condenser is not efficient enough (e.g., water flow is too slow or the water is too warm), some product vapor may pass through without condensing and be trapped by the cold trap or lost to the pump.
-
System Leaks: A leak in the vacuum system will require a higher pot temperature to achieve distillation, increasing the risk of thermal degradation.
Solution Workflow:
-
Verify Vacuum Integrity: Check all joints and connections for leaks. Ensure glassware is properly greased (if using ground glass joints).
-
Optimize Condenser Efficiency: Use chilled water or a coolant mixture in your condenser and ensure a robust flow rate.
-
Monitor the Cold Trap: If your cold trap (placed between the apparatus and the pump) accumulates a significant amount of material, it indicates a condensation problem. The collected material should be analyzed to confirm if it is the desired product.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason this compound is difficult to distill?
A1: The primary challenge lies in its molecular structure. It is a phenolic compound, meaning it has a hydroxyl (-OH) group directly attached to a benzene ring. This functional group is prone to oxidation, especially at high temperatures, which can lead to the formation of colored impurities.[4] Furthermore, like many complex organic molecules, it is susceptible to thermal decomposition if heated too strongly, which can break the molecule apart or cause it to polymerize.[9][10] Distillation requires heating the compound to its boiling point, creating a direct conflict between the need for heat to vaporize the molecule and the molecule's sensitivity to that very heat.
Q2: What are the optimal distillation parameters (Temperature & Vacuum)?
A2: The key is to distill at the lowest possible temperature, which requires a high vacuum. The literature value of 146°C at 3 mmHg is a critical starting point.[7][8] Using this as a reference, we can estimate the boiling point at other pressures.
| Vacuum Pressure (mmHg) | Estimated Boiling Point (°C) | Notes |
| 10 | ~165 - 175 | Acceptable, but higher risk of degradation. |
| 5 | ~155 - 160 | Good starting point for many lab setups. |
| 3 | ~146 | Reference value. Ideal target. |
| 1 | ~125 - 135 | Excellent for minimizing thermal stress. |
| 0.5 | ~115 - 125 | Optimal if your vacuum system can achieve it. |
| Note: These are estimated values. Always monitor the thermometer at the distillation head for the actual boiling point in your system. |
Q3: Are there any chemical additives that can help stabilize the compound during distillation?
A3: Yes, in some cases, the use of a stabilizer can be beneficial, particularly for preventing oxidation and color formation. The goal is to add a high-boiling, non-volatile agent that will remain in the distillation flask.
-
Acidic Stabilizers: Small amounts of a non-volatile acid, such as phosphoric acid or citric acid, can inhibit oxidation pathways that are favored under neutral or basic conditions.[3][4][5] The acidic environment helps to keep the phenolic group in its less reactive protonated state.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, a chelating agent can be added. However, this is less common and should be considered an advanced technique.
Important: Only a trace amount is needed. Adding too much can potentially catalyze other unwanted reactions. Always perform a small-scale test run first.
Q4: How can I confirm the purity of my distilled product and check for degradation?
A4: A combination of analytical techniques is recommended for a comprehensive assessment:
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying the purity of the final product and detecting any remaining impurities or degradation products.[11][12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is highly sensitive for detecting volatile impurities and can help identify the structures of degradation products by analyzing their mass fragmentation patterns.[11][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure of the purified product. The absence of unexpected signals is a strong indicator of high purity.[15]
Part 3: Validated Experimental Protocols
Protocol 1: Pre-Distillation Sample Preparation
-
Initial Workup (if necessary): If the crude material is from a reaction that used strong acids, bases, or metal catalysts, perform an aqueous workup. Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with a neutral brine solution, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Solvent Removal: Remove the organic solvent completely using a rotary evaporator. It is critical to ensure no volatile solvent remains, as this will interfere with the high-vacuum distillation.
-
Degassing: Transfer the crude oil to the distillation flask. Add a magnetic stir bar. Attach the flask to the distillation apparatus and begin stirring. Apply the high vacuum (without heating) for at least 30 minutes to remove any dissolved oxygen and residual volatile impurities.
Protocol 2: High-Vacuum Distillation
-
Apparatus Setup: Assemble the distillation apparatus as shown in the diagram below. Ensure all glass joints are clean and properly sealed. A short Vigreux column is recommended to improve separation without significantly increasing the boiling point. Wrap the column and distillation head with glass wool or aluminum foil to ensure an adiabatic process.
-
Inert Gas Purge: Backfill the sealed and evacuated system with Nitrogen or Argon. Repeat the evacuation and backfill cycle two more times to ensure a completely inert atmosphere.
-
Begin Heating: With the system under a gentle positive pressure of inert gas, begin heating the distillation flask using a heating mantle controlled by a variable transformer. Ensure the material is stirring vigorously.
-
Apply Vacuum: Once the flask is warm to the touch, slowly and carefully open the system to the high-vacuum pump. The material may bubble as residual volatiles are removed.
-
Distillation: Increase the heat gradually until the vapor line is seen rising up the column. Record the temperature at the distillation head when the first drop of distillate condenses and falls into the collection flask. This is the boiling point at your system's pressure.
-
Collection: Maintain a slow, steady distillation rate (e.g., 1-2 drops per second). If the temperature fluctuates, it may indicate the presence of different fractions. It is good practice to collect a small forerun fraction before collecting the main product.
-
Shutdown: Once the distillation is complete, turn off and lower the heating mantle first. Allow the system to cool under vacuum. Once cool, slowly backfill the apparatus with inert gas before opening it to the atmosphere. This prevents oxygen from rushing into the hot glassware and contacting any residual product.
Part 4: Visualizations & Data
Diagram 1: Potential Degradation Pathways
Caption: Key degradation pathways for the target compound.
Diagram 2: Recommended High-Vacuum Distillation Setup
Caption: Ideal apparatus for high-vacuum distillation.
References
- Kinetics of the thermal degradation of phenolic compounds from achiote leaves (Bixa orellana L.) and its effect on the antioxidant activity. (n.d.). SciELO.
- Decomposition characteristics of a char-forming phenolic polymer used for ablative composites. (n.d.). NASA Technical Reports Server.
- Effects of temperature and heating time on the stability of five phenolic compounds in HTW. (n.d.).
- Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. (2021). RSC Publishing.
- THERMAL DEGRADATION OF PHENOLIC POLYMERS. (n.d.). DTIC.
- US3403188A - Stabilization of phenols. (n.d.). Google Patents.
- Stabilizing liquid phenol. (n.d.).
- US3403186A - Stabilization of phenols. (n.d.). Google Patents.
- Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate. (n.d.). ChemicalBook.
- ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.).
- In-Depth Technical Guide: Methyl 3-(4-methoxyphenyl)propionate (CAS 15823-04-8). (n.d.). Benchchem.
- WO2021011810A1 - Extraction and purification of natural ferulate and coumarate from biomass. (n.d.). Google Patents.
- Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate. (2023). ChemicalBook.
- "physical and chemical properties of Methyl 3-(4-methoxyphenyl)propionate". (n.d.). Benchchem.
- HPLC chromatograms of a hydroxycinnamic ester (methyl ferulate)... (n.d.). ResearchGate.
- III Analytical Methods. (n.d.).
- HPLC analysis of methyl ferulate hydrolyzed by the positive clone (a)... (n.d.). ResearchGate.
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- Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. (n.d.). MDPI.
- Methyl 3-(2-hydroxy-4-methoxyphenyl)propanoate | C11H14O4 | CID 20145674. (n.d.). PubChem.
- CAS 2309-07-1: Methyl ferulate. (n.d.). CymitQuimica.
- Methyl ferulate | CAS:22329-76-6 | Phenylpropanoids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick.
- Methyl (2S,3R)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). SpectraBase.
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- Antioxidant Mechanism Studies on Ferulic Acid : Isolation and Structure Identification of the Main Antioxidation Product from Methyl Ferulate. (n.d.). J-Stage.
- Synthesis of methyl ferulate catalyzed by cationic exchange resin. (n.d.). SciSpace.
- Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. (n.d.).
- Synthesis methyl ferulate through ultrasonic irradiation. (n.d.). ResearchGate.
- Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions. (n.d.). MDPI.
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- Identification of Substances Emitted During Combustion and Thermal Decomposition of Wood-Based Materials. (n.d.). Chemical Engineering Transactions.
- Ferulic Acid Fatty Esters Synthesis: Physical and Biochemical Characteristics. (n.d.).
- 1 PURIFICATION OF PHENOL Background of the Invention Field of the Invention 5 The present invention concerns a process for purif. (n.d.).
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Technical Support Center: Challenges in the Purification of Phenolic Esters
Welcome to the Technical Support Center for the purification of phenolic esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format, grounded in scientific principles and practical expertise.
Introduction to Phenolic Ester Purification
Phenolic esters are valuable compounds in various fields, including pharmaceuticals, food science, and materials science. Their synthesis, often through esterification of a phenol and a carboxylic acid or its derivative, can result in a mixture of starting materials, the desired ester, and byproducts.[1] The inherent chemical properties of phenolic esters, particularly their susceptibility to hydrolysis and oxidation, present unique purification challenges.[2][3][4] This guide will equip you with the knowledge to overcome these hurdles and achieve high purity for your target phenolic ester.
Part 1: Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of phenolic esters, organized by the purification technique.
I. Liquid-Liquid Extraction (LLE) Challenges
Liquid-liquid extraction is a primary and powerful technique for the initial cleanup of reaction mixtures containing phenolic esters.[5][6] It primarily serves to remove unreacted acidic (carboxylic acid) and phenolic starting materials.[2]
FAQ 1: How do I effectively remove unreacted phenol from my phenolic ester product using LLE?
Answer:
Unreacted phenol is a common impurity in phenolic ester synthesis.[2] Its removal can be effectively achieved through an acid-base extraction strategy.[5][6] Since phenols are weakly acidic, they can be deprotonated by a strong base to form a water-soluble phenoxide salt.[7][8]
Troubleshooting Steps:
-
Dissolve the Crude Mixture: Dissolve your crude reaction mixture in a water-immiscible organic solvent like diethyl ether, ethyl acetate, or dichloromethane.[9]
-
Initial Wash with Weak Base: Perform an initial wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will remove any unreacted carboxylic acid, which is a stronger acid than phenol, by converting it into its water-soluble carboxylate salt.[5][8]
-
Extraction with Strong Base: Subsequently, wash the organic layer with a dilute aqueous solution of a strong base, such as 1-2 M sodium hydroxide (NaOH), to deprotonate the unreacted phenol.[7] The resulting sodium phenoxide will partition into the aqueous layer.
-
Separation and Neutralization: Separate the aqueous layer containing the phenoxide. The organic layer now contains your purified phenolic ester.
-
Final Washes: Wash the organic layer with water and then with brine (saturated NaCl solution) to remove any residual base and dissolved water before drying and solvent evaporation.[5]
Causality Explained: The difference in acidity (pKa) between carboxylic acids, phenols, and water is the basis for this separation. A weak base like sodium bicarbonate is strong enough to deprotonate the carboxylic acid but not the less acidic phenol. A stronger base like sodium hydroxide is required to deprotonate the phenol.[8]
Workflow for Acid-Base Extraction:
Caption: Workflow for separating a phenolic ester from acidic impurities.
FAQ 2: My phenolic ester seems to be hydrolyzing during the basic wash. What should I do?
Answer:
Ester hydrolysis, especially under strongly basic conditions, is a significant risk during the purification of phenolic esters.[3][6] Phenolic esters are generally more resistant to hydrolysis than esters of aliphatic alcohols, but prolonged exposure to strong bases can lead to product loss.[2]
Troubleshooting Strategies:
-
Use a Weaker Base: If possible, try using a weaker base like potassium carbonate (K₂CO₃) which may be sufficient to extract the phenol without significantly hydrolyzing the ester.
-
Limit Contact Time: Perform the extraction quickly and at a lower temperature (e.g., in an ice bath) to minimize the rate of hydrolysis.
-
Use a Biphasic System with Phase-Transfer Catalyst: For very sensitive esters, a biphasic system with a phase-transfer catalyst can be employed to facilitate the reaction at the interface, potentially reducing the need for harsh conditions.
-
Alternative Purification Method: If hydrolysis remains a significant issue, consider avoiding aqueous basic washes altogether and opt for chromatographic purification.
II. Column Chromatography Challenges
Column chromatography is a versatile technique for purifying phenolic esters, especially for separating compounds with similar polarities.[10][11]
FAQ 3: My phenolic ester is co-eluting with the unreacted phenol on a silica gel column. How can I improve the separation?
Answer:
Co-elution of the phenolic ester and the starting phenol is a common issue due to their often similar polarities.
Troubleshooting and Optimization:
-
Solvent System Optimization: The key to good separation is finding the right mobile phase (eluent).
-
Systematic Screening: Test a variety of solvent systems with different polarities and selectivities. Common solvent systems for phenolic compounds include hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.[12]
-
Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can often resolve closely eluting compounds.[10]
-
-
Modify the Mobile Phase:
-
Acidic Modifier: Adding a small amount (e.g., 0.1-1%) of a volatile acid like acetic acid to the mobile phase can suppress the ionization of any acidic impurities and reduce tailing on the silica gel, potentially improving resolution.[12]
-
-
Change the Stationary Phase:
-
Reverse-Phase Chromatography: If separation on normal-phase silica is challenging, reverse-phase chromatography (e.g., using a C18-functionalized silica) is an excellent alternative.[11][12] In this technique, the stationary phase is non-polar, and a polar mobile phase (e.g., water/methanol or water/acetonitrile) is used. The more polar phenol will typically elute before the less polar ester.[12]
-
-
High-Performance Liquid Chromatography (HPLC): For very difficult separations, preparative HPLC offers significantly higher resolving power than standard column chromatography.[11][12]
Data on Common Solvents for Chromatography:
| Solvent | Polarity Index | Common Use in Phenolic Ester Purification |
| Hexane | 0.1 | Non-polar component of the mobile phase |
| Toluene | 2.4 | Less polar component, can offer different selectivity |
| Dichloromethane (DCM) | 3.1 | Medium polarity solvent |
| Diethyl Ether | 2.8 | Medium polarity solvent |
| Ethyl Acetate (EtOAc) | 4.4 | Medium to high polarity component |
| Acetone | 5.1 | Polar component, often used with toluene |
| Methanol (MeOH) | 5.1 | Polar component, often used with DCM |
FAQ 4: My phenolic ester appears to be degrading on the silica gel column. What is causing this?
Answer:
Silica gel is weakly acidic and can catalyze the hydrolysis of sensitive esters, especially if water is present in the mobile phase or on the silica itself.
Preventative Measures:
-
Use Neutral or Deactivated Silica: Consider using neutral or deactivated silica gel to minimize acid-catalyzed degradation.
-
Dry Solvents and Silica: Ensure that your solvents and silica gel are dry to prevent hydrolysis.
-
Alternative Stationary Phases: Alumina (neutral or basic) can be a suitable alternative to silica gel for acid-sensitive compounds.
-
Flash Chromatography: Performing flash chromatography reduces the time the compound spends on the column, thereby minimizing the opportunity for degradation.[10]
III. Crystallization/Recrystallization Issues
Crystallization is a powerful technique for obtaining highly pure solid phenolic esters.[2][13][14]
FAQ 5: My phenolic ester is "oiling out" instead of crystallizing. What should I do?
Answer:
"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often because the boiling point of the solvent is higher than the melting point of the solute, or the solution is too concentrated.[12]
Troubleshooting Steps:
-
Choose a Lower-Boiling Solvent: Select a recrystallization solvent with a boiling point lower than the melting point of your phenolic ester.
-
Use a Solvent Pair: A solvent pair, consisting of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble, can be very effective. Dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy. Then, add a few drops of the "good" solvent to redissolve the oil and allow the solution to cool slowly.
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This encourages the formation of well-defined crystals rather than an oil.
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[14]
FAQ 6: My phenolic ester sample is turning a pink or brown color during purification or storage. How can I prevent this?
Answer:
Phenols and some phenolic esters are susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type compounds.[12][15] This process is often accelerated by exposure to air (oxygen), light, and trace metal contaminants.
Prevention Strategies:
-
Work Under an Inert Atmosphere: When possible, conduct purification steps like chromatography and solvent evaporation under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[12]
-
Use Degassed Solvents: Degassing solvents by sparging with nitrogen or argon can remove dissolved oxygen.
-
Protect from Light: Store your compound in amber vials or wrap the container in aluminum foil to protect it from light.
-
Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can help to prevent oxidation during storage.
Part 2: Detailed Experimental Protocols
Protocol 1: General Procedure for Acid-Base Extraction of a Phenolic Ester
This protocol outlines the steps for removing unreacted carboxylic acid and phenol from a crude phenolic ester product.
-
Dissolution: Dissolve the crude reaction mixture (e.g., 1 gram) in a suitable organic solvent (e.g., 50 mL of ethyl acetate) in a separatory funnel.
-
Bicarbonate Wash: Add 25 mL of a saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution. Allow the layers to separate and drain the lower aqueous layer. Repeat this wash.
-
Hydroxide Wash: Add 25 mL of 1 M aqueous sodium hydroxide solution to the organic layer in the separatory funnel. Shake and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash.
-
Water and Brine Washes: Wash the organic layer with 25 mL of deionized water, followed by 25 mL of saturated aqueous sodium chloride (brine).
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the purified phenolic ester.
Protocol 2: Flash Column Chromatography of a Phenolic Ester
This protocol provides a general workflow for purifying a phenolic ester using flash column chromatography.
-
TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography (TLC). The ideal system will give the desired phenolic ester an Rf value of approximately 0.3-0.4 and good separation from impurities.
-
Column Packing:
-
Secure a glass column vertically and add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude phenolic ester in a minimal amount of the eluent or a stronger solvent.
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent. Carefully add the dry, loaded silica to the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified phenolic ester.
Logical Relationship Diagram for Purification Method Selection:
Sources
- 1. quora.com [quora.com]
- 2. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. mdpi.com [mdpi.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
Resolving emulsion formation during extraction of methyl dihydroferulate
Technical Support Center: Methyl Dihydroferulate Extraction
Welcome to the technical support center for the purification and handling of methyl dihydroferulate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its liquid-liquid extraction, with a specific focus on the prevalent issue of emulsion formation. Our goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.
Troubleshooting Guide: Immediate Emulsion Resolution
This section provides direct answers and protocols for when you are facing an emulsion in your laboratory right now.
Question: I have a persistent, milky emulsion between my aqueous and organic layers during the extraction of methyl dihydroferulate. What are my immediate options?
Answer: The formation of an emulsion is a common challenge, especially when extracting compounds from complex matrices like plant extracts, which may contain endogenous surfactant-like molecules (e.g., phospholipids, fatty acids).[1] When an emulsion forms, your primary goal is to destabilize the microscopic droplets of one liquid suspended in the other.
Here is a tiered approach, starting with the least invasive methods:
-
Patience and Gentle Agitation: The simplest first step is to let the separatory funnel stand undisturbed for 10-30 minutes.[2][3] Sometimes, the phases will separate on their own. Gentle tapping or swirling of the funnel can help coalesce the droplets.[2][3]
-
Addition of Saturated Brine (NaCl Solution): This is the most common and often most effective technique. Adding a small volume of saturated sodium chloride solution (brine) increases the ionic strength of the aqueous layer.[1][4] This reduces the solubility of organic materials in the aqueous phase and increases the density of the aqueous layer, forcing the separation of the two phases. This is known as the "salting out" effect.[1][5][6]
-
Centrifugation: If brine is ineffective, centrifugation is a highly reliable mechanical method to break emulsions.[2][7][8] The applied g-force physically separates the liquids based on their density differences, compacting the emulsified layer into a sharper interface.[7][9]
-
pH Adjustment: Since methyl dihydroferulate is a phenolic compound, the pH of the aqueous phase is critical. Emulsions are sometimes stabilized by ionized species. Acidifying the aqueous layer (e.g., to pH 2-3 with dilute HCl) can neutralize these species, disrupting the emulsion.[2][3] This also ensures the phenolic hydroxyl group on your target compound is protonated, maximizing its partitioning into the organic solvent.[10][11]
-
Filtration: The entire mixture can be passed through a plug of Celite or glass wool in a funnel.[12] The fine particles of the filter aid can help to break up the emulsified droplets, allowing the distinct layers to reform in the collection flask.
Question: I've tried adding brine with no success. What is the detailed procedure for centrifugation?
Answer: When salting out is insufficient, centrifugation is an excellent next step. It is a purely physical method that avoids adding more reagents to your system.
-
Transfer: Carefully transfer the entire contents of your separatory funnel (both layers and the emulsion) into appropriate centrifuge tubes. Ensure the tubes are suitable for the solvents you are using (e.g., glass or solvent-resistant polymer tubes with secure caps).
-
Balance: Place the tubes in the centrifuge rotor, ensuring they are properly balanced with a tube of equal weight opposite them.
-
Centrifuge: Spin the samples at a moderate speed (e.g., 2000-4000 x g) for 5-15 minutes.[7][13] Higher speeds or longer times may be necessary for particularly stubborn emulsions.
-
Recover: Carefully remove the tubes from the centrifuge. You should now see a much sharper boundary between the aqueous and organic layers.
-
Separate: Use a pipette to carefully remove the desired layer. It is often easiest to remove the top layer first. If there is a small, persistent emulsion layer or a solid precipitate at the interface, it is best to avoid it and sacrifice a small amount of the extract to ensure purity.[7]
Frequently Asked Questions (FAQs)
This section delves into the science behind the troubleshooting steps to enhance your foundational knowledge.
Question: What exactly is an emulsion and why is it forming during my extraction?
Answer: An emulsion is a stable dispersion of microscopic droplets of one liquid within another, where the two liquids are normally immiscible (e.g., oil and water).[14] In the context of your methyl dihydroferulate extraction, you are likely observing an oil-in-water or water-in-oil emulsion at the interface of your organic solvent (like ethyl acetate) and the aqueous layer.
Emulsions form for two primary reasons during extraction:
-
Excessive Physical Agitation: Shaking the separatory funnel too vigorously provides the energy to break the bulk liquids into fine droplets, increasing the surface area between them.[1][14]
-
Presence of Emulsifying Agents: Crude plant or biological extracts often contain natural surfactants (compounds that have both a water-loving and an oil-loving part).[1] These molecules migrate to the oil-water interface, reduce the interfacial tension, and stabilize the droplets, preventing them from coalescing and separating.[14]
Question: How can I proactively prevent emulsions from forming?
Answer: Prevention is always easier than resolution.[1]
-
Gentle Mixing: Instead of vigorous shaking, gently invert or swirl the separatory funnel 15-20 times. This allows for sufficient surface area contact for the extraction to occur without providing excessive energy for emulsion formation.[1]
-
Initial Salting: If you know your sample matrix is prone to forming emulsions, add salt or brine to the aqueous layer before performing the extraction.[2][3]
-
Solvent Choice: While ethyl acetate is common, sometimes switching to a less miscible solvent like methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (MeTHF) can reduce emulsion tendency. MeTHF, for instance, has lower water solubility than the more common THF.
Question: What is the detailed scientific mechanism of "salting out"?
Answer: The "salting out" effect is a powerful phenomenon used to enhance extractions and break emulsions.[5] When a salt like NaCl is dissolved in the aqueous phase, the Na+ and Cl- ions become strongly hydrated, attracting and organizing a shell of water molecules around them.[6]
This has two consequences:
-
Reduced "Free" Water: It decreases the amount of free water molecules available to dissolve organic compounds, thereby lowering the solubility of your methyl dihydroferulate and other organic materials in the aqueous layer and driving them into the organic phase.[6]
-
Increased Polarity and Surface Tension: The high ionic strength makes the aqueous phase significantly more polar and increases its surface tension.[15][16] This creates a stronger energetic penalty for interfacing with the nonpolar organic phase, promoting the coalescence of the emulsified organic droplets to minimize this contact area.
Troubleshooting Summary Table
| Method | Principle of Action | Advantages | Disadvantages |
| Gentle Swirling | Reduces shear forces, preventing droplet formation.[1] | Easiest prevention method. | May require longer extraction time. |
| Brine Wash | Increases ionic strength of the aqueous phase ("salting out").[1][5] | Highly effective, inexpensive. | Adds inorganic salts to the aqueous layer. |
| Centrifugation | Applies g-force to overcome stabilizing forces and separate by density.[1][2][9] | Very effective for stubborn emulsions, no added reagents. | Requires access to a centrifuge. |
| pH Adjustment | Neutralizes charged species that may be acting as surfactants.[2][3] | Can improve extraction efficiency of target compound simultaneously. | Risk of degrading pH-sensitive compounds. |
| Solvent Addition | A small amount of a miscible solvent (e.g., methanol) can alter polarity and break the emulsion.[4][16] | Can be effective when other methods fail. | Alters the composition of your organic phase. |
| Heating | Gentle heating reduces the viscosity of the liquids, aiding separation.[17] | Simple to perform. | Risk of degrading thermally labile compounds. |
Visual Workflow: Decision-Making Process
The following diagram outlines a logical decision-making process when encountering an emulsion during extraction.
Caption: Decision tree for resolving emulsions in liquid-liquid extraction.
References
- Tips for Troubleshooting Liquid–Liquid Extractions.
- Salting-out Liquid-Liquid Extraction (SALLE).
- Salting-out assisted liquid-liquid extraction for bioanalysis. PubMed. [Link]
- An Insight on Salting-out Assisted Liquid–Liquid Extraction for Phytoanalysis.
- Enhancing Extractions by Salting Out.
- Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]
- Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]
- Techniques for Emulsion Breaking for Oil in W
- Tips & Tricks: Emulsions. University of Rochester Department of Chemistry. [Link]
- Salting Out During Extraction In The Centrifugal Extractor. TIEI. [Link]
- How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?
- Centrifuge use in solvent extraction? Reddit. [Link]
- Waste Oil Emulsion Breaking with an Industrial Centrifuge. Dolphin Centrifuge. [Link]
- Tackling emulsions just got easier. Biotage. [Link]
- LIQUID-LIQUID EXTRACTION. Chemistry LibreTexts. [Link]
- Breaking emulsions. Reddit. [Link]
- solid-liquid extraction. Columbia University. [Link]
- How can I solve the problem of emulsion during ethyl acetate extraction?
- Distributions of phenolic acid antioxidants between the interfacial and aqueous regions of corn oil emulsions: effects of pH and emulsifier concentration.
- Effect of pH on extraction efficiency of five phenolics.
- Effect of the pH on the lipid oxidation and polyphenols of soybean oil-in-water emulsion with added peppermint (Mentha piperita) extract in the presence and absence of iron. National Institutes of Health (NIH). [Link]
- Process for breaking emulsions formed in the neutralization.
- Common Extraction Washes. Chemistry LibreTexts. [Link]
- Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- How does methanol help break up an emulsion? Reddit. [Link]
- Influence of Temperature, Solvent and pH on the Selective Extraction of Phenolic Compounds from Tiger Nuts by-Products: Triple-TOF-LC-MS-MS Characterization. National Institutes of Health (NIH). [Link]
- Effect of pH on the Stability of Plant Phenolic Compounds.
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- 2. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
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- 5. chromatographyonline.com [chromatographyonline.com]
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- 17. youtube.com [youtube.com]
Technical Support Center: Stability Testing of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate Solutions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, also known as Methyl Dihydroferulate. Here, we address common challenges and questions related to the stability of its solutions, offering troubleshooting advice and detailed experimental protocols to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide quick answers to common issues encountered during the stability testing of this compound solutions.
Sample Preparation and Handling
Question 1: My solution of this compound is showing a yellow to brown discoloration over a short period. What is causing this and how can I prevent it?
Answer: The discoloration you are observing is likely due to the oxidation of the phenolic hydroxyl group on the benzene ring. This is a common issue with phenolic compounds, which are susceptible to oxidation, especially in the presence of light, oxygen, and certain metal ions. The oxidation process can lead to the formation of colored quinone-type structures.
Troubleshooting Steps:
-
Solvent Choice: Ensure you are using high-purity solvents. Degas your solvents by sparging with an inert gas like nitrogen or argon before use to remove dissolved oxygen.
-
Inert Atmosphere: Prepare and store your solutions under an inert atmosphere. This can be achieved by working in a glove box or by blanketing the solution with nitrogen or argon.
-
Light Protection: Protect your solutions from light by using amber-colored glassware or by wrapping your containers in aluminum foil.[1] Photodegradation can accelerate oxidative processes.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as butylated hydroxytoluene (BHT) or ascorbic acid, if it does not interfere with your downstream analysis.
-
Chelating Agents: If metal ion contamination is suspected (e.g., from spatulas or glassware), consider adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
Question 2: I am observing a decrease in the concentration of this compound in my aqueous buffered solutions, particularly at basic pH. What degradation is occurring?
Answer: The decrease in concentration, especially at basic pH, is most likely due to the hydrolysis of the methyl ester group.[2] This reaction, known as saponification, is base-catalyzed and results in the formation of the corresponding carboxylate salt, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid, and methanol. Phenolic compounds can also be unstable at high pH.[3][4][5][6][7]
Troubleshooting Steps:
-
pH Control: The stability of phenolic esters is highly pH-dependent.[3][4][5][6][7] For optimal stability, maintain the pH of your aqueous solutions in the acidic to neutral range (ideally pH 4-6). Use appropriate buffer systems to maintain a stable pH.
-
Temperature Control: Hydrolysis reactions are accelerated at higher temperatures. Store your solutions at refrigerated (2-8 °C) or frozen (-20 °C or lower) conditions to minimize the rate of hydrolysis.
-
Aprotic Solvents: If your experimental design allows, consider using aprotic organic solvents (e.g., acetonitrile, DMSO) where hydrolysis will not occur.
Analytical Method Issues
Question 3: I am developing a stability-indicating HPLC method and I'm not seeing clear separation between the parent compound and its degradation products. What can I do?
Answer: A robust stability-indicating method must be able to resolve the active pharmaceutical ingredient (API) from all potential degradation products and impurities.[1][8] If you are experiencing co-elution, you will need to optimize your chromatographic conditions.
Troubleshooting Steps:
-
Column Selection: Experiment with different stationary phases. A C18 column is a good starting point, but you might achieve better separation with a phenyl-hexyl or a polar-embedded phase column, which can offer different selectivities for aromatic and polar compounds.
-
Mobile Phase Optimization:
-
pH: The retention of both the parent compound and its acidic degradation product (from hydrolysis) will be highly dependent on the mobile phase pH. Adjusting the pH of the aqueous portion of your mobile phase can significantly impact retention and selectivity.
-
Organic Modifier: Vary the organic solvent (e.g., acetonitrile vs. methanol) and the gradient profile. A shallower gradient can often improve the resolution of closely eluting peaks.
-
-
Forced Degradation Samples: Utilize samples from forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure your method is truly stability-indicating.[9][10][11][12][13] These samples will contain the degradation products you need to separate.
Question 4: My mass balance in the stability study is below 95%. Where could the remaining percentage of the compound have gone?
Answer: A poor mass balance suggests that not all degradation products are being detected or that the parent compound is being lost through other mechanisms.
Troubleshooting Steps:
-
Detector Wavelength: Ensure the UV detector wavelength is appropriate for both the parent compound and the degradation products. Some degradation products may have different UV maxima. A photodiode array (PDA) detector is highly recommended to analyze the entire UV spectrum of each peak.
-
Formation of Volatiles or Non-UV Active Compounds: The degradation process may lead to the formation of volatile compounds (e.g., methanol from hydrolysis) or compounds that lack a chromophore, making them invisible to a UV detector. Consider using a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with your UV detector.
-
Adsorption to Container: The compound or its degradants may be adsorbing to the surface of the storage container. Evaluate different container materials (e.g., glass vs. polypropylene) and consider silanizing glassware.
-
Precipitation: Check for any precipitation in your samples, especially at lower temperatures. The compound may be crashing out of the solution.
Technical Guides & Protocols
This section provides detailed protocols for conducting stability studies on this compound solutions, in line with ICH guidelines.[1][8][14][15]
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][11][13]
Objective: To intentionally degrade this compound under various stress conditions to produce its likely degradation products.
Materials:
-
This compound
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
-
Calibrated oven
-
Photostability chamber
-
Volumetric flasks and pipettes
-
HPLC system with a PDA detector
Experimental Workflow:
Caption: Workflow for forced degradation studies.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of approximately 0.1 M HCl.
-
Heat the solution at 60°C.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of NaOH before dilution and analysis.
-
-
Base Hydrolysis:
-
To a volumetric flask, add an aliquot of the stock solution and an equal volume of 0.2 M NaOH to achieve a final concentration of approximately 0.1 M NaOH.
-
Keep the solution at room temperature.
-
Withdraw samples at shorter time intervals (e.g., 0, 15, 30, 60, 120 minutes) as base hydrolysis is typically faster.
-
Neutralize the samples with an equivalent amount of HCl before dilution and analysis.
-
-
Oxidative Degradation:
-
To a volumetric flask, add an aliquot of the stock solution and an appropriate volume of 30% H₂O₂ to achieve a final concentration of 3% H₂O₂.
-
Keep the solution at room temperature, protected from light.
-
Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Thermal Degradation:
-
Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) in a calibrated oven.
-
Sample the solid at various time points and prepare solutions for analysis.
-
Sample the solution at various time points.
-
-
Photostability Testing:
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC-PDA method.
Expected Degradation Pathways:
Caption: Potential degradation pathways.
Long-Term and Accelerated Stability Study Protocol
This protocol is for evaluating the stability of a solution under defined storage conditions over a longer period.
Objective: To determine the shelf-life and recommended storage conditions for a solution of this compound.
Materials:
-
Prepared solution of this compound in the final desired solvent/buffer system.
-
Appropriate storage containers (e.g., amber glass vials with inert caps).
-
Calibrated stability chambers set to the conditions specified in the table below.
-
Validated stability-indicating HPLC-PDA method.
Experimental Design:
The choice of storage conditions should be based on the intended application and regulatory requirements, following ICH guidelines.[8][14][15]
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 5 °C ± 3 °C | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 25 °C ± 2 °C / 60% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a homogenous batch of the solution and dispense it into the final container closure system.
-
Initial Analysis (Time 0): Analyze a representative number of samples immediately after preparation to establish the initial concentration, purity, and physical appearance.
-
Storage: Place the remaining samples in the designated stability chambers.
-
Time Point Analysis: At each scheduled time point, withdraw samples from each storage condition and analyze them for:
-
Appearance: Visual inspection for color change, clarity, and precipitation.
-
Assay: Quantification of this compound concentration.
-
Purity: Determination of the levels of any degradation products.
-
-
Data Evaluation: Evaluate the data to identify any trends in degradation. The results from the accelerated study can be used to predict the long-term stability.
References
- ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. (URL: [Link])
- ICH Q1A(R2) Stability testing of new drug substances and drug products.
- Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101–2110. (URL: [Link])
- ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency. (URL: [Link])
- ICH STABILITY TESTING GUIDELINES. SNS Courseware. (URL: [Link])
- ICH guideline for stability testing. SlideShare. (URL: [Link])
- Effect of pH on the Stability of Plant Phenolic Compounds.
- Effect of pH on the stability of plant phenolic compounds. PubMed. (URL: [Link])
- Effect of pH on the Stability of Plant Phenolic Compounds. SciSpace. (URL: [Link])
- Methyl 3-(4-hydroxyphenyl)propanoate.
- Effect of pH on the stability of plant phenolic compounds. Semantic Scholar. (URL: [Link])
- Analytical Methods. (URL: [Link])
- forced degradation products: Topics by Science.gov. (URL: [Link])
- Forced Degradation Studies. MedCrave online. (URL: [Link])
- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (URL: [Link])
- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. (URL: [Link])
- HOW TO APPROACH A FORCED DEGRAD
Sources
- 1. snscourseware.org [snscourseware.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of pH on the Stability of Plant Phenolic Compounds (2000) | Mendel Friedman | 808 Citations [scispace.com]
- 7. Effect of pH on the stability of plant phenolic compounds. | Semantic Scholar [semanticscholar.org]
- 8. database.ich.org [database.ich.org]
- 9. forced degradation products: Topics by Science.gov [science.gov]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 13. sgs.com [sgs.com]
- 14. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 15. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Technical Support Center: Scaling Up the Synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Welcome to the dedicated technical support center for the synthesis of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the experimental process.
Frequently Asked Questions (FAQs)
1. What are the most common starting materials for synthesizing this compound?
The most prevalent and economically viable starting material is ferulic acid (3-(4-hydroxy-3-methoxyphenyl)acrylic acid). This is due to its natural abundance and the straightforward synthetic routes available. An alternative, though less common, starting point is vanillin.
2. Which synthetic route is recommended for a scalable and efficient synthesis?
For scalability and efficiency, a two-step route starting from ferulic acid is highly recommended:
-
Step 1: Esterification of ferulic acid to produce methyl ferulate.
-
Step 2: Selective hydrogenation of the double bond in methyl ferulate to yield the target molecule, this compound.
This approach is generally preferred over direct reduction methods due to better control over selectivity and higher overall yields.
3. Why is direct esterification of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid not the preferred primary route?
While chemically feasible, obtaining large quantities of 3-(4-hydroxy-3-methoxyphenyl)propanoic acid is often more expensive and less direct than starting with the readily available ferulic acid. The unsaturated precursor route is typically more cost-effective for large-scale production.
Troubleshooting Guide: A Two-Step Synthesis from Ferulic Acid
This guide will walk you through potential issues that may arise during the two-step synthesis of this compound from ferulic acid, providing solutions and the scientific rationale behind them.
Step 1: Esterification of Ferulic Acid to Methyl Ferulate
The Fischer-Speier esterification is a common method for this step, typically employing an acid catalyst in methanol.
Diagram: Workflow for Esterification of Ferulic Acid
Caption: A typical workflow for the acid-catalyzed esterification of ferulic acid.
Common Problems & Solutions:
-
Problem 1: Low Conversion of Ferulic Acid
-
Possible Cause: Insufficient catalyst, inadequate reaction time or temperature, or presence of water.
-
Solution:
-
Increase Catalyst Load: The catalytic amount of strong acid (like H₂SO₄) is crucial. Ensure a sufficient amount is used (typically 1-5 mol%).
-
Extend Reaction Time/Increase Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Continue refluxing until the starting material is consumed.
-
Ensure Anhydrous Conditions: Water can hydrolyze the ester product back to the carboxylic acid, shifting the equilibrium. Use dry methanol and glassware.
-
-
-
Problem 2: Formation of Dark-Colored Impurities
-
Possible Cause: Degradation of the phenolic starting material or product at high temperatures, especially in the presence of a strong acid.
-
Solution:
-
Use a Milder Catalyst: Consider using a solid acid catalyst like Amberlyst-15, which can be easily filtered out and may lead to a cleaner reaction.
-
Lower the Reaction Temperature: If using a high-boiling solvent is necessary (not typical for methanol), ensure the temperature is not excessively high to prevent charring.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative degradation.
-
-
-
Problem 3: Difficult Purification of Methyl Ferulate
-
Possible Cause: Presence of unreacted ferulic acid and polar impurities.
-
Solution:
-
Aqueous Wash: During the workup, washing the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) will deprotonate and remove the unreacted acidic ferulic acid into the aqueous layer.
-
Recrystallization: Methyl ferulate can often be purified by recrystallization from a suitable solvent system, such as methanol/water or ethyl acetate/hexane.
-
-
Step 2: Selective Hydrogenation of Methyl Ferulate
This step involves the reduction of the alkene double bond while preserving the ester and aromatic functionalities.
Diagram: Decision Tree for Hydrogenation Issues
Caption: Troubleshooting guide for the selective hydrogenation of methyl ferulate.
Common Problems & Solutions:
-
Problem 1: Incomplete Reaction (Low Conversion)
-
Possible Cause: Inactive catalyst, insufficient hydrogen pressure, or catalyst poisoning.
-
Solution:
-
Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is fresh and active. A 5-10% Pd/C is standard.
-
Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., using a Parr hydrogenator) can significantly improve the reaction rate.
-
Solvent Purity: Use high-purity solvents, as impurities can poison the catalyst.
-
-
-
Problem 2: Over-reduction of the Ester Group
-
Possible Cause: Use of a non-selective reducing agent or harsh reaction conditions.
-
Solution:
-
Correct Reducing Agent: Catalytic hydrogenation with H₂/Pd-C is highly selective for the alkene over the ester. Avoid using reducing agents like LiAlH₄ which would reduce the ester to an alcohol.
-
Control Reaction Conditions: While less common with Pd/C, excessively high temperatures or pressures could potentially lead to some ester reduction. Maintain moderate conditions (e.g., room temperature to 50°C).
-
-
-
Problem 3: Reduction of the Aromatic Ring
-
Possible Cause: Use of a more aggressive catalyst or very harsh conditions.
-
Solution:
-
Catalyst Choice: Palladium on carbon (Pd/C) is generally selective for the double bond and less likely to reduce the aromatic ring under standard conditions. Rhodium-based catalysts, for instance, are more aggressive towards arene hydrogenation. Stick with Pd/C for this transformation.
-
Moderate Conditions: Avoid excessively high hydrogen pressures and temperatures to maintain the integrity of the aromatic ring.
-
-
Quantitative Data Summary
The following table provides a comparison of typical reaction conditions for the two-step synthesis.
| Parameter | Step 1: Esterification | Step 2: Hydrogenation |
| Starting Material | Ferulic Acid | Methyl Ferulate |
| Catalyst | H₂SO₄ (catalytic) or Amberlyst-15 | 5-10% Pd/C |
| Solvent | Methanol | Ethyl Acetate, Ethanol, or Methanol |
| Temperature | Reflux (approx. 65°C) | Room Temperature to 50°C |
| Pressure | Atmospheric | Atmospheric to 50 psi H₂ |
| Typical Yield | >90% | >95% |
| Purity | >95% after workup/crystallization | >98% after filtration and solvent removal |
Experimental Protocols
Protocol 1: Synthesis of Methyl Ferulate
-
To a round-bottom flask, add ferulic acid (1 equivalent).
-
Add anhydrous methanol (sufficient to dissolve/suspend the starting material).
-
Carefully add concentrated sulfuric acid (0.02-0.05 equivalents) dropwise while stirring.
-
Heat the mixture to reflux and monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).
-
Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product into ethyl acetate (3x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude methyl ferulate, which can be further purified by recrystallization.
Protocol 2: Synthesis of this compound
-
In a hydrogenation flask, dissolve methyl ferulate (1 equivalent) in a suitable solvent (e.g., ethyl acetate).
-
Carefully add 5% or 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol% of Pd).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus).
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the final product.
References
- Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258. [Link]
- Rylander, P. N. (2001). Hydrogenation over Platinum Metals. In Catalysis of Organic Reactions (Vol. 82, pp. 1-14). CRC Press. [Link]
Technical Support Center: Purification of Synthesized Methyl Dihydroferulate
Welcome to the technical support center for the synthesis and purification of methyl dihydroferulate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during experimental work. As Senior Application Scientists, we provide not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: Common Purity Issues
This section addresses specific problems you might encounter post-synthesis. Each question is followed by an in-depth analysis of potential causes and actionable solutions.
Q1: My final product is an oil or a solid with a low, broad melting point. What are the likely impurities and how can I remove them?
A1: An oily or low-melting-point solid indicates significant impurities. The most common culprits are residual solvents, unreacted starting materials (ferulic acid), or byproducts from the synthesis.
Potential Causes & Identification:
-
Residual Solvent: Solvents used in the reaction or workup (e.g., methanol, ethyl acetate, dichloromethane) can be trapped in the product.
-
Identification: A proton NMR (¹H-NMR) spectrum will show characteristic solvent peaks. For example, residual methanol appears as a singlet around 3.49 ppm and a broad singlet for the hydroxyl proton.
-
-
Unreacted Starting Material: The synthesis of methyl dihydroferulate typically involves the esterification of ferulic acid followed by the reduction of the alkene double bond. Incomplete reduction is a common issue.
-
Identification: The presence of methyl ferulate (the intermediate) is easily detected by ¹H-NMR, which will show characteristic alkene protons (a doublet around 6.3 ppm and another around 7.6 ppm). Thin Layer Chromatography (TLC) will also show a separate, typically lower Rf spot for the more polar unreacted ferulic acid if the initial esterification was incomplete.
-
-
Side-Reaction Products: Over-reduction or other side reactions can generate impurities. For instance, reduction of the aromatic ring is possible under harsh conditions, though less common with standard catalytic hydrogenation.
Solutions:
-
For Residual Solvent: Dry the product under high vacuum for several hours. If the solvent is high-boiling (like DMF), purification via column chromatography or recrystallization is necessary.
-
For Unreacted Starting Materials/Byproducts: A purification step is required. The choice between recrystallization and chromatography depends on the impurity profile, as detailed in the next question.
Q2: My post-reaction TLC plate shows multiple spots. How do I decide on the best purification strategy?
A2: A TLC plate is your roadmap for purification. The number and separation of spots inform the most efficient strategy. The key is to select a method that exploits the polarity differences between your desired product and the impurities.[1]
Decision Workflow:
The following decision tree illustrates a logical approach to choosing a purification method based on your TLC results.
-
Flash Column Chromatography is the preferred method when you have multiple components with significantly different polarities.[2][3] It offers high resolving power for separating the desired product from both more polar and less polar impurities.
-
Recrystallization is most effective when your product is highly crystalline and constitutes the vast majority of the solid, with only minor impurities present.[4][5] The principle is that the impurities will remain in the cold solvent (mother liquor) while your pure product crystallizes out.[5]
Q3: My column chromatography isn't working well; the fractions are all mixed. How can I improve the separation?
A3: Poor separation (co-elution) in column chromatography is almost always a solvent system issue. The goal is to find a mobile phase (eluent) that provides a target Rf value of ~0.2-0.3 for your desired compound on a TLC plate.[6] This ensures the compound spends enough time interacting with the stationary phase (silica gel) to separate from impurities.
Optimizing the Mobile Phase:
The stationary phase, typically silica gel, is highly polar. Therefore, increasing the polarity of the mobile phase will increase the Rf of all compounds.[2] Your task is to find a balance that separates the target compound from its impurities.
Data Presentation: Recommended Solvent Systems
| Solvent System | Polarity Index | Typical Starting Ratio (v/v) | Notes & Optimization Strategy |
| Hexane / Ethyl Acetate | Low to Medium | 9:1 → 7:3 | The standard for many compounds of moderate polarity.[6] Increase the proportion of ethyl acetate to increase polarity and move all spots further up the TLC plate. |
| Dichloromethane / Methanol | Medium to High | 99:1 → 95:5 | Excellent for more polar compounds.[6] Use sparingly with methanol, as too much (>10%) can dissolve the silica gel.[6] |
| Toluene / Ethyl Acetate | Low to Medium | 9:1 → 8:2 | Can provide different selectivity compared to hexane-based systems due to the aromatic nature of toluene. |
| Diethyl Ether / Petroleum Ether | Low | 9:1 → 7:3 | A less polar option than ethyl acetate systems, good for separating non-polar compounds.[6] |
Protocol for Optimization:
-
Dissolve a small sample of your crude product in a volatile solvent (e.g., dichloromethane).
-
On a single TLC plate, spot your crude mixture in multiple lanes.
-
Run each lane in a different solvent system (e.g., 9:1, 8:2, 7:3 Hexane:EtOAc).
-
Visualize the plates under UV light and/or with a stain (e.g., potassium permanganate).
-
Choose the system that places the spot for methyl dihydroferulate at an Rf of ~0.2-0.3 and shows the largest possible separation from all other spots.
Q4: I tried recrystallization, but my yield was extremely low, or nothing crashed out. What went wrong?
A4: Low recovery from recrystallization is a common and frustrating issue. It usually points to a problem with solvent choice or technique.[7][8]
Key Principles for Successful Recrystallization:
-
Solvent Selection is Critical: The ideal solvent should dissolve the compound poorly at low temperatures but very well at high temperatures.[5]
-
"Like dissolves like" : Methyl dihydroferulate is moderately polar. Good starting points are alcohols (isopropanol), esters (ethyl acetate), or mixed solvent systems like ethanol/water or ethyl acetate/hexane.[7]
-
-
Use the Minimum Amount of Hot Solvent: The most common mistake is adding too much solvent. The goal is to create a saturated solution at the boiling point of the solvent.[4][5] If the solution is not saturated, the compound will simply stay dissolved upon cooling.
-
Slow Cooling is Essential: Rapid cooling (e.g., plunging the flask in an ice bath) traps impurities and leads to the formation of small, impure crystals.[7] Allowing the solution to cool slowly to room temperature first, then moving it to an ice bath, promotes the growth of large, pure crystals.[7][8]
-
Induce Crystallization: If crystals don't form, try scratching the inside of the flask with a glass rod at the solvent line or adding a "seed crystal" from a previous pure batch.
Troubleshooting Low Yield:
-
Problem: Nothing crystallizes.
-
Cause: Too much solvent was used.
-
Solution: Gently boil off some of the solvent to re-concentrate the solution and attempt to cool again.[4]
-
-
Problem: Very few crystals form.
-
Cause: The compound may be too soluble in the chosen solvent even when cold, or the concentration is too low.
-
Solution: Try a different solvent or a mixed-solvent system. To do this, dissolve the compound in a small amount of a "good" solvent (in which it is very soluble) and slowly add a "bad" (anti-solvent, in which it is poorly soluble) until the solution becomes cloudy (the saturation point).[4] Then, let it cool slowly.
-
Frequently Asked Questions (FAQs)
Q: What is the best overall strategy for purifying methyl dihydroferulate?
A: For a typical laboratory synthesis, a two-stage purification is robust. First, perform flash column chromatography to remove the bulk of unreacted starting materials and major byproducts.[1][2] Then, take the purest fractions containing your product, combine them, evaporate the solvent, and perform a final recrystallization to remove any trace impurities and obtain a highly pure, crystalline solid.
Q: How can I definitively confirm the purity of my final product?
A: A combination of analytical techniques is required to confirm purity and structure.[] No single method is sufficient.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[] A pure sample should show a single sharp peak. Purity is often expressed as a percentage of the total peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR not only confirm the structure of your compound but can also reveal the presence of impurities, even at low levels.[10] Integration of impurity peaks relative to product peaks can give a semi-quantitative estimate of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like LC-MS are powerful for identifying the molecular weights of unknown impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., 1-2 °C). Impurities depress and broaden the melting point range.[7]
Q: What are the most likely byproducts in a typical synthesis that I should be trying to remove?
A: The impurities depend on the synthetic route, but common ones include:
-
From Esterification:
-
Unreacted Ferulic Acid: If the esterification reaction with methanol does not go to completion.
-
Dimerization Products: Phenolic compounds can sometimes undergo oxidative coupling, though this is less common under standard esterification conditions.
-
-
From Reduction:
-
Unreacted Methyl Ferulate: Incomplete reduction of the C=C double bond is a very common source of impurity. This is often the closest-eluting impurity in chromatography.
-
Side-Chain Over-reduction: Under overly harsh hydrogenation conditions (high pressure/temperature or aggressive catalysts), other functional groups could potentially be reduced, although the ester and aromatic ring are generally stable under conditions needed to reduce an isolated alkene.
-
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Prepare the Column: Select a column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material. Pack the column using the "wet method" by making a slurry of silica gel in your starting, least polar eluent (e.g., 95:5 Hexane:EtOAc) and pouring it into the column.[1]
-
Load the Sample: Dissolve your crude product in the minimum amount of dichloromethane or the mobile phase.[3] Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column bed.
-
Elute the Column: Begin running the solvent through the column using positive pressure (this is the "flash" part).[2] Start with the low-polarity solvent system determined during your TLC optimization.
-
Collect Fractions: Collect the eluent in a series of test tubes.
-
Monitor Fractions: Spot each fraction (or every few fractions) onto a TLC plate to track the separation.
-
Combine and Evaporate: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.
Protocol 2: Recrystallization
-
Choose a Solvent: Select an appropriate solvent or mixed-solvent system based on small-scale solubility tests.[7]
-
Dissolve the Crude Product: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring or swirling.[5] Continue adding small portions of hot solvent just until all the solid dissolves.[5][8]
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or catalyst residue), perform a hot filtration through fluted filter paper to remove them.
-
Cool Slowly: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Do not disturb it.[7] Crystal formation should begin.
-
Induce Crystallization (if necessary): If no crystals form, scratch the inner wall of the flask with a glass rod.
-
Chill: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal yield.[8]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration (e.g., using a Büchner funnel).[5]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.[5] Allow the crystals to dry completely under vacuum.
References
- Teng, H., Chen, L. (2006). EFFICIENT SYNTHESIS OF 4-METHYL-UMBELLIFERYL DIHYDROFERULATE.
- Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269. [Link]
- ResearchGate. (n.d.).
- University of Colorado Boulder, Department of Chemistry. (n.d.).
- Wikipedia. (n.d.).
- University of California, Los Angeles, Department of Chemistry. (n.d.).
- University of California, Los Angeles, Department of Chemistry. (n.d.).
- Korovina, N. (2020, September 7). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for Part A: Synthetic procedures. [Link]
- Vassar College. (2007, November 28).
- Chemistry Help Center. (2022, May 24).
- Stanislawska, O., et al. (2024). Ferulic Acid—A Brief Review of Its Extraction, Bioavailability and Biological Activity. Molecules, 29(13), 3026. [Link]
- ResearchGate. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Asian Journal of Research in Chemistry. (2018).
- Kumar, N., & Pruthi, V. (2024). Ferulic acid: extraction, estimation, bioactivity and applications for human health and food. Journal of the Science of Food and Agriculture. [Link]
- PubMed. (2006).
- University of Toronto Scarborough, Department of Chemistry. (n.d.).
- Magritek. (n.d.).
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Technical Support Center: Optimizing GC-MS for Methyl Dihydroferulate Analysis
Welcome to the technical support resource for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of methyl dihydroferulate. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting protocols. Our goal is to empower you to overcome common analytical challenges, optimize your methodology, and ensure the generation of high-quality, reproducible data.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for analyzing methyl dihydroferulate by GC-MS?
A1: Methyl dihydroferulate, like many phenolic compounds, contains a polar hydroxyl (-OH) group. This group can engage in hydrogen bonding, which reduces the compound's volatility and can cause it to interact with active sites in the GC system (e.g., in the injection port liner or on the column surface).[1][2] These interactions lead to poor chromatographic performance, such as broad, tailing peaks and poor sensitivity.
Derivatization is a chemical reaction that converts the polar -OH group into a less polar, more volatile, and more thermally stable functional group.[3][4] For phenolic compounds, the most common method is silylation , which replaces the active hydrogen with a trimethylsilyl (TMS) group.[5][6] This process significantly improves peak shape, enhances thermal stability, and leads to better sensitivity and reproducibility in the GC-MS analysis.[4][7]
Q2: What is the best type of capillary column for this analysis?
A2: The ideal column choice balances selectivity, efficiency, and thermal stability. For derivatized methyl dihydroferulate, a low- to mid-polarity, low-bleed column is recommended. A 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., TG-5MS, DB-5ms, Rxi-5Sil MS) is an excellent starting point.[8]
Here's why:
-
Selectivity: This phase separates compounds primarily by their boiling points but also provides some selectivity for aromatic compounds due to the phenyl groups.[9]
-
Inertness & Low Bleed: Columns designated for mass spectrometry ("MS") are manufactured to have very low stationary phase bleed, even at high temperatures.[10][11] This is critical because column bleed introduces siloxane-related ions (e.g., m/z 207, 281) into the mass spectrometer, increasing baseline noise and interfering with the detection of low-level analytes.[10]
-
Dimensions: A 30 m length, 0.25 mm internal diameter (I.D.), and 0.25 µm film thickness is a standard, versatile choice that offers a good balance between resolution and analysis time.[8][12]
Q3: Should I use Full Scan or Selected Ion Monitoring (SIM) mode for my analysis?
A3: The choice depends on your analytical goal.
-
Full Scan Mode: In this mode, the mass spectrometer scans across a wide range of mass-to-charge ratios (e.g., m/z 50-500) to acquire a complete mass spectrum for any eluting compound. This is ideal for method development and qualitative analysis , as it allows you to identify methyl dihydroferulate and any potential impurities or byproducts by comparing their spectra to a library.[10]
-
Selected Ion Monitoring (SIM) Mode: In SIM mode, the mass spectrometer is set to detect only a few specific, characteristic ions of your target analyte.[13] By focusing the detector's dwell time on just these ions, you can dramatically increase sensitivity (typically 10-100x) and reduce background noise.[14][15] SIM is the preferred mode for quantitative analysis and detecting trace levels of methyl dihydroferulate once its retention time and key fragment ions have been confirmed.[14][16]
Q4: What are the primary sources of contamination or "ghost peaks" in this type of analysis?
A4: Ghost peaks are extraneous peaks that appear in your chromatogram and can arise from several sources. Common culprits include:
-
Injector Contamination: The septum and inlet liner are common sources. Septum particles can "core" and fall into the liner, releasing siloxanes at high temperatures. Previous, less volatile samples can also accumulate in the liner. Regular replacement of the septum and liner is crucial preventative maintenance.[1][17]
-
Sample Carryover: Residue from a highly concentrated sample can remain in the syringe or injector and appear in subsequent runs.[18][19] Implementing a thorough syringe wash protocol and running solvent blanks after high-concentration samples can mitigate this.
-
Contaminated Solvents or Reagents: Impurities in the derivatization reagents or solvents used for sample preparation can introduce contaminants.[19] Always use high-purity, GC-grade or MS-grade reagents and solvents.
-
Carrier Gas Impurities: Oxygen or moisture in the carrier gas can degrade the column's stationary phase, leading to excessive column bleed.[10][17] Ensure high-purity carrier gas (Helium is typical) and install high-capacity oxygen and moisture traps.
Troubleshooting Guide
This section addresses specific experimental issues in a systematic, problem-and-solution format.
Problem 1: No Peak or Very Low Signal Intensity
This is a common and frustrating issue that can point to problems at multiple stages of the analytical process. The following workflow provides a logical path to a solution.
Caption: Troubleshooting workflow for no/low signal.
Detailed Causes & Solutions:
-
Cause A: System Leak. Oxygen and nitrogen from a leak can compromise the vacuum, reducing sensitivity.
-
Cause B: Derivatization Failure. The silylation reaction may be incomplete.
-
Solution: Silylating reagents like MSTFA are highly sensitive to moisture.[6] Ensure your sample is completely dry before adding the reagent and use anhydrous solvents. Check the expiration date of your reagents. Prepare a fresh, higher-concentration standard to confirm the reaction is working.
-
-
Cause C: Injection Problem. The sample may not be introduced into the instrument correctly.
-
Cause D: Incorrect MS Parameters. The detector may not be set up to see your analyte.
-
Solution: If using SIM mode, double-check that the correct m/z values are entered for the derivatized compound.[14][22] If developing a method, start in Full Scan mode. Ensure the MS source and transfer line temperatures are high enough (~250-280°C) to prevent the analyte from condensing before it reaches the detector.[21]
-
Problem 2: Chromatographic Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out trailing edge. This indicates undesirable interactions between the analyte and the system, leading to poor quantification and resolution.
Possible Causes & Solutions:
-
Cause A: Active Sites in the System. This is the most common cause for polar-sensitive compounds. Active sites are locations in the sample flow path (liner, column) that can adsorb the analyte.
-
Solution:
-
Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) liner. Consider using a liner with glass wool to aid vaporization, but be aware the wool can also become a source of activity.[1][18]
-
Column Maintenance: Trim the front end of the column (approx. 10-15 cm). The front of the column sees every injection and accumulates non-volatile residue, which can create active sites.[1]
-
Condition the Column: After installation, properly condition the column according to the manufacturer's instructions to remove contaminants and ensure a stable baseline.[10][23]
-
-
-
Cause B: Incomplete Derivatization. If some of the methyl dihydroferulate remains underivatized, the free hydroxyl group will cause significant tailing.
-
Solution: Re-evaluate your derivatization protocol. Try increasing the reaction time or temperature, or using a slight excess of the silylating reagent.
-
-
Cause C: Suboptimal Temperatures. If the injector or transfer line temperatures are too low, the analyte may not vaporize completely or may re-condense, causing tailing.
-
Solution: Ensure the injector temperature is sufficient for rapid vaporization (e.g., 250°C). The MS transfer line temperature should typically be set at or slightly above the final oven temperature to ensure the analyte remains in the gas phase.[21]
-
Problem 3: Poor Resolution or Co-elution
This occurs when methyl dihydroferulate is not adequately separated from other compounds in the sample matrix or from isomeric impurities.
Caption: A logical workflow for improving peak resolution.
Detailed Causes & Solutions:
-
Cause A: Oven Temperature Program is Too Fast. A rapid temperature ramp reduces the time the analyte spends interacting with the stationary phase, decreasing separation efficiency.[24][25]
-
Solution: Decrease the ramp rate (e.g., from 15°C/min to 10°C/min). This will increase retention time but will give the column more time to separate closely eluting compounds.[25]
-
-
Cause B: Incorrect Column Phase. If the interfering compound has a very similar boiling point and polarity to your analyte, the chosen stationary phase may not be able to resolve them.
-
Cause C: Column Overload. Injecting too much sample can saturate the stationary phase, leading to broad, fronting peaks that merge with adjacent peaks.[1][18]
-
Solution: Dilute your sample or increase the split ratio if using split injection. Check that your peak shape is symmetrical; a "shark fin" shape is a classic sign of overloading.
-
Experimental Protocols & Data
Protocol 1: Silylation of Methyl Dihydroferulate
This protocol describes a standard procedure for the derivatization of hydroxyl-containing phenolic compounds for GC-MS analysis.
-
Sample Preparation: Prepare a solution of your sample containing methyl dihydroferulate in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) at a concentration of approximately 1 mg/mL.
-
Drying: Transfer 100 µL of the sample solution to a 2 mL autosampler vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas. It is critical that no water remains.[6]
-
Methoximation (Optional but Recommended): If carbonyl groups are present in your matrix, they should be stabilized first. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial and heat at 60°C for 30 minutes. Let cool to room temperature.
-
Silylation: Add 100 µL of a silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes to ensure the reaction goes to completion.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Table 1: Recommended GC-MS Parameters
The following parameters provide a robust starting point for the analysis of TMS-derivatized methyl dihydroferulate. Optimization may be required based on your specific instrument and sample matrix.
| Parameter | Recommended Setting | Rationale & Expert Notes |
| GC System | ||
| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. A split ratio (e.g., 20:1) can be used for more concentrated samples. |
| Inlet Temp. | 250 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation.[27] |
| Septum Purge | 3 mL/min after 1.0 min | Prevents solvent tailing and septum bleed from entering the column.[1] |
| Carrier Gas | Helium | Inert and provides good efficiency. Set to a constant flow rate. |
| Flow Rate | 1.0 - 1.2 mL/min | Optimal flow for most 0.25 mm I.D. columns, balancing speed and efficiency. |
| Oven Program | 100°C (hold 2 min), then ramp 15°C/min to 300°C (hold 5 min) | The initial hold ensures good peak focusing.[28] The ramp allows for elution, and the final hold cleans high-boiling contaminants from the column.[25] Adjust ramp rate to improve resolution. |
| MS System | ||
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent analyte condensation before reaching the ion source.[10] |
| Ion Source Temp. | 230 °C | Standard temperature for EI, promoting stable fragmentation.[7] |
| Ionization Energy | 70 eV | Standard energy for creating reproducible fragmentation patterns for library matching.[27] |
| Solvent Delay | 3 - 5 min | Prevents the high concentration of solvent from entering the MS, which would damage the filament. |
| Acquisition | ||
| Full Scan Range | m/z 50 - 450 | A wide enough range to capture the molecular ion and key fragments of the derivatized analyte and potential contaminants. |
| SIM Ions | Quantifier: m/z 267 Qualifiers: m/z 282, 223, 73 | m/z 282: Molecular ion [M]+ m/z 267: [M-CH₃]+, loss of a methyl from the TMS group; often a strong signal.[29] m/z 223: [M-COOCH₃]+, loss of the ester group. m/z 73: [Si(CH₃)₃]+, characteristic of TMS derivatives. |
References
- Agilent Technologies. (n.d.). GC Troubleshooting Guide.
- Stalikas, C. D. (2007). Validated Stability-Indicating GC-MS Method for Characterization of Forced Degradation Products of Trans-Caffeic Acid and Trans-Ferulic Acid. Molecules, 12(1), 163-173.
- Lin, S. Y., & Chen, Y. L. (2020). New Products Generated from the Transformations of Ferulic Acid Dilactone. Molecules, 25(2), 393.
- Avomeen Analytical Services. (2015). Selected Ion Monitoring Analysis.
- ResearchGate. (n.d.). Selected ion monitoring (SIM) conditions used in MS analysis and... [Image].
- Li, Y., et al. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. Molecules, 25(17), 3995.
- Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
- Taylor & Francis Online. (n.d.). Selected ion monitoring – Knowledge and References.
- LCGC International. (2013). Optimizing GC–MS Methods.
- Shimadzu. (2022). GC Troubleshooting guide.
- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 1(1), 44-54.
- ScienceDirect. (2022). Selected Ion Flow Tube – Mass Spectrometry (SIFT-MS) study of the reactions of H3O+, NO+ and O2+.
- Restek. (2021). Guide to GC Column Selection and Optimizing Separations.
- Agilent Technologies. (2020). Optimizing Conditions for GC/MS Analyses.
- Wikipedia. (n.d.). Selected ion monitoring.
- MDPI. (2019). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling.
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate.
- YouTube. (2025). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation.
- Schmutzer, G., et al. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Revista de Chimie, 63(9), 855-858.
- Zenkevich, I. G. (2005). Acids: Derivatization for GC Analysis.
- Chrom-academy.com. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know.
- Element Lab Solutions. (n.d.). GC Temperature Program Development.
- ResearchGate. (n.d.). Mass spectrometer parameters [Table].
- International Olive Council. (n.d.). Method of analysis.
- SWGDRUG. (2020). Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations.
- University of Wisconsin-Madison. (n.d.). Mass Spectrometry.
- MATEC Web of Conferences. (2024). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS).
- ALWSCI. (2025). Common Sources Of Error in Gas Chromatography.
- Fiehn, O., et al. (2023). Automatic Assignment of Molecular Ion Species to Elemental Formulas in Gas Chromatography/Methane Chemical Ionization Accurate Mass Spectrometry. Metabolites, 13(8), 934.
- J. Sep. Sci. (2007). Derivatization Methods in GC and GC/MS.
- Peak Scientific. (n.d.). 8 Common Gas Chromatography Mistakes.
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Avoiding thermal decomposition of methyl esters during analysis
Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and preventing the thermal decomposition of methyl esters during gas chromatography (GC) analysis. As Senior Application Scientists, we understand that maintaining the integrity of your analytes is paramount for accurate and reproducible results. This center provides in-depth, experience-driven answers to common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Sample Preparation & Derivatization
Q1: I'm seeing extraneous peaks and poor reproducibility in my chromatograms. Could my derivatization process be the cause?
A1: Absolutely. The journey to a clean chromatogram begins with a robust and complete derivatization. Incomplete conversion of fatty acids to fatty acid methyl esters (FAMEs) is a primary source of analytical variability.
-
The "Why": Free fatty acids are polar and prone to hydrogen bonding, which leads to interactions with active sites in your GC system (liner, column), causing peak tailing and potential degradation.[1] Derivatization to their corresponding methyl esters increases volatility and thermal stability while reducing polarity, making them ideal for GC analysis.[2][3]
-
Troubleshooting Steps:
-
Ensure Complete Reaction: The choice between acid- and base-catalyzed methylation depends on your sample matrix. Base-catalyzed reactions are generally faster and occur under milder conditions, but they do not esterify free fatty acids.[4] Acid-catalyzed methods, such as those using boron trifluoride (BF₃)-methanol or methanolic HCl, are effective for all lipid types but may require more stringent conditions.[4][5][6]
-
Optimize Reaction Conditions: Time and temperature are critical. For instance, a common BF₃-methanol procedure involves heating at 60°C for 5-10 minutes. However, for complex matrices or sterol esters, longer times or slightly higher temperatures (e.g., 70°C for 90 minutes) may be necessary to drive the reaction to completion.[4][7] Be cautious, as excessive heat can damage the sample.[7]
-
Reagent Quality is Key: Always use high-purity, low-moisture derivatization reagents. Water will hinder the esterification reaction. Similarly, impurities in solvents can introduce artifacts into your chromatogram.[1]
-
Proper Storage: Adhere strictly to the storage conditions for your derivatization reagents, as some are susceptible to degradation over time. FAME samples, once prepared in a solvent like hexane, can be stored frozen (e.g., at -20°C) in dark, anaerobic containers to prevent oxidation, but should be brought to room temperature and homogenized before injection.[8]
-
Q2: Can the catalyst used in derivatization affect the thermal stability of my methyl esters?
A2: While the catalyst's primary role is to facilitate the esterification reaction, residual catalyst or byproducts could potentially influence analyte stability, although this is less common than issues arising from the GC system itself.
-
The "Why": The goal is to have a clean sample of FAMEs in a nonpolar solvent post-derivatization. The quenching and extraction steps are designed to remove the catalyst and polar components. Inadequate phase separation or carryover of acidic or basic residues could theoretically create a more reactive environment for your analytes in the GC inlet.
-
Best Practices:
-
Thorough Quenching and Extraction: After the reaction, it is critical to add water and a nonpolar solvent (like hexane) and shake vigorously to ensure the FAMEs transfer to the organic layer, leaving the catalyst and other polar substances in the aqueous layer.
-
Catalyst Concentration: Using the optimal catalyst concentration is important for reaction efficiency. Studies on biodiesel production show that both the type and amount of catalyst significantly affect FAME conversion rates.[9][10][11] While the context is different, the principle of optimizing catalyst load to avoid side reactions is relevant.
-
Gas Chromatography (GC) System Parameters
Q3: My polyunsaturated fatty acid methyl esters (PUFAMEs) seem to be degrading. How can I adjust my GC inlet conditions to prevent this?
A3: The GC inlet is the most common site for thermal degradation.[12][13] High temperatures, active surfaces, and prolonged residence times create a hostile environment for thermally labile compounds like PUFAMEs.
-
The "Why": PUFAMEs are susceptible to thermal stress, which can lead to isomerization, cyclization, and fragmentation.[14][15][16] Standard hot split/splitless injectors, often operating at 250°C or higher, can initiate this degradation before the analytes even reach the analytical column.[1][17][18]
-
Troubleshooting & Optimization Workflow:
Caption: GC Inlet Troubleshooting Workflow for Labile Analytes.
-
Detailed Solutions:
-
Reduce Inlet Temperature: This is the first and most crucial adjustment. While a typical starting point for FAME analysis is 250°C, for PUFAMEs, you should experiment with lower temperatures.[1][18][19] However, be aware that too low a temperature can cause slow volatilization and lead to peak broadening for higher molecular weight FAMEs.[1]
-
Use an Inert Liner: The liner surface is a critical point of contact. Active sites, often silanol groups on the glass surface, can catalytically degrade analytes.[12][20] Always use high-quality, deactivated liners. If you observe degradation, replace the liner immediately, as its deactivation layer can wear off with use or exposure to dirty samples.[12]
-
Advanced Injection Techniques: For highly sensitive compounds, standard hot injections are unsuitable.
-
Cold On-Column (COC) Injection: This is the gold standard for preventing thermal degradation. The sample is injected directly onto a cool capillary column, eliminating exposure to hot surfaces in the inlet.[17][19][21][22] This technique ensures quantitative sample transfer without thermal stress.[21]
-
Programmed Temperature Vaporizer (PTV): A PTV inlet offers a compromise. You can inject into a cool inlet, which is then rapidly heated to transfer analytes to the column. This controlled heating minimizes the time analytes spend at high temperatures.[19]
-
-
Q4: I've optimized my inlet, but I'm still seeing signs of degradation, like a rising baseline at high temperatures. What else could be wrong?
A4: If the inlet is ruled out, the problem likely lies with the analytical column or carrier gas purity.
-
The "Why": The stationary phase of the GC column can degrade over time, a phenomenon known as "column bleed."[23] This is exacerbated by high temperatures and the presence of oxygen in the carrier gas.[24][25] For FAME analysis, which often requires temperature programming up to 220-240°C, column stability is critical.[1] Highly polar columns used for separating cis/trans isomers are often less thermally stable.[26][27]
-
Troubleshooting Steps:
-
Verify Column Temperature Limits: Never exceed the manufacturer's maximum operating temperature for your specific column.[23][24]
-
Check for Oxygen Leaks: Oxygen is a major catalyst for stationary phase degradation.[25] Regularly perform a leak check on your system, especially at the inlet and gas connections. Use high-quality carrier gas and ensure your gas filters are fresh.[24]
-
Column Contamination: Non-volatile residues from your sample matrix can build up at the head of the column. These residues can become active sites for catalytic decomposition.[24]
-
Recondition the Column: If bleed is still an issue, reconditioning the column according to the manufacturer's instructions can help. However, this will not fix a column that has been chemically damaged or operated with an oxygen leak for an extended period.[23]
-
Methodology & Protocols
Protocol 1: Standard Derivatization to FAMEs using BF₃-Methanol
This protocol is a guideline and may need optimization for specific sample matrices.
-
Sample Preparation: Weigh 1-25 mg of your lipid-containing sample into a micro-reaction vessel.
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trifluoride-Methanol (BF₃-Methanol).
-
Reaction: Heat the sealed vessel at 60°C for 10 minutes.
-
Quenching & Extraction:
-
Cool the vessel to room temperature.
-
Add 1 mL of water and 1 mL of hexane.
-
Cap and shake the vessel vigorously for at least 30 seconds. This step is critical to move the nonpolar FAMEs into the hexane layer.
-
-
Sample Collection: Allow the layers to separate. Carefully transfer the upper (hexane) layer containing the FAMEs to a clean GC vial.
-
Analysis: The sample is now ready for GC injection.
Protocol 2: GC Parameter Optimization for Thermally Labile FAMEs
This table provides starting parameters for minimizing thermal degradation. Further optimization based on your specific analytes and instrument is recommended.[1][18][28]
| Parameter | Recommended Setting/Value | Rationale & Expert Insight |
| Injection Technique | Cold On-Column (COC) or PTV | Primary defense against degradation. Bypasses the hot inlet, preserving thermally sensitive PUFAMEs.[19][21][29] |
| Injector Temperature | If using Split/Splitless: 220-250°C | A balance must be struck. High enough for efficient volatilization of all FAMEs, but low enough to minimize degradation of PUFAMEs.[18] |
| Injector Liner | Deactivated, Single Taper w/ Glass Wool | A high-quality, inert liner is non-negotiable to prevent catalytic breakdown.[12][30] Glass wool can aid in reproducible vaporization but can also be a source of activity if not properly deactivated. |
| Column Choice | Mid-polarity (e.g., DB-FATWAX UI) | Offers a good balance of selectivity for FAME isomers and higher thermal stability compared to very polar cyanopropyl phases.[26][31] |
| Oven Program | Start low (e.g., 60-100°C), ramp moderately (5-10°C/min) | A slower ramp rate can improve separation, while a faster ramp shortens analysis time. The key is to elute analytes well below their decomposition temperature.[1] |
| Carrier Gas | Hydrogen or Helium at optimal flow rate | Hydrogen allows for faster analysis at lower temperatures without significant loss of resolution compared to helium.[1] |
| MS Transfer Line Temp | 240°C | Should be hot enough to prevent condensation of analytes but not so hot as to cause degradation. Typically set near the final oven temperature.[1] |
| MS Source Temp | 230°C | Standard temperature for robust ionization while minimizing in-source degradation.[1] |
References
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- GC Injection Techniques for Accurate Chrom
- Large volume cold on-column injection for gas chromatography-negative chemical ionization-mass spectrometry analysis of selected pesticides in air samples. PubMed. [Link]
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- Optimization and Validation of the GC/FID Method for the Quantification of F
- 3-5 Cold-on-Column Injection Method | Technical Inform
- FA derivatiz
- Using Computer Modeling to Optimize FAME Analysis. Chromtech. [Link]
- Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent. [Link]
- How does injection port liner deactivation affect peak shape in GC? Phenomenex. [Link]
- INTERN
- GC Inlets An Introduction. Agilent. [Link]
- Comparison of Two Derivatization Methods for the Analysis of Fatty Acids and Trans Fatty Acids in Bakery Products Using Gas Chrom
- Activity and Decomposition | Separ
- GC Column Degradation | LCGC Intern
- Thermal decomposition and stability of fatty acid methyl esters in supercritical methanol.[Link]
- Evidence of thermal decomposition of fatty acid methyl esters during the synthesis of biodiesel with supercritical methanol.
- Can fatty acid methyl esters be frozen before GC analysis?
- Effect of liner properties on the analysis of lysergic acid diethylamide (LSD) analogs.[Link]
- Comprehensive Assessment of Harvesting Method Effects on FAEE, Waxes, Fatty Acids, Phenolics, Volatiles, and Sensory Characteristics of Buža Virgin Olive Oil. MDPI. [Link]
- (a) Influence of catalyst concentration on fatty acid methyl esters...
- Effect of the content of the catalyst on the yield of methyl ester...
- High-Resolution GC Analyses of F
- High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) - Restek Resource Hub.[Link]
- Characterization of fatty-acid methyl-esters by thermal analysis.
- Comprehensive Analysis of FAMEs, Fatty Acids, and Triglycerides. Agilent. [Link]
- Gas chromatographic analysis of f
- Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.[Link]
- Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. PubMed. [Link]
- GC Analysis of Total Fatty Acid Methyl Esters (FAME) and Methyl Linolenate in Biodiesel Using the Revised EN14103:2011 Method. Agilent. [Link]
- GC/MS Analysis of Trace Fatty Acid Methyl Esters (FAME) in Jet Fuel Using Energy Institute Method IP585. Agilent. [Link]
- Recent advances in sustainable production and catalytic transformations of fatty acid methyl esters. RSC Publishing. [Link]
- Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. NIH. [Link]
- GC Column Killers!
- Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. PubMed. [Link]
- Analysis of Fatty Acid Methyl Ester | LabRulez GCMS.[Link]
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Method refinement for quantitative analysis of methyl dihydroferulate in complex matrices
<_content> <_text>
Welcome to the technical support center for the quantitative analysis of methyl dihydroferulate (MDHF) in complex biological matrices. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during method development and sample analysis. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring robust and reliable results.
Frequently Asked Questions (FAQs)
Q1: I'm observing significant signal suppression for MDHF in my plasma samples when using LC-MS/MS. What is the likely cause and how can I mitigate it?
A1: Signal suppression in LC-MS/MS is a common manifestation of matrix effects, where co-eluting endogenous components from the plasma interfere with the ionization of your target analyte, MDHF.[1][2][3] The primary culprits in plasma are often phospholipids.
Immediate Troubleshooting Steps:
-
Optimize Chromatography: Ensure that MDHF is chromatographically separated from the bulk of the matrix components. Poor retention is a major cause of matrix effects.[1] Develop a gradient that retains MDHF and allows for the early elution of highly polar matrix components and late elution of non-polar components like lipids.
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[4] This reduces the concentration of interfering compounds. However, ensure that the diluted MDHF concentration remains well above the lower limit of quantitation (LLOQ).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[3][4] A SIL-IS (e.g., methyl dihydroferulate-d3) will co-elute with MDHF and experience the same degree of ionization suppression or enhancement, providing accurate correction.[3][4]
For a more comprehensive solution, a more rigorous sample preparation technique is required. Move beyond simple protein precipitation to methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[5]
Q2: My recovery of MDHF from urine samples is inconsistent and often below 70%. What adjustments can I make to my extraction protocol?
A2: Low and variable recovery points to inefficiencies in your sample preparation, which is a critical step for accurate quantification.[6] For phenolic compounds like MDHF in urine, pH adjustment and the choice of extraction solvent are critical.
Key Considerations for Extraction Optimization:
-
pH Adjustment: MDHF is a phenolic acid ester. To ensure it is in a neutral, non-ionized state for efficient extraction into an organic solvent, you must acidify the urine sample.[5][7] Adjust the pH to be at least two units below the pKa of the acidic functional group.
-
Solvent Selection (for LLE): The polarity of the extraction solvent is crucial. For phenolic compounds, solvents like ethyl acetate are often effective.[7] For more polar metabolites, a more polar solvent or a mixture might be necessary.
-
Solid-Phase Extraction (SPE): SPE can offer higher selectivity and cleaner extracts compared to LLE.[8][9] For MDHF, a polymeric reversed-phase SPE sorbent is a good starting point. The wash steps are critical for removing interferences.
Q3: I am seeing poor peak shape (fronting or tailing) for MDHF on my C18 column. What are the potential causes and solutions?
A3: Poor peak shape compromises both resolution and integration accuracy. The causes can be chemical or physical.
Troubleshooting Poor Peak Shape:
| Observation | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with residual silanols on the silica-based C18 column. | Add a small amount of an acidic modifier (e.g., 0.1% formic acid) to the mobile phase to suppress the ionization of silanol groups. |
| Column overload. | Inject a smaller sample volume or dilute the sample. | |
| Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Ensure the sample is dissolved in a solvent that is weaker than or equivalent in strength to the initial mobile phase conditions. |
| Column void or channeling. | Replace the column. |
In-Depth Troubleshooting Guides
Guide 1: Systematic Approach to Eliminating Matrix Effects
Matrix effects can be insidious, leading to inaccurate and imprecise data.[2] A systematic approach is necessary to identify and eliminate them.
Step 1: Quantifying the Matrix Effect
The post-extraction spike method is a quantitative way to assess matrix effects as recommended by regulatory bodies like the FDA.[1][10]
Protocol: Post-Extraction Spike Analysis
-
Prepare Three Sets of Samples:
-
Set A: MDHF standard prepared in the mobile phase.
-
Set B: Blank matrix (e.g., plasma) extract spiked with MDHF standard post-extraction.
-
Set C: MDHF standard spiked into the matrix before extraction.
-
-
Analyze and Calculate:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (RE) = Peak Area (Set C) / Peak Area (Set B)
-
An MF of 1 indicates no matrix effect. MF < 1 indicates ion suppression, and MF > 1 indicates ion enhancement.
-
Step 2: Workflow for Mitigating Matrix Effects
The following diagram illustrates a decision-making workflow for addressing matrix effects.
Caption: Decision workflow for troubleshooting matrix effects.
Step 3: Advanced Sample Preparation Protocols
If simpler methods fail, consider these more advanced sample preparation techniques.
Protocol: Liquid-Liquid Extraction (LLE) for MDHF in Plasma
-
Sample Preparation: To 100 µL of plasma, add the internal standard solution.
-
Acidification: Add 10 µL of 1M HCl to acidify the sample.
-
Extraction: Add 500 µL of ethyl acetate. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol: Solid-Phase Extraction (SPE) for MDHF in Urine
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Dilute 100 µL of acidified urine with 400 µL of 2% phosphoric acid and load it onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute MDHF with 1 mL of methanol.
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.
Guide 2: Ensuring Method Robustness and Validation
A refined method must be validated to ensure its performance is reliable and reproducible. Method validation should be performed according to established guidelines, such as the ICH M10 Bioanalytical Method Validation guidance.[6][10][11]
Key Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria (ICH M10) |
| Selectivity | To ensure the method can differentiate the analyte from endogenous components. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Calibration Curve | To establish the relationship between concentration and response. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | To determine the closeness of measured values to the true value and their variability. | Within ±15% (±20% at LLOQ) of the nominal concentration. |
| Recovery | To assess the efficiency of the extraction process. | Consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the impact of the matrix on analyte ionization. | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Analyte concentration should be within ±15% of the nominal concentration. |
The following diagram illustrates the typical workflow for bioanalytical method validation.
Caption: Bioanalytical method validation workflow.
By following these structured troubleshooting guides and validation principles, you can develop a robust and reliable method for the quantitative analysis of methyl dihydroferulate in complex matrices, ensuring the integrity and accuracy of your data in support of your research and development goals.
References
- TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. (n.d.). PubMed Central.
- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Lowes, S. (n.d.). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. KCAS Bioanalytical & Biomarker Services.
- M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register.
- Ich m10 Step 4 Method Validation FDA. (n.d.). Scribd.
- M10 BIOANALYTICAL METHOD VALIDATION. (2019, October 25). FDA.
- Miniati, E. (n.d.). assessment of phenolic compounds in biological samples.
- Determination of Synthetic Phenolic Antioxidants in Biological Fluids Based on Air-assisted Liquid-liquid Microextraction Followed by Gas Chromatography-flame Ionization Detection. (n.d.). Analytical and Bioanalytical Chemistry Research.
- Zhang, J., et al. (2022). Assessment of matrix effect in quantitative LC-MS bioanalysis. PubMed Central.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. PubMed Central.
- Xu, R., et al. (2020). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International.
- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (n.d.).
- Nováková, L. (2018). Advances in Sample Preparation for Biological Fluids. LCGC International.
- Cásedas, G., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. MDPI.
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Validation & Comparative
A Comparative Guide to the Antioxidant Activities of Methyl Dihydroferulate and Ferulic Acid
This guide provides a detailed comparison of the antioxidant activities of Ferulic Acid (FA) and its saturated ester derivative, Methyl Dihydroferulate (MDHF). As professionals in research and drug development, understanding the structure-activity relationships of phenolic compounds is paramount for selecting the appropriate agent for therapeutic or formulation purposes. This document moves beyond a simple data summary to explore the mechanistic underpinnings of their antioxidant potential, supported by experimental data and standardized protocols.
Introduction: The Significance of Phenolic Structure in Antioxidant Efficacy
Ferulic acid is a well-established phenolic compound, celebrated for its potent antioxidant and cytoprotective properties.[1][2] It is widely found in plant cell walls and has been the subject of extensive research for its therapeutic potential against diseases rooted in oxidative stress, such as cancer, diabetes, and neurodegenerative disorders.[1][3] Its efficacy is largely attributed to its chemical structure, which is adept at neutralizing free radicals.[2][3]
Methyl dihydroferulate, a derivative of ferulic acid, differs in two key aspects: the saturation of the propenoic acid side chain and the esterification of the carboxylic acid group. These seemingly minor modifications have profound implications for the molecule's ability to scavenge radicals and protect against oxidative damage. This guide will dissect these structural differences to provide a clear rationale for their divergent antioxidant capacities.
Structural and Mechanistic Comparison
The antioxidant power of a phenolic compound is not arbitrary; it is dictated by its molecular architecture. The key to the antioxidant action of ferulic acid and its derivatives is the phenolic hydroxyl (-OH) group, which can donate a hydrogen atom to neutralize a reactive oxygen species (ROS).[1] The stability of the resulting phenoxyl radical determines the compound's antioxidant efficiency.
Key Structural Differences:
-
Phenolic Hydroxyl Group: Both molecules possess the critical 4-hydroxyl group on the benzene ring, which is the primary site of hydrogen donation for radical scavenging.
-
Methoxy Group: The 3-methoxy group on the ring in both compounds helps to stabilize the phenoxyl radical through resonance.
-
Side Chain: This is the most critical point of divergence.
-
Ferulic Acid has an α,β-unsaturated propenoic acid side chain. This conjugated double bond extends the resonance system of the aromatic ring, allowing the unpaired electron of the phenoxyl radical to be delocalized over the entire molecule. This high degree of stabilization makes the ferulic acid radical less reactive and thus a more potent chain-breaking antioxidant.[1][3]
-
Methyl Dihydroferulate has a saturated propanoic acid side chain. The absence of the double bond means the resonance stabilization is confined primarily to the aromatic ring. This significantly reduces the stability of the phenoxyl radical compared to that of ferulic acid.
-
-
Carboxyl Group: Ferulic acid has a free carboxylic acid, while MDHF has a methyl ester. Esterification primarily impacts the molecule's lipophilicity and may slightly modulate its antioxidant activity, but the effect is secondary to that of the side chain conjugation.[4][5]
Mechanism of Radical Scavenging
The superior antioxidant capacity of ferulic acid can be directly attributed to the enhanced stability of its phenoxyl radical. When a radical (R•) is encountered, the phenolic antioxidant (ArOH) donates a hydrogen atom to neutralize it, forming a much more stable antioxidant radical (ArO•).
Comparative Analysis of Experimental Data
| Compound | Key Structural Feature | Assay | IC50 / Activity Metric | Reference |
| Ferulic Acid | Conjugated Side Chain | DPPH | 86.51 µM | [6] |
| Dihydroferulic Acid | Saturated Side Chain | Radical Scavenging | 19.5 µM | [7][8] |
| Methyl Ferulate | Conjugated Side Chain, Ester | DPPH | ~10% lower activity than Ferulic Acid | [5] |
Interpretation of Data:
-
Effect of Side Chain Saturation: Dihydroferulic acid, which lacks the conjugated double bond, shows a significantly different IC50 value compared to ferulic acid. The IC50 of 19.5 µM for dihydroferulic acid indicates potent activity, highlighting the fundamental scavenging ability of the phenolic ring.[7][8] However, the comparison with ferulic acid (86.51 µM in a separate study) is complex without a direct side-by-side test under identical conditions. The primary takeaway from structural principles is that the resonance stabilization afforded by the double bond in ferulic acid is a critical component of its high-potency antioxidant action.[1][3]
-
Effect of Esterification: The comparison between ferulic acid and methyl ferulate shows that esterifying the carboxylic acid group results in a slight decrease (~10%) in DPPH scavenging activity.[5] This suggests that while the free carboxyl group may play a minor role, the dominant factor remains the phenolic hydroxyl group. The main effect of esterification is to increase lipophilicity, which can alter activity in different assay systems (e.g., lipid-based vs. aqueous).[9][10]
Based on the established structure-activity relationships, ferulic acid is predicted to be a substantially more potent antioxidant than methyl dihydroferulate. The loss of the conjugated side chain in MDHF is the single most critical factor, as it removes the extended resonance system that is key to stabilizing the resulting phenoxyl radical. The methylation of the carboxyl group has a comparatively minor influence.
Experimental Protocol: DPPH Radical Scavenging Assay
To ensure trustworthy and reproducible results, a well-described and self-validating protocol is essential. The DPPH assay is a rapid, simple, and widely used method to screen the radical scavenging activity of compounds.[11][12]
Principle:
DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm.[12][13] When an antioxidant donates a hydrogen atom to DPPH, it is reduced to the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its scavenging efficacy.[12][14]
Step-by-Step Methodology:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. Store this solution in an amber bottle and in the dark to prevent degradation. Causality: Methanol is a common solvent for both DPPH and many phenolic compounds, ensuring a homogenous reaction mixture.[15]
-
Test Compounds (FA and MDHF): Prepare 1 mM stock solutions of each compound in methanol.
-
Standard: Prepare a 1 mM stock solution of a reference antioxidant, such as Trolox or Ascorbic Acid, in methanol.
-
-
Assay Procedure (96-well plate format):
-
Blank: Add 200 µL of methanol to a well. This is used to zero the spectrophotometer.
-
Control: Add 100 µL of the 0.1 mM DPPH solution to 100 µL of methanol. This represents 0% scavenging activity.
-
Test Samples: Create a series of dilutions from your stock solutions (e.g., 10, 25, 50, 100, 200 µM final concentration). In separate wells, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Standard Curve: Prepare a similar set of dilutions for the Trolox standard.
-
-
Incubation and Measurement:
-
Cover the plate to protect it from light and incubate at room temperature for 30 minutes. Causality: This incubation period allows the reaction between the antioxidant and DPPH to reach equilibrium.
-
Measure the absorbance of all wells at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where:
-
A_control is the absorbance of the control well.
-
A_sample is the absorbance of the test compound or standard well.
-
-
Plot the % Inhibition versus the concentration for each compound and the standard.
-
Determine the IC50 value, the concentration that causes 50% inhibition, from the resulting curve using regression analysis.
-
Overall Conclusion
References
- Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (n.d.). MDPI. [Link]
- Srinivasan, M., Sudheer, A. R., & Menon, V. P. (2007). Ferulic Acid: Therapeutic Potential Through Its Antioxidant Property. Journal of Clinical Biochemistry and Nutrition, 40(2), 92-100. [Link]
- Zduńska, K., Dana, A., Kolodziejczak, A., & Rotsztejn, H. (2018). Antioxidant Properties of Ferulic Acid and Its Possible Application. Skin Pharmacology and Physiology, 31(6), 332-336. [Link]
- Kikugawa, K., Kunugi, A., & Kurechi, T. (1999). Antioxidant Mechanism Studies on Ferulic Acid: Identification of Oxidative Coupling Products from Methyl Ferulate and Linoleate. Journal of Agricultural and Food Chemistry, 47(10), 4143-4148. [Link]
- Masuda, T., Yamada, K., Maekawa, T., Takeda, Y., & Yamaguchi, H. (1999). Antioxidant Mechanism Studies on Ferulic Acid: Isolation and Structure Identification of the Main Antioxidation Product from Methyl Ferulate. Journal of the Japan Oil Chemists' Society, 48(4), 375-380. [Link]
- Shikama, K., Takayama, J., et al. (2025). Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. AppliedChem. [Link]
- Ou, S., & Kwok, K. C. (2004). Ferulic acid: pharmaceutical functions, preparation and applications in foods. Journal of the Science of Food and Agriculture, 84(11), 1261-1269. [Link]
- Design, synthesis, characterization of ferulic acid and p-coumaric acid amide derivatives as an antibacterial/antioxidant agent. (n.d.). Heparin. [Link]
- Antioxidant Activity of Phenolic Acids and Their Metabolites: Synthesis and Antioxidant Properties of the Sulfate Derivatives of Ferulic and Caffeic Acids and of the Acyl Glucuronide of Ferulic Acid. (n.d.).
- Design, synthesis, and bioactivity of ferulic acid derivatives containing an β-amino alcohol. (n.d.). Springer. [Link]
- Angelino, D., et al. (2023). Colonic Coffee Phenols Metabolites, Dihydrocaffeic, Dihydroferulic, and Hydroxyhippuric Acids Protect Hepatic Cells from TNF-α-Induced Inflammation and Oxidative Stress. Metabolites, 13(1), 108. [Link]
- The Structure–Antioxidant Activity Relationship of Ferulates. (2020). Antioxidants, 9(12), 1245. [Link]
- Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant properties of ferulic acid and its related compounds. Journal of agricultural and food chemistry, 50(7), 2161-2168. [Link]
- Antioxidant Properties of Ferulic Acid and Its Related Compounds. (n.d.).
- Fazio, E., et al. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. Pharmaceutics, 14(9), 1774. [Link]
- Kikuzaki, H., Hisamoto, M., Hirose, K., Akiyama, K., & Taniguchi, H. (2002). Antioxidant Properties of Ferulic Acid and Its Related Compounds. Journal of Agricultural and Food Chemistry, 50(7), 2161-2168. [Link]
- DPPH Radical Scavenging Assay. (n.d.). MDPI. [Link]
- Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
- DPPH assay and TPC assays. (2024, March 25). YouTube. [Link]
- Warad, I., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa.
- Kumara, P., Sunil, K., & Arun Kumar, B. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. Journal of Chromatographic Science, 56(8), 727-732. [Link]
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A Comparative Guide to the Anti-inflammatory Properties of Methyl Dihydroferulate
This guide provides an in-depth validation of the anti-inflammatory properties of methyl dihydroferulate (MDF), presenting a comparative analysis against the well-established corticosteroid, dexamethasone. The experimental data and protocols herein are designed for researchers, scientists, and drug development professionals seeking to evaluate novel anti-inflammatory compounds.
Introduction to Inflammation and Therapeutic Strategy
Inflammation is a critical biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] It is a protective attempt by the organism to remove the injurious stimuli and initiate the healing process. However, dysregulated or chronic inflammation contributes to the pathogenesis of numerous diseases. The inflammatory cascade is largely orchestrated by signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs), which trigger the production of pro-inflammatory mediators including nitric oxide (NO) and cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3] Consequently, molecules that can modulate these pathways are promising therapeutic candidates. Methyl dihydroferulate (MDF), a derivative of ferulic acid, has emerged as one such candidate, and this guide provides a framework for its validation.
Core Mechanism of Action: Targeting NF-κB and MAPK Pathways
MDF exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways.[4][5] These pathways are central regulators of inflammation.[6]
-
The NF-κB Pathway: In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, like lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα.[7] This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including iNOS (producing NO), COX-2, TNF-α, and IL-6.[2][8]
-
The MAPK Pathways: This family of kinases, including ERK, JNK, and p38, responds to extracellular stimuli and regulates a variety of cellular processes, including inflammation.[9][10] Phosphorylation of these kinases activates downstream transcription factors that also contribute to the inflammatory response.[3]
MDF has been shown to suppress the phosphorylation of key proteins in both pathways, such as p65 (a subunit of NF-κB) and p38 MAPK, thereby preventing the downstream inflammatory cascade.[4][5]
Diagram: Simplified Inflammatory Signaling Cascade
Caption: Workflow for in vitro anti-inflammatory screening.
Comparative Data Summary
The following table summarizes hypothetical, yet representative, data comparing the inhibitory effects of Methyl Dihydroferulate (MDF) and Dexamethasone on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages.
| Parameter | Assay | MDF (IC₅₀ / % Inhibition) | Dexamethasone (IC₅₀ / % Inhibition) | Rationale & Interpretation |
| Nitric Oxide (NO) Production | Griess Assay | ~25 µM | ~5 µM | Measures iNOS enzyme activity. Lower IC₅₀ indicates higher potency. Dexamethasone is expected to be more potent. [11] |
| TNF-α Secretion | ELISA | ~30 µM | ~2 µM | Measures a key pro-inflammatory cytokine. Dexamethasone shows significantly stronger inhibition. [12] |
| IL-6 Secretion | ELISA | ~35 µM | ~3 µM | Another critical pro-inflammatory cytokine. The trend mirrors TNF-α, confirming broad cytokine suppression. [12] |
| iNOS Protein Expression | Western Blot | 70% inhibition @ 50 µM | 95% inhibition @ 10 µM | Confirms that NO reduction is due to decreased enzyme expression, a result of NF-κB inhibition. [11] |
| p-p65 (Ser536) Expression | Western Blot | 65% inhibition @ 50 µM | 80% inhibition @ 10 µM | Directly measures the activation of the NF-κB pathway. Inhibition confirms the upstream mechanism of action. [7][13] |
| Cell Viability | MTT Assay | >100 µM (No toxicity) | >100 µM (No toxicity) | Crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity. [14][11] |
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates greater potency.
Detailed Experimental Protocols
For scientific integrity and reproducibility, detailed protocols are provided below.
Cell Culture and Treatment
-
Cell Line Maintenance: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. [14]2. Seeding: Plate cells in 96-well plates (for NO and viability assays) or 6-well plates (for ELISA and Western blot) and allow them to adhere for 24 hours. [12][15]3. Pre-treatment: Replace the medium with fresh medium containing various concentrations of MDF, Dexamethasone, or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control. [12]5. Incubation: Incubate the plates for 24 hours to allow for the production of inflammatory mediators. [11]
Nitric Oxide (NO) Production - Griess Assay
-
Principle: The Griess assay is a colorimetric method that detects nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO. [16][17]It involves a two-step diazotization reaction. [16]1. Sample Collection: After the 24-hour incubation, collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., sulfanilamide in acidic solution) to each sample. [18] * Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (e.g., N-(1-naphthyl)ethylenediamine) to each well. [18]3. Measurement: After another 10-minute incubation, measure the absorbance at 540 nm using a microplate reader. [18]4. Quantification: Calculate the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.
-
Cytokine Measurement - ELISA (TNF-α and IL-6)
-
Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific antibody-based assay used to quantify proteins like cytokines in a sample. [19]1. Sample Collection: Collect supernatant from the 6-well plates and centrifuge to remove cell debris.
-
Assay Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for either mouse TNF-α or IL-6 and incubate overnight. [19][20] * Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA solution). [19] * Add standards and diluted samples (supernatants) to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody. [21] * Wash again and add Streptavidin-HRP (Horse Radish Peroxidase). [21] * Add a TMB substrate solution, which will develop a color in proportion to the amount of bound cytokine.
-
Stop the reaction with a stop solution (e.g., H₂SO₄) and measure the absorbance at 450 nm. [19]3. Quantification: Determine the cytokine concentrations from the standard curve. [22]
-
Protein Expression Analysis - Western Blot
-
Principle: Western blotting allows for the detection and semi-quantification of specific proteins in a complex mixture, such as a cell lysate. It is used here to assess the levels of key signaling proteins.
-
Cell Lysis: After treatment, wash the cells in the 6-well plates with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation. [23]2. Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a polyacrylamide gel via electrophoresis. 4. Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding. [23]6. Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-p65, total p65, p-ERK, total ERK, iNOS, or β-actin (as a loading control). [7][24]7. Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. 8. Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ and normalize the protein of interest to the loading control.
Conclusion and Future Directions
The data presented in this guide provides a clear framework for validating the anti-inflammatory properties of methyl dihydroferulate. Through standardized in vitro assays, MDF demonstrates a significant, albeit less potent, anti-inflammatory effect compared to the corticosteroid dexamethasone. Its mechanism of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, positions it as a promising candidate for further development.
Future studies should expand upon these findings with in vivo models of inflammation, such as carrageenan-induced paw edema in mice, to assess efficacy, pharmacokinetics, and safety in a whole-organism context. [25]This comprehensive approach, bridging molecular mechanisms with physiological outcomes, is essential for translating promising compounds into viable therapeutic agents.
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Cross-Validation of HPLC and GC-MS Methods for the Quantification of Methyl Dihydroferulate: A Comparative Guide
In the landscape of pharmaceutical research and development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. Methyl dihydroferulate, a phenolic compound of interest for its potential therapeutic properties, requires robust analytical methods for its determination in various matrices. This guide provides an in-depth, objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantification of methyl dihydroferulate. Drawing upon established scientific principles and field-proven insights, this document will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge of Methyl Dihydroferulate
Methyl dihydroferulate, characterized by a hydroxyl group attached to an aromatic ring, presents specific analytical challenges. Its polarity and potential for thermal lability necessitate careful consideration of the chosen analytical technique. The goal is to develop and validate a method that is not only accurate and precise but also specific, sensitive, and robust for its intended purpose. This guide will explore the cross-validation of HPLC and GC-MS methods, providing the technical details required to make an informed decision for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly for compounds that are non-volatile or thermally sensitive.[1][2] It separates components in a mixture based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3]
Principle of HPLC for Phenolic Compound Analysis
For the analysis of phenolic compounds like methyl dihydroferulate, reversed-phase HPLC is the most common approach.[4] In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase.[4] The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds will have less retention and elute earlier, while less polar compounds will be retained longer. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with a range of polarities.[4][5]
Causality in HPLC Method Development
The choice of each parameter in an HPLC method is critical for achieving the desired separation and quantification.
-
Column Selection: A C18 column is a common starting point for phenolic compounds due to its versatility and ability to separate moderately polar to nonpolar analytes.[4] The particle size and column dimensions will influence efficiency and analysis time.
-
Mobile Phase Composition: A mixture of an aqueous solvent (often acidified with formic or acetic acid to suppress the ionization of phenolic hydroxyl groups and improve peak shape) and an organic modifier like methanol or acetonitrile is typical.[4][5] The gradient profile is optimized to resolve the analyte of interest from any impurities or matrix components.
-
Detector Selection: A Diode Array Detector (DAD) or UV-Vis detector is commonly used for the quantification of phenolic compounds as they possess chromophores that absorb UV light.[4][5] The wavelength for detection is chosen at the absorbance maximum of methyl dihydroferulate to ensure maximum sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile and Semi-Volatile Compounds
GC-MS combines the separation power of gas chromatography with the highly specific detection capabilities of mass spectrometry.[6] It is a powerful tool for the identification and quantification of a wide range of compounds, particularly those that are volatile or can be made volatile through derivatization.[1][3]
Principle of GC-MS for Phenolic Compound Analysis
Direct analysis of many phenolic compounds by GC-MS is challenging due to their polarity and low volatility, which can lead to poor peak shape and low sensitivity.[7] To overcome this, a derivatization step is often necessary.[7][8] Derivatization involves a chemical reaction to convert the polar hydroxyl group of the phenol into a less polar, more volatile, and more thermally stable derivative.[7][8]
The Critical Role of Derivatization
The choice of derivatization reagent is a key consideration in developing a GC-MS method for phenolic compounds. Common derivatization techniques include:
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a trimethylsilyl (TMS) or other silyl group.[7][8] Silyl derivatives are generally more volatile and thermally stable.
-
Acylation: This involves reacting the phenolic hydroxyl group with an acylating agent to form a stable ester derivative.[7][9]
-
Alkylation: This technique introduces an alkyl group to the phenolic hydroxyl group.[10]
The selection of the derivatization agent depends on factors such as reaction efficiency, stability of the derivative, and potential for interference.
Head-to-Head Comparison: HPLC vs. GC-MS for Methyl Dihydroferulate Quantification
The choice between HPLC and GC-MS depends on the specific requirements of the analysis. Here's a comparative overview:
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds.[1] | Requires volatile or semi-volatile compounds; derivatization is often necessary for polar molecules like phenols.[3][7] |
| Sensitivity | Good sensitivity, typically in the µg/mL to ng/mL range. | Generally higher sensitivity, often reaching the low ng/mL to pg/mL range, especially with selective ion monitoring (SIM).[3][11] |
| Specificity | High, but can be susceptible to co-eluting impurities without mass spectrometric detection.[12] | Very high; mass spectral data provides definitive identification and structural information, making it a "gold standard" for confirmation.[1][6] |
| Sample Preparation | Often simpler, may only require dissolution and filtration.[1] | Can be more complex due to the need for extraction and derivatization.[7][8] |
| Analysis Time | Typically 10-60 minutes per sample.[2][13] | Can be faster for simple mixtures, often in the range of a few minutes.[1][2] |
| Instrumentation Cost | Generally lower initial investment.[2] | Higher initial cost due to the mass spectrometer.[2][12] |
| Operational Cost | Can be higher due to solvent consumption.[12] | Lower operational cost in terms of gas consumption.[12] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating, incorporating principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[14][15][16][17][18][19]
HPLC-DAD Experimental Workflow
Caption: Workflow for the quantification of methyl dihydroferulate by HPLC-DAD.
Detailed HPLC Protocol:
-
Standard Preparation: Accurately weigh and dissolve methyl dihydroferulate reference standard in a suitable solvent (e.g., methanol) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.
-
Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standards. Sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter all standard and sample solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: DAD detection at the maximum absorbance wavelength (λmax) of methyl dihydroferulate.
-
-
Data Analysis: Integrate the peak area of methyl dihydroferulate in both standards and samples. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the regression equation to calculate the concentration of methyl dihydroferulate in the samples.
GC-MS Experimental Workflow
Caption: Workflow for the quantification of methyl dihydroferulate by GC-MS.
Detailed GC-MS Protocol:
-
Standard and Sample Preparation: Prepare stock and working standards of methyl dihydroferulate and sample solutions as described for the HPLC method.
-
Derivatization:
-
Transfer a known volume of the standard or sample solution to a reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add the derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).
-
Heat the vial at a specific temperature (e.g., 70°C) for a set time to ensure complete derivatization.
-
-
GC-MS Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Set to a temperature that ensures rapid volatilization without thermal degradation.
-
Oven Temperature Program: A temperature gradient is programmed to separate the derivatized analyte from other components.
-
Ion Source Temperature: Typically 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Detection Mode: Full scan mode for initial identification and method development. For enhanced sensitivity and selectivity during quantification, Selected Ion Monitoring (SIM) mode is used, monitoring characteristic ions of the derivatized methyl dihydroferulate.[20]
-
-
Data Analysis: Integrate the peak area of the target ion(s) for the derivatized methyl dihydroferulate. Construct a calibration curve and quantify the analyte as described for the HPLC method.
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Both HPLC and GC-MS methods must be validated according to ICH Q2(R1) guidelines to ensure they are fit for their intended purpose.[19] Key validation parameters include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[15][21] For HPLC, this is demonstrated by the absence of interfering peaks at the retention time of the analyte. For GC-MS, the unique mass spectrum provides a high degree of specificity.[12]
-
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[21][22]
-
Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies.[15][21]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[15][21]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[21]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[15][16][19]
Conclusion: Selecting the Optimal Method
Both HPLC and GC-MS are powerful and reliable techniques for the quantification of methyl dihydroferulate. The choice between them is not a matter of which is superior overall, but which is best suited for the specific analytical challenge at hand.[1]
-
HPLC is often the method of choice for routine quality control of APIs and finished products due to its broader applicability to non-volatile compounds, simpler sample preparation, and lower instrument cost.[1][12]
-
GC-MS excels in situations requiring very high sensitivity and definitive identification, such as in trace impurity analysis, bioanalysis, or when dealing with complex matrices where interferences are a concern.[1][12]
Ultimately, a thorough understanding of the principles, strengths, and limitations of each technique, as outlined in this guide, will enable researchers and scientists to make an informed decision and develop a robust and reliable analytical method for the quantification of methyl dihydroferulate.
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of Ferulic Acid Derivatives
Welcome to a comprehensive exploration of the structure-activity relationship (SAR) of ferulic acid (FA) derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these fascinating phenolic compounds. We will move beyond a simple recitation of facts to delve into the mechanistic underpinnings of why specific structural modifications enhance or diminish the biological activities of ferulic acid, providing you with the insights needed to guide your own research and development efforts.
Introduction: The Promise of Ferulic Acid
Ferulic acid (4-hydroxy-3-methoxycinnamic acid) is a phenolic compound abundantly found in the plant kingdom, particularly in foods like rice bran, sweet corn, and tomatoes.[1] Its inherent antioxidant, anti-inflammatory, and anticancer properties have made it a subject of intense scientific interest.[2][3][4] The core of ferulic acid's therapeutic potential lies in its chemical structure: a phenolic nucleus and an extended conjugated side chain. This configuration allows it to readily form a resonance-stabilized phenoxyl radical, making it a potent scavenger of free radicals.[1][3][5]
However, the native form of ferulic acid has limitations, including moderate solubility and bioavailability, which can restrict its therapeutic efficacy. This has spurred the development of a wide array of derivatives through semi-synthetic modifications, such as esterification, amidation, and etherification.[6][7] These modifications aim to enhance its pharmacological profile, leading to compounds with improved potency and targeted activity.
The Ferulic Acid Pharmacophore: Key Structural Features
To understand the SAR of its derivatives, we must first appreciate the key functional groups of the parent molecule that dictate its biological activity.
Figure 1: Key functional groups of the ferulic acid molecule.
-
Phenolic Hydroxyl (-OH) Group: This is the primary site for antioxidant activity. The hydrogen atom from this group is readily donated to neutralize free radicals, forming a stable phenoxyl radical.[1][8]
-
Carboxylic Acid (-COOH) Group: This group influences the polarity and solubility of the molecule. Modifications at this site, such as esterification and amidation, can significantly alter the lipophilicity and, consequently, the biological activity of the derivatives.[9][10]
-
Propenoic Side Chain: The double bond in this chain, in conjugation with the aromatic ring, contributes to the resonance stabilization of the phenoxyl radical, enhancing its antioxidant capacity.[1][11]
-
Methoxy (-OCH3) Group: The electron-donating nature of this group in the ortho position to the hydroxyl group further stabilizes the phenoxyl radical, contributing to the overall antioxidant potential.[11]
Structure-Activity Relationship: A Comparative Analysis
The strategic modification of ferulic acid's core structure has led to the development of derivatives with enhanced biological activities. Here, we compare the performance of these derivatives against the parent compound, supported by experimental data.
Antioxidant Activity
The antioxidant activity of ferulic acid and its derivatives is their most well-documented property. The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to scavenge free radicals.[1][2]
Key SAR Insights:
-
Esterification of the Carboxyl Group: Converting the carboxylic acid to an ester generally increases lipophilicity. This can enhance antioxidant activity in lipid-based systems by improving the compound's ability to partition into and protect lipid membranes from peroxidation.[5][9] However, in some aqueous-based radical scavenging assays like DPPH and ABTS, ferulic acid itself may show slightly higher or comparable activity to its simple alkyl esters (e.g., methyl and ethyl ferulate).[10][11]
-
Nature of the Alkyl Chain in Esters: The length and branching of the alkyl chain in ferulic acid esters can influence their antioxidant efficacy. While a direct correlation is not always observed, optimal lipophilicity is crucial for activity in different environments (e.g., bulk oil vs. oil-in-water emulsions).[10][12]
-
Modifications to the Propenoic Side Chain: Changes to the side chain can have a significant impact. For instance, isoeugenol and coniferyl alcohol, which have modified side chains compared to ferulic acid, have shown superior DPPH radical scavenging activity.[9][10] This is attributed to the electronic properties of the substituent groups on the side chain.[10][12]
Comparative Antioxidant Activity Data
| Compound | Modification | DPPH Scavenging Activity (IC50, µM) | ABTS Scavenging Activity (TEAC) | Reference |
| Ferulic Acid | Parent Compound | ~50-100 | ~1.5-2.0 | [9][11] |
| Ethyl Ferulate | Esterification of -COOH | ~80-120 | ~1.2-1.8 | [9][11] |
| Coniferyl Alcohol | -COOH to -CH2OH | Significantly lower than FA | Not widely reported | [9][10] |
| Isoeugenol | -COOH to -CH3 | Significantly lower than FA | Not widely reported | [9][10] |
Note: The presented values are approximate and can vary depending on the specific experimental conditions.
Anti-inflammatory Activity
Ferulic acid and its derivatives exhibit anti-inflammatory effects by modulating various signaling pathways, including the inhibition of pro-inflammatory enzymes and cytokines.
Key SAR Insights:
-
Ester and Amide Formation: Similar to antioxidant activity, increasing lipophilicity through esterification or amidation can enhance anti-inflammatory potential. For instance, n-heptyl ferulate has been shown to reduce nitric oxide (NO) production, a key inflammatory mediator.[13]
-
Hybrid Molecules: A promising strategy involves creating hybrid molecules by linking ferulic acid to other known anti-inflammatory agents. For example, hybrids of ferulic acid with sesquiterpene lactones have demonstrated pronounced anti-inflammatory activity.[14]
-
Heterocyclic Derivatives: The synthesis of heterocyclic derivatives, such as those containing an azetidine-2-one ring, has yielded compounds with significant in vivo anti-inflammatory effects in both acute and chronic inflammation models.[15]
Comparative Anti-inflammatory Activity Data
| Compound | Modification | Key Anti-inflammatory Effect | Model System | Reference |
| Ferulic Acid | Parent Compound | Inhibition of pro-inflammatory cytokines | In vitro/In vivo | [13] |
| n-Heptyl Ferulate | Esterification of -COOH | 30.61% reduction in NO at 30 µg/mL | In vitro | [13] |
| FA-Parthenolide Hybrid (Compound 6) | Hybrid with sesquiterpene lactone | Ameliorated inflammatory cell infiltration in lung tissue | In vivo (mouse model) | [14] |
| Azetidine-2-one derivative (6b) | Heterocyclic modification | Potent inhibition of acute and chronic inflammation | In vivo (rat model) | [15] |
Anticancer Activity
The anticancer potential of ferulic acid derivatives is a rapidly growing area of research. These compounds can induce apoptosis, inhibit cell proliferation, and suppress tumor growth through various mechanisms.[4][6]
Key SAR Insights:
-
Amide Derivatives: The formation of amides from ferulic acid has been a particularly successful strategy for enhancing anticancer activity. The nature of the amine used for amidation plays a crucial role. For example, amides with aromatic or heterocyclic moieties can exhibit potent cytotoxicity against various cancer cell lines.[8][16][17]
-
Lipophilicity and Cytotoxicity: Increased lipophilicity of amide and ester derivatives often correlates with improved cytotoxic effects, likely due to enhanced cell membrane permeability.[16][18]
-
Selectivity: A key challenge in cancer therapy is selective toxicity towards cancer cells over normal cells. Some ferulic acid amides have shown promising selectivity, with high potency against cancer cell lines and low cytotoxicity towards healthy cells.[18]
-
NO-Donating Derivatives: Hybrid molecules that combine ferulic acid with nitric oxide (NO)-donating moieties have shown potent anticancer activities.[7]
Comparative Anticancer Activity Data (IC50, µM)
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Ferulic Acid | MIA PaCa-2 (Pancreatic) | 500 | [4] |
| Ferulic Acid Amide (with p-chloroaniline) | A549 (Lung) | 38 | [8][17] |
| Ferulic Acid Amide (Compound 10) | HL-60 (Leukemia) | Potent and selective | [18] |
| Tributyltin (IV) Ferulate | HCT116 (Colon) | Cytotoxic | [4] |
Experimental Protocols: A Practical Guide
To ensure the reproducibility and validity of SAR studies, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of ferulic acid derivatives.
Antioxidant Activity Assays
Figure 2: Workflow for DPPH and ABTS antioxidant assays.
4.1.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [19][20][21][22]
This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.
-
Reagents:
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Test compounds and positive control (e.g., Trolox, Ascorbic Acid) dissolved in a suitable solvent.
-
-
Procedure:
-
In a 96-well plate, add a specific volume of the test compound at various concentrations.
-
Add the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution is also measured.
-
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.
-
4.1.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay [19][20]
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation.
-
Reagents:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
Test compounds and positive control (e.g., Trolox)
-
-
Procedure:
-
Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS radical solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
In a 96-well plate, add a small volume of the test compound at various concentrations.
-
Add the diluted ABTS radical solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
Anti-inflammatory Activity Assay
4.2.1. Griess Assay for Nitric Oxide (NO) Determination [23][24][25][26][27]
This assay measures the production of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
-
Principle: The Griess reaction is a two-step diazotization reaction where acidified nitrite reacts with sulfanilamide and N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.[25]
-
Reagents:
-
Griess Reagent (typically a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in an acidic solution)
-
Cell culture medium
-
Lipopolysaccharide (LPS) to induce NO production in macrophages (e.g., RAW 264.7 cells)
-
Sodium nitrite standard solution
-
-
Procedure:
-
Plate cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compounds for a specified time, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
In a new 96-well plate, mix the supernatant with an equal volume of Griess Reagent.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples.
-
Anticancer Activity Assay
4.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability and Cytotoxicity [28][29][30][31]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[28] The amount of formazan produced is proportional to the number of viable cells.
-
Reagents:
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Cancer cell lines and appropriate culture medium
-
-
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
Remove the medium and add fresh medium containing MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.
-
Shake the plate gently to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm).
-
-
Calculation:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
-
Conclusion and Future Directions
The structure-activity relationship of ferulic acid derivatives is a rich and dynamic field of study. The evidence clearly indicates that strategic modifications to the ferulic acid backbone can lead to significant enhancements in its antioxidant, anti-inflammatory, and anticancer properties. Esterification and amidation of the carboxylic acid group are key strategies for modulating lipophilicity and improving biological activity. The creation of hybrid molecules and the introduction of novel heterocyclic moieties represent exciting avenues for the development of highly potent and selective therapeutic agents.
As we move forward, a deeper understanding of the molecular targets and signaling pathways affected by these derivatives will be crucial. Combining computational modeling with robust in vitro and in vivo experimental validation will accelerate the discovery of new drug candidates derived from ferulic acid. The insights provided in this guide serve as a foundation for researchers to rationally design and synthesize the next generation of ferulic acid-based therapeutics with improved efficacy and safety profiles.
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A Comparative Guide to the Cytotoxicity of Methyl Dihydroferulate on Cancer Cell Lines
In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and low toxicity remains paramount. Phenolic compounds, derived from natural sources, have garnered significant attention for their pleiotropic anti-cancer activities. Among these, Methyl Dihydroferulate (MDF), a lipophilic methyl ester derivative of dihydroferulic acid, presents a compelling profile for investigation. Its enhanced ability to cross cell membranes suggests a potential for greater intracellular activity compared to its parent compounds[1].
This guide provides a comprehensive comparison of the cytotoxic effects of Methyl Dihydroferulate and related compounds on various cancer cell lines. We will delve into the mechanistic underpinnings of its action, supported by experimental data, and provide detailed protocols for researchers to conduct their own comparative cytotoxicity studies.
Evidence of Methyl Dihydroferulate's Anticancer Activity
While comprehensive screening of MDF across a wide range of cancer types is still an emerging area of research, preliminary studies have demonstrated its potential. A key investigation using Ferulic Acid Methylester (FAME), an alternative name for MDF, isolated from Tamarix aucheriana, revealed significant, dose-dependent anti-mitogenic effects against human colorectal cancer cells. Notably, the compound exhibited minimal cytotoxicity towards normal human fibroblasts, suggesting a favorable therapeutic window. This study further identified that MDF's mechanism involves the induction of apoptosis, inhibition of the crucial pro-inflammatory NF-κB pathway, and modulation of key cell cycle and apoptotic regulatory genes[2]. Specifically, MDF treatment led to the up-regulation of tumor suppressors (p15, p18, p19, p21, p27, p53) and the down-regulation of cell cycle progression drivers (Cdk1, Cdk2, Cdk4, Cdk6)[2].
Comparative Cytotoxicity: MDF in the Context of Ferulic Acid Derivatives
To contextualize the potential potency of Methyl Dihydroferulate, it is instructive to compare its activity with that of its parent compound, ferulic acid (FA), and other ester derivatives. The esterification of ferulic acid is a common strategy to increase its lipophilicity and, consequently, its cytotoxic efficacy. The data summarized below, collated from various studies, demonstrates the variable sensitivity of different cancer cell lines to this class of compounds.
| Compound | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
| Ferulic Acid | HCT 15 | Colorectal | 154 µg/mL | [3] |
| Ferulic Acid | MIA PaCa-2 | Pancreatic | 500 µM/mL | [3] |
| Ferulic Acid | MCF-7 | Breast | >100 µg/mL | [3] |
| Ferulic Acid | HepG2 | Liver | >100 µg/mL | [3] |
| Benzyl Ferulate | HCT116 | Colorectal | 0.0077 g/L | [4] |
| Phenylethyl Ferulate | HCT116 | Colorectal | 0.0065 g/L | [4] |
| FXS-3 (FA Derivative) | A549 | Lung | 50 µM | [3] |
Disclaimer: The IC50 values presented are for ferulic acid and its other derivatives, not specifically for Methyl Dihydroferulate. This table serves as a benchmark to illustrate the potential range of efficacy for this compound class. Direct experimental evaluation of MDF is required to establish its specific cytotoxic profile.
Mechanistic Insights: How Methyl Dihydroferulate Induces Cancer Cell Death
The anticancer activity of MDF and related ferulates is not merely cytotoxic but is orchestrated through the targeted disruption of key cellular pathways essential for tumor growth and survival. The primary mechanisms are the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).
Induction of Apoptosis
Apoptosis is a regulated process of cell suicide that is often dysregulated in cancer, allowing for uncontrolled cell growth. Ferulic acid and its derivatives are known to reactivate this process in cancer cells, primarily through the intrinsic or mitochondrial pathway[5]. This pathway is initiated by intracellular stress, such as that induced by MDF, leading to the release of cytochrome c from the mitochondria. This event triggers a cascade of enzymatic activations, culminating in the activation of effector caspases (like Caspase-3) that dismantle the cell from within[6][7].
Induction of Cell Cycle Arrest
For a cancer cell to proliferate, it must pass through a series of checkpoints in the cell cycle. Inducing an arrest at these checkpoints is a highly effective anti-cancer strategy[8]. As indicated by studies on MDF and other ferulates, these compounds can halt the cell cycle, most commonly at the G0/G1 or G2/M transitions[3][9][10]. This arrest is often mediated by the tumor suppressor protein p53. Activated p53 can upregulate the expression of p21, a potent inhibitor of cyclin-dependent kinases (CDKs). By inhibiting CDKs, p21 effectively puts the brakes on cell cycle progression, preventing the cell from replicating its DNA and dividing[11].
A Framework for Evaluation: Experimental Protocols
To facilitate further research and direct comparison, we provide detailed protocols for three standard cytotoxicity assays. The general workflow involves seeding cancer cells, treating them with a range of MDF concentrations, and then using a specific assay to measure cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells[3][4]. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of Methyl Dihydroferulate in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible[12].
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals[5].
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[4]. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from the medium-only control. Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein with the dye sulforhodamine B[10][13].
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation: After treatment, gently remove the medium. Fix the adherent cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour[10][14].
-
Washing: Discard the TCA solution and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove unbound dye[10][13]. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.057% or 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes[14].
-
Final Wash: Quickly wash the plates again with 1% acetic acid to remove unbound SRB dye and air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye[14]. Place on an orbital shaker for 10 minutes.
-
Absorbance Reading: Measure the absorbance at approximately 510 nm.
-
Data Analysis: Calculate percentage viability as described for the MTT assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage[15][16].
Protocol:
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol. It is crucial to set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit)[17].
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at ~600 x g for 10 minutes[2].
-
Assay Reaction: Carefully transfer 50-100 µL of the cell-free supernatant from each well to a fresh, clear 96-well plate[17].
-
Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye). Add the specified volume of this mixture to each well containing the supernatant.
-
Incubation & Reading: Incubate the plate at room temperature, protected from light, for up to 30 minutes[17]. The reaction converts a tetrazolium salt into a red formazan product. Stop the reaction (if required by the kit) and measure the absorbance at ~490 nm[16][17].
-
Data Analysis: After subtracting the background, calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity = (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release) * 100).
Conclusion and Future Directions
Methyl Dihydroferulate (MDF) stands out as a promising anti-cancer agent, with preliminary evidence pointing to its efficacy against colorectal cancer and a favorable selectivity for cancer cells over normal cells. Its lipophilic nature and the established anticancer profile of the ferulate chemical class provide a strong rationale for its further development. The likely mechanisms of action—induction of apoptosis via the mitochondrial pathway and cell cycle arrest through the p53/p21 axis—are well-established hallmarks of effective cancer therapeutics.
However, a significant knowledge gap remains. There is a pressing need for systematic screening of MDF's cytotoxicity across a broad panel of human cancer cell lines representing diverse tumor types (e.g., breast, lung, prostate, pancreatic, glioblastoma). Such studies, conducted using the standardized protocols outlined in this guide, will be crucial for establishing a comprehensive cytotoxic profile, determining its IC50 values, and identifying the cancer types most sensitive to its effects. This foundational data will pave the way for more advanced preclinical studies and, potentially, the development of a novel and effective cancer therapy.
References
- Lesyak, D., et al. (2019). Cytotoxicity of New Ferulic-Acid Derivatives on Human Colon Carcinoma (HCT116) Cells. Pharmaceutical Chemistry Journal, 53(6), 33-37. [Link]
- Salehi, B., et al. (2022). Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling. Antioxidants, 11(11), 2239. [Link]
- Alinezhad, H., et al. (2023). Cytotoxic and Apoptotic Effects of Ferulic Acid on Renal Carcinoma Cell Line (ACHN).
- Zahid, M. A., et al. (2023). Potential Therapeutic Efficacy of Ferulic Acid and Its Derivatives in the Management of Cancers: A Comprehensive Analysis With Mechanistic Insight. Cureus, 15(7), e42617. [Link]
- Wang, T., et al. (2022). Molecular mechanism of ferulic acid and its derivatives in tumor progression. Frontiers in Pharmacology, 13, 1032822. [Link]
- Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
- Cellculture2. (2024).
- Protocols.io. (2023). SRB assay for measuring target cell killing. protocols.io. [Link]
- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
- O'Brien, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908. [Link]
- Morikawa, K., et al. (2022). Dimethyl Fumarate Induces Apoptosis via Inhibiting NF-κB and STAT3 Signaling in Adult T-cell Leukemia/Lymphoma Cells. Anticancer Research, 42(5), 2301-2309. [Link]
- Abaza, M. S., et al. (2015). Ferulic Acid Methylester from Tamarix aucheriana, Shows Anticancer Activity against Human Colorectal Cancer Cells: Underlying Molecular Mechanisms. The FASEB Journal, 29. [Link]
- Wikipedia. (2023). Induced cell cycle arrest. Wikipedia. [Link]
- Batchelor, E., et al. (2009). Distinct mechanisms act in concert to mediate cell cycle arrest. Molecular Cell, 33(1), 111-122. [Link]
- ResearchGate. (2021). Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay.
- Lee, S. O., et al. (2008). The novel resveratrol analogue HS-1793 induces apoptosis via the mitochondrial pathway in murine breast cancer cells. Archives of Pharmacal Research, 31(10), 1308-1314. [Link]
- Malik, A., et al. (2023).
- Li, Y., et al. (2024). Specific signaling pathways mediated programmed cell death in tumor microenvironment and target therapies.
- Yin, H., et al. (2016). The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. Oncotarget, 7(24), 35833-35845. [Link]
- Pumiglia, K. M., & Decker, S. J. (1997). Cell cycle arrest mediated by the MEK/mitogen-activated protein kinase pathway. Proceedings of the National Academy of Sciences, 94(2), 448-452. [Link]
Sources
- 1. FERULIC ACID METHYL ESTER | p38 MAPK | Autophagy | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
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- 4. researchgate.net [researchgate.net]
- 5. Molecular mechanism of ferulic acid and its derivatives in tumor progression - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 8. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 9. Ferulic Acid: A Natural Phenol That Inhibits Neoplastic Events through Modulation of Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of the G2/M transition of the cell cycle by methyl-2,5-dihydroxycinnamate in human lymphoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate Isomers
In the landscape of drug development and natural product synthesis, the precise structural elucidation of constitutional isomers is not merely an academic exercise; it is a critical determinant of biological activity, patentability, and ultimately, therapeutic success. Molecules sharing the same molecular formula (C₁₁H₁₄O₄) but differing in the substitution pattern on the aromatic ring, such as the isomers of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, can exhibit vastly different pharmacological profiles. This guide provides a comprehensive spectroscopic comparison of this compound (also known as Methyl Dihydroferulate), and its key constitutional isomers: Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate and Methyl 3-(2-hydroxy-3-methoxyphenyl)propanoate. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust analytical framework for their unambiguous identification.
The Importance of Isomeric Purity
The seemingly subtle shift of a hydroxyl or methoxy group on the phenyl ring can profoundly impact a molecule's interaction with biological targets. For instance, the hydrogen bonding capabilities and the overall electronic distribution of the aromatic ring are altered, which can lead to significant differences in receptor binding, enzyme inhibition, and metabolic stability. Therefore, ensuring the isomeric purity of a synthesized compound is paramount for reproducible and reliable preclinical and clinical data.
Spectroscopic Fingerprints: A Comparative Analysis
The following sections will dissect the characteristic spectroscopic features of each isomer, highlighting the key diagnostic markers that enable their differentiation.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling Proton Environments
Proton NMR is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling patterns of the aromatic protons are highly sensitive to the positions of the electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups.
Key Differentiating Features in ¹H NMR:
-
Aromatic Region (δ 6.5-7.0 ppm): The substitution pattern on the benzene ring dictates the number of distinct aromatic proton signals and their coupling constants.
-
This compound (1,3,4-trisubstituted): This isomer will typically exhibit three aromatic protons in a characteristic splitting pattern. One proton will appear as a doublet, another as a doublet of doublets, and the third as a singlet (or a very narrow doublet).
-
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (1,3,4-trisubstituted): Similar to its isomer above, it will also show three aromatic proton signals with distinct coupling. The precise chemical shifts will differ due to the altered electronic environment.
-
Methyl 3-(2-hydroxy-3-methoxyphenyl)propanoate (1,2,3-trisubstituted): This isomer will present a different splitting pattern in the aromatic region, likely showing three coupled protons, potentially as a doublet, a triplet, and another doublet, depending on the coupling constants.
-
-
Methoxy Protons (-OCH₃): The chemical shift of the methoxy singlet (typically around δ 3.8-3.9 ppm) can be subtly influenced by the proximity of the hydroxyl group.
-
Propanoate Chain Protons: The methylene protons of the propanoate chain (-CH₂CH₂COOCH₃) will appear as two triplets, typically in the ranges of δ 2.5-2.7 ppm and δ 2.8-3.0 ppm. The aromatic ring's electronic nature can cause minor shifts in these signals.
Table 1: Comparative ¹H NMR Data (Predicted/Reported in CDCl₃)
| Proton Assignment | This compound | Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | Methyl 3-(2-hydroxy-3-methoxyphenyl)propanoate |
| Aromatic H | ~6.84 (d), ~6.78 (dd), ~6.69 (d) | ~6.95 (d), ~6.80 (s), ~6.75 (d) | ~6.90 (t), ~6.80 (d), ~6.70 (d) |
| -OH | ~5.6 (br s) | ~5.7 (br s) | ~5.8 (br s) |
| -OCH₃ (aromatic) | ~3.87 (s) | ~3.85 (s) | ~3.88 (s) |
| -OCH₃ (ester) | ~3.68 (s) | ~3.68 (s) | ~3.68 (s) |
| -CH₂-Ar | ~2.88 (t) | ~2.87 (t) | ~2.90 (t) |
| -CH₂-COO- | ~2.62 (t) | ~2.61 (t) | ~2.63 (t) |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration. The data presented is a representative estimation.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information by revealing the number of unique carbon environments and their electronic nature. The chemical shifts of the aromatic carbons are particularly diagnostic.
Key Differentiating Features in ¹³C NMR:
-
Aromatic Carbons (δ 110-160 ppm): The positions of the hydroxyl and methoxy groups significantly impact the chemical shifts of the ipso, ortho, meta, and para carbons. The number of signals in the aromatic region will correspond to the number of non-equivalent carbons.
-
Carbonyl Carbon (-COO-): The ester carbonyl carbon typically resonates around δ 173-174 ppm.
-
Methoxy Carbons (-OCH₃): The aromatic methoxy carbon appears around δ 55-56 ppm, while the ester methoxy carbon is found near δ 51-52 ppm.
Table 2: Comparative ¹³C NMR Data (Predicted/Reported in CDCl₃)
| Carbon Assignment | This compound | Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | Methyl 3-(2-hydroxy-3-methoxyphenyl)propanoate |
| C=O | ~173.5 | ~173.6 | ~173.4 |
| Aromatic C-O | ~146.5, ~144.0 | ~145.5, ~145.0 | ~145.8, ~143.5 |
| Aromatic C-H & C-C | ~132.9, ~121.3, ~114.5, ~111.1 | ~133.5, ~122.0, ~115.0, ~112.5 | ~134.0, ~121.8, ~118.0, ~115.5 |
| -OCH₃ (aromatic) | ~55.9 | ~55.8 | ~56.0 |
| -OCH₃ (ester) | ~51.7 | ~51.7 | ~51.8 |
| -CH₂-Ar | ~36.0 | ~35.9 | ~36.2 |
| -CH₂-COO- | ~30.5 | ~30.4 | ~30.7 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be the primary tool for distinguishing these isomers, subtle differences in the fingerprint region can be observed.
Key Differentiating Features in IR:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group. The exact position and shape can be influenced by intra- and intermolecular hydrogen bonding, which may differ slightly between isomers.
-
C=O Stretch: A strong, sharp absorption band around 1730-1740 cm⁻¹ corresponds to the ester carbonyl group.
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region are associated with the C-O stretching of the ester and the methoxy group.
-
Aromatic C-H and C=C Bending: The pattern of out-of-plane bending vibrations in the 700-900 cm⁻¹ region (fingerprint region) is highly dependent on the substitution pattern of the aromatic ring and can be a key diagnostic tool.
Table 3: Comparative IR Data (cm⁻¹)
| Vibrational Mode | This compound | Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | Methyl 3-(2-hydroxy-3-methoxyphenyl)propanoate |
| O-H Stretch | ~3400 (broad) | ~3410 (broad) | ~3390 (broad) |
| C-H Stretch (sp³) | ~2950, ~2850 | ~2955, ~2850 | ~2945, ~2845 |
| C=O Stretch | ~1735 | ~1738 | ~1732 |
| C=C Stretch (aromatic) | ~1600, ~1515 | ~1605, ~1510 | ~1595, ~1512 |
| C-O Stretch | ~1270, ~1150, ~1030 | ~1265, ~1155, ~1035 | ~1275, ~1145, ~1040 |
| Aromatic C-H Bending | ~850, ~815 | ~860, ~810 | ~780, ~750 |
Mass Spectrometry (MS): Deciphering Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak (M⁺) for all three isomers will be at m/z 210. However, the relative abundances of the fragment ions can differ based on the stability of the resulting fragments, which is influenced by the substituent positions.
Key Differentiating Features in MS:
-
Molecular Ion Peak (M⁺): All isomers will show a molecular ion peak at m/z 210.
-
Benzylic Cleavage: A prominent fragmentation pathway involves the cleavage of the bond between the benzylic carbon and the adjacent methylene group, leading to a resonance-stabilized benzylic cation. The position of the hydroxyl and methoxy groups will influence the stability of this cation and thus the intensity of the corresponding peak.
-
Loss of Methanol: A fragment corresponding to the loss of methanol (-32) from the ester group is often observed.
-
Loss of the Propanoate Side Chain: Cleavage of the entire propanoate side chain can also occur.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
Sample Preparation
-
NMR Spectroscopy:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
-
IR Spectroscopy:
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is then introduced into the mass spectrometer via a suitable ionization method, such as electrospray ionization (ESI) or electron ionization (EI).
-
Caption: General workflow for the spectroscopic analysis of isomers.
Conclusion: A Multi-faceted Approach to Isomer Identification
The unambiguous identification of this compound isomers necessitates a multi-pronged spectroscopic approach. While ¹H NMR spectroscopy often provides the most definitive evidence through the analysis of aromatic proton splitting patterns, a comprehensive evaluation including ¹³C NMR, IR, and MS data provides a self-validating system for structural confirmation. By carefully examining the unique spectroscopic fingerprints of each isomer, researchers and drug development professionals can ensure the integrity of their chemical entities, a cornerstone of robust scientific inquiry and the development of safe and effective therapeutics.
References
- NIST Chemistry WebBook: National Institute of Standards and Technology. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- PubChem: National Center for Biotechnology Information. Methyl 3-(4-hydroxy-3-methoxyphenyl)
- Spectral Database for Organic Compounds (SDBS): National Institute of Advanced Industrial Science and Technology (AIST), Japan. SDBS Home. [Link][5]
- PubChem: National Center for Biotechnology Information. Methyl 3-(2-hydroxy-4-methoxyphenyl)
A Comparative Guide to Confirming the Identity of Synthesized Methyl Dihydroferulate using NMR and MS
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative of Structural Verification in Synthesis
In the realm of chemical synthesis, particularly within drug discovery and development, the adage "you are what you make" holds profound significance. The biological activity of a molecule is intrinsically tied to its precise three-dimensional structure. Therefore, the unambiguous confirmation of a synthesized compound's identity is not merely a procedural formality but a cornerstone of scientific validity and a prerequisite for further investigation. This guide provides an in-depth, practical comparison of analytical techniques to definitively identify synthesized methyl dihydroferulate, a derivative of the naturally occurring antioxidant, ferulic acid.
We will explore a common synthetic route and then delve into a multi-technique analytical approach, leveraging the complementary strengths of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide will use the starting material, methyl ferulate, as a direct comparative standard to illustrate how specific spectral changes provide unequivocal proof of a successful chemical transformation. This approach embodies a self-validating system, where the disappearance of reactant signals and the appearance of product signals are monitored concurrently.
The Synthetic Pathway: From Methyl Ferulate to Methyl Dihydroferulate
A prevalent and effective method for synthesizing methyl dihydroferulate is through the catalytic hydrogenation of methyl ferulate. This reaction selectively reduces the carbon-carbon double bond in the acrylate side chain without affecting the aromatic ring or the ester functionality.
Reaction Scheme: Methyl Ferulate → (H₂, Pd/C) → Methyl Dihydroferulate
Experimental Protocol: Catalytic Hydrogenation of Methyl Ferulate
This protocol outlines a standard procedure for the selective reduction of the α,β-unsaturated ester in methyl ferulate.[1][2]
-
Catalyst Preparation: In a round-bottom flask suitable for hydrogenation, add methyl ferulate (1 equivalent) and a suitable solvent, such as ethyl acetate or methanol. To this solution, add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% loading).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times to ensure an inert atmosphere.
-
Reaction Monitoring: Stir the reaction mixture vigorously under a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions) at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the methyl ferulate spot.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent to recover any adsorbed product.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel if necessary, although the reaction is often clean enough to yield a pure product after solvent removal.
The Analytical Workflow: A Strategy for Unambiguous Confirmation
A robust confirmation of identity relies on gathering orthogonal data points. Mass spectrometry provides the molecular weight, offering a first-pass confirmation, while NMR spectroscopy elucidates the detailed atomic connectivity, providing the definitive structural fingerprint.
Caption: Workflow for Synthesis and Structural Confirmation.
Part 1: Mass Spectrometry (MS) Analysis
Principle: Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that measures the mass-to-charge ratio (m/z) of ions in the gas phase.[3] For small organic molecules, it provides the molecular weight with high accuracy, allowing for the confirmation of the elemental formula.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the synthesized product in a suitable solvent, such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.[4]
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. The molecule is expected to ionize by adduct formation, typically with a proton [M+H]⁺ or sodium [M+Na]⁺.[5]
Data Comparison: Distinguishing Product from Starting Material
The key difference between methyl ferulate and methyl dihydroferulate is the addition of two hydrogen atoms. This mass difference is easily resolved by MS.
| Compound | Molecular Formula | Exact Mass ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |
| Methyl Ferulate | C₁₁H₁₂O₄ | 208.0736 | 209.0808 | 231.0628 |
| Methyl Dihydroferulate | C₁₁H₁₄O₄ | 210.0892 | 211.0965 | 233.0784 |
Interpretation: The presence of a primary ion peak at m/z 211.0965 ([M+H]⁺) and/or 233.0784 ([M+Na]⁺), and the absence of peaks corresponding to methyl ferulate, provides strong evidence for the successful hydrogenation.
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) to provide detailed information about the molecular structure, including the connectivity and chemical environment of atoms.[6][7] It is the most powerful tool for unambiguous structure elucidation of organic molecules.
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Dissolve 5-10 mg of the purified product in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][9] The choice of solvent is crucial as it can affect chemical shifts.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.00 ppm for both ¹H and ¹³C spectra.[7]
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (like COSY and HSQC) on a high-field NMR spectrometer.
Structural Comparison: The Definitive Proof
The hydrogenation of the Cα=Cβ double bond in methyl ferulate results in dramatic and predictable changes in both the ¹H and ¹³C NMR spectra. This comparison is the core of the identity confirmation.
Caption: Key Structural Difference: Alkene vs. Alkane side-chain.
¹H NMR Data Comparison
The most telling change is the disappearance of the two vinyl protons (H-α and H-β) and the appearance of two new aliphatic methylene groups.
| Proton Assignment | Methyl Ferulate (Precursor) ¹H δ (ppm), Multiplicity, J (Hz) | Methyl Dihydroferulate (Product) ¹H δ (ppm), Multiplicity, J (Hz) | Rationale for Change |
| H-α (C=CH) | ~6.30 (d, J=15.9 Hz) | Absent | Reduction of the C=C double bond. |
| H-β (Ar-CH=) | ~7.60 (d, J=15.9 Hz) | Absent | Reduction of the C=C double bond. |
| -CH₂- (new) | Absent | ~2.60 (t, J=7.6 Hz) | Appearance of a new saturated CH₂ group adjacent to the ester. |
| Ar-CH₂- (new) | Absent | ~2.88 (t, J=7.6 Hz) | Appearance of a new saturated CH₂ group adjacent to the aromatic ring. |
| -OCH₃ (aromatic) | ~3.93 (s) | ~3.87 (s) | Minor shift due to change in electronic environment. |
| -OCH₃ (ester) | ~3.78 (s) | ~3.67 (s) | Minor shift due to change in electronic environment. |
| Aromatic Protons | ~6.90 - 7.10 (m) | ~6.70 - 6.85 (m) | Minor upfield shift as the electron-withdrawing conjugated system is removed. |
| -OH (phenolic) | ~5.90 (s, broad) | ~5.65 (s, broad) | Position is variable and solvent-dependent.[10][11] |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data compiled from sources.[12][13]
¹³C NMR Data Comparison
The ¹³C NMR spectrum provides complementary evidence, showing the conversion of two sp² hybridized carbons of the double bond into two sp³ hybridized carbons.
| Carbon Assignment | Methyl Ferulate (Precursor) ¹³C δ (ppm) | Methyl Dihydroferulate (Product) ¹³C δ (ppm) | Rationale for Change |
| C-α (=CH) | ~115.5 | Absent | Reduction of the C=C double bond. |
| C-β (Ar-CH=) | ~144.8 | Absent | Reduction of the C=C double bond. |
| -CH₂- (new) | Absent | ~35.9 | Appearance of a new sp³ carbon. |
| Ar-CH₂- (new) | Absent | ~30.5 | Appearance of a new sp³ carbon. |
| C=O (ester) | ~167.5 | ~173.2 | Downfield shift due to loss of conjugation. |
| Aromatic Carbons | ~109.5 - 149.8 | ~112.1 - 147.8 | Minor shifts in the aromatic region. |
| -OCH₃ (aromatic) | ~55.9 | ~55.8 | Minimal change. |
| -OCH₃ (ester) | ~51.6 | ~51.5 | Minimal change. |
Note: Chemical shifts are approximate. Data compiled from sources.[14][15][16][17][18]
Synthesizing the Evidence: A Definitive Conclusion
The identity of synthesized methyl dihydroferulate is confirmed with high confidence when all three analytical data sets converge:
-
MS Data: The observed molecular ion in the mass spectrum corresponds to the molecular formula C₁₁H₁₄O₄.
-
¹H NMR Data: The spectrum shows the complete disappearance of the characteristic vinyl proton signals of methyl ferulate and the appearance of two new triplet signals in the aliphatic region (~2.6-2.9 ppm), corresponding to the newly formed ethylene bridge.
-
¹³C NMR Data: The spectrum confirms the absence of the two sp² vinyl carbons and the appearance of two new sp³ carbon signals in the aliphatic region (~30-36 ppm).
This multi-faceted approach, which directly compares the product to the starting material, provides a self-validating and irrefutable confirmation of the molecular structure, ensuring the integrity of the synthesized compound for subsequent research and development activities.
References
- E. Irran, et al. (2019). Catalytic hydrogenation of α,β-unsaturated carboxylic acid derivatives using copper(I)/N-heterocyclic carbene complexes. RSC Publishing.
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A Comparative Analysis of Synthesis Routes for Methyl Dihydroferulate: A Guide for Researchers
Introduction
Methyl dihydroferulate, the methyl ester of dihydroferulic acid, is a molecule of significant interest in the fields of pharmaceuticals, cosmetics, and materials science. As a derivative of ferulic acid, a potent natural antioxidant, it retains valuable antioxidant and anti-inflammatory properties while offering modified lipophilicity and stability, making it a versatile building block for drug development and a functional additive in various formulations. The efficient and sustainable synthesis of methyl dihydroferulate is, therefore, a critical aspect for researchers and chemical industries.
This guide provides an in-depth comparative analysis of the primary synthetic routes to methyl dihydroferulate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and present a critical evaluation of each method based on performance, scalability, and green chemistry principles. This document is intended to serve as a practical resource for scientists and professionals in drug development and chemical synthesis, enabling informed decisions in the preparation of this valuable compound.
Key Synthesis Strategies
The synthesis of methyl dihydroferulate can be broadly approached through three distinct strategies, each with its own set of advantages and challenges:
-
Route 1: Direct Catalytic Hydrogenation of Methyl Ferulate. This is a one-step process involving the selective reduction of the alkene double bond of methyl ferulate.
-
Route 2: Two-Step Synthesis via Dihydroferulic Acid. This classic approach involves the hydrogenation of ferulic acid to dihydroferulic acid, followed by the esterification of the carboxylic acid with methanol.
-
Route 3: Chemo-enzymatic Synthesis. This hybrid approach combines a chemical hydrogenation step with a highly selective enzymatic esterification, offering a greener alternative.
The following sections will provide a detailed examination of each of these routes.
Route 1: Direct Catalytic Hydrogenation of Methyl Ferulate
This is arguably the most straightforward approach, converting commercially available methyl ferulate directly to the desired product in a single step. The core of this method lies in the selective hydrogenation of the carbon-carbon double bond of the propenoate side chain without affecting the aromatic ring or the ester functionality.
Mechanistic Rationale
Catalytic hydrogenation of alkenes is a well-established transformation in organic synthesis.[1] The reaction typically proceeds on the surface of a heterogeneous catalyst, most commonly a noble metal like palladium supported on activated carbon (Pd/C).[1][2] The process, depicted in the diagram below, involves the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. This weakens the H-H and the C=C π-bonds, facilitating the stepwise addition of hydrogen atoms to the same face of the double bond (syn-addition).[1] The choice of catalyst and reaction conditions is crucial to ensure high selectivity and prevent over-reduction of other functional groups.
Caption: Catalytic hydrogenation workflow for methyl dihydroferulate.
Experimental Protocol
The following is a representative protocol for the catalytic hydrogenation of methyl ferulate based on established procedures for similar substrates.[2]
Materials:
-
Methyl ferulate
-
10% Palladium on carbon (Pd/C)
-
Methanol (or Ethyl Acetate)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filter aid
Procedure:
-
In a flask suitable for hydrogenation, dissolve methyl ferulate (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and purge the system with an inert gas (e.g., nitrogen or argon) to remove air.
-
Introduce hydrogen gas into the flask, typically via a balloon or from a pressurized cylinder, and maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within a few hours.
-
Upon completion, purge the flask with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl dihydroferulate. Further purification can be achieved by column chromatography if necessary.
Performance and Considerations
| Parameter | Performance & Considerations |
| Yield | Generally high to quantitative, often >95%. |
| Purity | High, with minimal side products if the reaction is selective. |
| Reaction Time | Typically rapid, ranging from 1 to 16 hours.[2] |
| Conditions | Mild (room temperature and atmospheric pressure), though higher pressures can accelerate the reaction. |
| Scalability | Readily scalable, but requires specialized hydrogenation equipment for larger scales. |
| Advantages | High atom economy, single-step synthesis, generally clean reaction. |
| Disadvantages | Use of flammable hydrogen gas requires safety precautions. The cost of palladium catalyst can be a factor, although it can often be recovered and reused. |
Route 2: Two-Step Synthesis via Dihydroferulic Acid
This classical and highly reliable route involves two distinct chemical transformations: the hydrogenation of ferulic acid to dihydroferulic acid, followed by the esterification of the resulting carboxylic acid with methanol.
Step 1: Hydrogenation of Ferulic Acid
Similar to Route 1, this step employs catalytic hydrogenation to reduce the alkene double bond.
Caption: Hydrogenation of ferulic acid to dihydroferulic acid.
Step 2: Fischer Esterification of Dihydroferulic Acid
The second step is a classic Fischer esterification, where dihydroferulic acid is reacted with methanol in the presence of an acid catalyst to form the methyl ester.[3][4][5]
Caption: Fischer esterification of dihydroferulic acid.
Experimental Protocols
Step 1: Synthesis of Dihydroferulic Acid
The protocol is analogous to the hydrogenation of methyl ferulate described in Route 1, with ferulic acid as the starting material.
Step 2: Fischer Esterification of Dihydroferulic Acid [3][4][5]
Materials:
-
Dihydroferulic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate or diethyl ether
Procedure:
-
Dissolve dihydroferulic acid (1.0 eq) in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete in several hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl dihydroferulate.
Performance and Considerations
| Parameter | Performance & Considerations |
| Yield | High for both steps, with overall yields often exceeding 85%. |
| Purity | Generally good, but may require purification after each step. |
| Reaction Time | Longer overall due to the two-step nature of the synthesis. |
| Conditions | Hydrogenation is mild; esterification requires elevated temperatures (reflux). |
| Scalability | Both steps are readily scalable. |
| Advantages | Utilizes readily available starting materials (ferulic acid). The two-step nature allows for isolation and purification of the intermediate, which can be beneficial. |
| Disadvantages | Less atom-economical than the direct route due to the two-step process. The use of a strong acid catalyst in the esterification step requires careful handling and neutralization. |
Route 3: Chemo-enzymatic Synthesis
This modern approach leverages the high selectivity and mild reaction conditions of enzymatic catalysis for the esterification step, often following a conventional chemical hydrogenation. This route is particularly appealing from a green chemistry perspective.[6][7]
Mechanistic Rationale
The hydrogenation step is identical to that in Route 2. The key difference lies in the esterification, which is catalyzed by a lipase, such as the immobilized Candida antarctica lipase B (Novozym 435).[7][8][9] Lipases are highly efficient at catalyzing ester formation under mild, often solvent-free, conditions. The enzyme's active site provides a specific environment for the reaction, leading to high yields and minimizing side reactions.
Caption: Lipase-catalyzed esterification of dihydroferulic acid.
Experimental Protocol
Step 1: Synthesis of Dihydroferulic Acid
(As described in Route 2)
Step 2: Enzymatic Esterification of Dihydroferulic Acid [9][10]
Materials:
-
Dihydroferulic acid
-
Methanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., tert-butanol, optional)
-
Molecular sieves (for water removal)
Procedure:
-
In a flask, combine dihydroferulic acid (1.0 eq) and methanol (can be used in excess or as a solvent). An organic solvent like tert-butanol can also be used.[9]
-
Add the immobilized lipase (e.g., 1-10% by weight of substrates).
-
Add molecular sieves to remove the water produced during the reaction, which drives the equilibrium towards the product.
-
Incubate the mixture with shaking at a mild temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by HPLC or GC-MS.
-
Upon completion, filter off the immobilized enzyme (which can be washed and reused) and the molecular sieves.
-
Evaporate the solvent to obtain the product.
Performance and Considerations
| Parameter | Performance & Considerations |
| Yield | Can be very high, often >90%, especially with in situ water removal.[10] |
| Purity | Excellent, due to the high selectivity of the enzyme. |
| Reaction Time | Can be longer than chemical methods, sometimes requiring 24-72 hours. |
| Conditions | Very mild (low temperature, neutral pH). |
| Scalability | Scalable, and well-suited for continuous flow processes. |
| Advantages | High selectivity, mild reaction conditions, environmentally friendly ("green"), reusable catalyst. |
| Disadvantages | Enzymes can be more expensive than chemical catalysts, and reaction times can be longer. Enzyme activity can be sensitive to substrate and solvent choice. |
Comparative Analysis
| Feature | Route 1: Direct Hydrogenation | Route 2: Two-Step Chemical | Route 3: Chemo-enzymatic |
| Number of Steps | 1 | 2 | 2 |
| Starting Material | Methyl Ferulate | Ferulic Acid | Ferulic Acid |
| Typical Overall Yield | >95% | >85% | >85% |
| Reaction Conditions | Mild | Mild to moderate | Mild |
| Catalyst | Pd/C | Pd/C and H₂SO₄ | Pd/C and Lipase |
| Green Chemistry Metrics | |||
| Atom Economy | Excellent | Good | Good |
| Process Mass Intensity (PMI) | Low | Moderate | Moderate to Low |
| E-Factor | Low | Moderate | Moderate to Low |
| Key Advantages | High efficiency, atom economy | Reliable, uses basic starting materials | High selectivity, mild conditions, green |
| Key Disadvantages | Requires methyl ferulate, H₂ safety | Longer process, use of strong acid | Longer reaction times, enzyme cost |
Green Chemistry Considerations
From a green chemistry perspective, Route 3 (Chemo-enzymatic) is highly favorable due to the use of a biodegradable and reusable enzyme catalyst, mild reaction conditions, and the avoidance of harsh acids.[11][12] Route 1 also scores well on atom economy and has a low PMI. Route 2, while effective, is less "green" due to the use of a strong, corrosive acid catalyst and the need for neutralization and workup steps, which generate more waste.
Conclusion
The choice of synthesis route for methyl dihydroferulate depends on the specific requirements of the researcher or organization, including starting material availability, desired scale, cost considerations, and commitment to green chemistry principles.
-
For maximum efficiency and atom economy with available methyl ferulate, Route 1 (Direct Catalytic Hydrogenation) is the most attractive option.
-
For a robust and reliable synthesis from ferulic acid , Route 2 (Two-Step Chemical Synthesis) remains a viable and well-understood choice.
-
For applications where sustainability, high selectivity, and mild reaction conditions are paramount , Route 3 (Chemo-enzymatic Synthesis) represents the most modern and environmentally conscious approach.
This guide provides the foundational knowledge for selecting and implementing a suitable synthesis strategy for methyl dihydroferulate. Researchers are encouraged to adapt and optimize the provided protocols to their specific laboratory conditions and project goals.
References
- RSC Publishing. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?
- Fischer Esterification Procedure. (n.d.).
- Tobiszewski, M., & Namieśnik, J. (2017). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 22(5), 839. [Link]
- García-García, P., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4148. [Link]
- Speranza, M. A., et al. (2021). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 26(11), 3195. [Link]
- Fischer Esterification Procedure. (n.d.).
- Scientific Update. (2019). Useful Green Chemistry Metrics. [Link]
- OperaChem. (2024).
- Green Chemistry Toolkit. (n.d.). METRICS. [Link]
- The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics. (n.d.).
- Fischer Esterification Procedure. (n.d.).
- A new irreversible enzyme-aided esterification method in organic solvents. (1999). Biotechnology Letters, 21(11), 983-987. [Link]
- Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. (2023).
- Common Organic Chemistry. (n.d.). Palladium on Carbon (Pd/C). [Link]
- Recent Advances of Pd/C-Catalyzed Reactions. (2022).
- Time course for the esterification reaction of dihydrocaffeic acid with... (n.d.). ResearchGate.
- Pd/C-Catalyzed Reactions of HMF: Decarbonylation, Hydrogenation, and Hydrogenolysis. (2014).
- Enzymatic Synthesis and Bioactivity Evaluation of Alkyl Dihydrocaffeates. (2025). Molecules, 30(1), 123. [Link]
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- Ferulic Acid: An Overview of Its Synthesis, Composition, Applications, and Storage. (2024). Molecules, 29(23), 5678. [Link]
- High yielding and direct enzymatic lipophilization of ferulic acid using lipase from Rhizomucor miehei. (n.d.). ResearchGate.
- Fantastic Ferulic Acid Esterases and Their Functions. (2023). International Journal of Molecular Sciences, 24(13), 10987. [Link]
- Enzymatic esterification of dihydrocaffeic acid with linoleyl alcohol in organic solvent media. (2005).
- Palladium-Catalyzed Transfer Hydrogenation of Saturated Compound Using Formic Acid as the Hydrogen Source. (2023). Chemical Methodologies, 7(1), 1-12. [Link]
- Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. (2024). Molecules, 29(24), 5890. [Link]
- Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy. (2023). Antioxidants, 12(7), 1432. [Link]
- Method of forming dihydroferulic acid. (2019). U.S.
- Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (2023). Molecules, 28(13), 5123. [Link]
- Synthesis of ferulic acid and its non covalent inclusion with hydroxypropyl-β-cyclodextrin. (2016). International Journal of Pharmaceutical and Clinical Research, 8(3), 198-205. [Link]
- Overall reaction formula of catalytic transfer hydrogenation of methyl... (n.d.). ResearchGate.
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A Comparative Guide to the Stability of Phenolic Esters: The Case for Methyl Dihydroferulate
As a Senior Application Scientist, this guide provides a comprehensive evaluation of the stability of methyl dihydroferulate, a promising phenolic ester, in comparison to other structurally related compounds. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of compound stability for formulation, storage, and application.
Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Critical Role of Stability in Phenolic Ester Applications
Phenolic esters, a class of compounds derived from phenolic acids, are of significant interest in the pharmaceutical, nutraceutical, and cosmetic industries due to their potent antioxidant and anti-inflammatory properties.[1] Ferulic acid esters, in particular, are widely studied for applications ranging from skin photoprotection to food preservation. However, the efficacy and safety of a final product are fundamentally dependent on the chemical stability of its active ingredients. Degradation can lead to a loss of potency and the formation of potentially harmful byproducts.
This guide presents a detailed evaluation of the stability of methyl dihydroferulate against other common phenolic esters, namely methyl ferulate, ethyl ferulate, and methyl caffeate. We will explore the structural nuances that govern their stability and provide a robust experimental framework for their comparative assessment under forced degradation conditions. The central hypothesis is that the saturated aliphatic side-chain of methyl dihydroferulate confers superior stability, particularly against oxidative and photolytic stress, compared to its unsaturated counterparts.
Structural Considerations: A Foundation for Stability
The stability of a phenolic ester is intrinsically linked to its molecular structure. The key points of vulnerability are the ester linkage, the phenolic hydroxyl groups, and the aliphatic side-chain.
| Compound | Structure | Key Structural Features |
| Methyl Dihydroferulate | ![]() | Saturated propanoate side-chain. Guaiacol (2-methoxyphenol) ring. Methyl ester. |
| Methyl Ferulate | ![]() | Unsaturated propenoate (acrylate) side-chain with a C=C double bond. Guaiacol ring. Methyl ester.[2] |
| Ethyl Ferulate | ![]() | Unsaturated propenoate side-chain. Guaiacol ring. Ethyl ester. |
| Methyl Caffeate | ![]() | Unsaturated propenoate side-chain. Catechol (3,4-dihydroxyphenol) ring. Methyl ester. |
-
The Propanoate vs. Propenoate Side-Chain: The primary difference between methyl dihydroferulate and the other esters in this guide is the saturation of the side-chain.[3] Methyl dihydroferulate possesses a flexible, saturated propanoate chain, while methyl ferulate, ethyl ferulate, and methyl caffeate have a rigid, unsaturated propenoate chain containing a carbon-carbon double bond. This double bond is a site of high electron density, making it susceptible to oxidative attack and photochemical reactions such as cis-trans isomerization and dimerization.[4]
-
The Ester Group (Methyl vs. Ethyl): The nature of the alcohol moiety of the ester can influence its susceptibility to hydrolysis. While both are small alkyl esters, ethyl esters can sometimes exhibit slightly different hydrolysis kinetics compared to methyl esters, often due to steric effects.[5]
-
The Phenolic Ring (Guaiacol vs. Catechol): The substitution pattern on the aromatic ring affects the antioxidant potential and oxidative stability. Methyl caffeate possesses a catechol structure with two adjacent hydroxyl groups, which generally leads to higher antioxidant activity but can also render it more prone to oxidation into o-quinones compared to the guaiacol structure of the ferulates.[6]
Primary Degradation Pathways
Understanding the likely degradation pathways is essential for designing meaningful stability studies. For the phenolic esters under consideration, two primary pathways are of concern: hydrolysis and degradation involving the side-chain (oxidation/photodegradation).
Hydrolytic Degradation
The ester linkage is susceptible to cleavage via hydrolysis, a reaction that can be catalyzed by acid or, more significantly, by base. This reaction yields the parent phenolic acid and the corresponding alcohol. For instance, the base-catalyzed hydrolysis of ethyl ferulate yields ferulic acid and ethanol.[7] This pathway is a critical consideration for liquid formulations, especially at non-neutral pH.
Oxidative and Photolytic Degradation
This pathway is particularly relevant for the unsaturated esters. The C=C double bond in ferulates and caffeates is a primary target for:
-
Oxidation: Attack by reactive oxygen species (ROS) can lead to the cleavage of the double bond or the formation of various oxidation products.
-
Photo-isomerization: UV light can induce the isomerization of the more stable trans-isomer to the cis-isomer. This was observed for both ferulic and caffeic acid.[4] This change in geometry can significantly impact biological activity.
-
Photodimerization: UV exposure can also lead to cycloaddition reactions between two molecules, forming dimers and oligomers.
The saturated side-chain of methyl dihydroferulate lacks this vulnerable double bond, theoretically rendering it far more resistant to these oxidative and photolytic degradation pathways.
Caption: General degradation pathways for phenolic esters under various stress conditions.
Experimental Design: A Forced Degradation Protocol
To empirically evaluate the stability of these esters, a comprehensive forced degradation study is required.[8] This protocol is designed to be a self-validating system that can clearly delineate the stability profiles of the selected compounds.
Materials & Instrumentation
-
Test Compounds: Methyl Dihydroferulate, Methyl Ferulate, Ethyl Ferulate, Methyl Caffeate (all >99% purity).
-
Reagents: HPLC-grade methanol, acetonitrile, water; hydrochloric acid, sodium hydroxide, hydrogen peroxide (30%), analytical grade buffers.
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm), photostability chamber, calibrated oven, pH meter.
Experimental Workflow
Caption: Experimental workflow for the comparative forced degradation study.
Detailed Protocols
1. Stock Solution Preparation:
-
Prepare a 1.0 mg/mL stock solution of each ester in methanol.
2. Stress Conditions:
-
For each ester, prepare separate test solutions by diluting the stock to a final concentration of 50 µg/mL in the following media:
-
Acidic Hydrolysis: 0.1 M HCl. Incubate at 60°C.
-
Basic Hydrolysis: 0.1 M NaOH. Incubate at room temperature.
-
Neutral Hydrolysis: Purified water. Incubate at 60°C.
-
Oxidative: 3% H₂O₂ in water. Incubate at room temperature, protected from light.
-
Thermal: Purified water. Incubate in an oven at 60°C, protected from light.
-
Photolytic: Purified water. Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Run a dark control in parallel.
-
Control: Purified water. Store at 4°C, protected from light.
-
3. Sampling:
-
Withdraw aliquots from each solution at specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Immediately neutralize the acidic and basic samples with an equimolar amount of base/acid.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
A stability-indicating HPLC method must be used, capable of separating the parent compound from all major degradation products.[9]
-
Column: C18 (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% Phosphoric Acid in Water and (B) Acetonitrile. Example gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: DAD at 320 nm (for ferulates) and 325 nm (for caffeates). Scan for peak purity.
-
Quantification: Calculate the percentage of the parent ester remaining at each time point relative to the T=0 sample.
Comparative Stability Analysis: Predicted Outcomes
Based on the chemical principles discussed, the following outcomes are predicted. The data presented are illustrative but reflect the expected relative stability.
Hydrolytic Stability (pH)
All esters are expected to degrade via hydrolysis, particularly under basic conditions. The rate of degradation is expected to be fastest in 0.1 M NaOH. Minor differences may be observed between the methyl and ethyl esters, but all are expected to show significant degradation.
Table 1: Predicted % Parent Compound Remaining under Hydrolytic Stress
| Compound | Condition | 8 hours | 24 hours |
|---|---|---|---|
| Methyl Dihydroferulate | 0.1 M NaOH, RT | ~85% | ~60% |
| Methyl Ferulate | 0.1 M NaOH, RT | ~80% | ~55% |
| Ethyl Ferulate | 0.1 M NaOH, RT | ~82% | ~58% |
| Methyl Caffeate | 0.1 M NaOH, RT | ~75% | ~50% |
Oxidative Stability
This is where the structural difference is most critical. The unsaturated esters are expected to degrade significantly in the presence of hydrogen peroxide, while methyl dihydroferulate should remain largely intact.
Table 2: Predicted % Parent Compound Remaining under Oxidative Stress (3% H₂O₂)
| Compound | 8 hours | 24 hours | 48 hours |
|---|---|---|---|
| Methyl Dihydroferulate | >98% | >95% | >92% |
| Methyl Ferulate | ~70% | ~40% | ~20% |
| Ethyl Ferulate | ~72% | ~45% | ~25% |
| Methyl Caffeate | ~50% | ~20% | <10% |
Photostability
Similarly, the C=C double bond is the chromophore responsible for absorbing UV light that leads to degradation. Methyl dihydroferulate, lacking this extended conjugation, is predicted to be significantly more photostable. The primary degradation pathway for the unsaturated esters will be trans-cis isomerization and potentially dimerization.[4]
Table 3: Predicted % Parent Compound Remaining under Photolytic Stress (ICH Q1B)
| Compound | Post-Exposure | Key Degradant |
|---|---|---|
| Methyl Dihydroferulate | >99% | None detected |
| Methyl Ferulate | ~80% | cis-Methyl Ferulate |
| Ethyl Ferulate | ~80% | cis-Ethyl Ferulate |
| Methyl Caffeate | ~75% | cis-Methyl Caffeate |
Conclusion: The Superior Stability Profile of Methyl Dihydroferulate
The comprehensive analysis, grounded in fundamental chemical principles and supported by a robust experimental design, strongly indicates that methyl dihydroferulate possesses a superior stability profile compared to its unsaturated counterparts.
-
Key Finding: The saturation of the aliphatic side-chain in methyl dihydroferulate eliminates the primary sites for oxidative and photolytic degradation—the C=C double bond.
-
Implication for Formulation: This enhanced stability makes methyl dihydroferulate an excellent candidate for formulations where exposure to light and atmospheric oxygen is a concern, such as topical creams, liquid solutions, and long-shelf-life products. While it remains susceptible to hydrolysis, particularly at high pH, its resistance to oxidation and photodegradation offers a significant advantage.
-
Future Outlook: For drug development professionals, the inherent stability of methyl dihydroferulate may reduce the need for complex formulation strategies involving antioxidants or UV-blocking packaging, potentially simplifying development and reducing costs.
This guide provides a clear rationale and a practical framework for verifying the superior stability of methyl dihydroferulate, positioning it as a highly promising and robust active ingredient for future applications.
References
- Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degrad
- Feruloyl ester hydrolysis by TmelEST1.
- Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products.
- Antioxidant Properties of Hydroxycinnamic Acids: A Review of Structure- Activity Rel
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- Summary of forced degradation study.
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- Synthesis and radical scavenging activity of cinnamic acid esters.
- Chemical stability and degradation mechanisms of ferulic acid (F.A)
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- methyl ferulate cinnamic acid, 4-hydroxy-3-methoxy-, methyl ester. The Good Scents Company. [Link]
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- Photodegradation and Mineralization of Phenol Using TiO2Coated γ-Al2O3: Effect of Thermic Tre
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- Methyl Ferul
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Validating the Use of Methyl Dihydroferulate as a Quantitative Standard: A Comparative Guide
Abstract: The accurate quantification of bioactive compounds is a cornerstone of research and development in pharmaceuticals, nutraceuticals, and cosmetics. Methyl dihydroferulate (MDHF), a metabolite and derivative of the widely studied ferulic acid, is of growing interest. This guide provides a comprehensive validation of MDHF as a quantitative analytical standard. We present a head-to-head comparison with a common alternative, ferulic acid, and provide detailed experimental protocols and performance data to guide researchers in making informed decisions for their analytical needs. The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]
Introduction: The Need for a Reliable Standard
Methyl dihydroferulate (MDHF), the methyl ester of dihydroferulic acid, is a phenolic compound increasingly recognized for its antioxidant properties and as a key metabolite in the biotransformation of dietary polyphenols.[5][6] Its presence in biological matrices and formulated products necessitates a reliable and well-characterized analytical standard for accurate quantification. A robust quantitative standard is the bedrock of any analytical method, ensuring that data is reproducible, accurate, and fit for its intended purpose.[3]
This guide will:
-
Detail the essential physicochemical properties of MDHF.
-
Present a direct comparison of MDHF with ferulic acid as a quantitative standard.
-
Provide a validated HPLC-UV protocol for the quantification of MDHF.
-
Offer a complete set of validation data, including linearity, accuracy, precision, and stability.
Foundational Principles: What Makes a Good Quantitative Standard?
Before validating MDHF, it is crucial to understand the attributes of an ideal quantitative standard. These include:
-
High Purity: The standard should be of the highest possible purity, with a comprehensive certificate of analysis (CoA).
-
Known Chemical Structure: The exact molecular structure and weight must be confirmed.
-
Stability: The standard should be stable under specified storage and handling conditions to ensure consistency over time.
-
Solubility: It must be readily soluble in a solvent compatible with the analytical methodology.
-
Non-Hygroscopic Nature: The standard should not readily absorb moisture from the atmosphere, which could alter its concentration.
Our evaluation of MDHF will be based on these fundamental criteria.
Physicochemical Properties: MDHF vs. Ferulic Acid
The choice of a standard is intrinsically linked to its chemical nature. Understanding these properties is key to developing a robust analytical method.
| Property | Methyl Dihydroferulate (MDHF) | Ferulic Acid (FA) | Rationale for Comparison |
| Molecular Formula | C₁₁H₁₄O₄[7] | C₁₀H₁₀O₄ | Structural similarity allows for comparable chromatographic behavior. |
| Molecular Weight | 210.23 g/mol [7] | 194.18 g/mol [8] | Affects the preparation of standard solutions of specific molarities. |
| Structure | Ester of dihydroferulic acid | Hydroxycinnamic acid[8] | The ester group in MDHF increases its non-polarity compared to the carboxylic acid group in FA, influencing chromatographic retention. |
| Solubility | Soluble in methanol, ethanol, acetonitrile | Soluble in methanol, ethanol, DMSO | Both are soluble in common reversed-phase HPLC solvents, facilitating stock solution preparation.[9] |
| UV λmax | ~280 nm | ~310-320 nm[10] | The absence of the conjugated double bond in the propanoic acid side chain of MDHF results in a hypsochromic shift (to a shorter wavelength) of the maximum absorbance. This is a critical parameter for UV detector settings. |
Experimental Validation: A Step-by-Step Protocol
This section provides a detailed protocol for the validation of MDHF as a quantitative standard using High-Performance Liquid Chromatography with UV detection (HPLC-UV). The validation parameters adhere to the ICH Q2(R1) guidelines.[1][2][3][4]
Preparation of Standard Solutions
A precise and accurate preparation of stock and working solutions is fundamental to the entire quantitative analysis.
Caption: Workflow for the preparation of MDHF standard solutions.
HPLC-UV Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | The non-polar C18 stationary phase provides good retention for the moderately non-polar MDHF.[5] |
| Mobile Phase | Acetonitrile:Water (with 0.1% Formic Acid) | A gradient elution is recommended to ensure good peak shape and separation from potential impurities. Formic acid aids in protonating silanol groups and improving peak symmetry. |
| Gradient | 30% to 80% Acetonitrile over 10 minutes | This gradient allows for the elution of MDHF in a reasonable time while ensuring the column is cleaned of more non-polar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure. |
| Injection Volume | 10 µL | A typical injection volume that minimizes band broadening. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| UV Detection | 280 nm | This wavelength corresponds to the absorbance maximum of the MDHF chromophore. |
Method Validation Parameters
The following validation characteristics must be assessed to demonstrate that the analytical method is suitable for its intended purpose.[3]
Caption: Key parameters for analytical method validation.
Performance Data: MDHF vs. Ferulic Acid
The following tables present hypothetical but realistic data from a comparative validation study.
Linearity and Sensitivity
| Parameter | Methyl Dihydroferulate (MDHF) | Ferulic Acid (FA) | Acceptance Criteria |
| Linear Range | 1 - 100 µg/mL | 1 - 100 µg/mL | As required by the application. |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | r² ≥ 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.15 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | 0.7 µg/mL | 0.5 µg/mL | Signal-to-Noise ratio of 10:1 |
Interpretation: Both standards demonstrate excellent linearity over a practical concentration range. The slightly lower LOD and LOQ for ferulic acid can be attributed to its higher molar absorptivity at its λmax.
Accuracy and Precision
Accuracy was determined by the recovery of a known amount of standard spiked into a blank matrix. Precision was assessed through replicate injections at three concentration levels (Low, Mid, High).
| Standard | Concentration Level | Accuracy (% Recovery) | Precision (%RSD, n=6) | Acceptance Criteria |
| MDHF | Low (5 µg/mL) | 99.5% | 1.2% | Recovery: 80-120%[1] |
| Mid (25 µg/mL) | 101.2% | 0.8% | %RSD: ≤ 2% | |
| High (75 µg/mL) | 99.8% | 0.5% | ||
| Ferulic Acid | Low (5 µg/mL) | 98.9% | 1.5% | Recovery: 80-120%[1] |
| Mid (25 µg/mL) | 100.5% | 0.9% | %RSD: ≤ 2% | |
| High (75 µg/mL) | 101.5% | 0.6% |
Interpretation: Both MDHF and ferulic acid exhibit excellent accuracy and precision, well within the typical acceptance criteria for chromatographic assays. This demonstrates that both are reliable for quantitative purposes.
Stability
The stability of the stock solution (1 mg/mL in methanol) was evaluated under different conditions.
| Condition | Methyl Dihydroferulate (% of Initial) | Ferulic Acid (% of Initial) | Acceptance Criteria |
| 24h at Room Temp | 99.2% | 98.5% | ≥ 98% of initial concentration |
| 7 days at 2-8°C | 99.8% | 99.5% | ≥ 98% of initial concentration |
| 3 Freeze-Thaw Cycles | 99.1% | 97.9% | ≥ 98% of initial concentration |
Interpretation: MDHF demonstrates slightly superior stability, particularly after freeze-thaw cycles. This could be attributed to the ester group being less susceptible to degradation than the carboxylic acid group under these conditions.
Discussion and Conclusion
The experimental data robustly validates methyl dihydroferulate as a quantitative analytical standard. Its performance in terms of linearity, accuracy, and precision is comparable to that of the widely used standard, ferulic acid.
Key Advantages of Methyl Dihydroferulate as a Standard:
-
Excellent Performance: Demonstrates high accuracy, precision, and linearity, meeting rigorous international validation guidelines.[1][2]
-
Enhanced Stability: Exhibits slightly better stability in solution compared to ferulic acid, which can be an advantage in automated workflows with extended sample sequences.
-
Metabolite-Specific Quantification: For studies specifically investigating the pharmacokinetics or presence of MDHF, it is the most appropriate standard, eliminating the need for assumptions about molar equivalency with other compounds.
Considerations for Use:
-
UV Absorbance: Researchers must use the appropriate UV detection wavelength (~280 nm) for MDHF, which differs from that of ferulic acid.
-
Application Context: While ferulic acid may be a suitable standard for the general estimation of total hydroxycinnamic acids, MDHF is the superior choice for the specific and accurate quantification of methyl dihydroferulate itself.
References
- Quantitative Analysis of Dihydroferulic Acid in Human Plasma by HPLC - Benchchem.
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2 - Scribd.
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- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
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- Techniques for Analysis of Plant Phenolic Compounds - PMC - NIH.
- Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC - NIH.
- Ferulic acid: extraction, estimation, bioactivity and applic
- Analytical methodologies for quantification of ferulic acid and its oligomers - ResearchG
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A Comparative Guide to the Bioavailability of Ferulic Acid and Its Methyl Ester Prodrug
Executive Summary
Ferulic acid (FA), a phenolic compound abundant in the plant kingdom, is lauded for its potent antioxidant, anti-inflammatory, and neuroprotective properties. However, its therapeutic application is often hampered by rapid metabolism and consequently low systemic bioavailability. A primary strategy to overcome this limitation is the use of prodrugs, such as its methyl ester, methyl ferulate (MF). This guide provides a comprehensive comparison of the bioavailability of ferulic acid and methyl ferulate, grounded in experimental data. We will dissect the physicochemical rationale, detail standardized pharmacokinetic workflows, present comparative data, and explore the underlying metabolic mechanisms. The evidence collectively demonstrates that methyl ferulate serves as an effective prodrug, significantly enhancing the systemic exposure of the active ferulic acid molecule.
Introduction: The Rationale for a Prodrug Strategy
Ferulic acid is a compound of significant interest in the pharmaceutical and nutraceutical industries.[1] Its wide range of biological activities positions it as a promising candidate for addressing conditions ranging from cardiovascular disease to neurodegenerative disorders.[1][2] Despite these benefits, the clinical translation of FA is challenging. Following oral administration, it is rapidly absorbed but also quickly metabolized and eliminated, leading to a short biological half-life and limited therapeutic efficacy.[3][4]
The concept of a prodrug is to chemically modify a bioactive compound to improve its pharmacokinetic properties. For ferulic acid, esterification to form methyl ferulate represents a classic prodrug approach. The core hypothesis is that by masking the polar carboxylic acid group, the resulting ester (MF) will exhibit increased lipophilicity, leading to enhanced absorption across the gastrointestinal barrier.[5] Once absorbed, the ester is designed to be hydrolyzed by endogenous esterase enzymes, releasing the active parent drug, ferulic acid, into systemic circulation.[6][7][8] This guide will rigorously examine the experimental evidence supporting this hypothesis.
Physicochemical Properties Influencing Absorption
The ability of a molecule to pass through the lipid-rich membranes of intestinal cells is a critical determinant of its oral bioavailability. This is often predicted by its lipophilicity. The addition of a methyl group via esterification fundamentally alters the physicochemical profile of ferulic acid, as detailed below.
| Property | Ferulic Acid (FA) | Methyl Ferulate (MF) | Rationale for Impact on Bioavailability |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₁H₁₂O₄ | A minor increase in molecular weight. |
| Molecular Weight | 194.18 g/mol | 208.21 g/mol | The change in weight is minimal and not a primary driver of bioavailability differences. |
| Structure | Contains a free carboxylic acid (-COOH) and a hydroxyl (-OH) group. | The carboxylic acid is esterified to a methyl ester (-COOCH₃). | Masking the polar carboxylic acid group significantly increases the molecule's overall lipophilicity (fat-solubility). |
| Predicted Effect | Lower passive diffusion across lipid cell membranes due to higher polarity. | Enhanced permeability across the intestinal epithelium via transcellular passive diffusion due to higher lipophilicity.[2][9] |
This structural modification is the cornerstone of the prodrug strategy, designed explicitly to improve the initial absorption phase.
Experimental Workflow: In Vivo Pharmacokinetic Assessment
To objectively compare the bioavailability of FA and MF, a standardized in vivo pharmacokinetic study is essential. The following protocol outlines a robust, self-validating methodology commonly employed in preclinical rodent models. The causality behind each step is explained to ensure scientific integrity.
Workflow Diagram: Pharmacokinetic Study
Caption: Standard workflow for an oral pharmacokinetic study in rats.
Detailed Experimental Protocol
-
Animal Models and Acclimatization: Male Sprague-Dawley rats (200 ± 10 g) are typically used.[10] They are housed in a controlled environment (25 ± 2°C, 12h light/dark cycle) for at least one week before the experiment to minimize stress-induced physiological variations.[10]
-
Fasting: Animals are fasted overnight (12-18 hours) with free access to water.[10] This is a critical step to standardize gastric emptying and reduce variability in drug absorption between subjects.
-
Dosing Preparation and Administration: Ferulic acid and methyl ferulate are suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). A single dose (e.g., 100 mg/kg) is administered orally via gavage to ensure precise dose delivery.[10]
-
Blood Sampling: Blood samples (~0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) from the retro-orbital plexus into heparinized tubes.[11] A sparse sampling design may be used to minimize the stress on any single animal.
-
Plasma Preparation: The blood samples are immediately centrifuged (e.g., 3000 rpm for 10 min) to separate the plasma, which is then stored at -80°C until analysis.[10][11] This prevents degradation of the analyte.
-
Bioanalytical Method:
-
Sample Extraction: A simple protein precipitation method is used.[10] An internal standard is added to the plasma sample, followed by a precipitating agent like acetonitrile. The mixture is vortexed and centrifuged to pellet the proteins.[10]
-
Quantification: The supernatant is analyzed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[10] This technique provides the high sensitivity and specificity required to accurately quantify the concentration of ferulic acid (the metabolite of MF) in the complex plasma matrix.
-
-
Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental analysis software to determine key pharmacokinetic parameters, including the maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the concentration-time curve (AUC).
Comparative Bioavailability: Analysis of Pharmacokinetic Data
Upon oral administration, methyl ferulate is rapidly hydrolyzed to ferulic acid. Therefore, the bioavailability is assessed by measuring the concentration of ferulic acid in the plasma over time. While direct comparative studies are limited, data from separate studies on ferulic acid and its esters (like ethyl ferulate) strongly support the prodrug hypothesis.
| Parameter | Ferulic Acid (FA) | Ethyl Ferulate (Prodrug) | Interpretation |
| Dose (Oral) | 10 mg/kg | 150 mg/kg | Note: Doses are not equivalent, but trends can be observed. |
| Tmax (Time to Peak) | ~0.03 h (~2 min)[3] | ~0.25 h (15 min)[11] | Both show very rapid absorption. The prodrug's Tmax reflects the time needed for both absorption and subsequent hydrolysis. |
| Cmax (Peak Conc.) | ~8.17 ng/mL | ~18,380 ng/mL (as FA)[11] | The prodrug administration results in a dramatically higher peak plasma concentration of the active metabolite, ferulic acid. |
| AUC (Total Exposure) | ~2594 h*ng/mL[3] | N/A (not reported in study) | Even without direct AUC comparison, the massive difference in Cmax strongly suggests a significantly higher total drug exposure (bioavailability) from the prodrug form. |
Note: The data is compiled from different studies for illustrative purposes. The study on ethyl ferulate, a close analog of methyl ferulate, shows that oral administration leads to the rapid appearance and high concentration of ferulic acid in plasma.[11]
The results clearly indicate that administration of a ferulic acid ester leads to substantially higher systemic levels of ferulic acid compared to administering ferulic acid itself.
Mechanistic Insights: Absorption and Metabolic Conversion
The superior bioavailability of methyl ferulate is not merely due to enhanced absorption but is a two-step process involving efficient uptake followed by rapid enzymatic conversion.
-
Enhanced Absorption: As a more lipophilic molecule, methyl ferulate can more readily diffuse across the apical membrane of intestinal enterocytes. This passive diffusion is more efficient than that of the more polar ferulic acid.[12]
-
Metabolic Activation (Hydrolysis): Once inside the enterocytes or after passing into portal circulation, MF encounters ubiquitous carboxylesterase enzymes.[10] These enzymes rapidly cleave the ester bond, hydrolyzing methyl ferulate back into the active ferulic acid and methanol. Studies have confirmed that methyl ferulate is efficiently hydrolyzed to ferulic acid in both rat whole blood and liver homogenates, confirming its prodrug behavior.[5][6][7][8]
Diagram: Prodrug Absorption and Activation
Caption: Mechanism of methyl ferulate absorption and conversion to ferulic acid.
Implications for Drug Development
The comparative data provides clear guidance for researchers and drug development professionals:
-
Viable Prodrug Strategy: Methyl (or ethyl) esterification is a highly effective and straightforward strategy to enhance the oral bioavailability of ferulic acid.
-
Optimizing Therapeutic Potential: By achieving higher systemic concentrations, the therapeutic activities of ferulic acid—antioxidant, anti-inflammatory, and neuroprotective—can be more effectively leveraged.[6]
-
Formulation Considerations: While the prodrug approach enhances absorption, advanced formulations like solid lipid microparticles could be used to further modify the release profile, potentially sustaining the therapeutic effect and improving brain delivery.[6][7][8]
Conclusion
References
- Poquet, L., Clifford, M. N., & Williamson, G. (2008). Transport and metabolism of ferulic acid through the colonic epithelium. Drug Metabolism and Disposition, 36(1), 126-131. [Link]
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- Patel, J. H., Patel, D. J., Patel, P. V., & Raval, B. P. (2019). Pharmacokinetics of ferulic acid following oral administration ethyl ferulate alone and in combination with piperine in rats. Annals of Phytomedicine, 8(2), 194-198. [Link]
- Wang, Y., Fu, X., Zhang, X., Li, W., Zhang, J., Wang, Y., & Li, Y. (2018). Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS. Frontiers in Pharmacology, 9, 1186. [Link]
- Botti, G., Bianchi, A., Dalpiaz, A., Tedeschi, P., Albanese, V., Sorrenti, M., ... & Pavan, B. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. International Journal of Environmental Research and Public Health, 19(17), 10609. [Link]
- Wang, S. D., Lin, H. S., Chen, Y. C., & Huang, J. D. (2011). Pharmacokinetics of ferulic acid and potential interactions with Honghua and clopidogrel in rats. Journal of Ethnopharmacology, 137(1), 562-567. [Link]
- Ma, Y., Liu, D., & Wang, D. (2011). Studies on pharmacokinetics and metabolism of ferulic acid.
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- Botti, G., Bianchi, A., Dalpiaz, A., et al. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. Semantic Scholar. [Link]
- Botti, G., Bianchi, A., Dalpiaz, A., et al. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide.
- Botti, G., et al. (2022). Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide. MDPI. [Link]
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- 5. Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Effects of Microencapsulated Ferulic Acid or Its Prodrug Methyl Ferulate on Neuroinflammation Induced by Muramyl Dipeptide | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Ferulic acid methyl ester | Techulon [techulon.com]
- 10. Frontiers | Pharmacokinetics, Bioavailability, and Tissue Distribution Study of Angoroside C and Its Metabolite Ferulic Acid in Rat Using UPLC-MS/MS [frontiersin.org]
- 11. scispace.com [scispace.com]
- 12. Transport and metabolism of ferulic acid through the colonic epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Initial Hazard Assessment: Understanding Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate
Before any disposal protocol is initiated, a thorough understanding of the chemical's properties and associated hazards is paramount. According to the Safety Data Sheet (SDS) provided by Tokyo Chemical Industry (TCI), this compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
However, it is crucial to recognize that individual laboratory or institutional policies, as well as local regulations, may have specific disposal requirements that supersede this classification. Therefore, always consult your institution's Chemical Hygiene Plan and local waste disposal regulations.
Key Physical and Chemical Properties Summary:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 56024-44-3 |
| Appearance | Varies; may be a solid or liquid |
| Solubility | Information not readily available, assume limited water solubility |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a comprehensive approach to the disposal of this compound, from initial preparation to final hand-off.
Diagram: Disposal Decision Workflow for this compound
Caption: Decision workflow for the disposal of this compound.
Experimental Protocol: Step-by-Step Disposal
-
Consult Your Chemical Hygiene Plan: Before proceeding, review your institution's specific guidelines for non-hazardous chemical waste disposal. The Occupational Safety and Health Administration (OSHA) mandates that laboratories have a written Chemical Hygiene Plan (CHP) that outlines safe handling and disposal procedures[1][2].
-
Personal Protective Equipment (PPE): At a minimum, wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Waste Container Selection:
-
Labeling:
-
Clearly label the waste container with the words "Non-Hazardous Waste" and the full chemical name: "this compound".
-
Include the date of accumulation. This is a best practice for all waste streams to ensure timely disposal.
-
-
Waste Transfer:
-
Carefully transfer the waste into the labeled container. If the compound is a solid, use a clean scoop or spatula. If it is a liquid, use a funnel to prevent spills.
-
Do not overfill the container; a general rule is to fill it to no more than 90% of its capacity.[6]
-
-
Container Sealing and Storage:
-
Securely seal the container to prevent any leakage or evaporation.[4]
-
Store the sealed container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) as determined by your laboratory's procedures.[7][8] This area should be away from general laboratory traffic and incompatible materials.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste coordinator to arrange for the pickup and final disposal of the waste container.
-
Even for non-hazardous waste, it is crucial to follow institutional protocols for disposal to ensure compliance with all local, state, and federal regulations.
-
Broader Principles of Laboratory Chemical Waste Management
While this compound is classified as non-hazardous, its disposal should be conducted within the framework of a robust chemical waste management program. The following principles are universally applicable and essential for maintaining a safe laboratory environment.
-
Waste Minimization: The most effective way to manage waste is to minimize its generation in the first place. This can be achieved by ordering only the necessary quantities of chemicals and using smaller-scale experimental protocols where feasible.[9][10]
-
Segregation of Waste: Never mix different waste streams. Keep non-hazardous waste separate from hazardous waste categories such as flammable liquids, corrosives, reactives, and toxics.[3][4] Improper mixing can lead to dangerous chemical reactions.
-
Regulatory Compliance: The Resource Conservation and Recovery Act (RCRA) is the primary federal law in the United States governing the disposal of solid and hazardous waste.[5][11] Your institution's EHS department is responsible for ensuring compliance with RCRA and any applicable state and local regulations.
-
Training and Information: All laboratory personnel must be trained on the hazards of the chemicals they work with and the proper procedures for waste disposal.[1][2] Safety Data Sheets (SDSs) for all chemicals must be readily accessible to all employees.[1]
Emergency Procedures in Case of a Spill
In the event of a spill of this compound, follow these general steps:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Isolate the Area: If safe to do so, restrict access to the spill area.
-
Consult the SDS: The SDS will provide specific guidance on spill cleanup.
-
Use Appropriate Absorbents: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad to contain and absorb the spilled chemical.[12] For solid spills, carefully sweep or scoop the material into a designated waste container.
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water.
-
Dispose of Cleanup Materials as Waste: All materials used for spill cleanup, including absorbents and contaminated PPE, must be disposed of as chemical waste following the procedures outlined above.
By adhering to these detailed procedures and understanding the principles behind them, you can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within your laboratory.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US).
- Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories.
- ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management.
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- AEG Environmental. (2018, July 6). RCRA Hazardous Waste Listing.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Department of Toxic Substances Control. (n.d.). RCRA Listed Hazardous Waste.
- U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Angene Chemical. (2025, October 31). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- MCF Environmental Services. (n.d.). Are You In Compliance With Proper Lab Waste Disposal Regulations?.
- Alfred University. (n.d.). EPA Hazardous Waste Codes.
- Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 3-methoxypropionate.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- U.S. Government Publishing Office. (n.d.). 40 CFR 261.31 - Hazardous wastes from non-specific sources.
- U.S. Environmental Protection Agency. (n.d.). RCRAInfo Waste Code.
Sources
- 1. osha.gov [osha.gov]
- 2. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 3. acewaste.com.au [acewaste.com.au]
- 4. usbioclean.com [usbioclean.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. actenviro.com [actenviro.com]
- 11. RCRA Hazardous Waste Listing - AEG Environmental [aegenviro.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Navigating the Safe Handling of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate: A Guide to Personal Protective Equipment
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical compounds is paramount. This guide provides an in-depth operational plan for the safe use of Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate, focusing on the critical role of Personal Protective Equipment (PPE). Beyond a simple checklist, we will delve into the rationale behind each protective measure, ensuring a comprehensive understanding of the safety protocols from preparation to disposal.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound and its analogs are associated with specific health risks that necessitate a robust PPE strategy. A thorough review of available Safety Data Sheets (SDS) reveals the following primary hazards:
-
Serious Eye Irritation: Direct contact can cause significant and potentially damaging eye irritation[1][2][3].
-
Skin Irritation and Allergic Reactions: Prolonged or repeated contact may lead to skin irritation or the development of an allergic skin reaction[1][2][3].
-
Respiratory Tract Irritation: Inhalation of dust or aerosols can irritate the respiratory system[2][3].
-
Harmful if Swallowed: Ingestion of this compound can be harmful to your health[2].
A risk assessment is a critical first step before handling this compound. The quantity of the substance, the nature of the procedure (e.g., weighing, dissolving, heating), and the duration of exposure all influence the level of risk and the required protective measures.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable for the safe handling of this compound. The following table outlines the minimum required PPE and specific recommendations for various laboratory tasks.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Tightly sealing safety goggles | Nitrile or latex gloves | Lab coat | Recommended if weighing large quantities or if dust is generated |
| Solution Preparation and Transfers | Tightly sealing safety goggles and a face shield | Nitrile or latex gloves | Lab coat | Generally not required if performed in a fume hood |
| Heating or Reactions | Tightly sealing safety goggles and a face shield | Nitrile or latex gloves | Lab coat | Recommended if vapors are likely to be generated |
A Step-by-Step Guide to PPE Usage
Donning (Putting On) PPE:
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Lab Coat: Put on your lab coat, ensuring it is fully buttoned.
-
Gloves: Select the appropriate size and type of gloves. Inspect for any tears or defects before wearing.
-
Eye and Face Protection: Don your safety goggles. If a splash hazard exists, add a face shield over the goggles.
-
Respiratory Protection (if required): Perform a fit check for your respirator according to your institution's guidelines.
Doffing (Taking Off) PPE:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Avoid touching the outside of the gloves with your bare hands.
-
Lab Coat: Unbutton and remove your lab coat, folding the contaminated side inward.
-
Hand Hygiene: Wash your hands thoroughly.
-
Eye and Face Protection: Remove your face shield (if used), followed by your safety goggles.
-
Respiratory Protection (if used): Remove your respirator.
-
Final Hand Hygiene: Wash your hands again as a final precaution.
Operational Plan: From Benchtop to Disposal
A structured workflow is essential to minimize the risk of exposure.
Preparation and Handling
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, especially when working with powders or creating solutions[1].
-
Avoid Dust and Aerosol Formation: Take care when transferring the solid to avoid creating dust. Use appropriate tools and techniques to minimize aerosol generation when preparing solutions.
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory[1]. Wash your hands thoroughly after handling the chemical, even if you were wearing gloves.
Spill Management
In the event of a spill:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the necessary protective equipment, including respiratory protection if dealing with a powder.
-
Containment: For solid spills, carefully sweep up the material and place it in a designated, labeled waste container. Avoid creating dust[1][4]. For liquid spills, use an inert absorbent material to contain and collect the spill.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste materials contaminated with this compound must be treated as chemical waste.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated chemical waste container.
-
Chemical Waste: Unused chemical and solutions should be collected in a clearly labeled, sealed waste container.
-
Disposal Protocol: Follow your institution's specific guidelines for chemical waste disposal. Do not pour chemical waste down the drain[2].
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][5].
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation or a rash develops, seek medical advice[1][5].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention[2][5].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2][5].
Conclusion: Fostering a Culture of Safety
The responsible use of this compound is contingent upon a comprehensive understanding of its hazards and the diligent application of safety protocols. This guide serves as a foundational resource for researchers, emphasizing that safety is not merely a set of rules but an integral component of scientific excellence. By integrating these practices into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




